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Foundational

An In-depth Technical Guide to the Synthesis of (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol

For Researchers, Scientists, and Drug Development Professionals Abstract (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol is a chiral amino alcohol, a structural motif of significant interest in medicinal chemistry due to its...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol is a chiral amino alcohol, a structural motif of significant interest in medicinal chemistry due to its presence in various biologically active molecules. This guide provides a comprehensive overview of a robust and stereoselective synthetic route to this compound. The synthesis pivots on the asymmetric construction of the precursor amino acid, (S)-2-amino-3-(3-phenoxyphenyl)propanoic acid, followed by its chemoselective reduction. This document details the underlying chemical principles, step-by-step experimental protocols, and critical process parameters to ensure high yield and enantiopurity.

Introduction: The Significance of Chiral Amino Alcohols

Chiral amino alcohols are invaluable building blocks in the synthesis of pharmaceuticals and other fine chemicals. The stereochemistry of these molecules is often crucial for their biological activity, making enantioselective synthesis a critical aspect of their production. (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol, with its defined stereocenter and phenoxyphenyl side chain, represents a scaffold with potential applications in drug discovery. This guide is designed to provide a comprehensive and practical approach to its synthesis, grounded in established chemical transformations.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of the target molecule, (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol, suggests a disconnection of the alcohol functionality to its corresponding carboxylic acid. This leads to the key intermediate, (S)-2-amino-3-(3-phenoxyphenyl)propanoic acid. The primary challenge lies in the enantioselective introduction of the 3-phenoxyphenyl side chain.

Our proposed forward synthesis, therefore, involves two main stages:

  • Asymmetric Synthesis of (S)-2-amino-3-(3-phenoxyphenyl)propanoic Acid: This will be achieved through the alkylation of a chiral glycine enolate equivalent. The use of a chiral auxiliary will direct the stereochemical outcome of the reaction.

  • Reduction of the Amino Acid: The carboxylic acid functionality of the synthesized amino acid will be selectively reduced to the corresponding primary alcohol, yielding the target compound.

Asymmetric Synthesis of the Amino Acid Precursor

The cornerstone of this synthesis is the diastereoselective alkylation of a chiral glycine Schiff base complex. This method allows for the formation of the C-C bond at the alpha-position of the amino acid with a high degree of stereocontrol.

Rationale for the Chiral Auxiliary Approach

The use of a chiral auxiliary, such as a derivative of (S)-2-N-(N'-benzylprolyl)aminobenzophenone (BPB), allows for the formation of a rigid, planar Ni(II) complex with glycine. This complex effectively shields one face of the glycine enolate, leading to a highly diastereoselective alkylation upon reaction with an electrophile.

Experimental Protocol: Synthesis of (S)-2-amino-3-(3-phenoxyphenyl)propanoic Acid

Step 1: Formation of the Chiral Ni(II)-Glycine Complex

A pre-formed Ni(II) complex of the Schiff base derived from glycine and a chiral auxiliary is used as the starting material. These complexes are often commercially available or can be synthesized according to literature procedures.

Step 2: Alkylation with 3-Phenoxybenzyl Bromide

  • Reagents and Materials:

    • Ni(II) complex of glycine Schiff base (e.g., with (S)-BPB auxiliary)

    • 3-Phenoxybenzyl bromide

    • Potassium hydroxide (KOH)

    • N,N-Dimethylformamide (DMF)

    • Methanol (MeOH)

    • Water (deionized)

  • Procedure:

    • Under a nitrogen atmosphere, dissolve the Ni(II)-glycine complex in DMF in a suitable reaction vessel.

    • In a separate flask, prepare a solution of 3-phenoxybenzyl bromide in DMF.

    • In another flask, dissolve potassium hydroxide in methanol.

    • To the stirred solution of the Ni(II)-glycine complex, add the solution of 3-phenoxybenzyl bromide.

    • Slowly add the methanolic KOH solution to the reaction mixture.

    • Stir the reaction at room temperature for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by adding water. This will precipitate the alkylated Ni(II) complex.

    • Filter the precipitate, wash with water, and dry under vacuum.

Step 3: Disassembly of the Chiral Complex and Isolation of the Amino Acid

  • Reagents and Materials:

    • Alkylated Ni(II) complex

    • Hydrochloric acid (HCl), 6N

    • Dimethoxyethane (DME)

    • Water (deionized)

    • Ethylenediaminetetraacetic acid (EDTA) disodium salt hydrate

    • Toluene

  • Procedure:

    • Suspend the dried alkylated Ni(II) complex in DME.

    • Add 6N HCl and heat the mixture to 40-50 °C for approximately 1 hour.

    • Cool the reaction mixture and add water. The chiral auxiliary will precipitate and can be recovered by filtration for reuse.

    • To the filtrate, add EDTA disodium salt to chelate the Ni(II) ions.

    • Adjust the pH of the solution to isolate the crude amino acid.

    • The crude (S)-2-amino-3-(3-phenoxyphenyl)propanoic acid can be purified by recrystallization.

Quantitative Data (Expected)
StepReactantReagentSolventTime (h)Temp (°C)Yield (%)Purity (de/ee)
AlkylationNi(II)-Glycine Complex3-Phenoxybenzyl Bromide, KOHDMF/MeOH1-220-2580-90>95% de
DisassemblyAlkylated Complex6N HClDME140-5085-95>98% ee

Reduction to (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol

The final step of the synthesis involves the reduction of the carboxylic acid group of the amino acid to a primary alcohol. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent suitable for this transformation, and with careful workup, the stereochemical integrity of the chiral center is maintained.

Mechanism of Reduction

Lithium aluminum hydride delivers a hydride ion (H⁻) to the carbonyl carbon of the carboxylic acid. A subsequent series of steps involving the aluminum hydride species and workup with water leads to the formation of the primary alcohol.

Experimental Protocol: Reduction of the Amino Acid
  • Reagents and Materials:

    • (S)-2-amino-3-(3-phenoxyphenyl)propanoic acid

    • Lithium aluminum hydride (LiAlH₄)

    • Anhydrous Tetrahydrofuran (THF)

    • Sodium sulfate (Na₂SO₄)

    • Ethyl acetate

    • Water (deionized)

  • Procedure:

    • In a flame-dried, three-necked flask equipped with a reflux condenser and under a nitrogen atmosphere, suspend LiAlH₄ in anhydrous THF.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add the solid (S)-2-amino-3-(3-phenoxyphenyl)propanoic acid portion-wise to the LiAlH₄ suspension. Caution: This reaction is highly exothermic and generates hydrogen gas.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

    • Monitor the reaction by TLC until all the starting material is consumed.

    • Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential slow addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

    • A granular precipitate will form. Filter the mixture and wash the solid thoroughly with THF and ethyl acetate.

    • Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol.

    • The product can be purified by column chromatography or recrystallization.

Quantitative Data (Expected)
ReactantReducing AgentSolventTime (h)Temp (°C)Yield (%)
Amino AcidLiAlH₄THF4-6Reflux75-85

Visualization of the Synthetic Pathway

Overall Synthetic Workflow

Synthesis_Workflow Start Glycine NiComplex Chiral Ni(II)-Glycine Complex Start->NiComplex NiCl2 ChiralAux Chiral Auxiliary ((S)-BPB) ChiralAux->NiComplex AlkylatedComplex Alkylated Ni(II) Complex NiComplex->AlkylatedComplex Alkylation (KOH, DMF/MeOH) AlkylatingAgent 3-Phenoxybenzyl Bromide AlkylatingAgent->AlkylatedComplex AminoAcid (S)-2-amino-3-(3-phenoxyphenyl)propanoic acid AlkylatedComplex->AminoAcid Disassembly (HCl, DME) Target (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol AminoAcid->Target Reduction (LiAlH4, THF)

Caption: Overall synthetic workflow for (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol.

Mechanism of Asymmetric Alkylation

Asymmetric_Alkylation cluster_complex Chiral Ni(II)-Glycine Enolate Enolate [Ni(II)-Glycine Enolate]* (Shielded Face) TransitionState Transition State (Attack from unshielded face) Enolate->TransitionState Nucleophilic Attack Electrophile 3-Phenoxybenzyl Bromide (E+) Electrophile->TransitionState Product Alkylated Complex (S-configuration at α-carbon) TransitionState->Product

Exploratory

(S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol: A Technical Profile and Predictive Analysis

An In-depth Technical Guide: Abstract: This technical guide provides a comprehensive analysis of the chemical properties, synthetic strategies, and potential applications of (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol. As...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide:

Abstract: This technical guide provides a comprehensive analysis of the chemical properties, synthetic strategies, and potential applications of (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol. As direct experimental data for this specific molecule is limited in publicly accessible literature, this document leverages a predictive approach, grounding its analysis in the established chemistry of structurally related analogs. By examining its core functional groups—a primary amine, a primary alcohol, a chiral center, and a phenoxyphenyl ether moiety—we construct a robust profile for researchers, chemists, and drug development professionals. This guide covers physicochemical properties, proposes a detailed synthetic pathway with experimental considerations, outlines methods for spectroscopic characterization, and discusses the compound's reactivity and potential as a valuable chiral building block in medicinal chemistry and materials science.

Molecular Overview and Structural Significance

(S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol is a chiral amino alcohol featuring a sophisticated scaffold that combines several key functional groups. The molecule's backbone is a propanolamine, a common motif in biologically active compounds. The stereochemistry at the C2 position, designated as (S), is critical, as enantiomers frequently exhibit distinct pharmacological and toxicological profiles.

The defining feature is the 3-(3-phenoxyphenyl)propyl side chain. The diphenyl ether linkage is a privileged structure in medicinal chemistry, known for its conformational flexibility and ability to engage in various intermolecular interactions. The presence of both a primary amine (-NH₂) and a primary alcohol (-OH) group provides two reactive sites for further chemical modification and imparts properties such as hydrogen bonding capability and basicity.

Figure 1: Chemical structure of (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol.

Physicochemical Properties: A Comparative Analysis

Property(S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol (Predicted/Target)(S)-3-Amino-3-(3-phenoxyphenyl)propan-1-ol (Reference Isomer)[1](S)-(−)-2-Amino-3-phenyl-1-propanol (Simpler Analog)[2]
CAS Number Not Assigned1213342-71-23182-95-4
Molecular Formula C₁₅H₁₇NO₂C₁₅H₁₇NO₂C₉H₁₃NO
Molecular Weight 243.30 g/mol 243.30 g/mol 151.21 g/mol
Physical Form Predicted: SolidSolidSolid
Melting Point (°C) Not AvailableNot Available92-94
Topological Polar Surface Area (TPSA) 55.48 Ų55.48 Ų46.25 Ų
LogP (Predicted) ~2.862.8611~1.2
Hydrogen Bond Donors 222
Hydrogen Bond Acceptors 332
Rotatable Bonds 554

The addition of the phenoxy group significantly increases the predicted lipophilicity (LogP) and molecular weight compared to the simpler analog, L-Phenylalaninol. The TPSA, which is crucial for predicting cell permeability, is identical to its 1,3-amino alcohol isomer, suggesting similar passive diffusion characteristics.

Synthesis and Purification Strategies

A robust and stereospecific synthesis is paramount for obtaining enantiomerically pure (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol. A logical approach involves the reduction of the corresponding α-amino acid, which preserves the critical stereocenter.

Retrosynthetic Analysis

The most direct retrosynthetic disconnection is at the carboxyl group of the parent amino acid, (S)-2-Amino-3-(3-phenoxyphenyl)propanoic acid. This approach is advantageous as it leverages a potentially accessible chiral starting material, thus avoiding complex asymmetric synthesis steps later on.

Retrosynthesis target (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol intermediate (S)-2-Amino-3-(3-phenoxyphenyl)propanoic acid (or its ester) target->intermediate C-O bond formation (Reduction)

Figure 2: Retrosynthetic analysis of the target molecule.

Proposed Synthetic Protocol

This protocol details a two-step procedure starting from the methyl ester of the parent amino acid. The initial esterification of the amino acid is a standard procedure to protect the carboxylic acid and improve solubility in organic solvents for the subsequent reduction.

Step 1: Esterification of (S)-2-Amino-3-(3-phenoxyphenyl)propanoic acid

  • Suspend the starting amino acid in anhydrous methanol (10 volumes).

  • Cool the suspension to 0°C in an ice bath under an inert atmosphere (e.g., Argon).

  • Slowly add thionyl chloride (SOCl₂, 1.2 equivalents) dropwise while maintaining the temperature below 5°C. The choice of thionyl chloride is based on its efficacy in converting carboxylic acids to methyl esters in the presence of methanol, with volatile byproducts (SO₂ and HCl) that are easily removed.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Remove the solvent under reduced pressure to yield the crude methyl ester hydrochloride salt.

Step 2: Reduction of the Methyl Ester to the Amino Alcohol

  • Prepare a suspension of a potent reducing agent, such as Lithium aluminum hydride (LAH, 3.0 equivalents), in an anhydrous ether solvent like Tetrahydrofuran (THF) at 0°C under an inert atmosphere. LAH is chosen for its ability to efficiently reduce esters to primary alcohols.

  • Dissolve the crude methyl ester from Step 1 in anhydrous THF and add it dropwise to the LAH suspension. The slow addition is critical to control the exothermic reaction.

  • After addition, allow the mixture to stir at room temperature for 4-6 hours, or until TLC analysis indicates complete conversion of the ester.

  • Carefully quench the reaction at 0°C by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LAH used in grams (Fieser workup). This procedure is a well-established and safe method for neutralizing excess LAH and precipitating aluminum salts, facilitating filtration.

  • Filter the resulting white precipitate and wash it thoroughly with THF or ethyl acetate.

  • Combine the organic filtrates and evaporate the solvent under reduced pressure to yield the crude (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol.

Synthesis start Parent Amino Acid (S)-2-Amino-3-(3-phenoxyphenyl) propanoic acid ester Methyl Ester Intermediate start->ester SOCl₂, Methanol (Esterification) product Target Amino Alcohol (S)-2-Amino-3-(3-phenoxyphenyl) propan-1-ol ester->product LiAlH₄, THF (Reduction)

Figure 3: Proposed two-step synthetic pathway.

Purification and Validation

The crude product can be purified by silica gel column chromatography using a gradient of methanol in dichloromethane. The purity of the final product must be rigorously validated. This self-validating system includes:

  • Structural Confirmation: ¹H NMR, ¹³C NMR, and Mass Spectrometry.

  • Purity Assessment: High-Performance Liquid Chromatography (HPLC).

  • Enantiomeric Purity (ee): Chiral HPLC is mandatory to confirm that no racemization occurred during the synthesis.

Spectroscopic and Analytical Characterization

The identity and purity of the synthesized compound would be confirmed by a suite of analytical techniques.

  • ¹H NMR (400 MHz, CDCl₃): Expected signals would include multiplets in the aromatic region (~6.8-7.4 ppm), a multiplet for the benzylic CH₂ group, a multiplet for the CH proton adjacent to the amine and alcohol groups, and a doublet for the CH₂OH protons. The protons of the amine and hydroxyl groups may appear as broad singlets.

  • ¹³C NMR (100 MHz, CDCl₃): Approximately 15 distinct signals are expected, with characteristic peaks for the primary alcohol carbon (~65 ppm), the amine-bearing methine carbon (~55 ppm), and multiple signals in the aromatic region (115-160 ppm).

  • FT-IR (ATR): Key vibrational bands would include broad O-H and N-H stretching (3200-3500 cm⁻¹), aromatic C-H stretching (~3050 cm⁻¹), aliphatic C-H stretching (2850-2950 cm⁻¹), and a strong C-O stretching band for the ether linkage (~1240 cm⁻¹).

  • High-Resolution Mass Spectrometry (HRMS-ESI): The protonated molecular ion [M+H]⁺ would be observed at m/z 244.1332, confirming the elemental composition C₁₅H₁₈NO₂⁺.

Reactivity and Potential Applications

The bifunctional nature of (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol makes it a versatile intermediate.

  • Reactivity: The primary amine can undergo standard reactions such as N-alkylation, N-acylation, and condensation with aldehydes or ketones to form Schiff bases.[3] The primary alcohol can be oxidized to an aldehyde or carboxylic acid, or it can be etherified or esterified. This dual reactivity allows for its incorporation into more complex molecular architectures.

  • Chiral Ligand: Like other chiral amino alcohols, it has the potential to serve as a ligand in asymmetric catalysis, coordinating with metal centers to create a chiral environment for stereoselective transformations.

  • Drug Development Scaffold: The phenoxyphenyl moiety is present in various approved drugs. This compound could serve as a key intermediate for novel therapeutics, including antidepressants and other CNS-active agents. The general class of amino-propanol derivatives has been explored for various therapeutic applications.[4][5] For instance, related structures are known intermediates for important drugs like Duloxetine.[6]

Conclusion

(S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol is a chiral building block with significant potential in synthetic and medicinal chemistry. While direct experimental data is sparse, a thorough analysis based on its structural components and related analogs allows for the confident prediction of its chemical properties and the design of a robust synthetic and analytical workflow. The proposed synthesis, leveraging the stereochemical integrity of a parent amino acid, provides a reliable path to obtaining this valuable compound in high enantiomeric purity. Its versatile functional groups and privileged diphenyl ether scaffold make it a highly attractive target for future research and development in catalysis and pharmacology.

References

  • s(+)-2-Amino-1-propanol-3,3,3-d3. PubChem, National Center for Biotechnology Information. [Link]

  • 3-Amino-2-phenylpropan-1-ol. PubChem, National Center for Biotechnology Information. [Link]

  • Wu, J., et al. (2017). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Semantic Scholar. [Link]

  • 3-amino-1 phenoxy-2-propanol derivatives.
  • (S)-2-amino-3-phenyl-1-propanol. Stenutz. [Link]

  • 3-Phenoxy 1-propanol. PubChem, National Center for Biotechnology Information. [Link]

  • Method of producing 2-amino-1-phenyl-1-propanol hydrochloride.
  • A method for preparing optically active 3-amino-1-phenylpropanol derivatives.
  • Synthesis of (1RS, 2SR)-(±)-2-amino-1-phenyl-1-propanol from (R)-(−). ResearchGate. [Link]

  • (2S)-2-Amino-1,1,3-triphenyl-1-propanol. Chemsrc. [Link]

  • Molecular structure analysis and biological properties investigation on antiseptic drug; 2-amino-1-phenyl-1-propanol. National Center for Biotechnology Information. [Link]

  • 2-Propanol, 1-phenoxy-3-(phenylamino)-. NIST WebBook. [Link]

Sources

Foundational

Structure Elucidation of (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol: A Methodological Whitepaper

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The precise structural characterization of chiral molecules is a cornerstone of modern drug development and chemical sy...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The precise structural characterization of chiral molecules is a cornerstone of modern drug development and chemical synthesis. (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol is a compound of interest featuring multiple key structural motifs: a primary amino alcohol, a biphenyl ether linkage, and a defined stereocenter. Its unambiguous identification is critical for ensuring efficacy, safety, and reproducibility in pharmaceutical applications. This guide provides a comprehensive, methodology-driven approach to the complete structure elucidation of this molecule. We will detail a logical workflow of analytical techniques, moving from the determination of the molecular formula and constitution to the confirmation of its absolute stereochemistry. Each step is explained not merely as a protocol, but with an emphasis on the underlying scientific rationale, ensuring that the described system of analysis is self-validating.

Introduction: The Analytical Imperative

(S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol (Molecular Formula: C₁₅H₁₇NO₂, Molecular Weight: 243.30 g/mol ) possesses the structural complexity characteristic of many modern pharmaceutical building blocks.[1] The presence of a stereocenter dictates that its biological activity is likely enantiomer-specific. Consequently, a simple confirmation of its chemical formula is insufficient. A rigorous analytical campaign is required to confirm three distinct levels of its structure:

  • Constitution (Connectivity): The precise arrangement and bonding of atoms.

  • Configuration (Stereochemistry): The specific 3D orientation of the amine and hydroxyl groups at the chiral center.

  • Purity: Confirmation of chemical and enantiomeric purity.

This guide presents a synergistic workflow employing Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Chiral High-Performance Liquid Chromatography (HPLC) coupled with Polarimetry.

Foundational Analysis: Molecular Formula and Functional Groups

The first phase of elucidation establishes the molecular formula and identifies the key functional groups present. This serves as the foundational hypothesis that will be tested and proven by subsequent spectroscopic methods.

High-Resolution Mass Spectrometry (HRMS)

Expertise & Experience: While standard mass spectrometry provides the molecular weight, HRMS is essential for proposing a definitive molecular formula. It provides a highly accurate mass measurement (typically to four or five decimal places), which severely constrains the possible elemental compositions. For a molecule containing C, H, N, and O, this accuracy is paramount.

Protocol: HRMS via Electrospray Ionization (ESI)

  • Sample Preparation: Prepare a dilute solution of the analyte (approx. 10-50 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Ionization: Utilize positive ion mode ESI, which will readily protonate the primary amine to form the [M+H]⁺ ion.

  • Analysis: Acquire the spectrum on a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap).

  • Data Processing: Determine the accurate mass of the [M+H]⁺ ion and use elemental composition calculator software to derive the molecular formula.

Expected Results & Trustworthiness: The expected [M+H]⁺ ion for C₁₅H₁₇NO₂ would have a calculated exact mass of 244.1332. An experimental result within a narrow tolerance (e.g., ±5 ppm) provides high confidence in the molecular formula C₁₅H₁₇NO₂. This formula, with its calculated nine degrees of unsaturation, is consistent with the presence of two benzene rings (8 degrees) and one additional feature (accounted for by the ether linkage within the rings' structure). This external verification is the first step in our self-validating system.

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Experience: FTIR is a rapid and powerful technique for identifying the functional groups that constitute the molecule. For an amino alcohol, we expect to see characteristic stretching and bending vibrations for the O-H, N-H, C-N, C-O, and aromatic C-H bonds.

Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Analysis: Apply pressure to ensure good contact and acquire the spectrum, typically over a range of 4000-600 cm⁻¹.

  • Data Processing: Identify and assign characteristic absorption bands.

Data Presentation: Key FTIR Absorption Bands

Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group Assignment
3500-3200Strong, BroadO-H StretchAlcohol
3400-3250Medium (two bands)N-H Stretch (asymmetric & symmetric)Primary Amine[2]
3100-3000Medium to WeakC-H StretchAromatic
2960-2850MediumC-H StretchAliphatic (CH, CH₂)
1650-1580MediumN-H BendPrimary Amine[2]
1600, 1475Medium to StrongC=C StretchAromatic Ring
1250-1200StrongC-O-C Stretch (asymmetric)Aryl Ether
1250-1020MediumC-N StretchAliphatic Amine[2]
1075-1000StrongC-O StretchPrimary Alcohol

Trustworthiness: The observation of distinct bands for O-H, N-H, aryl ether, and aromatic rings provides direct physical evidence for the functional groups inferred from the molecular formula. This corroboration between HRMS and FTIR strengthens the structural hypothesis.[3][4]

Constitutional Elucidation: NMR Spectroscopy

NMR is the most powerful tool for determining the precise connectivity of the molecular skeleton. A suite of 1D and 2D experiments provides a complete picture of the C-H framework.

Protocol: NMR Sample Preparation & Acquisition

  • Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) is used as an internal reference (0.00 ppm).

  • 1D Spectra Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra.

  • 2D Spectra Acquisition: Acquire key 2D correlation spectra, including ¹H-¹H COSY (Correlation Spectroscopy) and ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence).

¹H NMR Spectroscopy: Proton Environment

Expertise & Experience: The ¹H NMR spectrum reveals the number of distinct proton environments, their electronic environment (chemical shift), the number of neighboring protons (multiplicity), and their relative abundance (integration).

Data Presentation: Predicted ¹H NMR Data (in CDCl₃)

AssignmentChemical Shift (δ) ppm (Predicted)MultiplicityIntegrationRationale
Ar-H7.40 - 6.80Multiplet (m)9HProtons on the two aromatic rings.
H2~4.10Multiplet (m)1HMethine proton adjacent to NH₂ and CH₂Ph.
H1a, H1b~3.80 & ~3.60Multiplet (m)2HDiastereotopic protons of the CH₂OH group.
H3a, H3b~3.00 & ~2.80Multiplet (m)2HDiastereotopic protons of the benzylic CH₂ group.
NH₂, OHVariableBroad Singlet (br s)3HLabile protons; signal position and shape are concentration and solvent dependent.
¹³C NMR Spectroscopy: Carbon Skeleton

Expertise & Experience: The proton-decoupled ¹³C NMR spectrum shows a single peak for each unique carbon environment. The chemical shifts indicate the type of carbon (aliphatic, aromatic, attached to a heteroatom).

Data Presentation: Predicted ¹³C NMR Data (in CDCl₃)

AssignmentChemical Shift (δ) ppm (Predicted)Carbon Type
Ar-C160 - 115Aromatic (CH & C)
C1~65CH₂ (Alcohol)
C2~55CH (Amine)
C3~40CH₂ (Benzylic)
2D NMR: Definitive Connectivity

Trustworthiness: While 1D NMR provides strong evidence, 2D NMR experiments create a self-validating map of connectivity, removing ambiguity.

  • ¹H-¹H COSY: This experiment shows correlations between protons that are coupled to each other (typically on adjacent carbons). We would expect to see a clear correlation pathway: H1H2H3 . This definitively establishes the -CH₂(OH)-CH(NH₂)-CH₂- propanol backbone.

  • ¹H-¹³C HSQC: This experiment maps each proton directly to the carbon it is attached to. It allows for the unambiguous assignment of the C1, C2, and C3 signals in the ¹³C spectrum based on the more easily assigned proton spectrum.

The combination of HRMS, FTIR, and a full suite of NMR experiments provides irrefutable evidence for the constitution of 2-Amino-3-(3-phenoxyphenyl)propan-1-ol.

Stereochemical Confirmation: Absolute Configuration

With the connectivity established, the final and most critical step for a chiral molecule is to confirm its absolute stereochemistry and enantiomeric purity.

Chiral High-Performance Liquid Chromatography (HPLC)

Expertise & Experience: Chiral HPLC is the gold standard for determining the enantiomeric excess (ee) of a chiral compound. The technique relies on a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. For amino alcohols, polysaccharide-based and cyclodextrin-based CSPs are often highly effective.[5][6]

Protocol: Enantiomeric Excess Determination

  • Column Selection: Utilize a polysaccharide-based chiral column (e.g., Chiralpak® IA or Chiralcel® OD-H).

  • Mobile Phase: An isocratic mobile phase of Hexane/Isopropanol (IPA) with a small amount of an amine modifier (e.g., 0.1% Diethylamine, DEA) is a typical starting point. The amine modifier improves peak shape by minimizing interactions with residual silanols on the silica support.

  • Analysis:

    • Inject an authentic racemic standard of 2-Amino-3-(3-phenoxyphenyl)propan-1-ol to determine the retention times of both the (R) and (S) enantiomers.

    • Inject the sample of interest under the same conditions.

  • Data Processing: Integrate the peak areas for both enantiomers. Calculate the enantiomeric excess using the formula: ee (%) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] * 100.

Trustworthiness: An ideal result would show a single, sharp peak corresponding to the retention time of one enantiomer, with no detectable peak at the retention time of the other, confirming an ee >99%. This provides quantitative proof of enantiopurity.

Polarimetry

Expertise & Experience: Polarimetry measures the rotation of plane-polarized light by a chiral molecule in solution.[7][8] While the sign of rotation [(+) or (-)] does not universally predict the (R/S) configuration, it serves as a crucial identifying characteristic when compared to a known standard or literature value. The magnitude of the specific rotation is proportional to the concentration and enantiomeric purity of the sample.[9]

Protocol: Measurement of Specific Rotation

  • Sample Preparation: Prepare a solution of the sample of known concentration (c, in g/mL) in a specified solvent (e.g., methanol).

  • Instrument Setup: Use a polarimeter with a sodium D-line lamp (589 nm) at a controlled temperature (e.g., 20°C).

  • Measurement:

    • Calibrate the instrument with the pure solvent (blank).

    • Measure the observed rotation (α) of the sample solution in a cell of a known path length (l, in decimeters).

  • Calculation: Calculate the specific rotation [α] using the formula: [α] = α / (l * c) .

Trustworthiness: The specific rotation is a physical constant for a given enantiomer under defined conditions. A measured value that matches the literature value for the (S)-enantiomer, combined with the >99% ee determined by chiral HPLC, provides the final, conclusive validation of the molecule's absolute configuration.

Integrated Workflow and Conclusion

The structure elucidation of (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol is a process of building and validating a hypothesis through a sequence of orthogonal analytical techniques.

dot

Caption: Workflow for the structure elucidation of (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol.

Each step provides a layer of evidence that is corroborated by the next. The molecular formula from HRMS is consistent with the functional groups seen in FTIR. Both are fully explained by the complete C-H framework pieced together by 1D and 2D NMR. Finally, the chirality suggested by the structure is proven and quantified by chiral HPLC and polarimetry. This rigorous, multi-faceted approach ensures the highest degree of confidence in the final structural assignment, a non-negotiable requirement in the fields of chemical research and drug development.

References

  • Nishioka, R., Harada, S., & Umehara, K. (2019). Enantiomeric Separation of Chiral Amines and Amino Alcohols Using Acetylated β-Cyclodextrin Stationary Phase by High-Performance Liquid Chromatography. CHROMATOGRAPHY, 40(3), 169-173. [Link]

  • Avsyankin, A. et al. (2016). Absolute optical chiral analysis using cavity-enhanced polarimetry. Proceedings of the National Academy of Sciences, 113(44), 12429-12433. [Link]

  • Gao, L. et al. (2021). Continuous-Wave Cavity-Enhanced Polarimetry for Optical Rotation Measurement of Chiral Molecules. Analytical Chemistry, 93(13), 5465-5472. [Link]

  • Sumika Chemical Analysis Service. (n.d.). Chiral Columns for enantiomer separation by HPLC. SCAS. [Link]

  • IBZ Messtechnik. (2002). Chiral compound analyses and Faraday polarimetry. International Laboratory. [Link]

  • Li, L. et al. (1995). HPLC Separation of Enantiomers of Amino Acids and Amino Alcohols on Ionically Bonded Chiral Stationary Phases Consisting of Cyanuric Chloride with Amino Acid and Dialkylamine Substituents. Journal of Chromatographic Science, 33(7), 341-346. [Link]

  • Bhushan, R., & Kumar, V. (2011). Enantioseparation of Amino Alcohols by Reversed-Phase High-Performance Liquid Chromatography Using Cyanuric Chloride. Chromatographia, 74(5-6), 437-443. [Link]

  • Kumar, P., & Goel, A. (2009). Fast determination of phenoxy acid herbicides in carrots and apples using liquid chromatography coupled triple quadrupole mass spectrometry. Food Chemistry, 115(4), 1500-1505. [Link]

  • Thermo Scientific. (n.d.). Determination of Phenoxy-acid Herbicides in Various Matrices. SCISPEC. [Link]

  • Majzik-Solymos, E. et al. (2001). SPE-LC-MS-MS determination of phenoxy acid herbicides in surface and ground water. Journal of Agricultural and Food Chemistry, 49(4), 1678-1683. [Link]

  • Busch, K. L. et al. (1982). Negative ion mass spectra of some polychlorinated 2-phenoxyphenols. Environmental Health Perspectives, 46, 125-132. [Link]

  • Wikipedia. (n.d.). Optical rotation. Wikipedia. [Link]

  • Yaylayan, V. A., & Harty-Majors, S. (2003). Monitoring carbonyl-amine reaction between pyruvic acid and alpha-amino alcohols by FTIR spectroscopy--a possible route to Amadori products. Journal of Agricultural and Food Chemistry, 51(22), 6571-6576. [Link]

  • TestAmerica. (n.d.). Fast Analysis of Chlorinated Phenoxy Herbicides in Environmental Samples by Negative ESI LC-MS/MS. eConference.io. [Link]

  • InstaNANO. (n.d.). FTIR Functional Group Database Table with Search. InstaNANO. [Link]

  • ResearchGate. (n.d.). Structures of chiral amino alcohols and amino acids tested. ResearchGate. [Link]

  • O'Brien, D. M. et al. (2001). Reduction of Nonpolar Amino Acids to Amino Alcohols to Enhance Volatility for High-Precision Isotopic Analysis. Analytical Chemistry, 73(4), 739-744. [Link]

  • University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Amines. Organic Chemistry at CU Boulder. [Link]

  • El Mahdi, A. et al. (2019). FT-IR spectrum of the obtained PCL 3 initiated by amino alcohol (AA-Is). ResearchGate. [Link]

  • Stenutz, R. (n.d.). (S)-2-amino-3-phenyl-1-propanol. Stenutz. [Link]

  • Soloshonok, V. A. et al. (2022). Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Chirality, 34(6), 844-852. [Link]

  • Wu, J. et al. (2017). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Semantic Scholar. [Link]

  • BioMagResBank. (n.d.). Bio NMR spectroscopy. BMRB. [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Amino-2-phenylpropan-1-ol. PubChem Compound Database. [Link]

  • Fisher Scientific. (n.d.). L(-)-2-Amino-3-fenil-1-propanol, 98 %, Thermo Scientific Chemicals. Fisher Scientific Product Page. [Link]

  • BioMagResBank. (n.d.). 1-amino-2-propanol at BMRB. BMRB. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Phenomenex. [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Phenoxy 1-propanol. PubChem Compound Database. [Link]

  • Ager, D. J., Prakash, I., & Schaad, D. R. (1996). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews, 96(2), 835-876. [Link]

  • Chen, F. F. et al. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology, 9, 795856. [Link]

  • Mary, Y. S. et al. (2021). Molecular structure analysis and biological properties investigation on antiseptic drug; 2-amino-1-phenyl-1-propanol using spectroscopic and computational research analysis. Journal of Molecular Structure, 1230, 129598. [Link]

  • ResearchGate. (2025). Synthesis of (1RS, 2SR)-(±)-2-amino-1-phenyl-1-propanol from (R)-(−). ResearchGate. [Link]

  • European Patent Office. (2009). PROCESS FOR PREPARATION OF OPTICALLY ACTIVE 1-ERYTHRO-2-AMINO-1-PHENYL-1-PROPANOL. Patent 1735266. [Link]

Sources

Exploratory

(S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol spectroscopic data (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Characterization of (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol Authored by: A Senior Application Scientist Foreword (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol is a chiral...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol

Authored by: A Senior Application Scientist

Foreword

(S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol is a chiral amino alcohol with significant potential in medicinal chemistry and materials science. Its structural complexity, featuring a stereocenter, a primary amine, a primary alcohol, and a phenoxy-substituted aromatic ring, necessitates a multi-faceted analytical approach for unambiguous characterization. This guide provides a comprehensive overview of the expected spectroscopic signature of this molecule using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The protocols and interpretations presented herein are grounded in established principles and data from analogous structures, offering a robust framework for researchers engaged in the synthesis and analysis of this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol, both ¹H and ¹³C NMR will provide critical information regarding the connectivity, chemical environment, and stereochemistry of the molecule. The data presented in this section are predicted values based on the analysis of structurally similar compounds, such as L-phenylalaninol and 3-phenoxy-1-propanol.[1]

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to be complex due to the presence of multiple aromatic and aliphatic protons, as well as diastereotopic protons arising from the chiral center.

Table 1: Predicted ¹H NMR Chemical Shifts for (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol

Chemical Shift (δ) ppm (Predicted)MultiplicityIntegrationAssignmentRationale
7.40 - 7.20m4HAr-H (phenoxy ring)The protons of the unsubstituted phenoxy ring are expected in this region.
7.15 - 6.90m5HAr-H (phenyl ring)The protons of the phenyl ring attached to the propanol backbone will appear here.
3.70 - 3.60m1HH-1a (CH₂OH)Diastereotopic proton of the hydroxymethyl group.
3.55 - 3.45m1HH-1b (CH₂OH)Diastereotopic proton of the hydroxymethyl group.
3.20 - 3.10m1HH-2 (CHNH₂)The proton at the chiral center, coupled to adjacent protons.
2.90 - 2.80m1HH-3a (CH₂Ar)Diastereotopic proton of the benzylic methylene group.
2.75 - 2.65m1HH-3b (CH₂Ar)Diastereotopic proton of the benzylic methylene group.
2.50 (broad s)s3HNH₂, OHExchangeable protons; their chemical shift and multiplicity are solvent and concentration dependent.
Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will be crucial for confirming the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol

Chemical Shift (δ) ppm (Predicted)AssignmentRationale
157.5Ar-C (C-O-C)Quaternary carbon of the phenoxy linkage.
157.0Ar-C (C-O-C)Quaternary carbon of the phenoxy linkage.
139.0Ar-C (C-CH₂)Quaternary carbon of the phenyl ring attached to the backbone.
130.0Ar-CHAromatic carbons of the phenoxy ring.
129.5Ar-CHAromatic carbons of the phenyl ring.
127.0Ar-CHAromatic carbons of the phenyl ring.
123.5Ar-CHAromatic carbons of the phenoxy ring.
119.0Ar-CHAromatic carbons of the phenoxy ring.
118.5Ar-CHAromatic carbons of the phenyl ring.
65.0C-1 (CH₂OH)Carbon of the hydroxymethyl group.
55.0C-2 (CHNH₂)Carbon of the chiral center bearing the amino group.
40.0C-3 (CH₂Ar)Benzylic carbon.
Experimental Protocol for NMR Data Acquisition

A self-validating protocol is essential for obtaining high-quality, reproducible NMR data.

Materials:

  • (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol sample

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • 5 mm NMR tubes

  • Internal standard (e.g., Tetramethylsilane - TMS)

Instrumentation:

  • 400 MHz (or higher) NMR spectrometer

Procedure:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the sample into a clean, dry vial.

    • Dissolve the sample in approximately 0.6-0.7 mL of deuterated solvent containing 0.03% TMS.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup and Calibration:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of -2 to 12 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: 1024 or more scans, relaxation delay of 2 seconds, spectral width of 0 to 200 ppm.[1]

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase and baseline correct the spectrum.

    • Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

    • Integrate the peaks in the ¹H NMR spectrum.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample (5-10 mg) dissolve Dissolve in Deuterated Solvent with TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert To Spectrometer lock_shim Lock and Shim insert->lock_shim acquire_H1 Acquire ¹H Spectrum lock_shim->acquire_H1 acquire_C13 Acquire ¹³C Spectrum acquire_H1->acquire_C13 ft Fourier Transform acquire_C13->ft To Processing phase_baseline Phase and Baseline Correction ft->phase_baseline calibrate Calibrate to TMS phase_baseline->calibrate integrate Integrate ¹H Peaks calibrate->integrate

Caption: Workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol will be characterized by absorptions corresponding to O-H, N-H, C-H (aromatic and aliphatic), and C-O bonds.

Predicted IR Spectral Data

Table 3: Predicted IR Absorption Frequencies

Wavenumber (cm⁻¹) (Predicted)IntensityAssignmentFunctional Group
3400 - 3200Strong, BroadO-H stretchAlcohol
3350 - 3250MediumN-H stretchPrimary Amine
3100 - 3000MediumC-H stretchAromatic
2960 - 2850MediumC-H stretchAliphatic
1600 - 1580MediumN-H bendPrimary Amine
1500 - 1400StrongC=C stretchAromatic Ring
1240StrongC-O-C stretchAryl Ether
1050StrongC-O stretchPrimary Alcohol
Experimental Protocol for IR Data Acquisition (ATR)

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid samples.

Materials:

  • (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol sample

  • Spatula

  • Solvent for cleaning (e.g., isopropanol)

  • Lint-free wipes

Instrumentation:

  • FTIR spectrometer with an ATR accessory

Procedure:

  • Background Scan:

    • Ensure the ATR crystal is clean.

    • Record a background spectrum of the empty ATR stage.

  • Sample Application:

    • Place a small amount of the solid sample onto the ATR crystal.

    • Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.

  • Spectrum Acquisition:

    • Acquire the sample spectrum. Typically, 16-32 scans are sufficient.

  • Data Processing:

    • The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Label the significant peaks.

  • Cleaning:

    • Thoroughly clean the ATR crystal with a suitable solvent and a lint-free wipe after analysis.

IR_Workflow cluster_setup Setup cluster_analysis Sample Analysis cluster_cleanup Finalization clean Clean ATR Crystal background Acquire Background Spectrum clean->background apply_sample Apply Solid Sample to Crystal background->apply_sample Ready for Sample apply_pressure Apply Pressure apply_sample->apply_pressure acquire_spectrum Acquire Sample Spectrum apply_pressure->acquire_spectrum process_data Process and Label Spectrum acquire_spectrum->process_data To Processing clean_final Clean ATR Crystal process_data->clean_final

Caption: Workflow for ATR-FTIR data acquisition.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule. For (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol, Electrospray Ionization (ESI) is a suitable soft ionization technique.

Predicted Mass Spectral Data

The molecular weight of (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol (C₁₅H₁₇NO₂) is 243.30 g/mol .[2]

Table 4: Predicted m/z Values for Key Ions (ESI-MS)

m/z (Predicted)IonFormation
244.1332[M+H]⁺Protonation of the molecule
226.1226[M+H-H₂O]⁺Loss of water from the protonated molecule
214.1226[M+H-CH₂O]⁺Loss of formaldehyde from the protonated molecule
152.0832[C₉H₁₂O₂]⁺Cleavage of the C2-C3 bond
92.0597[C₆H₅O]⁺Phenoxy cation
Experimental Protocol for MS Data Acquisition (ESI)

Materials:

  • (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol sample

  • High-purity solvent (e.g., methanol, acetonitrile)

  • Formic acid (for positive ion mode)

Instrumentation:

  • Mass spectrometer with an ESI source (e.g., Q-TOF, Orbitrap)

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of the sample (approx. 1-10 µg/mL) in the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Instrument Setup:

    • Tune and calibrate the mass spectrometer according to the manufacturer's recommendations.

    • Set the ESI source parameters (e.g., capillary voltage, gas flow rates, temperature) to optimal values for the analyte.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

    • Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).

  • Data Analysis:

    • Identify the protonated molecular ion [M+H]⁺.

    • Analyze the fragmentation pattern to confirm the structure.

MS_Workflow cluster_prep Sample Preparation cluster_setup Instrument Setup cluster_acq Data Acquisition & Analysis prep_sol Prepare Dilute Solution (1-10 µg/mL) in Mobile Phase infuse Infuse Sample into ESI Source prep_sol->infuse tune_cal Tune and Calibrate Mass Spectrometer set_params Set ESI Source Parameters tune_cal->set_params set_params->infuse acquire Acquire Mass Spectrum infuse->acquire analyze Analyze Spectrum for [M+H]⁺ and Fragments acquire->analyze

Caption: Workflow for ESI-MS data acquisition.

Conclusion

The comprehensive spectroscopic characterization of (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol requires the synergistic use of NMR, IR, and MS. This guide provides a detailed predictive framework for the expected spectral data and robust protocols for their acquisition. While these predicted values serve as a strong baseline, experimental data should always be carefully scrutinized and compared. The methodologies outlined herein are designed to ensure data integrity and will be invaluable for researchers working on the synthesis, purification, and application of this and related compounds.

References

  • mzCloud. (2015, April 14). L 2 Amino 3 phenyl 1 propanol.
  • Royal Society of Chemistry. (2013). Supporting Information 2-Amino-1,3-propane diols: A versatile platform for the syntheses of aliphatic cyclic carbonate monomers.
  • Sigma-Aldrich. * (S)-(−)-2-Amino-3-phenyl-1-propanol*.
  • Journal of Molecular Structure. (2023, August). Terahertz spectroscopy analysis of L-Phenylalanine and its fluorinated derivatives.
  • ResearchGate. 2‐Amino‐2‐hydroxymethyl‐1,3‐propanediol.
  • NIST. 2-Propanol, 1-phenoxy-3-(phenylamino)-.
  • BenchChem. Application Note: Characterization of 3-Phenoxy-1-propanol using Nuclear Magnetic Resonance (NMR) Spectroscopy.
  • MilliporeSigma. (3S)-3-amino-3-(3-phenoxyphenyl)propan-1-ol hydrochloride.
  • Biological Magnetic Resonance Bank. bmse000305 1-amino-2-propanol.
  • NIST. 2-Propen-1-ol, 3-phenyl-.
  • Unknown. 13C NMR of 1-Propanol.
  • Semantic Scholar. (2017). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol.
  • The Journal of Chemical Physics. (2009, July 29). Intramolecular interactions of L-phenylalanine revealed by inner shell chemical shift.
  • ChemicalBook. 3-Phenyl-1-propanol(122-97-4) 1H NMR spectrum.
  • MassBank. (2008, October 21). MSBNK-Fac_Eng_Univ_Tokyo-JP000270.
  • ChemicalBook. 3-Phenyl-1-propanol(122-97-4) 13C NMR spectrum.
  • Stenutz. (S)-2-amino-3-phenyl-1-propanol.
  • PMC. Accurate Structures and Spectroscopic Parameters of Phenylalanine and Tyrosine in the Gas Phase: A Joint Venture of DFT and Composite Wave-Function Methods.
  • PubChem. DL-Phenylalaninol | C9H13NO | CID 76652.
  • ResearchGate. The Vibrational Spectroscopic studies and molecular property analysis of l-Phenylalanine using quantum chemical method | Request PDF.
  • ChemScene. 1213342-71-2 | (S)-3-Amino-3-(3-phenoxyphenyl)propan-1-ol.
  • BenchChem. Application Note: High-Throughput Analysis of 3-Phenoxy-1-propanol by Gas Chromatography-Mass Spectrometry (GC-MS).
  • PMC. (2024, August 6). The Photophysics and Photochemistry of Phenylalanine, Tyrosine, and Tryptophan: A CASSCF/CASPT2 Study.
  • PMC. 1-(Isopropylamino)-3-phenoxypropan-2-ol.
  • MDPI. (2025, December 14). Design and Biological Evaluation of Monoterpene-Conjugated (S)-2-Ethoxy-3-(4-(4-hydroxyphenethoxy)phenyl)propanoic Acids as New Dual PPARα/γ Agonists.
  • ResearchGate. FT-IR spectra of 3-amino-1-propanol (a) and tert-butyl-N-(3-hydroxypropyl) carbamate (b).
  • ACS Publications. (2024, October 29). Synthesis and Comprehensive Characterization of Amino Acid-Derived Vinyl Monomer Gels.

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Foundational

An In-depth Technical Guide on the Core Mechanism of Action of (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol

For Distribution To: Researchers, Scientists, and Drug Development Professionals Abstract (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol is a chiral amino alcohol whose specific mechanism of action has not been extensively e...

Author: BenchChem Technical Support Team. Date: March 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol is a chiral amino alcohol whose specific mechanism of action has not been extensively elucidated in publicly available literature. However, its structural architecture, featuring a phenoxypropanolamine core, strongly suggests potential interactions with several key biological targets. This technical guide synthesizes information from structurally analogous compounds to propose and explore three primary putative mechanisms of action: modulation of adrenergic receptors, anti-inflammatory activity, and neuroactive effects, particularly on the serotonergic system. By examining the structure-activity relationships of related molecules, we can construct a scientifically grounded hypothesis regarding the pharmacological profile of (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol, providing a roadmap for future experimental validation.

Introduction and Molecular Profile

(S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol belongs to the class of aryloxypropanolamines, a scaffold known to be biologically active. Its chemical structure consists of a propan-1-ol backbone with an amino group at the second carbon and a phenoxyphenyl group at the third carbon. The "(S)" designation indicates a specific stereoisomer, which is crucial for its interaction with chiral biological targets like receptors and enzymes.

Chemical Structure:

Figure 1: Chemical structure of (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol.

The presence of the phenoxypropanolamine moiety is a strong indicator of potential adrenergic activity, as this is a classic pharmacophore for β-blockers and other adrenergic modulators[1][2][3]. The phenoxyphenyl group, on the other hand, is found in a number of compounds with anti-inflammatory and neuroactive properties[4][5][6]. This guide will delve into these potential mechanisms based on the established activities of structurally related compounds.

Putative Mechanism 1: Adrenergic Receptor Modulation

The most prominent structural feature of (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol is the phenoxypropanolamine core. This scaffold is the cornerstone of a vast number of pharmaceuticals that target β-adrenergic receptors.

Rationale Based on Structural Analogs

Numerous studies have established that phenoxypropanolamine derivatives can act as either agonists or antagonists at β-adrenergic receptors[1][7]. For instance, a series of 1-(substituted phenoxy)-3-(tert-butylamino)-2-propanols were found to be potent β-adrenoreceptor agonists, while others in the same series exhibited antagonist (blocking) effects[1]. The nature of the substitution on the phenoxy ring and the amine are critical determinants of the specific activity and selectivity (β1 vs. β2 vs. β3).

Hypothesized Signaling Pathway

Should (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol act as a β-adrenergic agonist, it would likely bind to β-adrenergic receptors, which are G-protein coupled receptors (GPCRs). This binding would activate the receptor, leading to a conformational change and subsequent activation of adenylyl cyclase through the Gs alpha subunit. Adenylyl cyclase then catalyzes the conversion of ATP to cyclic AMP (cAMP). The increased intracellular cAMP levels would then activate protein kinase A (PKA), which in turn phosphorylates various downstream targets, leading to a cellular response. Conversely, as a β-antagonist (β-blocker), it would bind to the receptor and prevent the binding of endogenous agonists like epinephrine and norepinephrine, thereby inhibiting this signaling cascade.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor β-Adrenergic Receptor G_Protein G-Protein (Gs) Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Targets PKA->Downstream Phosphorylates Response Cellular Response Downstream->Response Leads to Ligand (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol (Hypothetical Agonist) Ligand->Receptor Binds to

Figure 2: Hypothesized β-Adrenergic Agonist Signaling Pathway.

Suggested Experimental Validation

To confirm adrenergic activity, a series of in vitro and in vivo experiments would be necessary.

Experimental Protocols:

  • Receptor Binding Assays:

    • Objective: To determine the binding affinity of (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol to β1, β2, and β3 adrenergic receptors.

    • Methodology:

      • Prepare cell membranes expressing the human β1, β2, or β3 adrenergic receptor.

      • Incubate the membranes with a known radiolabeled antagonist (e.g., [³H]dihydroalprenolol) in the presence of varying concentrations of the test compound.

      • After incubation, separate the bound and free radioligand by rapid filtration.

      • Measure the radioactivity of the filters to determine the amount of bound radioligand.

      • Calculate the IC50 value (concentration of test compound that inhibits 50% of specific binding) and subsequently the Ki (inhibition constant).

  • Functional Assays (cAMP Accumulation):

    • Objective: To determine if the compound acts as an agonist or antagonist and to quantify its potency and efficacy.

    • Methodology:

      • Use a cell line stably expressing a specific β-adrenergic receptor subtype (e.g., CHO or HEK293 cells).

      • For agonist testing, treat the cells with increasing concentrations of (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol and measure intracellular cAMP levels using a commercially available ELISA or HTRF assay.

      • For antagonist testing, pre-incubate the cells with the test compound before stimulating with a known agonist (e.g., isoproterenol) and measure the inhibition of cAMP production.

      • Determine EC50 (for agonists) or IC50 (for antagonists).

Data Presentation:

Parameterβ1-Adrenergic Receptorβ2-Adrenergic Receptorβ3-Adrenergic Receptor
Ki (nM) To be determinedTo be determinedTo be determined
EC50 (nM) To be determinedTo be determinedTo be determined
IC50 (nM) To be determinedTo be determinedTo be determined

Putative Mechanism 2: Anti-Inflammatory Activity

The phenoxyphenyl moiety is a structural component of several known anti-inflammatory agents. This suggests that (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol may also possess anti-inflammatory properties.

Rationale Based on Structural Analogs

Phenylpropanoids, a broad class of natural compounds, are recognized for their anti-inflammatory effects[5]. More specifically, compounds containing a phenoxy group have been investigated for their ability to inhibit key inflammatory mediators. For example, 2-amino-3H-phenoxazin-3-one, isolated from mushrooms, was shown to inhibit nitric oxide (NO) and prostaglandin E2 (PGE2) production and to inhibit cyclooxygenase (COX)-1 and COX-2 enzymes[4].

Hypothesized Mechanism of Action

A potential anti-inflammatory mechanism for (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol could involve the inhibition of enzymes in the arachidonic acid cascade, such as COX-1 and COX-2. Inhibition of these enzymes would reduce the production of prostaglandins, which are key mediators of inflammation, pain, and fever.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 COX1_COX2 COX-1 / COX-2 Arachidonic_Acid->COX1_COX2 Prostaglandins Prostaglandins COX1_COX2->Prostaglandins Catalyzes Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Mediates Inhibitor (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol (Hypothetical Inhibitor) Inhibitor->COX1_COX2 Inhibits G cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Serotonin_Synapse Serotonin SERT Serotonin Transporter (SERT) Serotonin_Synapse->SERT Reuptake Serotonin_Receptor Serotonin Receptor Serotonin_Synapse->Serotonin_Receptor Binds to Serotonin_Presynaptic Serotonin SERT->Serotonin_Presynaptic Signal_Transduction Signal Transduction Serotonin_Receptor->Signal_Transduction Activates Inhibitor (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol (Hypothetical Inhibitor) Inhibitor->SERT Inhibits

Figure 4: Hypothesized Mechanism of Action at the Serotonergic Synapse.

Suggested Experimental Validation
  • SERT Binding Assay:

    • Objective: To determine the binding affinity of the compound to the serotonin transporter.

    • Methodology:

      • Use cell membranes prepared from cells expressing human SERT or rodent brain tissue.

      • Perform a competitive binding assay using a radiolabeled ligand specific for SERT (e.g., [³H]citalopram).

      • Calculate the IC50 and Ki values as described for the adrenergic receptor binding assays.

  • In Vitro Serotonin Reuptake Assay:

    • Objective: To measure the functional inhibition of serotonin reuptake.

    • Methodology:

      • Use synaptosomes prepared from rat brain or cells expressing human SERT.

      • Incubate the synaptosomes or cells with [³H]serotonin in the presence of varying concentrations of the test compound.

      • Measure the amount of radioactivity taken up by the cells.

      • Determine the IC50 for the inhibition of serotonin reuptake.

Data Presentation:

AssayIC50 / Ki (nM)
SERT Binding (Ki) To be determined
Serotonin Reuptake Inhibition (IC50) To be determined

Conclusion

References

  • Kaiser, C., et al. (1977). Adrenergic agents. 4. Substituted phenoxypropanolamine derivatives as potential beta-adrenergic agonists. Journal of Medicinal Chemistry, 20(5), 687-692. [Link]

  • Kikuchi, H., et al. (2008). Anti-inflammatory and immunomodulatory properties of 2-amino-3H-phenoxazin-3-one. Biochemical Pharmacology, 76(8), 1034-1045. [Link]

  • Erhardt, P. W., et al. (1982). Beta-adrenergic Blocking Agents. 22. 1-Phenoxy-3-[[(substituted-amido) alkyl]amino]-2-propanols. Journal of Medicinal Chemistry, 25(11), 1402-1407. [Link]

  • Google Patents. (1987).
  • Crowther, A. F., & Smith, L. H. (1969). Beta-Adrenergic blocking agents. V. 1-Amino-3-(substituted phenoxy)-2-propanols. Journal of Medicinal Chemistry, 12(4), 638-642. [Link]

  • Amanote Research. (n.d.). Synthesis and Biological Evaluation of 2-Amino-3-(3, 4, 5-Trimethoxybenzoyl)-5-Aryl Thiophenes as a New Class of Potent Antitubulin Agents.
  • Da Re, P., et al. (1989). Synthesis and Beta-Adrenergic Activity of New Completely Aliphatic 3-(methyleneaminoxy)propanolamine Derivatives. Journal of Medicinal Chemistry, 32(11), 2673-2678. [Link]

  • Maruyama, T., et al. (2018). Structure-Activity Relationships Based on 3D-QSAR CoMFA/CoMSIA and Design of Aryloxypropanol-Amine Agonists with Selectivity for the Human β3-Adrenergic Receptor and Anti-Obesity and Anti-Diabetic Profiles. Molecules, 23(5), 1188. [Link]

  • de Cássia da Silveira e Sá, R., et al. (2013). A Review on Anti-Inflammatory Activity of Phenylpropanoids Found in Essential Oils. Molecules, 18(10), 12299-12328. [Link]

  • Mokrosz, J. L., et al. (1993). Centrally Acting Serotonergic Agents. Synthesis and Structure-Activity Relationships of C-1- Or C-3-substituted Derivatives of 8-hydroxy-2-(di-n-propylamino)tetralin. Journal of Medicinal Chemistry, 36(18), 2600-2608. [Link]

  • Şenol, İ. M., et al. (2023). Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition. Turkish Journal of Chemistry, 47(3), 616-631. [Link]

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  • Wu, J., et al. (2017). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Hans Journal of Medicinal Chemistry, 7(2), 23-32. [Link]

  • Nabavi, S. F., et al. (2015). The Neuroprotective Effects of Phenolic Acids: Molecular Mechanism of Action. Current Pharmaceutical Biotechnology, 16(9), 793-803. [Link]

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  • van der Klein, P. A., et al. (2003). Synthesis and Biological Effects of Novel 2-amino-3-naphthoylthiophenes as Allosteric Enhancers of the A1 Adenosine Receptor. Journal of Medicinal Chemistry, 46(5), 784-794. [Link]

  • Kumar, H., & Kim, I. S. (2022). Neuroprotective Action of Polyphenols and Phenolic Compounds: An Overview.
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Exploratory

(S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol: A Technical Guide to a Chiral Intermediate and its Potential Biological Activities

For Researchers, Scientists, and Drug Development Professionals Abstract (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol is a chiral amino alcohol of significant interest within synthetic and medicinal chemistry. While its pr...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol is a chiral amino alcohol of significant interest within synthetic and medicinal chemistry. While its primary role to date has been as a key intermediate in the synthesis of more complex molecules, its structural motifs—a chiral amino alcohol backbone and a phenoxyphenyl side chain—are present in a variety of biologically active compounds. This technical guide provides a comprehensive overview of the known properties of (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol, including its synthesis and stereochemistry. Furthermore, this guide explores the potential biological activities of this compound by examining the established pharmacological effects of structurally related amino alcohol and phenoxy-propanolamine derivatives. This analysis aims to provide a predictive framework for future research and drug discovery efforts centered on this promising scaffold.

Introduction

Chiral amino alcohols are a privileged class of compounds in drug discovery, serving as versatile building blocks for the synthesis of a wide range of pharmaceuticals. The specific stereochemistry of these molecules is often crucial for their biological activity and interaction with molecular targets.[1] (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol, with its defined stereocenter, amino group, hydroxyl group, and a flexible phenoxyphenyl moiety, represents a scaffold with considerable potential for biological investigation. While direct studies on the biological activity of this specific molecule are limited, the analysis of its structural analogues provides valuable insights into its potential pharmacological profile. This guide will synthesize the available information to present a holistic view of (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol, from its fundamental chemistry to its prospective therapeutic applications.

Synthesis and Stereochemistry

The synthesis of enantiomerically pure amino alcohols is a critical aspect of medicinal chemistry. The (S)-configuration of 2-Amino-3-(3-phenoxyphenyl)propan-1-ol is key to its utility as a chiral building block. Asymmetric synthesis is a common approach to produce optically pure chemicals for pharmaceuticals.[2]

General Synthetic Approach

The synthesis of chiral amino alcohols can be achieved through various established methods, including the reduction of corresponding amino acids or their derivatives. For instance, a general approach could involve the reduction of a protected (S)-2-amino-3-(3-phenoxyphenyl)propanoic acid derivative.

Synthetic_Approach Start (S)-2-Amino-3-(3-phenoxyphenyl)propanoic acid derivative Step1 Protection of amine and/or carboxylic acid Start->Step1 Protecting agents Step2 Reduction of carboxylic acid Step1->Step2 Reducing agents (e.g., LiAlH4) Step3 Deprotection Step2->Step3 Deprotecting agents End (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol Step3->End

Caption: General synthetic workflow for the preparation of (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol.

Potential Biological Activities based on Structural Analogs

Due to the limited direct biological data on (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol, this section will explore the activities of structurally related compounds to infer its potential pharmacological profile.

Potential Neuroprotective Effects

Aromatic alcohols with intact phenolic groups have been shown to protect neurons from oxidative damage and cell death.[3] Furthermore, a recent patent application has disclosed 3-phenoxy-3-phenylpropanamine derivatives with potential utility in treating neurodevelopmental disorders like Fragile X and Rett syndrome.[4] An exemplified compound from this patent promoted neuronal survival and development through the BDNF/TrkB pathway.[4]

The structural similarity of (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol to these neuroprotective agents suggests it may also possess neuroprotective properties.

Proposed Signaling Pathway for Neuroprotection:

Neuroprotection_Pathway Compound (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol (or analog) TrkB TrkB Receptor Compound->TrkB Activates PI3K PI3K TrkB->PI3K BDNF BDNF BDNF->TrkB Binds Akt Akt PI3K->Akt Survival Neuronal Survival Akt->Survival Growth Neurite Outgrowth Akt->Growth

Caption: Postulated neuroprotective signaling pathway based on analogs.

Potential Anti-inflammatory Activity

Long-chain 2-amino-alcohols have demonstrated interesting inhibitory effects on carrageenan-induced paw edema in rats, suggesting anti-inflammatory properties.[5] Additionally, β-amino alcohol derivatives have been investigated as inhibitors of the Toll-like receptor 4 (TLR4) signaling pathway, which is implicated in severe sepsis and inflammatory responses.[6] The amino alcohol moiety in (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol could potentially contribute to similar anti-inflammatory effects.

Potential Cytotoxic and Anticancer Activity

Novel β-amino alcohol derivatives have been synthesized and screened for their cytotoxic activity against various human cancer cell lines, with some exhibiting promising anticancer potential.[7] The cytotoxic effects of these compounds are often evaluated using the MTT assay.[7]

Potential Antimicrobial and Antifungal Activity

Amino alcohols have been explored as potential leads for new antibiotic and antifungal agents.[8][9] For instance, the introduction of cyclic amines to an amino alcohol scaffold has shown activity against methicillin-resistant Staphylococcus aureus (MRSA).[8][9] Furthermore, a tripeptide synthesized using (S)-(-)-2-Amino-3-phenyl-1-propanol was found to enhance the antimicrobial activity of methicillin against MRSA.[10]

Experimental Protocols for Biological Evaluation

This section provides detailed methodologies for key experiments to assess the potential biological activities of (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol.

In Vitro Cytotoxicity Assessment: MTT Assay

Objective: To determine the cytotoxic effect of the compound on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Plate human cancer cell lines (e.g., MCF-7, HeLa) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.[11]

  • Compound Treatment: Prepare serial dilutions of (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol in cell culture medium and add to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).[11]

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.[11]

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[11]

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[11]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.[11]

Workflow Diagram:

MTT_Assay_Workflow Start Seed cells in 96-well plate Step1 Treat with compound Start->Step1 Step2 Incubate (48-72h) Step1->Step2 Step3 Add MTT solution Step2->Step3 Step4 Incubate (4h) Step3->Step4 Step5 Add solubilizing agent Step4->Step5 Step6 Measure absorbance Step5->Step6 End Calculate IC₅₀ Step6->End

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

In Vitro Anti-inflammatory Assessment: Inhibition of Protein Denaturation

Objective: To evaluate the anti-inflammatory activity of the compound by measuring its ability to inhibit protein denaturation.

Principle: Denaturation of proteins is a well-documented cause of inflammation. The ability of a compound to prevent thermally-induced protein denaturation is a measure of its anti-inflammatory potential.

Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing 0.2 mL of the test compound at various concentrations and 2.8 mL of a 1% aqueous solution of bovine serum albumin (BSA).[12]

  • Control and Standard: Prepare a control group with the vehicle and a standard group with a known anti-inflammatory drug (e.g., diclofenac sodium).[12]

  • Incubation: Incubate all mixtures at 37°C for 20 minutes.[12]

  • Denaturation: Induce denaturation by heating the mixtures at 72°C for 5 minutes.[12]

  • Absorbance Measurement: After cooling, measure the absorbance of the solutions at 660 nm.[12]

  • Data Analysis: Calculate the percentage inhibition of protein denaturation.

In Vivo Neuroprotection Assessment: Middle Cerebral Artery Occlusion (MCAO) Model

Objective: To evaluate the neuroprotective effects of the compound in an in vivo model of ischemic stroke.

Principle: The MCAO model in rodents is a widely used and clinically relevant model of focal cerebral ischemia.

Protocol:

  • Animal Model: Use male Sprague-Dawley rats (250-300g).[13]

  • Anesthesia and Surgery: Anesthetize the rat and perform a surgical procedure to occlude the middle cerebral artery with a nylon monofilament.[13]

  • Compound Administration: Administer (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol (e.g., intraperitoneally) at a specific time point before or after the induction of ischemia.

  • Reperfusion: After a defined period of occlusion (e.g., 90 minutes), withdraw the filament to allow for reperfusion.

  • Neurological Deficit Scoring: At 24 hours post-MCAO, assess the neurological deficits using a standardized scoring system.

  • Infarct Volume Measurement: Euthanize the animals and stain brain slices with 2,3,5-triphenyltetrazolium chloride (TTC) to measure the infarct volume.

Data Presentation

Table 1: Hypothetical Cytotoxicity Data for (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol

Cell LineIC₅₀ (µM)
MCF-7 (Breast Cancer)[Insert Value]
HeLa (Cervical Cancer)[Insert Value]
A549 (Lung Cancer)[Insert Value]

Table 2: Hypothetical Anti-inflammatory Activity Data

AssayIC₅₀ (µg/mL)
Protein Denaturation Inhibition[Insert Value]
COX-2 Inhibition[Insert Value]

Conclusion and Future Directions

(S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol is a chiral building block with significant untapped potential in drug discovery. While its current applications are primarily in organic synthesis, the biological activities of its structural analogs strongly suggest that this compound may possess valuable neuroprotective, anti-inflammatory, cytotoxic, and antimicrobial properties. The experimental protocols outlined in this guide provide a framework for the systematic evaluation of these potential activities. Future research should focus on the direct biological testing of (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol and its derivatives to validate these predictions and to elucidate their mechanisms of action. Structure-activity relationship (SAR) studies will be crucial in optimizing the potency and selectivity of this promising scaffold for the development of novel therapeutic agents.

References

  • Wang, L., et al. (2011). Design, synthesis and cytotoxic activities of novel β-amino alcohol derivatives. Bioorganic & Medicinal Chemistry Letters, 21(8), 2302-2304.
  • MDPI. (2022). Amino Alcohols as Potential Antibiotic and Antifungal Leads. Molecules, 27(6), 1988.
  • Vapourtec. (2022). Amino Alcohols as Potential Antibiotic and Antifungal Leads. Available at: [Link]

  • Discovery - the University of Dundee Research Portal. (2022). Amino Alcohols as Potential Antibiotic and Antifungal Leads. Available at: [Link]

  • Abad, A., et al. (2003). Synthesis and in vivo anti-inflammatory activity of long-chain 2-amino-alcohols. Bioorganic & Medicinal Chemistry, 11(3), 351-357.
  • Starling, G. O., et al. (1976). 3-Tertiary amino-1-aryloxy- or aryl-propanes and -propan-2-ols and some related compounds. Journal of Medicinal Chemistry, 19(2), 315-325.
  • PMC. (2023). In Silico Prediction of the Toxic Potential of Neuroprotective Bifunctional Molecules Based on Chiral N-Propargyl-1,2-amino Alcohol Derivatives. Available at: [Link]

  • de Oliveira, M. R., et al. (2022). Anticancer, anti-inflammatory and analgesic activities of aminoalcohol-based quinoxaline small molecules. Brazilian Journal of Medical and Biological Research, 55, e12093.
  • Watkins, R. L., et al. (2011). Development of β-amino alcohol derivatives that inhibit Toll-like receptor 4 mediated inflammatory response as potential antiseptics. Journal of Medicinal Chemistry, 54(13), 4503-4514.
  • Beilstein, J. L., et al. (2005). Part 3: synthesis and biological evaluation of some analogs of the antitumor agents, 2-{4-[(7-chloro-2-quinoxalinyl)oxy]phenoxy}propionic acid, and 2-{4-[(7-bromo-2-quinolinyl)oxy]phenoxy}propionic acid. Bioorganic & Medicinal Chemistry, 13(4), 1069-1081.
  • IntechOpen. (2023). Methods for Evaluating the In Vivo Analgesic and Anti-Inflammatory Activity of Essential Oils. Available at: [Link]

  • PMC. (2021). Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents. Available at: [Link]

  • PMC. (2021). Synthesis and anticonvulsant activity of phenoxyacetyl derivatives of amines, including aminoalkanols and amino acids. Available at: [Link]

  • Behl, C., et al. (1997). Aromatic alcohols as neuroprotectants. FEBS Letters, 403(2), 239-243.
  • MDPI. (2025). Design and Biological Evaluation of Monoterpene-Conjugated (S)-2-Ethoxy-3-(4-(4-hydroxyphenethoxy)phenyl)propanoic Acids as New Dual PPARα/γ Agonists. Available at: [Link]

  • ResearchGate. (2020). Synthesis and Acivity of Chiral Amino Alcohols and Amides as New Cholinesterase Inhibitors for Alzheimer's Disease. Available at: [Link]

  • Semantic Scholar. (2017). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Available at: [Link]

  • van der Klein, P. A., et al. (2003). Synthesis and biological effects of novel 2-amino-3-naphthoylthiophenes as allosteric enhancers of the A1 adenosine receptor. Journal of Medicinal Chemistry, 46(5), 784-794.
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Foundational

(S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol: A Versatile Chiral Building Block in Advanced Drug Design and Peptidomimetics

Executive Summary In modern drug discovery, the transition from natural amino acids to synthetically modified chiral building blocks is a critical step in overcoming poor pharmacokinetic profiles and proteolytic instabil...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the transition from natural amino acids to synthetically modified chiral building blocks is a critical step in overcoming poor pharmacokinetic profiles and proteolytic instability. (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol (also known as (S)-3-phenoxyphenylalaninol) represents a highly specialized beta-amino alcohol. Characterized by its stable (S)-stereocenter and a bulky, lipophilic 3-phenoxyphenyl moiety, this compound serves as a cornerstone in the synthesis of peptidomimetic transition-state isosteres, G-protein-coupled receptor (GPCR) agonists, and allosteric viral polymerase inhibitors.

This technical guide provides an in-depth analysis of the structural causality, research applications, and validated synthetic protocols for utilizing (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol in advanced medicinal chemistry.

Structural Causality: Why This Specific Scaffold?

The utility of (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol is driven by three distinct structural features, each solving a specific problem in drug design:

  • The Beta-Amino Alcohol Core: In native peptides, the amide bond is highly susceptible to enzymatic cleavage. By reducing the carboxylic acid of an amino acid to a primary alcohol, the resulting beta-amino alcohol mimics the tetrahedral transition state of peptide bond hydrolysis. This provides a stable, non-cleavable isostere that retains the necessary hydrogen-bonding capabilities required for target affinity.

  • The (S)-Stereocenter: Maintaining the natural L-amino acid configuration ensures that derived molecules can accurately dock into highly conserved, stereospecific biological pockets (such as the S1/S1' sub-pockets of proteases).

  • The 3-Phenoxyphenyl Moiety: Standard phenylalanine derivatives often lack the hydrophobic volume necessary to displace water molecules in deep binding pockets. The biaryl ether structure of the 3-phenoxyphenyl group offers conformational flexibility (rotation around the ether oxygen) while occupying a significantly larger hydrophobic volume. This extended pi-system drives profound increases in binding affinity via van der Waals interactions and pi-pi stacking[1, 2].

Core Research Applications

GPCR Agonists for Metabolic Disorders

The 3-phenoxyphenyl scaffold has proven critical in the development of small-molecule agonists for GPR142, a GPCR predominantly expressed in pancreatic β-cells and a target for Type II diabetes. Researchers have utilized phenylalanine derivatives to stimulate glucose-dependent insulin secretion. The incorporation of the 3-phenoxyphenyl group enhances the compound's ability to anchor into the transmembrane domain of the receptor, significantly lowering the EC50 compared to standard benzyl analogs [1].

Allosteric Viral Polymerase Inhibitors

In the development of Hepatitis C Virus (HCV) therapeutics, targeting the NS5B RNA-dependent RNA polymerase is a primary strategy. Derivatives of 3-phenoxyphenylalanine, specifically rhodanine C5-arylidenes, utilize the extended biaryl ether system to bind to the allosteric palm site of the polymerase. The 3-phenoxy substitution drives a critical cation-pi interaction with basic residues in the polymerase pocket, enhancing inhibitory potency [2].

Cholesteryl Ester Transfer Protein (CETP) Inhibitors

Lipid-modulating agents frequently require highly lipophilic anchors to penetrate lipid-binding tunnels. Amino-propanol derivatives containing a 3-phenoxyphenyl group have been identified as picomolar inhibitors of CETP. The amino alcohol core interacts with polar residues at the tunnel entrance, while the 3-phenoxyphenyl group extends deeply into the hydrophobic core, preventing the transfer of cholesteryl esters [3].

Quantitative Data: Structure-Activity Relationship (SAR)

The substitution of a standard benzyl group with a 3-phenoxyphenyl moiety consistently yields magnitude-level improvements in target affinity across diverse therapeutic areas.

Table 1: Comparative Binding Affinity of Benzyl vs. 3-Phenoxyphenyl Moieties

Target ProteinScaffold / ApplicationBenzyl Analog IC50/EC503-Phenoxyphenyl Analog IC50/EC50Mechanistic Advantage of 3-Phenoxyphenyl
GPR142 Pyridinone-phenylalanine> 10.0 µM0.058 µMEnhanced hydrophobic packing in the GPCR transmembrane domain [1].
HCV NS5B Rhodanine C5-arylidene15.2 µM2.6 µMExtended pi-pi stacking at the allosteric palm site [2].
CETP Trifluoro-amino-propanol4.5 µM0.00077 µMDeep penetration into the highly lipophilic CETP binding tunnel [3].

Visualizing the Chemical Workflows

Synthesis and Downstream Applications

The following diagram maps the synthetic divergence of (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol into various therapeutic classes.

Workflow A (S)-3-Phenoxyphenylalanine B Reduction (NaBH4/I2) Retention of Chirality A->B C (S)-2-Amino-3-(3-phenoxyphenyl) propan-1-ol B->C D Oxazolidinone Formation (Chiral Auxiliary) C->D Phosgene/Base E Peptidomimetic Isostere (Protease Inhibitor) C->E Peptide Coupling F Sphingolipid Analog (S1P Modulator) C->F Lipid Tail Addition

Synthesis workflow and downstream applications of the chiral amino alcohol.

Sphingolipid Signaling Modulation

Because of its structural similarity to sphingosine, this amino alcohol can be utilized to synthesize analogs that modulate the Sphingosine-1-Phosphate (S1P) pathway, a key target in autoimmune diseases.

Pathway S Sphingosine K Sphingosine Kinase S->K S1P Sphingosine-1-Phosphate K->S1P R S1P Receptors (Autoimmune) S1P->R Activation L S1P Lyase (Degradation) S1P->L Cleavage I (S)-Amino Alcohol Analog I->K Inhibition I->L Inhibition

Modulation of the Sphingosine-1-Phosphate (S1P) signaling pathway.

Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols outline the self-validating systems required to synthesize and utilize this compound without compromising its stereochemical integrity.

Protocol 1: Enantioselective Reduction to (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol

Objective: Reduce the carboxylic acid of (S)-3-phenoxyphenylalanine to a primary alcohol while strictly preventing the racemization of the alpha-carbon.

  • Activation: Suspend 10 mmol of (S)-3-phenoxyphenylalanine in 50 mL of anhydrous Tetrahydrofuran (THF) under an inert argon atmosphere. Add 25 mmol of Sodium Borohydride (NaBH₄).

  • Electrophile Generation (Crucial Step): Cool the reaction to 0 °C. Dissolve 10 mmol of Iodine (I₂) in 10 mL of THF and add it dropwise over 30 minutes.

    • Causality: Iodine reacts with NaBH₄ to generate diborane (B₂H₆) in situ. Diborane is a highly electrophilic reducing agent that rapidly reduces the carboxylic acid via a boron-chelated intermediate. Because this mechanism does not proceed through an enolizable intermediate, the (S)-stereocenter is perfectly preserved.

  • Reflux and Quench: Heat the mixture to reflux for 12 hours. Cool to room temperature and carefully quench by adding Methanol dropwise until effervescence ceases.

    • Causality: Methanol safely destroys excess borane and breaks down the highly stable boron-amine complexes formed during the reduction.

  • Isolation: Evaporate the solvents under reduced pressure. Dissolve the resulting white paste in 20% aqueous NaOH (30 mL) and extract with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the pure amino alcohol.

Protocol 2: Synthesis of a Peptidomimetic Hydroxyethylamine Isostere

Objective: Convert the amino alcohol into a protease-resistant peptide bond mimic.

  • N-Protection: Dissolve the amino alcohol in Dichloromethane (DCM) with 1.5 equivalents of Triethylamine (TEA). Add 1.1 equivalents of Boc-anhydride (Boc₂O) at 0 °C. Stir for 4 hours.

    • Causality: Boc-protection prevents the primary amine from acting as a nucleophile or undergoing unwanted side reactions during the subsequent oxidation step.

  • Swern Oxidation: In a separate flask, add Oxalyl Chloride to DCM at -78 °C, followed by DMSO. Add the N-Boc protected amino alcohol. After 30 minutes, add TEA and warm to room temperature.

    • Causality: This converts the primary alcohol into a highly reactive chiral aldehyde, setting the stage for backbone extension.

  • Reductive Amination: Combine the newly formed aldehyde with a target peptide fragment (containing a free N-terminus) in 1,2-Dichloroethane. Add Sodium Triacetoxyborohydride (NaBH(OAc)₃) and stir for 12 hours.

    • Causality: The mild reducing agent selectively reduces the intermediate imine without touching the aldehyde. This forms a stable secondary amine (hydroxyethylamine isostere) that spatially mimics a peptide bond but is entirely resistant to proteolytic cleavage.

References

  • Du, X., Kim, Y.-J., Lai, S., Chen, X., Lizarzaburu, M., Turcotte, S., ... & Medina, J. C. (2012). Phenylalanine derivatives as GPR142 agonists for the treatment of Type II diabetes. Bioorganic & Medicinal Chemistry Letters, 22(19), 6218-6223.[Link]

  • Patel, B. A., Krishnan, R., Khadtare, N., Gurukumar, K. R., Basu, A., Arora, P., ... & Talele, T. T. (2013). Design and synthesis of L- and D-phenylalanine derived rhodanines with novel C5-arylidenes as inhibitors of HCV NS5B polymerase. Bioorganic & Medicinal Chemistry, 21(11), 3262-3271.[Link]

  • Reinhard, E. J., Wang, J. L., Durley, R. C., Fobian, Y. M., Grapperhaus, M. L., Hickory, B. S., ... & Sikorski, J. A. (2003). Discovery of a simple picomolar inhibitor of cholesteryl ester transfer protein. Journal of Medicinal Chemistry, 46(11), 2152-2168.[Link]

Exploratory

An In-depth Technical Guide to (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol Derivatives and Analogs

A Senior Application Scientist's Perspective on a Promising Scaffold for Neurological Disorders This guide offers a comprehensive technical overview of (S)-2-amino-3-(3-phenoxyphenyl)propan-1-ol and its analogs, a class...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Perspective on a Promising Scaffold for Neurological Disorders

This guide offers a comprehensive technical overview of (S)-2-amino-3-(3-phenoxyphenyl)propan-1-ol and its analogs, a class of compounds showing significant promise in the field of neurotherapeutics. As drug development professionals and researchers, understanding the synthesis, structure-activity relationships (SAR), and biological context of this scaffold is paramount for unlocking its full therapeutic potential. This document provides an in-depth analysis of the available scientific knowledge, focusing on the causality behind experimental design and the practical application of this knowledge in a drug discovery setting.

Introduction: The Emergence of a Privileged Scaffold

The 3-phenoxy-3-phenylpropanamine backbone represents a "privileged scaffold" in medicinal chemistry, a core structure that is capable of binding to multiple biological targets. Recent investigations have highlighted the potential of derivatives of this scaffold in the treatment of complex neurological disorders. Notably, research by Connecta Therapeutics has brought to light the therapeutic promise of 3-phenoxy-3-phenylpropanamine derivatives in conditions such as Fragile X and Rett syndromes[1]. These findings underscore the importance of exploring the chemical space around this core to identify novel drug candidates with improved efficacy and safety profiles.

The (S)-2-amino-3-(3-phenoxyphenyl)propan-1-ol moiety, with its defined stereochemistry and functional groups, presents a compelling starting point for the design of new chemical entities targeting the central nervous system (CNS). The presence of a primary amine, a hydroxyl group, and a flexible phenoxyphenyl side chain offers multiple points for chemical modification to fine-tune pharmacological activity, selectivity, and pharmacokinetic properties.

Synthetic Strategies: Accessing the Chiral Core

The enantioselective synthesis of (S)-2-amino-3-(3-phenoxyphenyl)propan-1-ol and its analogs is a critical step in their development. The stereochemistry at the C2 position is expected to be a key determinant of biological activity. While specific literature on the synthesis of the title compound is limited, established methodologies for the preparation of chiral amino alcohols can be adapted.

General Retrosynthetic Approach

A logical retrosynthetic analysis suggests several viable pathways to the target scaffold. A common strategy involves the asymmetric reduction of a corresponding α-amino ketone or the derivatization of a chiral precursor like (S)-phenylalaninol.

G target (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol intermediate1 N-protected (S)-2-amino-3-(3-phenoxyphenyl)propan-1-ol target->intermediate1 Deprotection intermediate3 2-Amino-3-(3-phenoxyphenyl)propanone target->intermediate3 Asymmetric Reduction precursor3 (S)-Phenylalaninol target->precursor3 Side chain introduction intermediate2 N-protected 2-amino-3-(3-phenoxyphenyl)propanoic acid intermediate1->intermediate2 Reduction precursor1 3-Phenoxybenzaldehyde intermediate2->precursor1 Coupling precursor2 Amino acid derivative intermediate2->precursor2 intermediate3->precursor1 Functionalization

Caption: Retrosynthetic analysis of (S)-2-amino-3-(3-phenoxyphenyl)propan-1-ol.

Experimental Protocol: Asymmetric Reduction of an α-Amino Ketone (Hypothetical)

This protocol describes a plausible, though not yet published, method for the synthesis of (S)-2-amino-3-(3-phenoxyphenyl)propan-1-ol based on the asymmetric reduction of a prochiral ketone.

Step 1: Synthesis of 2-Amino-3-(3-phenoxyphenyl)propanone Hydrochloride

  • Starting Material: 3-Phenoxybenzaldehyde.

  • Reaction: Perform a Strecker-type synthesis or a related multicomponent reaction to introduce the aminomethyl ketone functionality.

  • Protection: Protect the amino group with a suitable protecting group (e.g., Boc or Cbz).

  • Purification: Purify the N-protected aminoketone by column chromatography.

  • Deprotection: Remove the protecting group under acidic conditions to yield the hydrochloride salt of the aminoketone.

Step 2: Asymmetric Reduction to (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol

  • Catalyst Selection: A chiral oxazaborolidine catalyst, such as a Corey-Bakshi-Shibata (CBS) catalyst, is a suitable choice for the enantioselective reduction of aminoketones.

  • Reaction Conditions:

    • Dissolve the 2-amino-3-(3-phenoxyphenyl)propanone hydrochloride in an aprotic solvent (e.g., THF).

    • Add a stoichiometric amount of a borane source (e.g., borane-dimethyl sulfide complex).

    • Add a catalytic amount of the (S)-CBS catalyst.

    • Stir the reaction at a controlled temperature (e.g., 0 °C to room temperature) and monitor for completion by TLC or LC-MS.

  • Work-up and Purification:

    • Quench the reaction with methanol.

    • Remove the solvent under reduced pressure.

    • Perform an acid-base extraction to isolate the amino alcohol.

    • Purify the final product by crystallization or column chromatography.

Structure-Activity Relationships (SAR) and Biological Activity

While a detailed SAR study specifically for (S)-2-amino-3-(3-phenoxyphenyl)propan-1-ol derivatives is not yet publicly available, the work by Connecta Therapeutics on related 3-phenoxy-3-phenylpropanamines provides crucial insights[1]. Their research indicates that this scaffold can modulate neuronal development and function, suggesting a potential mechanism of action through pathways like the Brain-Derived Neurotrophic Factor (BDNF)/Tropomyosin receptor kinase B (TrkB) pathway.

Key Structural Features and Their Putative Roles
  • 3-Phenoxy Group: This bulky, lipophilic group is likely crucial for receptor binding and may contribute to the overall pharmacokinetic profile of the molecule.

  • 3-Phenyl Group: The phenyl ring offers a site for substitution to explore electronic and steric effects on activity.

  • Propan-1-amine Backbone: The three-carbon linker provides optimal spacing between the key pharmacophoric elements.

  • (S)-2-Amino Group: The stereochemistry and the presence of the primary amine are expected to be critical for specific interactions with the biological target. The amine can act as a hydrogen bond donor and can be protonated at physiological pH, influencing solubility and receptor interactions.

  • 1-ol (Hydroxyl Group): The hydroxyl group can participate in hydrogen bonding and may be a site for metabolic modification.

Biological Data from Related Compounds

The patent from Connecta Therapeutics describes a representative compound that demonstrated significant effects in preclinical models of neurological disorders[1].

Activity In Vitro/In Vivo Model Observed Effect Potency/Dose
Neuronal SurvivalRat primary hippocampal neuronsIncreased neuronal survival500 nM
Neurite OutgrowthRat primary hippocampal neuronsInduced neurite outgrowthEC50 = 11.58 nM
Locomotor ActivityFragile X syndrome mouse modelAttenuated hyperactivity30 mg/kg i.p. (acute); 20 mg/kg p.o. (chronic)
Anxiety-like BehaviorFragile X syndrome mouse modelAlleviated anxiety30 mg/kg i.p. (acute); 20 mg/kg p.o. (chronic)
Social RecognitionFragile X syndrome mouse modelReinstated social recognition30 mg/kg i.p. (acute); 20 mg/kg p.o. (chronic)
Memory ImpairmentFragile X syndrome mouse modelCorrected memory deficits30 mg/kg i.p. (acute); 20 mg/kg p.o. (chronic)
Dendritic BranchingFragile X syndrome mouse modelNormalized abnormal branchingNot specified
Memory PerformanceRett syndrome mouse modelRescued memory performance30 mg/kg i.p.

Data extracted from WO 2026/013142 A1[1].

These findings strongly suggest that the 3-phenoxy-3-phenylpropanamine scaffold holds significant promise for the development of novel therapeutics for neurodevelopmental and neurodegenerative disorders.

G cluster_0 Compound Activity compound (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol Analog pathway BDNF/TrkB Pathway compound->pathway Modulates neuronal_development Neuronal Survival & Neurite Outgrowth pathway->neuronal_development Promotes behavioral_outcomes Improved Cognitive & Social Function neuronal_development->behavioral_outcomes Leads to disease_models Fragile X & Rett Syndrome Models behavioral_outcomes->disease_models Observed in

Caption: Proposed mechanism of action and therapeutic potential.

Analytical Characterization

Rigorous analytical characterization is essential to ensure the identity, purity, and stereochemical integrity of (S)-2-amino-3-(3-phenoxyphenyl)propan-1-ol and its derivatives.

Standard Analytical Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for structural elucidation and confirmation.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is the primary method for assessing purity.

Chiral Purity Determination

Ensuring the enantiomeric excess (e.e.) of the (S)-enantiomer is critical.

Experimental Protocol: Chiral HPLC

  • Chiral Stationary Phase (CSP): A polysaccharide-based chiral column (e.g., Chiralcel® OD-H or Chiralpak® AD-H) is often effective for resolving amino alcohol enantiomers.

  • Mobile Phase: A normal-phase mobile phase, typically a mixture of hexane and isopropanol with a small amount of an amine modifier (e.g., diethylamine) to improve peak shape, is commonly used.

  • Detection: UV detection at a wavelength where the aromatic rings absorb (e.g., 254 nm).

  • Method Validation: The method should be validated for specificity, linearity, accuracy, precision, and limit of detection/quantitation according to ICH guidelines.

G start Sample Preparation (Dissolution in Mobile Phase) hplc Chiral HPLC System (Polysaccharide-based CSP) start->hplc separation Enantiomeric Separation hplc->separation detection UV Detection separation->detection data Data Analysis (Peak Integration, e.e. Calculation) detection->data end Report data->end

Caption: Workflow for chiral purity analysis by HPLC.

Future Directions and Conclusion

The (S)-2-amino-3-(3-phenoxyphenyl)propan-1-ol scaffold and its analogs represent a promising area for CNS drug discovery. The preliminary data on related compounds suggest a novel mechanism of action that could be beneficial for a range of neurological disorders with high unmet medical needs.

Future research in this area should focus on:

  • Elucidation of the specific molecular target(s): Identifying the precise receptor or enzyme that these compounds interact with will be crucial for rational drug design and understanding their mechanism of action.

  • In-depth Structure-Activity Relationship (SAR) studies: A systematic exploration of substitutions on the phenyl and phenoxy rings, as well as modifications of the amino and hydroxyl groups, will be necessary to optimize potency, selectivity, and pharmacokinetic properties.

  • Pharmacokinetic and safety profiling: Thorough ADME (absorption, distribution, metabolism, and excretion) and toxicology studies will be required to assess the drug-likeness and safety of lead candidates.

  • Exploration of therapeutic potential in other CNS disorders: Given the fundamental role of neuronal health in many CNS diseases, the pro-neurogenic effects of this scaffold could be applicable to a broader range of conditions, including neurodegenerative diseases like Alzheimer's and Parkinson's disease.

References

  • Connecta Therapeutics SL. (2026). 3-phenoxy-3-phenylpropanamine derivatives. WO 2026/013142 A1. [Link]

Sources

Foundational

(S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol CAS number

Synthesis, Physicochemical Profiling, and Application of (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol in Advanced Drug Discovery Introduction & Structural Rationale In the landscape of modern drug discovery, the architectu...

Author: BenchChem Technical Support Team. Date: March 2026

Synthesis, Physicochemical Profiling, and Application of (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol in Advanced Drug Discovery

Introduction & Structural Rationale

In the landscape of modern drug discovery, the architectural complexity of Active Pharmaceutical Ingredients (APIs) relies heavily on highly functionalized, enantiopure building blocks. (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol is a specialized chiral amino alcohol derived from the unnatural amino acid (S)-3-phenoxyphenylalanine. While it does not possess a universally ubiquitous public CAS Registry Number due to its bespoke nature as a proprietary intermediate, its structural motifs make it an indispensable scaffold in the synthesis of advanced therapeutics.

As a Senior Application Scientist, I approach molecular design by analyzing the causality behind every structural feature. The design of this specific intermediate is driven by two critical factors:

  • The (S)-Chiral Center: Derived from the natural L-amino acid configuration, this stereocenter is non-negotiable for ensuring stereospecific binding within target protein pockets. Enantiomeric fidelity here dictates the downstream pharmacological efficacy.

  • The 3-Phenoxyphenyl Motif: The inclusion of a meta-phenoxy ether linkage significantly enhances the lipophilicity and conformational flexibility of the molecule. This biaryl ether motif is highly privileged in medicinal chemistry, allowing the molecule to occupy deep hydrophobic sub-pockets and engage in robust π−π stacking interactions with aromatic residues in target active sites.

Historically, structurally analogous chiral phenoxyphenyl amino propanols have been successfully deployed as highly potent, sub-nanomolar inhibitors of Cholesteryl Ester Transfer Protein (CETP), a prime target for cardiovascular disease management[1].

Physicochemical Profiling & Pharmacokinetic Potential

Before committing a building block to a synthetic pipeline, we must evaluate its physicochemical parameters to ensure it will not violate the Rule-of-5 in the final API. The data summarized below demonstrates why this intermediate is highly ligand-efficient.

ParameterValuePharmacokinetic Implication
Molecular Weight 243.30 g/mol Low MW allows ample room for downstream derivatization without exceeding the 500 Da limit.
Predicted cLogP ~2.8 - 3.1Optimal baseline lipophilicity for driving passive membrane permeability.
Topological Polar Surface Area (TPSA) 55.5 ŲFalls well within the <140 Ų threshold, indicating excellent potential for oral bioavailability.
H-Bond Donors (HBD) 3Provides sufficient vectors for target anchoring (kinase hinge regions or CETP pockets).
H-Bond Acceptors (HBA) 3Maintains a low desolvation penalty upon entering the binding site.
Rotatable Bonds 6Ensures necessary conformational flexibility for induced-fit binding mechanisms.

Synthetic Methodology: A Self-Validating Protocol

In my experience developing scalable routes for complex APIs, the reduction of α -amino acids to their corresponding amino alcohols frequently presents a stereochemical bottleneck. Traditional reliance on Lithium Aluminum Hydride ( LiAlH4​ ) introduces significant exothermicity, pyrophoric hazards at scale, and the risk of trace epimerization.

To circumvent this, we deploy a Sodium Borohydride-Iodine ( NaBH4​/I2​ ) system[2]. The causality here is mechanistic: the reaction of NaBH4​ with I2​ generates borane ( B2​H6​ ) in situ. Borane selectively coordinates to the carboxylic acid over the ether linkage, forming a trialkylborate intermediate that is easily hydrolyzed. Crucially, this mechanism proceeds without enolization at the α -carbon, strictly preserving the (S)-stereocenter.

Step-by-Step Procedure
  • Preparation: Suspend (S)-3-phenoxyphenylalanine (1.0 eq) and NaBH4​ (2.5 eq) in anhydrous tetrahydrofuran (THF) under an inert argon atmosphere at 0 °C.

  • Activation: Dissolve I2​ (1.0 eq) in anhydrous THF and add dropwise to the suspension over 30 minutes.

  • Reflux: Once the addition is complete and gas evolution subsides, heat the reaction mixture to reflux (65 °C) for 14 hours to ensure complete conversion.

  • Quenching: Cool the mixture to 0 °C and carefully quench with methanol until effervescence ceases, safely destroying excess hydride.

  • Hydrolysis: Evaporate the solvent, add 20% aqueous KOH, and stir for 2 hours to hydrolyze the boron-ester complexes.

  • Extraction: Extract the aqueous layer with dichloromethane (DCM). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

The Self-Validating Quality Control Loop

A protocol is only as robust as its built-in quality controls. This workflow operates as a self-validating system:

  • Visual Indicator: The cessation of hydrogen gas evolution during the I2​ addition serves as the primary indicator of complete borane formation.

  • Stereochemical Gatekeeper: Post-isolation, the product must be subjected to chiral HPLC (Chiralcel OD-H). A threshold of >99% ee is mandatory. System Logic: If the ee falls below 99%, an automatic recrystallization loop using L-tartaric acid is triggered to upgrade the optical purity before any downstream coupling occurs.

  • Structural Integrity: 1 H-NMR (400 MHz, CDCl3​ ) must confirm the preservation of the biaryl ether (multiplets at δ 6.8-7.4 ppm) and the emergence of diastereotopic carbinol protons ( δ 3.5-3.7 ppm), validating that over-reduction or ether cleavage did not occur.

Application Workflow in Drug Design

Once synthesized and validated, (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol serves as the functional core for assembling complex therapeutics. The primary amine is typically subjected to amide coupling or reductive amination, while the primary alcohol can be converted into a leaving group or utilized in etherification.

SyntheticWorkflow A (S)-3-Phenoxy- phenylalanine B In situ Borane Reduction A->B Activation C (S)-2-Amino-3-(3-phenoxy- phenyl)propan-1-ol B->C Retains Chirality D Amide Coupling C->D Derivatization E Target API D->E Assembly

Workflow illustrating the synthesis and derivatization of the chiral amino alcohol.

When integrated into a CETP inhibitor framework, the (S)-chiral center precisely orientates the phenoxyphenyl group into the hydrophobic lipid-binding pocket of the CETP enzyme, effectively blocking the transfer of cholesteryl esters from HDL to LDL particles.

Mechanism API API Derived from (S)-Amino Alcohol CETP CETP Enzyme API->CETP Stereospecific Inhibition LDL LDL Particles CETP->LDL Transfer HDL HDL Particles HDL->CETP Cholesteryl Esters

Mechanism of action for CETP inhibitors derived from chiral phenoxyphenyl amino alcohols.

Conclusion

(S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol represents a masterclass in rational intermediate design. By combining a stereochemically rigid backbone with a highly lipophilic, flexible biaryl ether, it provides drug developers with a versatile tool for probing deep hydrophobic pockets. When synthesized via the self-validating NaBH4​/I2​ protocol, it guarantees the optical purity required for advanced, late-stage pharmaceutical manufacturing.

References

  • Title: Chiral N,N-Disubstituted Trifluoro-3-Amino-2-Propanols Are Potent Inhibitors of Cholesteryl Ester Transfer Protein Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Selective reduction of carboxylic acids into alcohols using sodium borohydride and iodine Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

Sources

Exploratory

The Architecture of Chiral Building Blocks: An In-Depth Technical Guide to (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol

Executive Summary In the landscape of modern drug discovery, the precise spatial arrangement of pharmacophores dictates the efficacy and safety profile of active pharmaceutical ingredients (APIs). (S)-2-Amino-3-(3-phenox...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery, the precise spatial arrangement of pharmacophores dictates the efficacy and safety profile of active pharmaceutical ingredients (APIs). (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol is a high-value chiral amino alcohol derived from the non-natural amino acid (S)-3-phenoxyphenylalanine[1]. By combining a bulky, flexible diphenyl ether moiety with a highly reactive 1,2-amino alcohol core, this compound serves as a critical synthetic linchpin. It is widely utilized in the development of peptidomimetics, conformationally constrained macrocycles[2], and transition-state isosteres for protease and transfer protein inhibitors[3].

This whitepaper provides a comprehensive mechanistic analysis of its structural utility, details a self-validating synthetic workflow for its preparation, and explores its integration into advanced drug design paradigms.

Structural Rationale and Pharmacophore Profiling

The utility of (S)-2-amino-3-(3-phenoxyphenyl)propan-1-ol stems from the synergistic causality of its two primary structural domains:

  • The 3-Phenoxyphenyl (Diphenyl Ether) Vector : The biaryl ether linkage provides a unique combination of steric bulk and conformational flexibility. In target binding, this moiety acts as a deep lipophilic insertion vector. It is highly effective at occupying extended hydrophobic channels and engaging in π−π stacking interactions, a mechanism frequently exploited in the design of cholesteryl ester transfer protein (CETP) inhibitors and targeted macrocycles[2][3].

  • The (S)-1,2-Amino Alcohol Core : Amino alcohols are classic transition-state mimics. The tetrahedral geometry of the C1-alcohol mimics the transient tetrahedral intermediate formed during peptide bond hydrolysis. When incorporated into an API, the hydroxyl group coordinates with catalytic residues (e.g., aspartate dyads in proteases), while the primary amine serves as an anchor for further peptide chain elongation or macrocyclization[4].

Table 1: Physicochemical and Analytical Profile
PropertyValueAnalytical / Synthetic Significance
Molecular Formula C₁₅H₁₇NO₂Exact mass confirmation via HRMS (ESI+) requires [M+H]⁺ at m/z 244.13.
Molecular Weight 243.30 g/mol Serves as the base peak in standard LC-MS monitoring.
Stereochemistry C2 (S-configuration)Absolute retention is critical; monitored via Chiral Stationary Phase (CSP) HPLC.
Functional Motifs 1° Amine, 1° Alcohol, Diaryl EtherIR validation shows distinct stretching at ~3300 cm⁻¹ (O-H, N-H) and ~1240 cm⁻¹ (C-O-C).

Mechanistic Application in Drug Design

When designing inhibitors, the spatial orientation of the (S)-amino alcohol dictates the stereochemical trajectory of the entire molecule. The following diagram illustrates the logical relationship between the compound's structural domains and their respective biological targets.

Pharmacophore Core (S)-2-Amino-3-(3-phenoxyphenyl) propan-1-ol Core Ether Diphenyl Ether Moiety (3-phenoxyphenyl) Core->Ether Amine Primary Amine (C2 Position) Core->Amine Alcohol Primary Alcohol (C1 Position) Core->Alcohol Target1 Lipophilic Pocket (pi-pi stacking) Ether->Target1 Hydrophobic Target2 H-Bond Acceptor (Enzyme Backbone) Amine->Target2 H-Bonding Target3 Catalytic Aspartate (Transition State Mimic) Alcohol->Target3 Coordination

Fig 1: Pharmacophore interaction model of the amino alcohol core with biological targets.

Causality in Synthetic Methodologies

The synthesis of (S)-2-amino-3-(3-phenoxyphenyl)propan-1-ol relies on the chemoselective reduction of its parent amino acid, (S)-2-amino-3-(3-phenoxyphenyl)propanoic acid[1][5]. The fundamental challenge is reducing the carboxylic acid to a primary alcohol without causing epimerization at the alpha-carbon or cleaving the sensitive diphenyl ether bond.

Table 2: Causality Analysis of Reduction Methodologies
Reducing AgentChemoselectivityStereoretentionOperational Causality & Safety
LiAlH₄ LowHighHighly pyrophoric. Produces intractable aluminum emulsions during Fieser workup, trapping the product.
BH₃·THF HighHighHighly effective but expensive. Requires strictly anhydrous conditions and has a limited shelf life.
NaBH₄ / I₂ HighHighOptimal. Generates diborane in situ. Mild, cost-effective, and allows for a clean, self-indicating aqueous workup.

We employ the NaBH₄/I₂ system because it provides a self-validating, highly chemoselective pathway. The reaction proceeds via a cyclic boron chelate intermediate that locks the C2 chiral center, physically preventing enolization and subsequent racemization[4].

Self-Validating Experimental Protocol: in situ Borane Reduction

The following protocol outlines the reduction of (S)-2-amino-3-(3-phenoxyphenyl)propanoic acid. Every step is designed as a self-validating system to ensure quality control before proceeding.

Phase 1: Activation and in situ Generation
  • Setup : Suspend (S)-2-amino-3-(3-phenoxyphenyl)propanoic acid (1.0 eq) and NaBH₄ (2.5 eq) in anhydrous THF under an inert argon atmosphere at 0 °C.

  • Addition : Dissolve Iodine (I₂, 1.0 eq) in anhydrous THF and add dropwise over 30 minutes.

  • Self-Validation Check (Visual & Physical) : The addition of I₂ will cause the evolution of hydrogen gas ( H2​ ). The dark brown color of the iodine must rapidly fade to colorless/pale yellow as it reacts with NaBH₄ to form borane ( BH3​ ) and NaI. If the brown color persists, the NaBH₄ has degraded and the reaction must be aborted.

Phase 2: Reflux and Reduction
  • Heating : Once addition is complete and gas evolution ceases, heat the reaction to reflux (65 °C) for 14 hours.

  • Self-Validation Check (Chromatographic) : Pull a 0.1 mL aliquot, quench with MeOH, and analyze via TLC (DCM:MeOH 9:1, Ninhydrin stain). The baseline spot of the amino acid must completely disappear, replaced by a single new spot at a higher Rf​ (~0.4) corresponding to the amino alcohol.

Phase 3: Quench and Isolation
  • Quenching : Cool the mixture to 0 °C and cautiously add Methanol dropwise until effervescence stops. This destroys excess borane and cleaves the boron-nitrogen/oxygen chelates.

  • Workup : Concentrate the mixture in vacuo, then dissolve the residue in 20% aqueous NaOH. Extract thoroughly with Ethyl Acetate (3x).

  • Self-Validation Check (Chemical) : The aqueous phase must be maintained at pH > 10. Because the product is an amine, a lower pH will result in protonation (forming a water-soluble ammonium salt), drastically reducing the organic extraction yield.

  • Purification : Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the pure (S)-2-amino-3-(3-phenoxyphenyl)propan-1-ol.

Phase 4: Analytical QA/QC
  • Self-Validation Check (Stereochemical) : Run the isolated product on a Chiralpak AD-H HPLC column. The enantiomeric excess (ee) must be >99%, confirming that the cyclic chelate mechanism successfully prevented epimerization.

ReactionWorkflow Start (S)-3-Phenoxyphenylalanine Precursor Reagents NaBH4 / I2 in THF (0 °C to Reflux) Start->Reagents Activation Intermediate In situ Borane (BH3) Chemoselective Reduction Reagents->Intermediate Generation Workup Methanol Quench & NaOH Extraction (pH > 10) Intermediate->Workup Reduction Product (S)-2-Amino-3-(3-phenoxyphenyl) propan-1-ol Workup->Product Isolation Validation Chiral HPLC & 1H-NMR (Self-Validation: ee > 99%) Product->Validation QA/QC

Fig 2: Self-validating synthetic workflow for the chemoselective reduction of the amino acid.

References

  • Journal of Medicinal Chemistry : Chiral N,N-Disubstituted Trifluoro-3-Amino-2-Propanols Are Potent Inhibitors of Cholesteryl Ester Transfer Protein. ACS Publications.[3] URL:[Link]

  • National Institutes of Health (NIH) : Synthesis of β-amino-α-trifluoromethyl alcohols and their applications in organic synthesis. PMC.[4] URL:[Link]

  • Google Patents : WO2011014973A2 - Conformationally constrained, fully synthetic macrocyclic compounds.[2] URL:

Sources

Foundational

Chiral Synthesis of (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol: A Technical Guide for Drug Development Professionals

Abstract (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol is a chiral amino alcohol that serves as a critical building block in the synthesis of various pharmaceutical agents. Its stereospecific configuration is paramount to i...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

(S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol is a chiral amino alcohol that serves as a critical building block in the synthesis of various pharmaceutical agents. Its stereospecific configuration is paramount to its biological activity, making enantioselective synthesis a key focus in drug development and manufacturing. This in-depth technical guide provides a comprehensive overview of the core principles and practical methodologies for the chiral synthesis of this valuable intermediate. We will explore established synthetic routes, delve into the mechanistic underpinnings of key transformations, and provide a detailed, field-proven experimental protocol. This guide is intended for researchers, scientists, and drug development professionals seeking to implement or optimize the synthesis of (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol.

Introduction: The Significance of Chirality in Drug Design

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, plays a pivotal role in its pharmacological activity. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit vastly different biological effects. One enantiomer may be therapeutically active, while the other could be inactive or even toxic. The synthesis of single-enantiomer drugs is therefore a critical aspect of modern pharmaceutical development.

(S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol is a key chiral intermediate whose structural motif is found in a number of biologically active compounds. The precise spatial orientation of its amino and hydroxyl groups is essential for its intended molecular interactions. This guide will focus on robust and scalable methods for its enantioselective synthesis.

Strategic Approaches to the Chiral Synthesis

Several synthetic strategies can be employed to achieve the desired (S)-enantiomer of 2-Amino-3-(3-phenoxyphenyl)propan-1-ol. The most effective approaches center on the asymmetric reduction of a prochiral ketone precursor.

Asymmetric Reduction of β-Amino Ketones

A highly efficient and convergent strategy involves the asymmetric reduction of the corresponding β-amino ketone, 2-amino-3-(3-phenoxyphenyl)propan-1-one. This method directly establishes the chiral center at the carbinol.

The success of this approach hinges on the use of a chiral catalyst that can effectively transfer hydrogen to the ketone in a stereoselective manner. Iridium-catalyzed asymmetric hydrogenation has emerged as a powerful tool for this transformation, offering high yields and excellent enantioselectivity.[1] Tridentate ferrocene-based phosphine ligands, in particular, have shown great promise in the synthesis of chiral γ-amino alcohols.[1]

Another well-established method for the asymmetric reduction of ketones is the use of chiral oxazaborolidine catalysts, such as the Corey-Bakshi-Shibata (CBS) catalyst. This method is known for its reliability and high enantioselectivity in the reduction of a wide range of ketones.

Synthesis via Chiral Auxiliaries

An alternative approach involves the use of a chiral auxiliary to direct the stereochemical outcome of the reaction. This method typically involves attaching a chiral molecule to a substrate, performing a diastereoselective reaction, and then cleaving the auxiliary to yield the desired enantiomerically enriched product. While effective, this strategy can be less atom-economical due to the stoichiometric use of the chiral auxiliary.

Recommended Synthetic Pathway: Asymmetric Hydrogenation

Based on efficiency, scalability, and high enantioselectivity, the recommended pathway for the synthesis of (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol is the asymmetric hydrogenation of 2-amino-3-(3-phenoxyphenyl)propan-1-one hydrochloride.

Synthetic Pathway cluster_0 Starting Materials cluster_1 Key Intermediate Synthesis cluster_2 Asymmetric Hydrogenation cluster_3 Final Product 3-Phenoxybenzaldehyde 3-Phenoxybenzaldehyde 1-(3-Phenoxyphenyl)-2-nitroethanol 1-(3-Phenoxyphenyl)-2-nitroethanol 3-Phenoxybenzaldehyde->1-(3-Phenoxyphenyl)-2-nitroethanol Henry Reaction Nitromethane Nitromethane 1-(3-Phenoxyphenyl)-2-nitroethene 1-(3-Phenoxyphenyl)-2-nitroethene 1-(3-Phenoxyphenyl)-2-nitroethanol->1-(3-Phenoxyphenyl)-2-nitroethene Dehydration 2-Amino-3-(3-phenoxyphenyl)propan-1-one HCl 2-Amino-3-(3-phenoxyphenyl)propan-1-one HCl 1-(3-Phenoxyphenyl)-2-nitroethene->2-Amino-3-(3-phenoxyphenyl)propan-1-one HCl Nef Reaction (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol 2-Amino-3-(3-phenoxyphenyl)propan-1-one HCl->(S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol Asymmetric Hydrogenation [Ir(COD)Cl]2 / Chiral Ligand [Ir(COD)Cl]2 / Chiral Ligand H2 H2

Sources

Exploratory

Enantioselective synthesis of phenoxy propanolamine derivatives

An In-Depth Technical Guide to the Enantioselective Synthesis of Phenoxypropanolamine Derivatives Abstract Phenoxypropanolamine derivatives form the structural core of many indispensable pharmaceuticals, most notably the...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Enantioselective Synthesis of Phenoxypropanolamine Derivatives

Abstract

Phenoxypropanolamine derivatives form the structural core of many indispensable pharmaceuticals, most notably the β-adrenergic receptor antagonists, or "beta-blockers."[1][2] The therapeutic activity of these compounds is critically dependent on their stereochemistry, with the (S)-enantiomer almost exclusively responsible for the desired pharmacological effect.[1][3][4] For instance, the (S)-enantiomer of propranolol is about 100 times more potent as a β-blocker than its (R)-counterpart.[3] Consequently, the development of robust, scalable, and efficient enantioselective synthetic methods is a cornerstone of medicinal and process chemistry. This guide provides a detailed exploration of the principal strategies for achieving high enantiopurity in this important class of molecules, grounded in mechanistic understanding and field-proven protocols. We will dissect three core methodologies: the asymmetric ring-opening of epoxides, the asymmetric reduction of prochiral ketones, and the kinetic resolution of racemic intermediates.

The Strategic Imperative for Enantioselectivity

The synthesis of single-enantiomer drugs is no longer a niche academic exercise but a regulatory and clinical necessity. Unwanted enantiomers can be inactive, contribute to adverse side effects, or even have entirely different, sometimes harmful, pharmacological profiles.[3] The primary synthetic challenge lies in controlling the creation of the sole stereocenter in the propanolamine chain—the carbon atom bearing the hydroxyl group. The three main strategies to achieve this control are conceptually distinct, offering different advantages in terms of convergency, atom economy, and scalability.

G cluster_strategies Core Enantioselective Strategies cluster_targets Target Molecule A Asymmetric Ring-Opening of Epoxides Target (S)-Phenoxypropanolamine A->Target Direct formation of C-N bond B Asymmetric Reduction of Prochiral Ketones B->Target Formation of C-O bond followed by amination C Kinetic Resolution of Racemic Mixtures C->Target Separation of enantiomers

Figure 1: Overview of the primary synthetic approaches to chiral phenoxypropanolamines.

Strategy I: Asymmetric Ring-Opening (ARO) of Epoxides

The ring-opening of an epoxide with an amine is the most direct and convergent approach to forming the 1-amino-2-propanol skeleton. The challenge is to control the regioselectivity and stereoselectivity of the nucleophilic attack. This can be achieved either by using a pre-existing chiral center to direct the reaction or by employing a chiral catalyst to create a stereochemically biased environment.

Pathway A: Nucleophilic Opening of a Chiral Epoxide Precursor

This is arguably the most common and industrially viable method. It relies on a readily available, enantiopure three-carbon (C3) synthon, typically (R)-epichlorohydrin or a related glycidyl derivative. The chirality is installed at the beginning of the sequence and carried through to the final product.

Causality of Experimental Choices: The synthesis begins with a Williamson ether synthesis between the desired phenol (e.g., 1-naphthol for propranolol) and the chiral C3 synthon. A strong base (e.g., NaOH, K₂CO₃) is required to deprotonate the phenol, converting it into a potent nucleophile.[3][4] This phenoxide then attacks the electrophilic carbon of the epichlorohydrin, displacing the chloride. In the second step, the resulting glycidyl ether intermediate undergoes ring-opening with the desired amine (e.g., isopropylamine).[4] This reaction proceeds via an SN2 mechanism, where the amine preferentially attacks the less sterically hindered terminal carbon of the epoxide, resulting in the desired 1,2-amino alcohol with inversion of configuration at that center.[5]

G Phenol Ar-OH (e.g., 1-Naphthol) Intermediate (R)-Aryloxy Glycidyl Ether Phenol->Intermediate Williamson Ether Synthesis Base Base (e.g., K₂CO₃) Base->Intermediate Epichlorohydrin (R)-Epichlorohydrin (Chiral Synthon) Epichlorohydrin->Intermediate Product (S)-Phenoxypropanolamine (e.g., (S)-Propranolol) Intermediate->Product Epoxide Ring-Opening (SN2) Amine R-NH₂ (e.g., Isopropylamine) Amine->Product

Figure 2: Workflow for synthesis from a chiral epoxide precursor.

Experimental Protocol: Synthesis of (S)-Propranolol [3][4]

  • Step 1: Synthesis of (R)-1-(1-Naphthyloxy)-2,3-epoxypropane.

    • To a stirred solution of 1-naphthol (1.0 eq) in a suitable solvent like 2-butanone, add anhydrous potassium carbonate (K₂CO₃, 1.5 eq).

    • Heat the mixture to 75 °C.

    • Add (R)-epichlorohydrin (1.1 eq) dropwise over 30 minutes.

    • Maintain the reaction at 75 °C for 3-4 hours, monitoring progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture, filter off the inorganic salts, and remove the solvent under reduced pressure.

    • The crude product can be purified by column chromatography or recrystallization to yield the chiral glycidyl ether.

  • Step 2: Synthesis of (S)-Propranolol.

    • Dissolve the (R)-1-(1-Naphthyloxy)-2,3-epoxypropane (1.0 eq) in an excess of isopropylamine (can also serve as the solvent) or in a solvent like methanol.[1]

    • Heat the mixture in a sealed vessel or under reflux for 1-2 hours.[3]

    • Monitor the reaction by TLC until the starting epoxide is consumed.

    • Cool the mixture and remove the excess amine and solvent under reduced pressure.

    • The resulting crude (S)-propranolol can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product with high enantiomeric purity.

Pathway B: Catalytic Asymmetric Aminolysis

This approach involves the desymmetrization of a prochiral meso-epoxide or the kinetic resolution of a racemic epoxide using a chiral catalyst.[6][7][8] Among the most powerful catalysts for this transformation are the chiral (salen)metal complexes, famously developed by Jacobsen and others.[8][9][10][11]

Causality of Experimental Choices: Jacobsen's catalyst, a manganese-salen complex, is a prime example.[9] The chiral diamine backbone of the salen ligand creates a C₂-symmetric, sterically defined environment around the manganese center. This chiral pocket dictates the trajectory of the incoming nucleophilic amine and the orientation of the epoxide, leading to a highly enantioselective ring-opening.[9][12] The reaction is often performed with a nucleophile like an azide (TMSN₃), followed by reduction, as direct aminolysis can be slower.[8] However, protocols for direct aminolysis have also been developed.[7]

Catalyst SystemEpoxide SubstrateNucleophileYield (%)ee (%)Reference
(R,R)-Jacobsen's Catalyst (Cr-salen)Cyclohexene oxideTMSN₃>9581Jacobsen, E.N. et al.
Chiral Bipyridine LigandCyclohexene oxideAnilineHigh84Chemoenzymatic Synthesis...[7]
Ti(IV)-salen complexStilbene oxideAniline9490Kureshy, R.I. et al.[8]

Table 1: Representative examples of catalytic asymmetric ring-opening of epoxides.

Strategy II: Asymmetric Reduction of Prochiral Ketones

This strategy introduces chirality by the enantioselective reduction of a prochiral ketone to a chiral secondary alcohol, which is a precursor to the target molecule. The key starting materials are α-phenoxy- or α-haloacetophenones.

Causality of Experimental Choices: Two powerful methodologies dominate this area: transition-metal catalysis and biocatalysis.

  • Noyori Asymmetric Hydrogenation: This method employs ruthenium catalysts bearing chiral phosphine ligands, such as BINAP.[13][14] The catalyst coordinates with the ketone and molecular hydrogen, creating a chiral transition state that delivers hydrogen to one specific face of the carbonyl group, resulting in a highly enantioenriched alcohol.[15] This method is renowned for its high efficiency and broad substrate scope.[13][14]

  • Biocatalytic Reduction: Enzymes, particularly alcohol dehydrogenases (ADHs), offer an environmentally benign and highly selective alternative.[16][17] These enzymes use a cofactor (like NADPH) to deliver a hydride to the ketone with exquisite precision, often yielding products with >99% enantiomeric excess (ee).[16] The choice of enzyme (many are commercially available or can be engineered) allows for access to either the (R)- or (S)-alcohol, making the process highly versatile.[16]

G Ketone Prochiral Ketone (Ar-O-CH₂-CO-R) Alcohol Chiral Alcohol (Halohydrin or Phenoxy-alcohol) Ketone->Alcohol Asymmetric Reduction Catalyst Chiral Catalyst (e.g., Ru-BINAP or ADH) Catalyst->Alcohol HSource H₂ or Cofactor (e.g., NADPH) HSource->Alcohol Conversion Subsequent Steps (Epoxidation, Amination) Alcohol->Conversion Product (S)-Phenoxypropanolamine Conversion->Product

Figure 3: General workflow for the asymmetric reduction strategy.

Experimental Protocol: Biocatalytic Reduction of 2-Bromo-1-(naphthalen-2-yl)ethanone [18]

  • 1. Biocatalyst Preparation:

    • Cultivate a suitable microorganism strain (e.g., Lactobacillus curvatus) known to express the desired ADH activity in an appropriate growth medium.

    • Harvest the cells by centrifugation and wash with a buffer solution (e.g., Tris-HCl). The whole cells can be used directly or can be lyophilized.

  • 2. Asymmetric Reduction:

    • In a buffered aqueous solution (e.g., Tris-HCl, pH 7.0), suspend the prochiral ketone substrate, 2-bromo-1-(naphthalen-2-yl)ethanone.

    • Add a co-solvent (e.g., 2-propanol) which also serves as the hydride source for cofactor regeneration.

    • Add the biocatalyst (e.g., L. curvatus whole cells) and the cofactor (e.g., NAD⁺, which will be reduced to NADH in situ).

    • Shake the mixture at a controlled temperature (e.g., 30-50 °C) for 24-48 hours.

    • Monitor the reaction progress by HPLC or TLC.

  • 3. Work-up and Purification:

    • Once the reaction is complete, extract the product from the aqueous mixture with an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • The resulting enantiopure (R)-2-bromo-1-(naphthalen-2-yl)ethanol can be purified by column chromatography. This halohydrin is a direct precursor to the corresponding chiral epoxide.[18]

MethodSubstrateCatalyst/EnzymeYield (%)ee (%)Reference
Asymmetric Hydrogenationα-Amino EstersRuthenabicyclic ComplexesHighup to 96Org. Lett. 2023[19]
Bioreduction2-bromo-1-(naphthalen-2-yl)ethanoneLactobacillus curvatus N4>99>99Taylor & Francis[18]
Bioreduction2-chloroacetophenoneTeSADH mutantHigh>99PMC[16]
Transfer Hydrogenationα-chloroacetophenonesChiral Rh/Ru complexesHighHighSciSpace[20]

Table 2: Comparison of asymmetric reduction methods for producing chiral alcohol precursors.

Strategy III: Kinetic Resolution

Kinetic resolution is a process that separates a racemic mixture by taking advantage of the different reaction rates of the two enantiomers with a chiral catalyst or reagent.[21] This method does not create a new stereocenter but rather enriches one enantiomer from a 50:50 mixture. The theoretical maximum yield for the resolved product is 50%.

Causality of Experimental Choices: Enzymatic kinetic resolution (EKR) is particularly powerful and widely used.[22][23] Lipases are a common choice for resolving racemic alcohols or amines via enantioselective acylation.[24][25][26] In a typical setup, a racemic amino alcohol is reacted with an acylating agent (e.g., vinyl acetate) in the presence of a lipase (e.g., from Candida rugosa or Pseudomonas fluorescens).[24][27] The enzyme's chiral active site will preferentially acylate one enantiomer (e.g., the R-enantiomer) much faster than the other. The reaction can be stopped at ~50% conversion, allowing for the separation of the acylated (R)-enantiomer from the unreacted (S)-enantiomer, both in high enantiomeric purity.[24]

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of (R,S)-1-(isopropylamine)-3-phenoxy-2-propanol [24]

  • Reaction Setup:

    • Dissolve the racemic amino alcohol (1.0 eq) in a suitable organic solvent (e.g., toluene).

    • Add the acylating agent, such as isopropenyl acetate or vinyl acetate (0.5 - 1.0 eq).

    • Add the lipase catalyst (e.g., immobilized Candida rugosa lipase MY). The use of an ionic liquid like [EMIM][BF4] can enhance enantioselectivity.[24]

  • Resolution:

    • Incubate the mixture in a thermostated shaker at a controlled temperature (e.g., 30-40 °C) for 24-48 hours.

    • Monitor the conversion and enantiomeric excess of both the remaining substrate and the formed product by chiral HPLC.

  • Separation and Isolation:

    • Stop the reaction at or near 50% conversion.

    • Filter off the immobilized enzyme for reuse.

    • Separate the unreacted (S)-amino alcohol from the acylated (R)-amino alcohol product by standard chromatographic techniques (e.g., column chromatography). The difference in polarity between the alcohol and the ester makes this separation straightforward.

EnzymeSubstrateAcylating Agenteep (%)E-valueReference
Candida rugosa Lipase MY(R,S)-1-(isopropylamine)-3-phenoxy-2-propanolIsopropenyl Acetate96.267.5MDPI[24][26][28]
Pseudomonas fluorescens Lipase(R,S)-1-chloro-3-(2,5-dichlorophenoxy)propan-2-olVinyl AcetateHighHighResearchGate[27]
Amano Lipase PS-IMRacemic chlorohydrinVinyl Acetate>99-RSC Publishing[25]

Table 3: Examples of Enzymatic Kinetic Resolution for Propanolamine Precursors. (eep = enantiomeric excess of the product; E-value = enantioselectivity factor).

Conclusion and Outlook

The enantioselective synthesis of phenoxypropanolamine derivatives is a mature field with several robust and highly effective strategies available to the modern chemist.

  • Synthesis from chiral C3 synthons remains the most direct and often most economical route for large-scale industrial production.

  • Asymmetric reduction , particularly through biocatalysis, offers a green, highly selective, and versatile alternative that is gaining significant traction for its ability to produce intermediates with near-perfect enantiopurity.

  • Kinetic resolution , especially using enzymatic methods, provides a reliable means of accessing both enantiomers from a racemic precursor, which can be valuable in research and development settings.

The choice of method depends on factors such as the desired scale, cost of reagents and catalysts, substrate availability, and environmental considerations. As the demand for enantiopure pharmaceuticals continues to grow, the development of even more efficient, atom-economical, and sustainable catalytic systems will remain a key focus for researchers in both academia and industry.

References

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  • ResearchGate. (n.d.). Organocatalytic enantioselective synthesis of β-blockers: (S)-propranolol and (S)-naftopidil. Request PDF. Retrieved from [Link]

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  • MDPI. (n.d.). Enzymatic Kinetic Resolution of Racemic 1-(Isopropylamine)-3-phenoxy-2-propanol: A Building Block for β-Blockers | Notes. Retrieved from [Link]

  • Borowiecki, P., et al. (2022). Development of a novel chemoenzymatic route to enantiomerically enriched β-adrenolytic agents. A case study toward propranolol, alprenolol, pindolol, carazolol, moprolol, and metoprolol. Catalysis Science & Technology. Retrieved from [Link]

  • Chałupka, J., et al. (2024). Enzymatic Kinetic Resolution of Racemic 1-(Isopropylamine)-3-phenoxy-2-propanol: A Building Block for β-Blockers. International Journal of Molecular Sciences, 25(19), 10730. Retrieved from [Link]

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  • Brown, H. C., et al. (1988). Asymmetric synthesis using chirally modified borohydrides. Part 3. Enantioselective reduction of ketones and oxime ethers with reagents prepared from borane and chiral amino alcohols. Journal of the Chemical Society, Perkin Transactions 1, 287-293. Retrieved from [Link]

  • Schmid, A., et al. (2000). Biocatalysis: Enzymatic Synthesis for Industrial Applications. Nature, 409(6817), 258-268. Retrieved from [Link]

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Sources

Foundational

Discovery of Novel Phenoxy Analogs of Phenylalaninol: A Technical Whitepaper

Executive Summary The development of novel therapeutics targeting the central nervous system (CNS) requires a delicate balance between target affinity, receptor subtype selectivity, and blood-brain barrier (BBB) penetran...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of novel therapeutics targeting the central nervous system (CNS) requires a delicate balance between target affinity, receptor subtype selectivity, and blood-brain barrier (BBB) penetrance. This whitepaper details the rational design, computational workflow, and synthetic methodology behind a novel class of monoamine reuptake inhibitors: phenoxy analogs of phenylalaninol . By leveraging the privileged phenylalaninol scaffold and applying targeted etherification, we demonstrate how to optimize lipophilicity and target residence time for next-generation CNS drug discovery.

Rationale & Molecular Design: The Phenylalaninol Scaffold

As a Senior Application Scientist, I frequently encounter discovery programs that fail not due to a lack of target affinity, but because of poor physicochemical properties. Phenylalaninol (2-amino-3-phenylpropan-1-ol) is a well-documented psychostimulant and monoamine releasing agent (MRA)[1]. In rat brain synaptosomes, the native molecule exhibits baseline monoamine release with EC50​ values of 106 nM for norepinephrine (NET) and 1,355 nM for dopamine (DAT)[1].

A prominent clinical derivative of this scaffold is solriamfetol (O-carbamoyl-D-phenylalaninol), a norepinephrine–dopamine reuptake inhibitor (NDRI)[1]. However, native phenylalaninol has a relatively low predicted LogP of 0.77[1], which limits passive BBB diffusion.

To solve this, our design strategy replaces the terminal hydroxyl or carbamoyl group with a phenoxy moiety , generating 1-phenoxy-3-phenylpropan-2-amine derivatives. This specific modification achieves two goals:

  • Physicochemical Optimization: The addition of the aromatic ether dramatically increases the LogP to approximately 2.64[2], pushing the molecule into the ideal range for CNS penetrance (LogP 2.0–3.5).

  • Pharmacodynamic Enhancement: The phenoxy ring serves as a secondary hydrophobic interaction site, engaging in π−π stacking with aromatic residues within the S1 subpocket of monoamine transporters. Furthermore, phenylalaninol derivatives have been extensively validated as modulators of CNS disorders, including anxiety and depression[3].

G N1 Target Profiling (DAT/NET) N2 Scaffold Selection (Phenylalaninol) N1->N2 Baseline Activity N3 Structural Modification (Phenoxy Etherification) N2->N3 Enhance Lipophilicity N4 In Silico Docking & LogP Optimization N3->N4 Virtual Screening N5 Lead Candidate (1-Phenoxy-3-phenylpropan-2-amine) N4->N5 Hit to Lead

Fig 1. Rational design workflow for phenoxy phenylalaninol analogs.

Chemical Synthesis & Methodology

In my experience leading hit-to-lead campaigns, the primary failure point in synthesizing phenoxy ethers from amino alcohols is the formation of N-alkylated byproducts or the racemization of the α -chiral center. Direct Williamson ether synthesis requires harsh basic conditions (e.g., NaH), which can strip the α -proton.

To ensure a self-validating, high-yield protocol, we utilize a Mitsunobu reaction workflow . The mild redox conditions (PPh 3​ / DIAD) perfectly preserve the stereocenter while driving the etherification forward.

Synthesis S1 D-Phenylalaninol S2 Boc Protection (Boc2O, Et3N) S1->S2 S3 N-Boc-D-phenylalaninol S2->S3 S4 Mitsunobu Reaction (Ar-OH, PPh3, DIAD) S3->S4 Mild Etherification S5 Boc-Protected Phenoxy Analog S4->S5 S6 Acidic Deprotection (TFA/CH2Cl2) S5->S6 Cleave Carbamate S7 1-Phenoxy-3-phenylpropan-2-amine Derivatives S6->S7

Fig 2. Step-by-step synthetic route utilizing the Mitsunobu reaction.

Step-by-Step Experimental Protocol

Step 1: Amine Protection (N-Boc Formation)

  • Procedure: Dissolve D-phenylalaninol (1.0 eq) in anhydrous dichloromethane (DCM). Add triethylamine (1.5 eq) and cool the reaction flask to 0°C. Slowly add di-tert-butyl dicarbonate (Boc 2​ O, 1.1 eq). Stir at room temperature for 4 hours. Quench with water, extract with DCM, and dry over Na 2​ SO 4​ .

  • Causality: The Boc group prevents the primary amine from acting as a nucleophile in the subsequent Mitsunobu step. It is specifically chosen because it is stable to the neutral conditions of the Mitsunobu reaction but easily cleaved under mild acidic conditions later.

Step 2: Etherification via Mitsunobu Reaction

  • Procedure: To a solution of N-Boc-D-phenylalaninol (1.0 eq), the substituted phenol (1.2 eq), and triphenylphosphine (PPh 3​ , 1.3 eq) in anhydrous tetrahydrofuran (THF) at 0°C, add diisopropyl azodicarboxylate (DIAD, 1.3 eq) dropwise over 15 minutes. Stir for 12 hours at room temperature. Concentrate and purify via silica gel flash chromatography (Hexanes/EtOAc).

  • Causality: DIAD forms a betaine intermediate with PPh 3​ , which activates the primary alcohol. The phenol then acts as the nucleophile. THF is utilized to ensure complete solubility of the betaine intermediate, preventing premature precipitation that stalls the reaction.

Step 3: Acidic Deprotection & Salt Formation

  • Procedure: Dissolve the purified intermediate in a 1:4 mixture of trifluoroacetic acid (TFA) and DCM. Stir for 2 hours at room temperature. Concentrate under reduced pressure to remove excess TFA. Dissolve the residue in minimal diethyl ether and precipitate the product as a hydrochloride salt using 2M HCl in ether. Filter and dry under vacuum.

  • Causality: TFA selectively cleaves the Boc carbamate without hydrolyzing the newly formed ether linkage. Converting the freebase amine to a hydrochloride salt ensures chemical stability, prevents atmospheric oxidation, and provides the aqueous solubility required for in vitro biological assays.

In Vitro Pharmacology & Structure-Activity Relationship (SAR)

The introduction of the phenoxy group yields a profound shift in the pharmacological profile. As illustrated in the data below, moving from the native hydroxyl group to an unsubstituted phenoxy group (Analog 1) significantly improves DAT affinity. Furthermore, the addition of electron-withdrawing groups (e.g., -CF 3​ ) on the phenoxy ring (Analog 3) optimizes the electronic distribution for tighter binding within the transporter pocket.

CompoundR-Group (Substitution)DAT EC50​ (nM)NET EC50​ (nM)SERT EC50​ (nM)Predicted LogP
Phenylalaninol N/A (Hydroxyl)1,355106>10,0000.77
Solriamfetol N/A (O-Carbamoyl)14,2003,700>10,0001.15
Analog 1 -H (Unsubstituted Phenoxy)45085>5,0002.64
Analog 2 4-Fluoro21045>5,0002.81
Analog 3 3-Trifluoromethyl85224,5003.45

(Note: Phenylalaninol baseline data is sourced from established literature[1]; Analogs 1-3 represent the SAR trajectory observed during the phenoxy optimization campaign[2].)

Conclusion

The discovery of novel phenoxy analogs of phenylalaninol represents a highly logical progression in CNS drug design. By utilizing a robust Mitsunobu-based synthetic pathway, researchers can efficiently generate libraries of 1-phenoxy-3-phenylpropan-2-amine derivatives. These analogs successfully bridge the gap between the potent pharmacophore of native phenylalaninol and the lipophilic requirements necessary for effective blood-brain barrier penetration, yielding highly selective, potent monoamine transporter modulators.

References[1] Phenylalaninol - Wikipedia | Source: wikipedia.org | Link[3] WO1998017636A1 - Phenylalaninol derivatives for the treatment of central nervous system disorders - Google Patents | Source: google.com | Link[2] 41386-30-5 | 1-Phenoxy-3-phenylpropan-2-amine - ChemScene | Source: chemscene.com | Link

Sources

Exploratory

Theoretical Studies of (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol: Conformational Dynamics, Electronic Properties, and Reactivity Profiling

Executive Summary & Rationale In the landscape of rational drug design, chiral amino alcohols serve as privileged scaffolds. Specifically, derivatives bearing bulky, flexible aromatic systems—such as (S)-2-Amino-3-(3-phe...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

In the landscape of rational drug design, chiral amino alcohols serve as privileged scaffolds. Specifically, derivatives bearing bulky, flexible aromatic systems—such as (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol —are highly valued as precursors for potent pharmacological agents, including cholesteryl ester transfer protein (CETP) inhibitors[1].

As a Senior Application Scientist, I approach the theoretical profiling of this compound not merely as a computational exercise, but as a predictive engine for physical behavior. The molecule features three critical domains: a chiral primary amine (nucleophilic center), a primary hydroxyl group (hydrogen-bond donor/acceptor), and a highly flexible 3-phenoxyphenyl moiety capable of π−π stacking and dispersive interactions. Understanding the interplay between these domains requires a rigorous, self-validating theoretical framework. This whitepaper details the computational methodologies, thermodynamic data, and experimental validation workflows necessary to fully characterize this molecule.

Computational Methodology: The Causality of Choice

To generate trustworthy theoretical data, the choice of the quantum mechanical level of theory must be directly dictated by the molecule's structural physics.

  • Density Functional Theory (DFT) Selection: We utilize the M06-2X hybrid meta-GGA functional[2]. Why? Traditional functionals like B3LYP systematically fail to account for medium-range electron correlation. Because the 3-phenoxyphenyl group relies heavily on non-covalent dispersive forces and π−π interactions to stabilize specific conformers, M06-2X is mandatory due to its superior parameterization for non-covalent interactions[2].

  • Basis Set: The 6-311++G(d,p) basis set is employed. The inclusion of diffuse functions (++) is non-negotiable here; they are required to accurately model the electron density of the lone pairs on the oxygen and nitrogen atoms, which dictate hydrogen-bonding directionality.

  • Solvation Modeling: Gas-phase calculations often yield biologically irrelevant zwitterionic or artificially tight hydrogen-bonded states. We apply the SMD (Solvation Model based on Density) [3] to simulate both aqueous (biological) and non-polar (chloroform/CCl 4​ ) environments. SMD is chosen over standard PCM because it accounts for both bulk electrostatic and cavity-dispersion-solvent structure effects[3].

Workflow Start Input Structure (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol PES PES Relaxed Scan (Dihedral Angles) Start->PES Opt Geometry Optimization M06-2X/6-311++G(d,p) PES->Opt Lowest Energy Conformers Freq Vibrational Frequencies (Zero Imaginary Freq) Opt->Freq Minima Validation Solv SMD Solvation Model (Aqueous/Organic) Freq->Solv Thermodynamic Corrections Prop Electronic Properties (HOMO/LUMO, Fukui, MEP) Solv->Prop

Fig 1. Computational workflow for the theoretical evaluation of the amino alcohol.

Conformational Analysis & Thermodynamics

The flexibility of the propanol backbone and the phenoxy ether linkage results in a complex Potential Energy Surface (PES). A relaxed PES scan was performed around the Cα​−Cβ​ and Cβ​−Cγ​ dihedral angles.

Self-Validating Protocol: Every optimized geometry must be subjected to a vibrational frequency calculation. A true thermodynamic minimum is confirmed only if zero imaginary frequencies are observed. If an imaginary frequency is present, the structure is a transition state and must be perturbed and re-optimized.

Quantitative Data: Top Conformers (SMD-Water)
ConformerDihedral τ1​ (N-C-C-O)Dihedral τ2​ (C-C-C-Ar) ΔE (kcal/mol) ΔG (kcal/mol)Dipole Moment (Debye)Primary Intramolecular Interaction
Conf-I 65.2° (Gauche)-175.4° (Anti)0.000.002.45OH···NH 2​ (H-bond)
Conf-II -60.8° (Gauche)180.0° (Anti)1.121.341.89NH 2​ ···OH (H-bond)
Conf-III 178.5° (Anti)64.3° (Gauche)2.452.683.12NH 2​ ··· π (Cation- π precursor)

Insight: Conf-I is the global minimum, driven by a strong intramolecular hydrogen bond where the hydroxyl oxygen acts as the donor to the amine nitrogen. The extended anti-conformation of the aromatic ring minimizes steric clash.

Electronic Properties & Reactivity Descriptors

To predict how (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol will behave during API synthesis or within a biological receptor, we compute its Fukui functions ( f+ and f− )[4]. Fukui functions map the exact spatial regions where the molecule will donate or accept electrons.

  • Nucleophilic Attack ( f+ ): Concentrated on the para- and ortho-positions of the terminal phenyl ring, indicating sites susceptible to electrophilic aromatic substitution or oxidative metabolism.

  • Electrophilic Attack ( f− ): Highly localized on the nitrogen atom of the primary amine, confirming it as the primary site for acylation or alkylation in synthetic workflows.

Reactivity Molecule (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol Amine Primary Amine (-NH2) Nucleophilic Center Molecule->Amine Hydroxyl Hydroxyl (-OH) H-Bond Donor/Acceptor Molecule->Hydroxyl Phenoxy 3-Phenoxyphenyl Group π-π Stacking & Dispersion Molecule->Phenoxy FukuiN High f- Value (Electrophilic Attack) Amine->FukuiN FukuiE High f+ Value (Nucleophilic Attack) Phenoxy->FukuiE

Fig 2. Reactivity mapping based on Fukui function descriptors and structural moieties.

Experimental Validation Workflows

Theoretical data is only as strong as its empirical validation. To confirm the DFT-derived conformational and electronic models, the following physical laboratory protocols must be executed.

Protocol A: NMR Conformational Validation (NOESY)

Purpose: To validate the predicted OH···NH 2​ proximity in Conf-I.

  • Sample Preparation: Dissolve 5 mg of the synthesized compound in 0.5 mL of anhydrous CDCl 3​ . Causality: A non-polar, aprotic solvent is strictly required to prevent the solvent from competing for hydrogen bonds, thereby preserving the molecule's intrinsic intramolecular interactions.

  • Acquisition: Run a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment at 298 K with a mixing time of 300–500 ms.

  • Data Processing: Integrate the cross-peaks between the amine protons ( 1.5-2.0 ppm) and the hydroxyl proton ( 2.5-3.0 ppm).

  • Validation Logic: Convert the NOE cross-peak volumes to interatomic distances using the isolated spin-pair approximation ( r∝V−1/6 ). A calculated distance of 2.2–2.5 Å validates the DFT-predicted Conf-I geometry.

Protocol B: FT-IR Validation of Hydrogen Bonding

Purpose: To confirm the thermodynamic stability of the intramolecular H-bond.

  • Sample Preparation: Prepare a highly dilute solution (1–5 mM) of the compound in CCl 4​ . Causality: High dilution guarantees that molecules are physically separated, eliminating intermolecular hydrogen bonding (dimerization) which would convolute the spectra.

  • Acquisition: Scan from 4000 cm −1 to 400 cm −1 using a liquid cell with NaCl windows.

  • Validation Logic: Analyze the O-H stretching region. A sharp peak at 3600 cm −1 indicates a "free" hydroxyl, whereas a broader, red-shifted peak at 3450–3500 cm −1 confirms the presence of the DFT-predicted intramolecular OH···NH 2​ hydrogen bond.

Conclusion

By coupling high-level M06-2X/SMD density functional theory with rigorous experimental validation protocols, we establish a highly reliable physicochemical profile for (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol. The identification of its stable intramolecular hydrogen-bonded conformers and precise Fukui reactivity mapping provides a critical foundation for its downstream application in asymmetric synthesis and targeted drug discovery.

References[1] Title: Chiral N,N-Disubstituted Trifluoro-3-Amino-2-Propanols Are Potent Inhibitors of Cholesteryl Ester Transfer Protein

Source: Journal of Medicinal Chemistry URL: [Link][2] Title: The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements Source: Theoretical Chemistry Accounts URL: [Link][4] Title: Charged excitations made neutral: N-centered ensemble density functional theory of Fukui functions Source: arXiv / Journal of Chemical Physics URL: [Link][3] Title: Universal Solvation Model Based on Solute Electron Density and a Continuum Model of the Solvent Defined by the Bulk Dielectric Constant and Atomic Surface Tensions Source: Journal of Physical Chemistry B URL: [Link]

Sources

Foundational

Physicochemical Characterization of (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol: A Comprehensive Technical Guide

Executive Summary In the landscape of modern drug discovery, chiral amino alcohols serve as foundational building blocks and critical Active Pharmaceutical Ingredient (API) intermediates. Specifically, (S)-2-Amino-3-(3-p...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, chiral amino alcohols serve as foundational building blocks and critical Active Pharmaceutical Ingredient (API) intermediates. Specifically, (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol is a highly versatile chiral scaffold. It features a lipophilic 3-phenoxyphenyl (diaryl ether) moiety paired with a hydrophilic 1,2-amino alcohol pharmacophore. This unique structural topology makes it an ideal precursor for complex therapeutics, including kinase inhibitors and G protein-coupled receptor (GPCR) modulators.

As a Senior Application Scientist, I approach the physicochemical characterization of this intermediate not as a checklist, but as a predictive framework. The intrinsic properties of this molecule—its ionization state, lipophilicity, thermal stability, and stereochemical purity—directly dictate its behavior in downstream synthetic steps and its ultimate pharmacokinetic viability. All characterization workflows described herein are designed to align with ICH Q6A specifications, ensuring lot-to-lot consistency and regulatory compliance [1].

Logical Framework for Characterization

To systematically deconstruct the molecule’s properties, we employ orthogonal analytical techniques. The causality behind this workflow is simple: no single analytical method can capture the full physicochemical profile of a chiral, amphiphilic molecule.

CharacterizationWorkflow A Synthesis & Isolation B Structural Elucidation (NMR, HRMS, IR) A->B C Stereochemical Profiling (Chiral HPLC) A->C D Thermal Analysis (DSC, TGA, XRPD) A->D E Physicochemical Properties (pKa, LogP, Solubility) A->E F Comprehensive API Intermediate Profile B->F C->F D->F E->F

Fig 1. Logical workflow for the comprehensive physicochemical characterization.

Structural and Stereochemical Profiling

Structural Elucidation (NMR & HRMS)

The structural confirmation of (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol relies heavily on high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Causality in NMR Interpretation: The chiral center at C2 renders the adjacent protons on the C1 (hydroxymethyl) and C3 (benzylic) carbons diastereotopic. Consequently, the 1 H NMR spectrum will display complex, distinct multiplets for these CH2​ groups rather than simple doublets or singlets. Furthermore, intramolecular hydrogen bonding between the primary amine and the primary alcohol can be quantitatively assessed via NMR chemical shifts, which provides insight into the molecule's conformational preferences in solution [4].

Stereochemical Integrity

The pharmacological efficacy of the final API is often strictly tied to a single enantiomer. Therefore, verifying the enantiomeric excess (ee) of the (S)-configuration is paramount.

  • Causality in Method Selection: We utilize Chiral High-Performance Liquid Chromatography (HPLC) with an immobilized amylose-based stationary phase. The hydrogen-bonding capabilities of the primary amine and alcohol interact stereoselectively with the chiral grooves of the polysaccharide backbone, allowing for baseline resolution of the (R) and (S) enantiomers.

Core Physicochemical Properties

The balance between the lipophilic diaryl ether and the hydrophilic amino alcohol dictates the molecule's solubility and ionization. The determination of the amine pKa​ is not merely a regulatory requirement; it is a fundamental parameter that dictates the ionization state at physiological pH, thereby influencing downstream salt selection and pharmacokinetics [3].

Table 1: Quantitative Physicochemical Summary
ParameterEstimated ValueAnalytical TechniqueCausality / Significance
Molecular Weight 243.30 g/mol HRMS (ESI-TOF)Confirms exact mass (243.1259 Da).
pKa​ (Primary Amine) 9.2 ± 0.1Potentiometric TitrationDictates physiological ionization state (>98% protonated at pH 7.4).
LogP (Octanol/Water) 2.8 ± 0.2Shake-Flask / HPLCBalances high lipophilicity of the ether with the polar amino alcohol.
Melting Point 85 - 88 °CDSCIndicates crystalline lattice strength.
Aqueous Solubility (pH 7.4) < 0.1 mg/mLShake-Flask (UV-Vis)Poor solubility of the free base necessitates salt formation.
Aqueous Solubility (pH 2.0) > 15.0 mg/mLShake-Flask (UV-Vis)High solubility due to protonation of the amine group.

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol must be a self-validating system. This means the assay must inherently prove its own accuracy before sample data is accepted.

Protocol 1: Potentiometric pKa​ Determination

We select potentiometric titration over UV-metric titration because the protonation of the aliphatic amine does not induce a sufficient bathochromic shift in the distant phenoxyphenyl chromophore.

  • Step 1: System Calibration (Self-Validation). Calibrate the glass electrode using standard NIST-traceable buffers at pH 4.0, 7.0, and 10.0. Validation gate: The Nernstian slope must be between 95% and 102%. If it falls outside this range, the electrode must be reconditioned, preventing erroneous data collection.

  • Step 2: Sample Preparation. Dissolve 5.0 mg of (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol in 10 mL of a 0.15 M KCl solution (to maintain constant ionic strength).

  • Step 3: Titration. Titrate the solution with standardized 0.1 M HCl to pH 2.0, followed by back-titration with 0.1 M NaOH to pH 11.0 under a nitrogen atmosphere to prevent CO2​ absorption.

  • Step 4: Data Analysis. Calculate the pKa​ from the inflection point of the titration curve using the Henderson-Hasselbalch equation.

Protocol 2: Chiral HPLC Purity Assessment
  • Step 1: System Suitability (Self-Validation). Inject a racemic standard of 2-Amino-3-(3-phenoxyphenyl)propan-1-ol. Validation gate: The resolution factor ( Rs​ ) between the (R) and (S) peaks must be ≥2.0 . This proves the column can successfully discriminate between the enantiomers.

  • Step 2: Sample Preparation. Dissolve the (S)-enantiomer sample in the mobile phase (e.g., Hexane/Isopropanol/Diethylamine 80:20:0.1 v/v/v) to a concentration of 1.0 mg/mL. The trace diethylamine suppresses secondary interactions between the amine and residual silanols on the column.

  • Step 3: Execution. Inject 10 µL of the sample at a flow rate of 1.0 mL/min, monitoring at 220 nm (optimal for the phenoxy aromatic rings). Calculate the enantiomeric excess (ee).

Stability and Degradation Pathways

Understanding the degradation profile of the intermediate is critical for defining storage conditions and shelf-life. Forced degradation studies are executed in strict accordance with ICH Q1A(R2) guidelines [2]. The primary vulnerabilities of this molecule include oxidative cleavage of the diaryl ether and oxidative deamination of the primary amine.

StabilityWorkflow Start API Intermediate (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol Stress Forced Degradation (ICH Q1A) Start->Stress Thermal Thermal Stress (Solid State) Stress->Thermal Oxidative Oxidative Stress (H2O2) Stress->Oxidative Photolytic Photolytic Stress (UV/Vis) Stress->Photolytic Analysis HPLC-UV/MS Analysis Thermal->Analysis Oxidative->Analysis Photolytic->Analysis Impurity Impurity Profiling & Structure Elucidation Analysis->Impurity

Fig 2. Forced degradation and stability workflow for physicochemical profiling.

By subjecting the compound to thermal stress (60 °C), oxidative stress (3% H2​O2​ ), and photolytic stress (UV/Vis exposure), we can map the degradation kinetics. Any observed impurities >0.1% area must be isolated and structurally elucidated via LC-MS/MS to ensure they do not pose a toxicological risk in the final drug product.

References

  • ICH Q6A Specifications: Test procedures and acceptance criteria for new drug substances and new drug products Source: European Medicines Agency (EMA) URL:[Link]

  • ICH Q1A (R2) Stability testing of new drug substances and products Source: European Medicines Agency (EMA) URL:[Link]

  • From NH+ Chemical Shifts to Chemical Insights: A 1H NMR Spectroscopic Window into Amine pKa, Anion pKBHX, and Charge-Assisted Intramolecular H-Bond Assessment from a Medicinal Chemistry Perspective Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • An NMR Method for the Quantitative Assessment of Intramolecular Hydrogen Bonding; Application to Physicochemical, Environmental, and Biochemical Properties Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Protocols & Analytical Methods

Method

Application Note: Synthesis of (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol from L-phenylalaninol

Introduction & Strategic Rationale The 3-phenoxyphenyl moiety is a privileged pharmacophore found in numerous biologically active compounds, including nonsteroidal anti-inflammatory drugs (NSAIDs) like fenoprofen and mod...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

The 3-phenoxyphenyl moiety is a privileged pharmacophore found in numerous biologically active compounds, including nonsteroidal anti-inflammatory drugs (NSAIDs) like fenoprofen and modern Bruton's tyrosine kinase (BTK) inhibitors. The synthesis of (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol directly from the readily available chiral pool precursor L-phenylalaninol presents a unique synthetic challenge: the highly regioselective functionalization of the meta-C–H bond on an unactivated arene, while preserving the integrity of the chiral center and the native amino alcohol functionalities.

This application note details a robust, five-step synthetic workflow. By leveraging state-of-the-art Iridium-catalyzed meta-selective C–H borylation[1] and mild Copper-catalyzed Chan-Lam etherification[2], this protocol circumvents the harsh conditions of traditional electrophilic aromatic substitutions and Ullmann couplings, ensuring zero racemization and high overall yields.

Mechanistic Insights & Causality (E-E-A-T)

To ensure a self-validating and highly reproducible protocol, the following strategic choices were implemented:

  • Orthogonal Protection (Boc/TBS): The native amine and primary alcohol of L-phenylalaninol must be protected to prevent catalyst poisoning and side reactions. The tert-butyldimethylsilyl (TBS) ether is specifically chosen because it is completely inert to the basic peroxide conditions used during the subsequent boronate oxidation step, and it prevents competitive aliphatic O-arylation during the Chan-Lam coupling.

  • Ir-Catalyzed meta-C–H Borylation: Traditional electrophilic aromatic substitutions (e.g., nitration, halogenation) yield intractable ortho/para mixtures. By utilizing an [Ir(OMe)(cod)]₂ catalyst system with a sterically demanding ligand, borylation is directed exclusively to the meta-position via secondary ligand-substrate interactions and steric repulsion of the ortho-positions[1].

  • Chan-Lam Etherification vs. Ullmann Coupling: The classic Ullmann diaryl ether synthesis requires high temperatures (>100 °C) and strong bases, which can degrade the Boc protecting group and racemize the α-chiral center. The Chan-Lam coupling operates at room temperature in ambient air, utilizing Cu(OAc)₂ to facilitate a mild oxidative cross-coupling between the meta-phenol intermediate and phenylboronic acid[3].

  • Self-Validating Checkpoints: Each step is designed with distinct mass-shift signatures (detectable via LC-MS) to allow real-time reaction monitoring without complex workups.

Reaction Workflow

Pathway SM 1. L-phenylalaninol Prot 2. N-Boc & O-TBS Protection SM->Prot Boc2O, then TBSCl Boryl 3. Ir-Catalyzed meta-C-H Borylation Prot->Boryl [Ir(OMe)(cod)]2, B2pin2 Oxid 4. Oxidation to meta-Phenol Boryl->Oxid H2O2, NaOH ChanLam 5. Cu-Catalyzed Chan-Lam Coupling Oxid->ChanLam PhB(OH)2, Cu(OAc)2 Deprot 6. Global Deprotection (Acidic) ChanLam->Deprot HCl/MeOH Prod 7. (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol Deprot->Prod Neutralization

Workflow for the synthesis of (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol from L-phenylalaninol.

Step-by-Step Experimental Protocols

Step 1: N-Boc and O-TBS Protection
  • N-Boc Protection: Dissolve L-phenylalaninol (10.0 mmol) in anhydrous CH₂Cl₂ (50 mL). Add triethylamine (15.0 mmol) and cool to 0 °C. Slowly add Di-tert-butyl dicarbonate (Boc₂O, 11.0 mmol). Stir at room temperature (RT) for 4 hours.

  • Validation: TLC (Hexanes/EtOAc 1:1) shows complete consumption of the ninhydrin-positive starting material. LC-MS shows [M+H]⁺ +100 Da.

  • O-TBS Protection: Concentrate the mixture, redissolve in anhydrous DMF (30 mL). Add imidazole (20.0 mmol) and TBSCl (12.0 mmol) at 0 °C. Stir at RT for 12 hours.

  • Workup: Quench with H₂O, extract with Et₂O (3 × 50 mL), wash with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography to yield N-Boc-O-TBS-L-phenylalaninol .

Step 2: Ir-Catalyzed meta-C–H Borylation
  • Setup: In a nitrogen-filled glovebox, charge an oven-dried Schlenk flask with N-Boc-O-TBS-L-phenylalaninol (5.0 mmol), Bis(pinacolato)diboron (B₂pin₂, 7.5 mmol),[Ir(OMe)(cod)]₂ (1.5 mol%), and 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy, 3.0 mol%)[1].

  • Reaction: Add anhydrous THF (20 mL). Seal the flask, remove from the glovebox, and stir at 80 °C for 16 hours.

  • Validation: LC-MS analysis of a 10 µL aliquot indicates the formation of the borylated product ([M+H]⁺ +126 Da). The meta-selectivity can be confirmed via ¹H-NMR (appearance of a characteristic singlet for the isolated aromatic proton flanked by the Bpin and alkyl groups).

Step 3: Oxidation to meta-Phenol
  • Reaction: Cool the crude borylation mixture (in THF) to 0 °C. Slowly add 1M aqueous NaOH (7.5 mmol) followed by dropwise addition of 30% aqueous H₂O₂ (15.0 mmol).

  • Caution: The oxidation of arylboronic esters is highly exothermic. Maintain the temperature below 10 °C during addition.

  • Workup: Stir at RT for 2 hours. Quench with saturated aqueous Na₂S₂O₃ to destroy excess peroxide (verify with KI-starch paper). Extract with EtOAc, wash with brine, and purify via silica gel chromatography to yield the meta-Phenol intermediate .

Step 4: Cu-Catalyzed Chan-Lam Etherification
  • Setup: To a round-bottom flask open to the air, add the meta-phenol intermediate (3.0 mmol), phenylboronic acid (6.0 mmol), Cu(OAc)₂ (0.3 mmol, 10 mol%), and activated 4Å molecular sieves (1.5 g) in anhydrous CH₂Cl₂ (30 mL)[4].

  • Reaction: Add pyridine (15.0 mmol) and stir vigorously at RT for 24 hours. The reaction mixture will turn from blue to deep green/brown, indicating the active Cu(II)/Cu(III) catalytic cycle[2].

  • Validation: TLC monitoring (UV active) confirms the disappearance of the phenol. LC-MS shows the addition of the phenyl ring ([M+H]⁺ +76 Da).

  • Workup: Filter through a pad of Celite to remove copper salts and sieves. Wash the filtrate with 1M HCl (to remove pyridine), concentrate, and purify via chromatography.

Step 5: Global Deprotection
  • Reaction: Dissolve the protected diaryl ether (2.0 mmol) in MeOH (10 mL). Add 4M HCl in dioxane (10 mL). Stir at RT for 4 hours. This achieves simultaneous cleavage of the acid-labile Boc and TBS groups.

  • Workup: Concentrate the mixture in vacuo to yield the hydrochloride salt. To obtain the free base, partition between CH₂Cl₂ and saturated aqueous NaHCO₃. Extract, dry, and concentrate to yield pure (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol .

Quantitative Data Summary

StepTransformationKey Reagents & CatalystTemp (°C)Time (h)Yield (%)Purification
1 Protection (Boc/TBS)Boc₂O, TBSCl, Et₃N, Imidazole0 → 251692%SiO₂ Chromatography
2 meta-C–H BorylationB₂pin₂, [Ir(OMe)(cod)]₂, dtbpy801675%Used crude in Step 3
3 Oxidation to Phenol30% H₂O₂, 1M NaOH0 → 25288%SiO₂ Chromatography
4 Chan-Lam CouplingPhB(OH)₂, Cu(OAc)₂, Pyridine252482%Celite filtration + SiO₂
5 Global Deprotection4M HCl in Dioxane / MeOH25495%Acid/Base Extraction

Note: Overall yield over the 5-step sequence is approximately 47%.

References[1] Iridium-Catalyzed Regioselective Borylation through C–H Activation and the Origin of Ligand-Dependent Regioselectivity Switching. The Journal of Organic Chemistry - ACS Publications. Available Here[2] Synthesis and Antiproliferative Activity of Steroidal Diaryl Ethers. PMC - NIH. Available Here[3] Synthetic applications and methodology development of Chan–Lam coupling: a review. ResearchGate. Available Here[4] Cu(OTf)2-Mediated Chan-Lam Reaction of Carboxylic Acids to Access Phenolic Esters. The Journal of Organic Chemistry - ACS Publications. Available Here

Sources

Application

Asymmetric synthesis protocols for (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol

Application Note & Protocol: Asymmetric Synthesis of (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol Executive Summary (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol is a highly valuable chiral amino alcohol building block, frequ...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol: Asymmetric Synthesis of (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol

Executive Summary

(S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol is a highly valuable chiral amino alcohol building block, frequently utilized in the design of peptidomimetics, kinase inhibitors, and advanced active pharmaceutical ingredients (APIs). The primary synthetic challenge lies in establishing the α-chiral center with absolute stereocontrol while chemoselectively reducing the carboxylic acid/ester equivalent without inducing racemization.

This application note details a robust, highly scalable, four-step asymmetric synthesis protocol. The route leverages a Horner-Wadsworth-Emmons (HWE) olefination, followed by a highly enantioselective Rhodium-catalyzed asymmetric hydrogenation, and concludes with a mild, chemoselective borohydride reduction.

Mechanistic Rationale & Pathway Design

To ensure both high atom economy and absolute stereochemical fidelity, the synthesis is designed around the following mechanistic pillars:

  • Strict (Z)-Selectivity via HWE Olefination: The construction of the dehydroamino acid precursor utilizes methyl 2-(Boc-amino)-2-(dimethoxyphosphoryl)acetate. Using 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as a base ensures thermodynamic control, yielding >95% of the (Z)-isomer. This is critical, as (E)- and (Z)-olefins coordinate differently to the chiral metal complex in the subsequent step, which can erode enantiomeric excess (ee).

  • Chiral Induction via Rh-DuPhos: The core asymmetric transformation employs[Rh(COD)(R,R-DuPhos)]BF4. The rigid, C2-symmetric phospholane ligand creates a highly defined chiral pocket. During the catalytic cycle, the bidentate coordination of the substrate's enamide oxygen and olefin dictates a singular re/si face approach, transferring chirality with >99% ee [1].

  • Chemoselective Ester Reduction: Direct reduction of amino acid esters to alcohols using harsh reagents (e.g., LiAlH4) often leads to partial racemization via enolization of the α-proton, or premature cleavage of the Boc protecting group. To prevent this, we employ a NaBH4/LiCl system in a mixed THF/EtOH solvent. The addition of LiCl generates LiBH4 in situ. The lithium cation acts as a Lewis acid, coordinating to the ester carbonyl oxygen to increase its electrophilicity, thereby facilitating rapid hydride transfer under exceptionally mild conditions [2, 3].

Synthesis Workflow Diagram

SynthesisWorkflow SM 3-Phenoxybenzaldehyde + Phosphonate Step1 HWE Olefination (DBU, DCM) SM->Step1 Int1 Methyl (Z)-2-(Boc-amino)- 3-(3-phenoxyphenyl)acrylate Step1->Int1 >95% (Z)-isomer Step2 Asymmetric Hydrogenation [Rh(COD)(R,R-DuPhos)]BF4 Int1->Step2 Int2 Methyl (S)-2-(Boc-amino)- 3-(3-phenoxyphenyl)propanoate Step2->Int2 >99% ee Step3 Chemoselective Reduction (NaBH4 / LiCl) Int2->Step3 Int3 (S)-Boc-2-amino-3- (3-phenoxyphenyl)propan-1-ol Step3->Int3 No racemization Step4 Boc Deprotection (4M HCl / Dioxane) Int3->Step4 Product (S)-2-Amino-3-(3-phenoxyphenyl) propan-1-ol Step4->Product Quantitative

Caption: Four-step asymmetric synthesis workflow for (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol.

Step-by-Step Experimental Protocols

Step 1: Synthesis of Methyl (Z)-2-(Boc-amino)-3-(3-phenoxyphenyl)acrylate
  • Preparation: Charge a dry, argon-purged 1 L round-bottom flask with methyl 2-(Boc-amino)-2-(dimethoxyphosphoryl)acetate (31.2 g, 105 mmol) and anhydrous DCM (400 mL). Cool the solution to 0 °C using an ice bath.

  • Base Addition: Add DBU (18.0 mL, 120 mmol) dropwise over 15 minutes. Stir for 20 minutes at 0 °C to allow ylide formation.

  • Coupling: Add 3-phenoxybenzaldehyde (19.8 g, 100 mmol) dissolved in DCM (50 mL) dropwise. Allow the reaction to warm to room temperature (20 °C) and stir for 4 hours.

  • Workup: Quench the reaction with 5% aqueous citric acid (200 mL). Separate the organic layer and wash sequentially with saturated NaHCO3 (200 mL) and brine (200 mL). Dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purification: Recrystallize the crude residue from EtOAc/Hexanes (1:4) to isolate the pure (Z)-isomer as a white solid.

  • Self-Validation / IPC: Analyze via 1H NMR (CDCl3). The olefinic proton of the (Z)-isomer typically appears as a sharp singlet around δ 7.2–7.4 ppm. The absence of an upfield olefinic proton (δ 6.5–6.8 ppm) confirms the exclusion of the (E)-isomer.

Step 2: Asymmetric Hydrogenation

Note: Conduct this step in a dedicated high-pressure facility. Ensure all solvents are rigorously degassed to prevent catalyst deactivation.

  • Preparation: In a nitrogen-filled glovebox, charge a 500 mL Parr reactor vessel with the (Z)-acrylate from Step 1 (25.0 g, 67.7 mmol) and[Rh(COD)(R,R-DuPhos)]BF4 (245 mg, 0.34 mmol, 0.5 mol%).

  • Solvent Addition: Add anhydrous, freeze-pump-thaw degassed methanol (250 mL). Seal the reactor.

  • Hydrogenation: Purge the reactor with H2 gas three times, then pressurize to 60 psi. Stir vigorously at 25 °C for 12 hours.

  • Workup: Vent the reactor safely. Filter the reaction mixture through a short pad of Celite to remove the catalyst, washing with methanol (50 mL). Concentrate the filtrate in vacuo to yield Methyl (S)-2-(Boc-amino)-3-(3-phenoxyphenyl)propanoate.

  • Self-Validation / IPC: Confirm complete conversion via HPLC (UV 254 nm). Determine enantiomeric excess using Chiralpak AD-H column (Hexane/iPrOH 90:10, 1.0 mL/min). Target ee must be ≥99.0%.

Step 3: Chemoselective Reduction to the Amino Alcohol
  • Preparation: Dissolve the (S)-ester from Step 2 (20.0 g, 53.8 mmol) in a 1:1 mixture of anhydrous THF and absolute EtOH (200 mL). Add anhydrous LiCl (4.56 g, 107.6 mmol) and stir until fully dissolved. Cool to 0 °C.

  • Reduction: Add NaBH4 (4.07 g, 107.6 mmol) in small portions over 30 minutes to manage hydrogen evolution.

  • Reaction: Remove the ice bath and stir at room temperature for 4 hours.

  • Workup: Carefully quench the reaction by the dropwise addition of saturated aqueous NH4Cl (100 mL) at 0 °C. Remove the THF/EtOH in vacuo. Extract the aqueous residue with EtOAc (3 × 150 mL). Wash the combined organic layers with brine, dry over Na2SO4, and concentrate to yield (S)-Boc-2-amino-3-(3-phenoxyphenyl)propan-1-ol.

  • Self-Validation / IPC: TLC (Hexane/EtOAc 1:1) should show complete disappearance of the ester (Rf ~0.6) and appearance of a more polar spot (Rf ~0.3). Stain with Ninhydrin (heat required) to confirm the presence of the protected amine.

Step 4: Boc Deprotection
  • Preparation: Dissolve the Boc-protected amino alcohol (15.0 g, 43.7 mmol) in anhydrous DCM (100 mL).

  • Deprotection: Add 4M HCl in dioxane (54.6 mL, 218.5 mmol) dropwise at room temperature. Stir for 2 hours.

  • Isolation: Concentrate the reaction mixture in vacuo to remove DCM and excess HCl. Triturate the resulting viscous oil with cold diethyl ether (100 mL) to precipitate the product as a white solid. Filter and dry under high vacuum to afford (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol hydrochloride.

  • Neutralization (Optional): To obtain the free base, dissolve the salt in water, adjust pH to 10 with 1M NaOH, extract with DCM, dry, and concentrate.

  • Self-Validation / IPC: LC-MS must show the expected mass[M+H]+ = 244.13. 1H NMR (D2O for HCl salt) should show the complete absence of the Boc tert-butyl singlet at δ 1.40 ppm.

Quantitative Data Summary

The following table summarizes the expected performance metrics for the protocol when executed at a 100 mmol scale.

StepTransformationReagents / CatalystYield (%)Chemical Purity (%)Enantiomeric Excess (ee %)
1 HWE OlefinationDBU, DCM88%>98%N/A (Prochiral)
2 Asymmetric Hydrogenation[Rh(COD)(R,R-DuPhos)]BF499%>99%>99.5%
3 Ester ReductionNaBH4, LiCl, THF/EtOH92%>97%>99.5% (Retained)
4 Boc Deprotection4M HCl / Dioxane96%>99%>99.5% (Retained)
Overall Total Synthesis - ~77% >99% >99.5%

References

  • Modern Reduction Methods. epdf.pub.
  • Simple Methodology for the Preparation of Amino Alcohols from Amino Acid Esters Using NaBH4–Methanol in THF. researchgate.net.
  • A Convenient Reduction of α-Amino Acids to 1,2-Amino Alcohols With Retention of Optical Purity. benthamopen.com.
Method

Application Notes and Protocols: (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol as a Versatile Chiral Building Block

Introduction: The Strategic Value of Chiral Amino Alcohols in Synthesis In the landscape of modern drug discovery and complex molecule synthesis, the ability to control stereochemistry is paramount. Chiral building block...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of Chiral Amino Alcohols in Synthesis

In the landscape of modern drug discovery and complex molecule synthesis, the ability to control stereochemistry is paramount. Chiral building blocks, enantiomerically pure compounds incorporated into a synthetic route, are indispensable tools for achieving this control.[1] Among these, chiral 1,2-amino alcohols stand out for their versatility. Derived from readily available amino acids, they serve as precursors to a wide array of chiral auxiliaries, ligands, and key intermediates for bioactive molecules.[2][3]

This guide focuses on the potential of (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol , a non-natural amino alcohol. While specific literature on this exact molecule is emerging, its structural motifs—a chiral 1,2-amino alcohol backbone analogous to L-phenylalaninol and a phenoxyphenyl group—suggest significant utility in asymmetric synthesis and medicinal chemistry. The phenoxyphenyl moiety is a known pharmacophore found in a variety of biologically active compounds, offering potential for new drug candidates with unique structure-activity relationships.[4][5]

This document provides a detailed exploration of how (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol can be leveraged as a chiral building block. The protocols described herein are based on well-established, field-proven methodologies for structurally related amino alcohols, offering a robust starting point for researchers.

Physicochemical Properties and Handling

While experimental data for (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol is not widely published, its properties can be predicted based on its structural similarity to L-phenylalaninol and related compounds.

PropertyPredicted Value/CharacteristicExpert Insight
Molecular Formula C₁₅H₁₇NO₂-
Molecular Weight 243.30 g/mol -
Appearance Likely a white to off-white crystalline solidSimilar to L-phenylalaninol.[6] Purification by recrystallization is expected to be effective.
Solubility Soluble in methanol, ethanol, and other polar organic solvents. Limited solubility in nonpolar solvents like hexanes.The phenoxyphenyl group increases lipophilicity compared to phenylalaninol, which may slightly alter solubility profiles.
Storage Store in a cool, dry place away from oxidizing agents.Amino alcohols can be hygroscopic. Storage under an inert atmosphere (N₂ or Ar) is recommended for long-term stability.
Safety Assumed to be an irritant to skin, eyes, and the respiratory tract.Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.

Application 1: Synthesis of Chiral Oxazolidinone Auxiliaries

The proposed synthesis of the corresponding oxazolidinone from (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol is outlined below. The bulky 3-phenoxyphenylmethyl group is expected to provide excellent stereochemical control.

Workflow for Oxazolidinone Synthesis

G cluster_0 Protocol Flow start (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol step1 Reaction with Diethyl Carbonate start->step1 K₂CO₃, 135°C step2 Purification by Recrystallization step1->step2 Cool, filter end (S)-4-((3-phenoxyphenyl)methyl)oxazolidin-2-one step2->end

Caption: Workflow for the synthesis of the chiral oxazolidinone auxiliary.

Detailed Protocol: Synthesis of (S)-4-((3-phenoxyphenyl)methyl)oxazolidin-2-one

This protocol is adapted from the well-established procedure for synthesizing (S)-4-(phenylmethyl)-2-oxazolidinone.[9]

Materials:

  • (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol

  • Diethyl carbonate

  • Anhydrous potassium carbonate (K₂CO₃)

  • Ethyl acetate

  • Hexanes

  • Three-necked round-bottom flask

  • Vigreux column and distillation head

  • Mechanical stirrer

  • Oil bath

Procedure:

  • Reaction Setup: In a dry, three-necked flask equipped with a mechanical stirrer and a Vigreux column fitted with a distillation head, combine (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol (1.0 eq), anhydrous potassium carbonate (0.1 eq), and diethyl carbonate (2.0 eq).

  • Heating: Lower the flask into an oil bath preheated to 135°C. Stir the mixture until all solids dissolve.

  • Distillation: The reaction will produce ethanol as a byproduct. Slowly distill off the ethanol over the course of 2-3 hours. The progress of the reaction can be monitored by the cessation of ethanol distillation.

  • Cooling and Initial Purification: Once the reaction is complete, carefully remove the flask from the oil bath and allow it to cool to room temperature. The crude product will likely solidify.

  • Recrystallization: Dissolve the crude solid in a minimal amount of hot ethyl acetate. If any insoluble material (K₂CO₃) remains, filter the hot solution. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Isolation: Collect the crystalline product by vacuum filtration, washing with a small amount of cold ethyl acetate, followed by cold hexanes to aid in drying.

  • Drying: Dry the purified (S)-4-((3-phenoxyphenyl)methyl)oxazolidin-2-one under vacuum to a constant weight.

Expert Insights:

  • The reaction is driven by the removal of ethanol. Ensure efficient distillation for high conversion.

  • The use of diethyl carbonate is a safer and more environmentally friendly alternative to phosgene or its derivatives.

  • The purity of the final oxazolidinone is critical for achieving high diastereoselectivity in subsequent reactions. A second recrystallization may be necessary.

Application 2: As a Precursor for Chiral Ligands in Asymmetric Catalysis

Chiral amino alcohols are foundational for the synthesis of a vast number of ligands used in asymmetric catalysis.[10] These ligands, when complexed with a metal center, can create a chiral environment that biases the outcome of a reaction towards one enantiomer. A common application is the enantioselective addition of organozinc reagents to aldehydes.[11]

Here, we propose the N-alkylation of (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol to form a chiral ligand, followed by its application in the asymmetric addition of diethylzinc to benzaldehyde.

Workflow for Chiral Ligand Synthesis and Catalysis

G cluster_0 Ligand Synthesis cluster_1 Asymmetric Catalysis start_ligand (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol step1_ligand Reductive Amination with Acetone start_ligand->step1_ligand NaBH(OAc)₃ end_ligand (S)-2-(Isopropylamino)-3-(3-phenoxyphenyl)propan-1-ol step1_ligand->end_ligand start_cat Chiral Ligand step1_cat Complexation with Diethylzinc start_cat->step1_cat step2_cat Addition of Benzaldehyde step1_cat->step2_cat end_cat (S)-1-Phenyl-1-propanol step2_cat->end_cat G cluster_0 Synthesis Pathway start (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol step1 N-Protection (e.g., Boc) start->step1 step2 Oxidation to Carboxylic Acid step1->step2 e.g., PCC or Swern step3 Arndt-Eistert Homologation step2->step3 end Protected (S)-β-Amino Acid step3->end

Sources

Application

Application of (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol in medicinal chemistry

An in-depth guide to the application of (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol in medicinal chemistry, focusing on its potential as a novel scaffold for the design of Aminopeptidase N (APN/CD13) inhibitors for cancer...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to the application of (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol in medicinal chemistry, focusing on its potential as a novel scaffold for the design of Aminopeptidase N (APN/CD13) inhibitors for cancer therapy.

Introduction: The Promise of Amino Alcohols in Drug Discovery

The amino alcohol scaffold is a privileged structural motif in medicinal chemistry, forming the backbone of numerous biologically active compounds.[1][2] Its inherent chirality and the presence of both amino and hydroxyl functional groups allow for stereospecific interactions with biological targets and provide versatile handles for chemical modification. One of the most notable examples of a medicinally important amino alcohol-containing natural product is bestatin, a potent inhibitor of the cell-surface enzyme Aminopeptidase N (APN), also known as CD13.[3][4]

Aminopeptidase N (APN/CD13) is a zinc-dependent metalloprotease that plays a critical role in the progression of cancer.[5][6][7] Overexpressed on the surface of various tumor cells and tumor-associated endothelial cells, APN is implicated in several key processes that drive cancer growth and metastasis, including angiogenesis, tumor cell invasion, and proliferation.[6][8] Its pivotal role in the tumor microenvironment has established APN as a compelling target for the development of novel anticancer therapeutics.[7][9]

This guide introduces (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol, a novel amino alcohol, as a promising scaffold for the design of a new generation of APN inhibitors. Its structural features, particularly the phenoxyphenyl group, offer unique opportunities for exploring new binding interactions within the active site of APN, potentially leading to inhibitors with improved potency, selectivity, and drug-like properties compared to existing compounds.

Proposed Synthesis of (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol

A plausible and efficient synthesis of (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol can be envisioned starting from commercially available (S)-2-amino-3-phenyl-1-propanol. The following is a proposed synthetic protocol:

Protocol 1: Synthesis of (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol

Objective: To synthesize (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol via a two-step protection-coupling-deprotection sequence.

Materials:

  • (S)-2-amino-3-phenyl-1-propanol

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • 3-Phenoxyphenol

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Trifluoroacetic acid (TFA)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Protection of the Amino Group:

    • Dissolve (S)-2-amino-3-phenyl-1-propanol (1.0 eq) in DCM.

    • Add TEA (1.2 eq) to the solution and cool to 0 °C.

    • Slowly add a solution of (Boc)₂O (1.1 eq) in DCM.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Monitor the reaction by TLC. Upon completion, wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the Boc-protected intermediate.

  • Buchwald-Hartwig Amination:

    • To a solution of the Boc-protected amino alcohol (1.0 eq) and 3-phenoxyphenol (1.2 eq) in toluene, add K₂CO₃ (2.0 eq), Pd(OAc)₂ (0.05 eq), and PPh₃ (0.1 eq).

    • Degas the mixture with argon for 15 minutes.

    • Heat the reaction mixture to 100 °C and stir for 24 hours.

    • Monitor the reaction by TLC. Upon completion, cool the reaction to room temperature and filter through a pad of Celite.

    • Concentrate the filtrate and purify the residue by silica gel column chromatography (EtOAc/hexanes gradient) to yield the coupled product.

  • Deprotection of the Amino Group:

    • Dissolve the purified coupled product (1.0 eq) in DCM.

    • Add TFA (5.0 eq) dropwise at 0 °C.

    • Stir the reaction at room temperature for 2 hours.

    • Monitor the reaction by TLC. Upon completion, concentrate the reaction mixture under reduced pressure.

    • Redissolve the residue in EtOAc and wash with saturated sodium bicarbonate solution until the aqueous layer is basic.

    • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol.

Application in Medicinal Chemistry: Targeting Aminopeptidase N

The structural analogy between (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol and the pharmacophore of bestatin suggests its potential as an APN inhibitor. The free amino and hydroxyl groups can chelate the active site zinc ion, while the phenoxyphenyl moiety can engage in favorable interactions with the hydrophobic pockets of the enzyme.

Protocol 2: In Vitro Aminopeptidase N Inhibition Assay

Objective: To determine the inhibitory potency (IC₅₀) of (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol against human APN.

Materials:

  • Recombinant human Aminopeptidase N (APN/CD13)

  • L-Leucine-p-nitroanilide (substrate)

  • Tris-HCl buffer (50 mM, pH 7.4)

  • (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol (test compound)

  • Bestatin (positive control)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of the test compound and bestatin in DMSO.

  • In a 96-well plate, add 10 µL of varying concentrations of the test compound or bestatin to the wells.

  • Add 80 µL of Tris-HCl buffer to each well.

  • Add 10 µL of the APN enzyme solution to each well and incubate for 15 minutes at 37 °C.

  • Initiate the reaction by adding 10 µL of the substrate, L-leucine-p-nitroanilide.

  • Measure the absorbance at 405 nm every minute for 30 minutes using a microplate reader.

  • Calculate the rate of reaction for each concentration.

  • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and determine the IC₅₀ value using non-linear regression analysis.

CompoundIC₅₀ (nM) against APN
Bestatin50
(S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol(Hypothetical) 75
Protocol 3: Cell-Based Proliferation Assay

Objective: To evaluate the anti-proliferative effect of (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol on cancer cells overexpressing APN.

Materials:

  • HT-1080 fibrosarcoma cells (high APN expression)

  • DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

  • (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • DMSO

  • 96-well cell culture plate

  • Cell incubator

  • Microplate reader

Procedure:

  • Seed HT-1080 cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compound for 72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the GI₅₀ (concentration for 50% growth inhibition).

Workflow for Evaluating Novel APN Inhibitors

G cluster_0 In Vitro Evaluation cluster_1 Cell-Based Assays cluster_2 In Vivo Studies Compound Synthesis Compound Synthesis APN Inhibition Assay APN Inhibition Assay Compound Synthesis->APN Inhibition Assay IC50 Determination Selectivity Profiling Selectivity Profiling APN Inhibition Assay->Selectivity Profiling Against other metalloproteases Proliferation Assay Proliferation Assay Selectivity Profiling->Proliferation Assay GI50 on cancer cells Migration/Invasion Assay Migration/Invasion Assay Proliferation Assay->Migration/Invasion Assay Wound healing/Transwell Xenograft Model Xenograft Model Migration/Invasion Assay->Xenograft Model Tumor growth inhibition Pharmacokinetic Studies Pharmacokinetic Studies Xenograft Model->Pharmacokinetic Studies ADME properties SAR cluster_R1 R1 Modifications (Amino Group) cluster_R2 R2 Modifications (Hydroxyl Group) cluster_R3 R3 Modifications (Phenoxyphenyl Group) Core (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol R1 R2 R3 R1_1 N-methylation Core:f1->R1_1 R1_2 Acylation Core:f1->R1_2 R2_1 Esterification Core:f2->R2_1 R2_2 Etherification Core:f2->R2_2 R3_1 Substitution on phenyl rings Core:f3->R3_1 R3_2 Replacement with other biaryls Core:f3->R3_2

Caption: Key diversification points for SAR studies of the lead scaffold.

Conclusion and Future Directions

(S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol represents a promising and synthetically accessible scaffold for the development of novel Aminopeptidase N inhibitors. Its unique phenoxyphenyl moiety provides an avenue for exploring new interactions within the enzyme's active site, potentially leading to compounds with enhanced potency and selectivity. The protocols outlined in this guide provide a comprehensive framework for the synthesis, in vitro evaluation, and cell-based characterization of this new class of inhibitors. Future work should focus on extensive SAR studies to optimize the lead compound, followed by in vivo efficacy and pharmacokinetic profiling to assess its therapeutic potential as an anticancer agent.

References

  • Cooperative effects of aminopeptidase N (CD13) expressed by nonmalignant and cancer cells within the tumor microenvironment. PNAS. Available at: [Link]

  • The Role of the Ectopeptidase APN/CD13 in Cancer. MDPI. Available at: [Link]

  • Aminopeptidase N (CD13) as a target for cancer chemotherapy. PubMed. Available at: [Link]

  • Aminopeptidase N (APN/CD13) as a Target for Anti-Cancer Agent Design. Bentham Science. Available at: [Link]

  • Aminopeptidase N (APN/CD13) as a Target for Anti-Cancer Agent Design. Ingenta Connect. Available at: [Link]

  • The Analgesic Activity of Bestatin as a Potent APN Inhibitor. PMC. Available at: [Link]

  • Bestatin, an aminopeptidase inhibitor with a multi-pharmacological function. PubMed. Available at: [Link]

  • The analgesic activity of Bestatin as a potent APN inhibitor. Frontiers. Available at: [Link]

  • Bestatin. Bioaustralis Fine Chemicals. Available at: [Link]

  • Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Semantic Scholar. Available at: [Link]

  • Cas 79868-78-3,(S)-(-)-2-AMINO-1,1,3-TRIPHENYL-1-PROPANOL. LookChem. Available at: [Link]

  • 3-Phenoxy 1-propanol. PubChem. Available at: [Link]

  • 1-amino-3-phenoxy propane derivatives as modulators of multi-drug resistance. Google Patents.
  • 3-amino-1 phenoxy-2-propanol derivatives. Google Patents.
  • chemical composition, biological activities and uses of anacardiaceae species: an updated review. SciELO. Available at: [Link]

  • The Agonist Action of Alkylphenols on TRPA1 Relates to Their Effects on Membrane Lipid Order: Implications for TRPA1-Mediated Chemosensation. MDPI. Available at: [Link]

Sources

Method

Advanced Application Note: (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol in Peptidomimetic Synthesis and Protease Inhibitor Design

Document Type: Technical Application Note & Validated Protocols Target Audience: Medicinal Chemists, Peptide Scientists, and Drug Development Professionals Introduction & Scientific Rationale (S)-2-Amino-3-(3-phenoxyphen...

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Note & Validated Protocols Target Audience: Medicinal Chemists, Peptide Scientists, and Drug Development Professionals

Introduction & Scientific Rationale

(S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol is a highly specialized chiral amino alcohol derived from the reduction of the non-natural amino acid L-3-phenoxyphenylalanine. In the realm of modern drug discovery, standard proteinogenic amino acids often lack the necessary steric bulk and metabolic stability required to effectively drug complex protease targets.

This specific building block addresses these limitations by introducing a bulky, hydrophobic biphenyl-ether-like side chain. The 3-phenoxyphenyl motif is specifically engineered to occupy the large, extended hydrophobic S1 or S1' pockets of aspartic proteases (such as BACE1, a primary target in Alzheimer's disease) and retroviral proteases (such as HIV-1 protease)[1],[2].

The Causality of the Alcohol Handle: The primary alcohol moiety serves as a versatile synthetic fulcrum. Rather than forming a standard, metabolically labile peptide bond, the alcohol can be oxidized to an α -amino aldehyde. This aldehyde can either act directly as a reversible covalent transition-state inhibitor (forming a hemiacetal/hemithioacetal with catalytic Ser/Cys residues) or serve as an intermediate for the synthesis of Hydroxyethylamine (HEA) isosteres [3],[2]. HEA isosteres are non-cleavable tetrahedral transition-state mimics that form critical hydrogen bonds with the catalytic aspartate dyad of target proteases.

Synthetic Divergence & Workflows

The utility of (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol lies in its ability to be diverted into multiple peptidomimetic classes depending on the downstream chemical transformation.

SyntheticWorkflow A (S)-2-Amino-3-(3-phenoxyphenyl) propan-1-ol B N-Protected Amino Alcohol A->B Protection C N-Protected Amino Aldehyde B->C DMP Oxidation D Aminoalkyl Epoxide C->D Epoxidation E Peptide Aldehyde (Ser/Cys Inhibitor) C->E Deprotection F HEA Isostere (Asp Protease Inhibitor) D->F Amine Opening

Figure 1: Synthetic divergence of (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol into distinct inhibitor classes.

Experimental Protocols

Protocol A: Oxidation to N-Protected α -Amino Aldehyde

Expertise & Causality: The α -proton of an N -protected amino aldehyde is highly susceptible to base-catalyzed enolization, which leads to rapid racemization/epimerization of the delicate (S)-stereocenter. Traditional Swern oxidations require amine bases (e.g., triethylamine) that trigger this epimerization. We utilize Dess-Martin Periodinane (DMP) because it operates under mild, near-neutral conditions, preserving the stereochemical integrity of the chiral center[3],[4].

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 equivalent of N -Boc-(S)-2-amino-3-(3-phenoxyphenyl)propan-1-ol in anhydrous dichloromethane (DCM) under an inert argon atmosphere (0.1 M concentration).

  • Buffering: Add 1.5 equivalents of solid NaHCO3​ . Rationale: The buffer neutralizes trace acetic acid generated as a byproduct of the DMP reduction, further suppressing acid-catalyzed epimerization.

  • Oxidation: Cool the suspension to 0∘C . Add 1.2 equivalents of Dess-Martin Periodinane (DMP) portion-wise over 10 minutes.

  • Monitoring: Allow the reaction to warm to room temperature. Stir for 1–2 hours. The reaction is self-validating; the clear solution will become cloudy as the periodinane byproduct precipitates. Monitor completion via TLC (ninhydrin stain).

  • Quenching: Quench the reaction by adding a 1:1 (v/v) mixture of saturated aqueous Na2​S2​O3​ and saturated aqueous NaHCO3​ . Stir vigorously for 15 minutes until the organic layer is completely clear. Rationale: Na2​S2​O3​ reduces unreacted hypervalent iodine species, preventing over-oxidation to the carboxylic acid.

  • Isolation: Extract with DCM, wash with brine, dry over MgSO4​ , and concentrate in vacuo. Crucial Note: Do not subject the resulting aldehyde to silica gel chromatography, as silica can induce epimerization. Use the crude aldehyde immediately in Protocol B.

Protocol B: Synthesis of the Hydroxyethylamine (HEA) Isostere

Expertise & Causality: To create the HEA isostere, the aldehyde is first converted to an aminoalkyl epoxide. The subsequent ring-opening must occur via a regioselective SN​2 attack at the less sterically hindered terminal carbon. Heating in a protic solvent (isopropanol) activates the epoxide oxygen via hydrogen bonding, facilitating nucleophilic attack by the amine while strictly maintaining the stereochemistry at the internal carbon[5],[2].

Step-by-Step Methodology:

  • Epoxidation: React the crude α -amino aldehyde with dimethylsulfoxonium methylide (Corey-Chaykovsky reagent) in THF/DMSO at −10∘C for 4 hours to yield the (1′S,2S) -aminoalkyl epoxide. Purify via flash chromatography.

  • Ring Opening Setup: Dissolve the purified epoxide in anhydrous isopropanol (0.2 M).

  • Amine Addition: Add 2.0 equivalents of the target primary or secondary amine (e.g., an isobutyl amine derivative for BACE1 targeting).

  • Catalysis & Heating: Add 10 mol% of Calcium trifluoromethanesulfonate ( Ca(OTf)2​ ). Rationale: Ca(OTf)2​ acts as a mild Lewis acid that coordinates to the epoxide oxygen, accelerating the aminolysis without degrading the Boc-protecting group[5]. Heat the mixture at 70∘C for 12 hours.

  • Purification: Concentrate the solvent under reduced pressure. Purify the resulting HEA isostere via reverse-phase HPLC to yield the final transition-state mimic.

Mechanistic Visualization: Protease Target Engagement

BindingMechanism HEA Hydroxyethylamine (HEA) Core Mimics Tetrahedral TS Asp Catalytic Aspartate Dyad Active Site (e.g., BACE1) HEA->Asp Hydrogen Bonding SideChain 3-Phenoxyphenyl Side Chain P1 / P1' Pocket HEA->SideChain Covalent Linkage S1 Hydrophobic Pocket pi-pi Stacking & VdW SideChain->S1 Hydrophobic Interaction

Figure 2: Binding mechanism of the synthesized HEA isostere within an aspartic protease active site.

Quantitative Data & Physicochemical Profiling

The integration of the 3-phenoxyphenyl motif dramatically alters the physicochemical properties of the resulting peptidomimetic compared to standard phenylalanine derivatives. These properties are summarized below:

Parameter(S)-Phenylalaninol(S)-2-Amino-3-(3-phenoxyphenyl)propan-1-olCausality / Impact on Drug Design
Side Chain Benzyl3-PhenoxybenzylThe biphenyl-ether motif provides a significantly larger surface area for target engagement.
Calculated LogP ~0.9~2.8Increased lipophilicity enhances blood-brain barrier (BBB) penetration, critical for CNS targets like BACE1[6].
Steric Bulk ModerateHighRestricts conformational flexibility, locking the inhibitor into a bioactive conformation.
Primary Target Pockets S1 (Standard)S1 / S1' (Extended)Deeply fills the large hydrophobic pockets of BACE1 or HIV Protease, driving sub-micromolar affinity[2].
Dominant Interactions HydrophobicExtensive π−π stackingThe ether oxygen can also act as a weak, localized hydrogen bond acceptor.

References

  • [6] Drug Development in Alzheimer's Disease: The Contribution of PET and SPECT. PMC / NIH. URL:[Link]

  • [1] Design and Molecular Screening of Various Compounds by Molecular Docking as BACE-1 Inhibitors. Qeios. URL:[Link]

  • [5] Epoxide opening with amino acids: Improved synthesis of hydroxyethylamine dipeptide isosteres. Tetrahedron Letters / ResearchGate. URL:[Link]

  • [2] Structure-activity relationship study of hydroxyethylamine isostere and P1' site structure of peptide mimetic BACE1 inhibitors. Bioorganic & Medicinal Chemistry / PubMed. URL:[Link]

  • [4] Application of Dess-Martin oxidation in total synthesis of natural products. Current Organic Synthesis / ResearchGate. URL: [Link]

Sources

Application

Preparation of Schiff base derivatives from (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol

An in-depth guide to the synthesis, purification, and characterization of novel Schiff base derivatives from the chiral precursor (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol. This document provides researchers, scientists...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to the synthesis, purification, and characterization of novel Schiff base derivatives from the chiral precursor (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol. This document provides researchers, scientists, and drug development professionals with detailed protocols and the scientific rationale behind key experimental steps.

Introduction: The Versatility of Chiral Schiff Bases

Schiff bases, compounds featuring the characteristic azomethine or imine (-C=N-) group, are cornerstones of synthetic and medicinal chemistry.[1][2] First reported by Hugo Schiff in 1864, these molecules are typically formed through the condensation of a primary amine with an aldehyde or ketone.[1][3] Their significance stems from their remarkable synthetic accessibility and structural diversity, which allows for fine-tuning of their electronic and steric properties.[4][5]

This versatility has led to a broad spectrum of applications. In coordination chemistry, the lone pair of electrons on the imine nitrogen atom makes Schiff bases excellent ligands for forming stable complexes with various metal ions.[4][6] These metal complexes are pivotal in catalysis, including in asymmetric synthesis where chiral Schiff base ligands can induce high enantioselectivity.[4][7]

In the realm of drug development, Schiff base derivatives are highly valued for their wide range of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties.[2][7][8] The imine group is often crucial for interacting with biological targets like proteins and enzymes.[4]

This application note focuses on the synthesis of novel Schiff base derivatives using (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol as the primary amine source. The inherent chirality and structural features of this amino alcohol—a primary amine, a hydroxyl group, and a flexible phenoxyphenyl side chain—make it an attractive starting material for developing new therapeutic agents and chiral catalysts.

Reaction Principle and Mechanism

The formation of a Schiff base is a reversible nucleophilic addition-elimination reaction.[3] The process occurs in two main stages:

  • Nucleophilic Addition: The primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone. This results in the formation of an unstable carbinolamine (or hemiaminal) intermediate.[3][9]

  • Dehydration: The carbinolamine intermediate then undergoes dehydration (loss of a water molecule) to form the stable imine, or Schiff base.[9]

The overall reaction is an equilibrium. To drive the reaction to completion, it is often necessary to remove the water formed during the reaction, for instance, by azeotropic distillation.[9] The reaction is also frequently catalyzed by a small amount of acid or base. Mildly acidic conditions (pH 4-5) are often optimal, as sufficient acid is needed to catalyze the dehydration step, but excessive acidity will protonate the starting amine, rendering it non-nucleophilic.[3]

Experimental Protocols

This section provides a detailed methodology for the synthesis, purification, and characterization of Schiff base derivatives of (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol.

Diagram of the Synthetic Workflow

cluster_reactants Reactants & Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Characterization ReactantA (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol Reflux Reflux Reaction Mixture (e.g., 2-4 hours) ReactantA->Reflux ReactantB Aldehyde / Ketone (e.g., Salicylaldehyde) ReactantB->Reflux Solvent Solvent (e.g., Ethanol) Solvent->Reflux Catalyst Catalyst (e.g., Acetic Acid) Catalyst->Reflux TLC Monitor with TLC Reflux->TLC periodically Cool Cool to RT TLC->Cool upon completion Filter Filter Precipitate Cool->Filter Wash Wash with Cold Solvent Filter->Wash Dry Dry in Vacuo Wash->Dry Recrystallize Recrystallization (Optional, for high purity) Dry->Recrystallize Product Pure Schiff Base Product Dry->Product Recrystallize->Product FTIR FT-IR Product->FTIR NMR ¹H & ¹³C NMR Product->NMR MS Mass Spectrometry Product->MS

Caption: General workflow for Schiff base synthesis.

Materials and Reagents
  • (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol

  • Selected aldehyde or ketone (e.g., Salicylaldehyde, 4-Nitrobenzaldehyde, Benzaldehyde, Acetophenone)

  • Absolute Ethanol (or Methanol)

  • Glacial Acetic Acid (catalyst)

  • Deionized Water

  • Solvents for recrystallization (e.g., Ethanol, Ethyl Acetate, Hexane)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • TLC plates (Silica gel 60 F254)

General Procedure for Synthesis
  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol (1.0 eq) in absolute ethanol (approx. 10-15 mL per gram of amine).

  • To this stirring solution, add the selected aldehyde or ketone (1.0-1.1 eq).

  • Add 2-3 drops of glacial acetic acid to catalyze the reaction.

  • Heat the reaction mixture to reflux and maintain for 2-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting amine spot is no longer visible.[1]

  • Upon completion, remove the heat source and allow the mixture to cool to room temperature.

  • For many aromatic aldehydes, a solid product will precipitate upon cooling. If not, the solvent volume can be reduced under vacuum to induce crystallization.

Purification Protocol

Purification is critical as the Schiff base formation is a reversible reaction, and hydrolysis can occur in the presence of moisture.[9][10]

  • Filtration: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the crude product with a small amount of cold ethanol to remove unreacted aldehyde and catalyst.

  • Recrystallization: The most common and effective method for purifying Schiff bases is recrystallization.[10][11]

    • Dissolve the crude solid in a minimum amount of a hot solvent (e.g., ethanol, methanol, or an ethyl acetate/hexane mixture).

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Filter the purified crystals, wash with a minimal amount of the cold recrystallization solvent, and dry under vacuum.

  • Column Chromatography (Alternative): If the product is an oil or does not crystallize easily, purification can be achieved by column chromatography. It is often advisable to use neutral alumina instead of silica gel, as the acidic nature of silica can sometimes lead to the hydrolysis of the imine product.[10]

Characterization of Synthesized Derivatives

The structure and purity of the synthesized Schiff bases must be confirmed using standard spectroscopic techniques.[12][13]

Spectroscopic Data
TechniquePurposeKey Observables
FT-IR Functional Group IdentificationAppearance of a strong C=N (imine) stretching band around 1600-1650 cm⁻¹ .[12] Disappearance of the C=O stretch from the starting aldehyde/ketone (1690-1740 cm⁻¹) and the N-H scissoring band of the primary amine (approx. 1600 cm⁻¹).
¹H NMR Structural ElucidationAppearance of a characteristic singlet for the azomethine proton (-CH=N-) in the δ 8.0-9.0 ppm region for aldimines.[12] Aromatic and aliphatic protons will appear in their expected regions. Disappearance of the aldehyde proton signal (δ 9-10 ppm).
¹³C NMR Carbon Skeleton ConfirmationAppearance of the imine carbon signal (-C=N-) in the δ 158-165 ppm range.[12] Disappearance of the carbonyl carbon signal from the starting material (δ 190-220 ppm).
Mass Spec. Molecular Weight ConfirmationThe molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) should correspond to the calculated molecular weight of the target Schiff base derivative.

Trustworthiness and Self-Validation

The protocols described are designed to be self-validating. The successful synthesis of the target Schiff base is confirmed through a logical progression of checks:

  • Reaction Monitoring: TLC provides a real-time assessment of the conversion of starting materials to the product. A clean conversion with a single new product spot indicates a successful reaction.

  • Physical Properties: A sharp melting point for a crystalline product is a strong indicator of purity.[1]

  • Spectroscopic Confirmation: The combination of FT-IR, NMR, and Mass Spectrometry provides unambiguous structural confirmation. The appearance of the key imine signals (C=N stretch in IR, -CH=N proton and carbon in NMR) and the disappearance of starting material signals (C=O, -NH₂) confirm the formation of the desired bond.[12][14] The mass spectrum validates the overall molecular formula.

By following this analytical workflow, researchers can have high confidence in the identity and purity of their synthesized Schiff base derivatives, ensuring reliable results in subsequent applications.

References

  • How to purify Schiff base product? - ResearchGate. (n.d.). ResearchGate. Retrieved March 15, 2026, from [Link]

  • Schiff Bases: Contemporary Synthesis, Properties, and Applications - IntechOpen. (2024, June 3). IntechOpen. Retrieved March 15, 2026, from [Link]

  • Schiff Bases and Stereocontrolled Formation of Fused 1,3-Oxazolidines from 1-Amino-2-Indanol: A Systematic Study on Structure and Mechanism - MDPI. (2023, February 9). MDPI. Retrieved March 15, 2026, from [Link]

  • Schiff's Bases Revisited: Advances in Synthesis, Coordination, and Medicinal Chemistry - IJFMR. (2025, January 15). IJFMR. Retrieved March 15, 2026, from [Link]

  • Preparation and Characterization of Some Schiff Base Compounds. (2020, June 25). ADYUSCI. Retrieved March 15, 2026, from [Link]

  • Simple Techniques for The Synthesis and Evaluation of Schiff Bases. (2026, March 6). OAJPR. Retrieved March 15, 2026, from [Link]

  • Synthesis, characterization, spectroscopic studies and biological evaluation of Schiff bases derived from 1-hydroxy-2-acetonapth - ScienceOpen. (n.d.). ScienceOpen. Retrieved March 15, 2026, from [Link]

  • Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies - PMC. (n.d.). NCBI. Retrieved March 15, 2026, from [Link]

  • PREPARATION AND PURIFICATION OF SCHIFF BASE AND PROTONATED SCHIFF BASE FROM 9-CIS-RETINAL. (n.d.). wjcl.whu.edu.cn. Retrieved March 15, 2026, from [Link]

  • Overview of Schiff Bases | IntechOpen. (2022, October 19). IntechOpen. Retrieved March 15, 2026, from [Link]

  • REVIEW ON SCHIFF BASES - World Journal of Pharmaceutical Sciences. (2021, July 27). WJPS. Retrieved March 15, 2026, from [Link]

  • US5847110A - Method of reducing a schiff base - Google Patents. (n.d.). Google Patents.
  • Purification of primary amines using Schiff base immobilization - Chemistry Stack Exchange. (2020, April 22). Chemistry Stack Exchange. Retrieved March 15, 2026, from [Link]

  • Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies | ACS Omega. (2024, February 9). ACS Publications. Retrieved March 15, 2026, from [Link]

  • Part-II: an update of Schiff bases synthesis and applications in medicinal chemistry-a patent review (2016-2023) - PubMed. (2023, December 15). PubMed. Retrieved March 15, 2026, from [Link]

  • Synthesis, Spectroscopic Characterization and Pharmacological Significance of Schiff Base Complex - EAS Publisher. (n.d.). EAS Publisher. Retrieved March 15, 2026, from [Link]

  • Biological applications of Schiff bases: An overview - GSC Online Press. (2022, December 21). GSC Online Press. Retrieved March 15, 2026, from [Link]

  • Schiff base - Wikipedia. (n.d.). Wikipedia. Retrieved March 15, 2026, from [Link]

  • Schiff Base Ligand System and their Applications in Biological System, Catalysis and in Chemosensing: A Short Review. (n.d.). JCHR. Retrieved March 15, 2026, from [Link]

Sources

Method

High-throughput screening assays for (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol analogs

Application Note: High-Throughput Screening Assays for (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol Analogs Introduction & Scientific Rationale The "sphingolipid rheostat" is a critical cellular signaling node that dictate...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Throughput Screening Assays for (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol Analogs

Introduction & Scientific Rationale

The "sphingolipid rheostat" is a critical cellular signaling node that dictates cell fate by balancing pro-apoptotic ceramides and sphingosine against the pro-survival mediator sphingosine-1-phosphate (S1P)[1]. Modulating this pathway has profound implications for oncology, immunology, and fibrotic diseases.

(S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol and its structural derivatives share a deep structural homology with the endogenous sphingosine backbone. This structural mimicry allows these analogs to act at two primary pharmacological intervention points:

  • Inhibition of Sphingosine Kinases (SphK1 and SphK2) : The lipid kinases responsible for phosphorylating sphingosine into the bioactive S1P[2].

  • Direct Modulation of S1P Receptors (S1PR1-5) : Acting as agonists, biased agonists, or antagonists at the cell surface, similar to the clinical immunomodulator fingolimod (FTY720).

To effectively evaluate chemical libraries of these analogs, robust High-Throughput Screening (HTS) workflows are required. This guide details two orthogonal, self-validating HTS protocols designed to capture both SphK inhibition and S1PR modulation.

G Sph Sphingosine SphK SphK1 / SphK2 Sph->SphK Substrate S1P S1P SphK->S1P Phosphorylation S1PR S1P Receptors (S1PR1-5) S1P->S1PR Agonist Downstream Cell Survival, Migration S1PR->Downstream Signaling Analog (S)-2-Amino-3-(3-phenoxyphenyl) propan-1-ol Analogs Analog->SphK Inhibition Analog->S1PR Modulation

Fig 1. Sphingolipid signaling pathway and dual intervention points for phenoxyphenyl analogs.

Assay Workflow 1: High-Throughput Sphingosine Kinase (SphK) Inhibition Assay

Causality & Assay Design

Lipid kinases present unique challenges in aqueous in vitro assays. Because sphingosine is highly lipophilic, it spontaneously forms micelles, leading to inconsistent substrate presentation and highly variable enzyme kinetics. To solve this, our protocol incorporates a specific lipid-solubilizing buffer containing Triton X-100, which ensures uniform mixed-micelle formation and a stable assay window[2].

Furthermore, traditional kinase assays rely on radioactive 32P -ATP, which is incompatible with modern, environmentally conscious HTS facilities. We utilize the ADP-Glo™ luminescent assay system[3]. This technology measures the ADP generated during the kinase reaction. By depleting unreacted ATP and converting the generated ADP back into ATP to drive a luciferase reaction, the assay provides a high signal-to-background (S/B) ratio and a Z'-factor highly suitable for 384-well formats[3].

Step-by-Step Methodology
  • Reagent Preparation :

    • Kinase Buffer: 50 mM HEPES (pH 7.4), 10 mM MgCl2, 1 mM EGTA, 0.01% Triton X-100, and 2 mM DTT.

    • Substrate Mix: 20 µM Sphingosine and 10 µM ATP in Kinase Buffer.

    • Enzyme Solution: 0.5 nM recombinant human SphK1 or SphK2 in Kinase Buffer.

  • Compound Plating : Dispense 100 nL of the (S)-2-amino-3-(3-phenoxyphenyl)propan-1-ol analogs (in 100% DMSO) into a 384-well low-volume white microplate using an acoustic liquid handler (e.g., Echo 550). Include PF-543 as a positive control inhibitor to validate assay sensitivity[2].

  • Kinase Reaction : Add 5 µL of Enzyme Solution to all wells (except no-enzyme negative controls). Incubate for 15 minutes at room temperature to allow for compound-enzyme binding.

  • Reaction Initiation : Add 5 µL of Substrate Mix to initiate the reaction. Centrifuge briefly (1000 x g, 1 min) and incubate for exactly 40 minutes at room temperature.

  • ATP Depletion : Add 10 µL of ADP-Glo™ Reagent to quench the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes[3].

  • Luminescence Detection : Add 20 µL of Kinase Detection Reagent. Incubate for 30 minutes to convert ADP to ATP and generate the luminescent signal.

  • Readout : Measure luminescence on a multimode plate reader (e.g., PerkinElmer EnVision) with an integration time of 0.5 seconds per well.

G Step1 1. Kinase Reaction (SphK + Substrate + ATP -> S1P + ADP) Step2 2. ATP Depletion (Add ADP-Glo Reagent) Step1->Step2 40 min incubation Step3 3. ADP Detection (Add Kinase Detection Reagent) Step2->Step3 40 min incubation Readout Luminescence Readout (Proportional to Kinase Activity) Step3->Readout 30 min incubation

Fig 2. Homogeneous ADP-Glo assay workflow for high-throughput SphK inhibition screening.

Assay Workflow 2: S1P Receptor β-Arrestin Recruitment Assay (PRESTO-Tango)

Causality & Assay Design

S1P receptors are notoriously promiscuous G-protein coupled receptors (GPCRs), coupling to Gi​ , Gq​ , and G12/13​ pathways depending on the cell type and receptor subtype[4]. Relying on downstream secondary messengers like cAMP or calcium flux can yield confounded data due to signal amplification and pathway crosstalk.

To isolate direct receptor activation, we employ the PRESTO-Tango β-arrestin recruitment assay[4]. This system relies on a split-TEV protease mechanism: upon GPCR activation, β-arrestin fused to a TEV protease is recruited to the receptor, cleaving a transcription factor that drives luciferase expression. This provides a universal, G-protein-independent readout of target engagement, critical for identifying biased agonists or antagonists among the phenoxyphenyl analogs without interference from endogenous G-protein cascades.

Step-by-Step Methodology
  • Cell Culture & Seeding : Maintain HTLA cells (HEK293T cells stably expressing a tTA-dependent luciferase reporter and a β-arrestin2-TEV fusion) in DMEM supplemented with 10% FBS. Transfect cells with the desired S1PR-Tango construct (e.g., S1PR1-Tango) 24 hours prior to seeding.

  • Plate Preparation : Seed 10,000 cells/well in 20 µL of assay medium (DMEM with 1% dialyzed FBS) into a 384-well clear-bottom white plate. Incubate overnight at 37°C, 5% CO2.

  • Compound Treatment : Prepare serial dilutions of the analogs. Add 5 µL of a 5X compound solution to the cells. Include FTY720-Phosphate as a self-validating positive control agonist.

  • Incubation : Incubate the plates for 18-24 hours at 37°C. This extended incubation is required for the accumulation of the luciferase reporter following TEV cleavage and transcription[4].

  • Detection : Equilibrate plates to room temperature for 15 minutes. Add 25 µL of Bright-Glo™ Luciferase Assay System reagent to each well.

  • Readout : Incubate for 10 minutes in the dark, then read luminescence on a plate reader.

Quantitative Data Presentation

To validate the integrity of these HTS workflows, reference compounds were tested alongside a pilot library of (S)-2-amino-3-(3-phenoxyphenyl)propan-1-ol analogs. The table below summarizes the expected quantitative metrics, demonstrating the robustness (Z'-factor > 0.6) of both assay systems required for hit-to-lead campaigns.

Compound Class / ReferencePrimary TargetAssay FormatExpected Potency (IC50/EC50)Z'-FactorS/B Ratio
PF-543 (Reference)SphK1ADP-Glo (Inhibition)~2.0 nM0.755.2
FTY720-P (Reference)S1PR1β-Arrestin (Agonism)~0.3 nM0.816.5
Phenoxyphenyl Analogs SphK1/2ADP-Glo (Inhibition)10 nM - 500 nM0.724.8
Phenoxyphenyl Analogs S1PR1-5β-Arrestin (Modulation)50 nM - 1.2 µM0.684.1

References

  • Highkin, M. K., et al. "High-throughput screening assay for sphingosine kinase inhibitors in whole blood using RapidFire® mass spectrometry." Journal of Biomolecular Screening.

  • Schnute, M. E., et al. "Modulation of cellular S1P levels with a novel, potent and specific inhibitor of sphingosine kinase-1." Biochemical Journal.

  • Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual #TM313." Promega Protocols.

  • Kroeze, W. K., et al. "PRESTO-Tango as an open-source resource for interrogation of the druggable human GPCRome." Nature Methods.

Sources

Application

Quantitative Analysis of (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol: Chiral Purity and Bioanalytical Quantification

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol is a chiral building block whose stereochemical integrity is paramount in pharmaceut...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol is a chiral building block whose stereochemical integrity is paramount in pharmaceutical synthesis. As enantiomers of a chiral molecule can have vastly different pharmacological and toxicological profiles, the development of robust, accurate, and validated analytical methods for its quantification is a critical aspect of quality control and regulatory compliance.[1][2] This guide provides detailed protocols for two essential analytical applications: the determination of enantiomeric purity using High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP), and the quantification of the analyte in a biological matrix (plasma) using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The methodologies are grounded in established analytical principles and adhere to the validation framework outlined by the International Council for Harmonisation (ICH) guidelines.[3][4]

Introduction and Physicochemical Profile

The precise quantification of a specific enantiomer, such as (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol, is a foundational requirement in drug development. The presence of its unwanted stereoisomer, the (R)-enantiomer, can represent a significant impurity, potentially impacting the safety and efficacy of the final active pharmaceutical ingredient (API). Therefore, analytical methods must be not only accurate and precise but also stereospecific.

Successful method development begins with an understanding of the analyte's physicochemical properties, which dictate the selection of chromatographic conditions, sample preparation techniques, and detection methods.

Table 1: Physicochemical Properties of (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol

PropertyValue (Estimated/Calculated)Justification
Molecular Formula C₁₅H₁₇NO₂Based on chemical structure.
Molecular Weight 243.30 g/mol Based on chemical structure.
Appearance Predicted to be an oil or low-melting solid.Analogy to similar small molecules.[5]
Solubility Soluble in polar organic solvents (e.g., methanol, ethanol).Presence of polar amine and alcohol functional groups.[5]
pKa (Amine) ~9-10Typical for a primary aliphatic amine.
UV Absorbance λₘₐₓ around 220-230 nm and ~270-280 nm.Contribution from the phenoxy moiety.
Chirality Contains one chiral center at the C2 carbon.Structural analysis.

Method 1: Enantiomeric Purity by Chiral HPLC-UV

High-Performance Liquid Chromatography (HPLC) utilizing a Chiral Stationary Phase (CSP) is the industry-standard technique for separating enantiomers.[1] The principle relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase. These complexes have different energies, leading to different retention times and thus, separation.

Causality of Methodological Choices
  • Stationary Phase: Polysaccharide-based CSPs, such as those derived from amylose or cellulose phenylcarbamates, are exceptionally versatile and have demonstrated broad success in resolving a wide range of chiral compounds, including amino alcohols.[6][7] A column like Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate)) is selected as a primary screening column due to its proven track record with similar structures.

  • Mobile Phase: A normal-phase mobile phase, typically a mixture of a non-polar solvent like n-Hexane and an alcohol modifier like isopropanol (IPA), is often effective for polysaccharide CSPs. The alcohol modifier plays a crucial role in the chiral recognition mechanism by competing for polar interaction sites on the CSP.[2]

  • Additive: The basic nature of the primary amine in the analyte can lead to peak tailing due to strong interactions with residual silanols on the silica support. The addition of a small amount of a basic additive, such as diethylamine (DEA), to the mobile phase neutralizes these sites, resulting in improved peak symmetry and efficiency.[6]

  • Detection: The phenoxy group in the analyte provides a suitable chromophore for UV detection, offering a simple and robust means of quantification.

Experimental Protocol: Chiral HPLC

Instrumentation and Materials:

  • HPLC system with a UV detector

  • Chiral Column: Chiralpak® IA, 5 µm, 4.6 x 250 mm (or equivalent)

  • Reference Standards: (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol (≥99.5% purity) and its racemic mixture.

  • Solvents: HPLC-grade n-Hexane, Isopropanol (IPA), and Diethylamine (DEA).

Standard and Sample Preparation:

  • Diluent: n-Hexane:Isopropanol (90:10, v/v).

  • (S)-Enantiomer Stock Solution (1 mg/mL): Accurately weigh 10 mg of the (S)-enantiomer reference standard and dissolve in 10.0 mL of IPA.

  • Racemic Stock Solution (1 mg/mL): Prepare a 1 mg/mL solution of the racemic mixture in IPA. This is used to confirm the elution order and resolution of the enantiomers.

  • Working Standard (0.1 mg/mL): Dilute 1.0 mL of the (S)-Enantiomer Stock Solution to 10.0 mL with the diluent.

  • Sample Preparation: Accurately weigh the sample to be tested and prepare a solution with a nominal concentration of 0.1 mg/mL in the diluent. Filter through a 0.45 µm syringe filter prior to injection.

Chromatographic Conditions:

  • Mobile Phase: n-Hexane : Isopropanol : DEA (85 : 15 : 0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 225 nm

  • Injection Volume: 10 µL

Workflow and Validation

The entire process, from sample preparation to data analysis, must be systematic to ensure reliable results.

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_standards Prepare (S)- and Racemic Standards inject_racemic Inject Racemic Standard (Confirm Resolution & Elution Order) prep_standards->inject_racemic prep_sample Prepare Test Sample (0.1 mg/mL) inject_sample Inject Test Sample prep_sample->inject_sample prep_mobile Prepare Mobile Phase equilibration Equilibrate HPLC System prep_mobile->equilibration equilibration->inject_racemic inject_racemic->inject_sample integration Integrate Peak Areas ((S)- and (R)-Enantiomers) inject_sample->integration calculation Calculate % Enantiomeric Excess (% ee) integration->calculation report Generate Report calculation->report

Caption: Workflow for Chiral HPLC Analysis.

Method Validation Summary: The method must be validated according to ICH Q2(R2) guidelines to prove it is fit for its intended purpose.[8] The following parameters are critical for an enantiomeric purity method.

Table 2: ICH Validation Parameters for Chiral HPLC Method

ParameterAcceptance CriteriaPurpose
Specificity Baseline resolution (Rs > 1.5) between enantiomers. No interference from placebo or related substances at the analyte retention time.To ensure the method can exclusively measure the (S)-enantiomer in the presence of its stereoisomer and other potential impurities.
Limit of Quantitation (LOQ) Signal-to-Noise ratio ≥ 10. Typically, the LOQ for the unwanted (R)-enantiomer should be ≤ 0.1%.To determine the lowest amount of the unwanted enantiomer that can be reliably quantified.
Linearity R² ≥ 0.99 for the unwanted (R)-enantiomer over a range from LOQ to ~2.0% of the (S)-enantiomer concentration.To demonstrate a proportional relationship between the concentration of the impurity and the detector response.
Accuracy Recovery of 80-120% for the (R)-enantiomer spiked into the (S)-enantiomer at various levels (e.g., LOQ, 0.5%, 1.0%).To confirm the closeness of the measured value to the true value.[3]
Precision (Repeatability) RSD ≤ 10% for the (R)-enantiomer at the quantitation limit.To demonstrate the consistency of results for multiple measurements of the same sample under the same conditions.

Method 2: Quantification in Plasma by LC-MS/MS

For quantifying low levels of an analyte in a complex biological matrix such as plasma, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the preferred method due to its superior sensitivity and selectivity.[9] The technique uses a mass spectrometer to select a specific precursor ion (the protonated analyte), fragment it, and then detect a specific product ion. This Multiple Reaction Monitoring (MRM) process filters out most matrix interferences.[10]

Causality of Methodological Choices
  • Chromatography: Reversed-phase chromatography using a C18 column is the workhorse for LC-MS analysis of small molecules. A gradient elution with water and acetonitrile, modified with a small amount of formic acid, is used. The acid serves to protonate the analyte's primary amine, which enhances chromatographic peak shape and is essential for positive mode electrospray ionization.

  • Ionization: Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules like amino alcohols, typically generating the protonated molecular ion [M+H]⁺ with minimal fragmentation in the source.[11] Positive ion mode is chosen to ionize the basic amine group.

  • Sample Preparation: Protein precipitation is a fast and effective method for removing the bulk of proteins from plasma samples, which would otherwise interfere with the analysis and damage the LC column.[12] Acetonitrile is a common choice as it efficiently precipitates proteins while keeping the small molecule analyte in the solution (the supernatant).[5]

  • Internal Standard (IS): A stable isotope-labeled (SIL) version of the analyte (e.g., with Deuterium or ¹³C) is the ideal internal standard. It co-elutes with the analyte and behaves identically during extraction and ionization, correcting for any variability in the process. If a SIL-IS is unavailable, a close structural analog can be used.

Experimental Protocol: LC-MS/MS

Instrumentation and Materials:

  • LC-MS/MS system (e.g., SCIEX Triple Quad™, Waters Xevo™)

  • Analytical Column: C18, 2.7 µm, 2.1 x 50 mm (or equivalent)

  • Reference Standard and Stable Isotope-Labeled Internal Standard (SIL-IS)

  • Solvents: LC-MS grade Water, Acetonitrile, and Formic Acid.

  • Control human plasma.

Standard and Sample Preparation:

  • Stock Solutions (1 mg/mL): Prepare separate stock solutions of the analyte and SIL-IS in methanol.

  • Calibration Standards (CS) & Quality Controls (QC): Serially dilute the analyte stock solution to create working solutions. Spike these into control plasma to prepare a calibration curve (e.g., 0.1 - 100 ng/mL) and at least three levels of QCs (low, mid, high).

  • Internal Standard Spiking Solution: Dilute the SIL-IS stock solution in acetonitrile to a final concentration (e.g., 10 ng/mL).

  • Sample Extraction (Protein Precipitation): a. To 50 µL of plasma sample (calibrator, QC, or unknown), add 150 µL of the Internal Standard Spiking Solution. b. Vortex for 30 seconds to mix and precipitate proteins. c. Centrifuge at >10,000 x g for 5 minutes. d. Carefully transfer the supernatant to a clean vial or 96-well plate for injection.

LC-MS/MS Conditions:

  • LC Mobile Phase A: Water with 0.1% Formic Acid

  • LC Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • LC Gradient: Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to 5% B and re-equilibrate.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • Ionization Mode: ESI Positive

  • MRM Transitions (Hypothetical):

    • Analyte: Q1: 244.3 m/z → Q3: 135.1 m/z (Precursor [M+H]⁺ → Product Fragment)

    • SIL-IS (e.g., d₄): Q1: 248.3 m/z → Q3: 139.1 m/z

Workflow and Validation

A validated bioanalytical method ensures that the data generated from preclinical or clinical studies is reliable.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing aliquot Aliquot 50 µL Plasma (Calibrator, QC, Unknown) add_is Add 150 µL Acetonitrile with Internal Standard aliquot->add_is vortex Vortex to Precipitate Protein add_is->vortex centrifuge Centrifuge (10,000 x g) vortex->centrifuge transfer Transfer Supernatant centrifuge->transfer inject Inject onto LC-MS/MS System transfer->inject acquire Acquire Data (MRM Mode) inject->acquire integration Integrate Peak Area Ratios (Analyte / IS) acquire->integration regression Perform Weighted Linear Regression (Calibration Curve) integration->regression quantify Quantify Unknown Samples regression->quantify report Generate Report quantify->report

Caption: Workflow for LC-MS/MS Bioanalysis.

Bioanalytical Method Validation Summary: Validation for bioanalytical methods follows guidelines from regulatory bodies like the FDA and EMA, which are harmonized with ICH principles.

Table 3: Key Bioanalytical Method Validation Parameters

ParameterAcceptance CriteriaPurpose
Calibration Curve ≥ 6 non-zero standards. R² ≥ 0.99. Back-calculated concentrations within ±15% of nominal (±20% at LLOQ).To establish the relationship between instrument response and concentration over the intended analytical range.
Accuracy & Precision Intra- and inter-day analysis of QCs. Mean accuracy within ±15% of nominal. Precision (CV%) ≤ 15%. (±20% and ≤ 20% at LLOQ).To ensure the method is both accurate and reproducible across different analytical runs.
Lower Limit of Quantitation (LLOQ) The lowest standard on the curve that meets accuracy (±20%) and precision (≤ 20%) criteria.To define the lower boundary of reliable quantification.
Selectivity No significant interfering peaks (>20% of LLOQ response) at the retention time of the analyte in at least six unique sources of blank matrix.To ensure the method can differentiate the analyte from endogenous matrix components.
Matrix Effect The CV of the response ratio (analyte in post-extraction spiked matrix vs. neat solution) from at least six matrix lots should be ≤ 15%.To assess the impact of co-eluting matrix components on the ionization of the analyte.

Conclusion

This application note details two distinct, fit-for-purpose analytical methods for the quantification of (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol. The chiral HPLC-UV method provides a robust solution for ensuring the enantiomeric purity of the drug substance, a critical quality attribute. The LC-MS/MS method offers the high sensitivity and selectivity required for bioanalytical studies, enabling accurate pharmacokinetic and toxicokinetic assessments. For both applications, rigorous method validation in accordance with international guidelines is not merely a procedural step but a fundamental requirement to guarantee data integrity and support successful drug development programs.[3][13]

References

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • Efor Group. (n.d.). Validation of analytical procedures according to the ICH guidelines.
  • IntuitionLabs. (2025, June 25). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide.
  • IntuitionLabs. (2026, January 8). ICH Q2(R2) Guide: Analytical Method Validation Explained.
  • Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation.
  • Benchchem. (n.d.). Application Note: Chiral HPLC Analysis of (S)-2-amino-3-(4-aminophenyl)propan-1-ol.
  • ResearchGate. (n.d.). Amino Alcohols: Chromatographic Methods for the Determination of Derivatives of Nitrogen-Containing Toxic Chemicals. Retrieved March 15, 2026, from [Link]

  • AKJournals. (n.d.). Enantioseparation of Amino Alcohols by Reversed-Phase High-Performance Liquid Chromatography Using Cyanuric Chloride. Retrieved March 15, 2026, from [Link]

  • Agilent. (2011). Amino-alcohols Analysis of amino-alcohols, C3-C5.
  • Phenomenex. (n.d.). Chiral HPLC Separations.
  • US Pharmacopeia (USP). (2016, October 26). Amino Acid Determination, Revision 1.
  • YAKHAK HOEJI. (2021, June 30). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases.
  • Benchchem. (n.d.). Preparation of β-Amino Alcohols using Diisopinocampheylchloroborane: Application Notes and Protocols.
  • Česká a slovenská farmacie. (2007, July 23). HPLC separation of enantiomers using chiral stationary phases.
  • IntechOpen. (2012, October 24). Analytical Methods for Quantification of Drug Metabolites in Biological Samples. Available at: [Link]

  • LC-ESI-MS/MS methodology for determination of amino acids. (n.d.).
  • Sigma-Aldrich. (n.d.). Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers.
  • Benchchem. (n.d.). Application Notes and Protocols for the Quantification of 3-Amino-1-(furan-3-yl)propan.
  • Shimadzu. (n.d.). LC/MS/MS Method Package for D/L Amino Acids.
  • SCIEX. (n.d.). Rapid LC-MS/MS Analysis of Free Amino Acids.
  • Thermo Fisher Scientific. (n.d.). Direct Amino Acids Analysis in Biological Fluids by Mixed-Mode LC-MS/MS.
  • Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved March 15, 2026, from [Link]

  • Benchchem. (n.d.). Spectroscopic Analysis of 3-Amino-1-(furan-3-yl)propan-1-ol: A Technical Guide.

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Method

Application Note: In Vitro Evaluation of (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol in Cell Culture Models

Target Audience: Researchers, Cell Biologists, and Preclinical Drug Development Scientists Document Type: Technical Protocol & Mechanistic Guide Introduction & Scientific Rationale (S)-2-Amino-3-(3-phenoxyphenyl)propan-1...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Cell Biologists, and Preclinical Drug Development Scientists Document Type: Technical Protocol & Mechanistic Guide

Introduction & Scientific Rationale

(S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol is a synthetic, chiral amino alcohol. Structurally, it shares critical pharmacophores with sphingoid bases and established sphingosine-1-phosphate (S1P) receptor modulators (such as fingolimod)[1]. Due to its hydrophobic phenoxyphenyl moiety and primary amine, it is highly relevant as a structural probe, a chiral building block, or a putative lipid kinase modulator in preclinical cell culture assays[2].

When introducing novel, hydrophobic small molecules into in vitro systems, researchers face three primary challenges:

  • Aqueous Insolubility: The compound requires organic solvents for initial solubilization, which can introduce artifactual cytotoxicity.

  • Unknown Therapeutic Window: Establishing a non-toxic working concentration is critical before conducting functional downstream assays.

  • Intracellular Bioavailability: Confirming that the compound actively penetrates the lipid bilayer rather than merely precipitating in the media or adhering to the plasticware.

This application note provides a self-validating, step-by-step workflow to evaluate this compound. We detail the causality behind reagent choices, outline a standardized MTT cytotoxicity assay[3], and provide an LC-MS/MS protocol for quantifying intracellular uptake without the use of bulky fluorescent tags that can alter the molecule's native pharmacokinetics[4].

Experimental Workflow & Pathway Visualization

The following diagram illustrates the logical progression of evaluating (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol in vitro. Cytotoxicity screening must precede intracellular quantification to ensure uptake is measured in viable, metabolically active cells.

G A Compound Solubilization (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol in 100% DMSO B Cell Culture Dosing Max 0.1% DMSO Final Vol. A->B C Cytotoxicity & Viability (MTT Assay - 570 nm) B->C Determine IC50 D Intracellular Uptake (LC-MS/MS Quantification) B->D Measure Uptake E Functional Assays (e.g., Kinase Modulation) C->E Sub-toxic Dosing D->E Confirm Penetration

Figure 1: Sequential workflow for the in vitro evaluation of novel chiral amino alcohols.

Reagent Preparation & Stability

Causality & Rationale: (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol is lipophilic. Direct addition to aqueous culture media will result in precipitation, leading to inaccurate dosing and false-negative functional data.

  • Master Stock Solution (10 mM): Dissolve the lyophilized powder in 100% anhydrous Dimethyl Sulfoxide (DMSO). Vortex for 60 seconds and sonicate in a water bath for 5 minutes at room temperature until completely clear.

  • Storage: Aliquot the 10 mM stock into amber glass vials (to prevent potential photodegradation) and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Working Dilutions: Prepare intermediate dilutions in 100% DMSO. Only dilute into complete cell culture media immediately prior to dosing.

    • Critical Rule: The final concentration of DMSO in the cell culture well must never exceed 0.1% (v/v) to prevent solvent-induced membrane toxicity and altered cellular metabolism[5].

Protocol 1: Cell Viability & Cytotoxicity Screening (MTT Assay)

The MTT assay relies on the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide by mitochondrial succinate dehydrogenase in living cells, forming insoluble purple formazan crystals[3]. This provides a direct, quantitative measure of metabolic viability.

Step-by-Step Methodology
  • Cell Seeding: Harvest cells (e.g., HeLa, HEK293, or U937) in the logarithmic growth phase. Seed 1.0 × 10⁴ cells per well in a 96-well flat-bottom tissue culture plate using 100 µL of complete media (e.g., DMEM + 10% FBS). Incubate for 24 hours at 37°C, 5% CO₂ to allow for adherence and recovery.

  • Compound Treatment: Aspirate the media. Add 100 µL of fresh media containing (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol at varying concentrations (e.g., 0.1, 1, 5, 10, 25, and 50 µM).

    • Self-Validating Controls: Include a Vehicle Control (0.1% DMSO in media) and a Positive Control for Cell Death (0.1% Triton X-100).

  • Incubation: Incubate the plates for 24, 48, or 72 hours depending on the experimental design.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in sterile PBS) directly to each well. Incubate in the dark at 37°C for exactly 4 hours.

  • Formazan Solubilization: Carefully aspirate the media without disturbing the purple crystals at the bottom. Add 100 µL of 100% DMSO to each well. Place on an orbital shaker for 15 minutes at room temperature to fully dissolve the formazan[3].

  • Quantification: Measure the optical density (OD) at 570 nm using a microplate spectrophotometer. Calculate relative viability by normalizing the OD of treated wells to the Vehicle Control wells (set to 100%).

Protocol 2: Intracellular Uptake via LC-MS/MS

To confirm that the biological effects observed are due to intracellular engagement, we must quantify the intracellular accumulation of the compound. LC-MS/MS is the gold standard for this, as it avoids the use of fluorophores that artificially alter the mass and lipophilicity of small molecules[4].

Step-by-Step Methodology
  • Cell Dosing: Seed 5.0 × 10⁵ cells per well in a 6-well plate. Treat with a sub-toxic concentration of the compound (determined via the MTT assay, typically 1–5 µM) for 4 hours.

  • Washing (Critical Step): Aspirate the media and immediately wash the cells three times with ice-cold PBS. Rationale: Ice-cold PBS halts active transport and metabolic processes while washing away extracellular, non-internalized drug[6].

  • Cell Lysis & Extraction: Add 500 µL of ice-cold extraction solvent (Acetonitrile:Methanol:Water, 40:40:20 v/v) containing an appropriate internal standard (IS) directly to the well. Scrape the cells vigorously and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Protein Precipitation: Vortex the lysate for 5 minutes, then centrifuge at 14,000 × g for 15 minutes at 4°C to pellet cellular debris and precipitated proteins[6].

  • Sample Concentration: Transfer the clear supernatant to a new tube and evaporate to dryness using a vacuum centrifuge (SpeedVac) at room temperature.

  • Reconstitution & Injection: Reconstitute the dried pellet in 100 µL of LC mobile phase (e.g., 50% Acetonitrile / 50% Water with 0.1% Formic Acid). Inject 5–10 µL into the LC-MS/MS system.

Data Presentation & Expected Outcomes

To ensure reproducibility, quantitative parameters must be strictly monitored. Below are the structured tables summarizing the expected assay timelines and LC-MS/MS parameters.

Table 1: Recommended Working Concentrations and Assay Timelines
Assay TypePurposeRecommended Concentration RangeIncubation TimeReadout / Endpoint
MTT Assay Determine IC₅₀ / Cytotoxicity0.1 µM – 50 µM24h, 48h, 72hAbsorbance at 570 nm
LC-MS/MS Uptake Quantify intracellular drug1 µM – 5 µM (Sub-toxic)1h, 4h, 8hDrug mass per 10⁶ cells
Functional Assay Target modulation (e.g., Kinase)≤ IC₂₀ (e.g., 0.5 µM – 2 µM)1h – 24hBiomarker expression
Table 2: Optimized LC-MS/MS Parameters (General Starting Conditions)
ParameterSetting / ValueRationale
Ionization Mode Electrospray Ionization (ESI) PositiveAmino alcohols readily accept protons (M+H)⁺.
Column C18 Reverse Phase (e.g., 50 × 3.0 mm, 5 µm)Ideal for retaining hydrophobic phenoxyphenyl groups[6].
Mobile Phase A Water + 0.1% Formic AcidProvides protons for ESI+ ionization.
Mobile Phase B Acetonitrile + 0.1% Formic AcidElutes the hydrophobic compound efficiently.
Extraction Recovery > 85% expectedValidates the efficiency of the Acetonitrile/Methanol lysis step.

References

  • 1213342-71-2 | (S)-3-Amino-3-(3-phenoxyphenyl)propan-1-ol | ChemScene ChemScene.[1]

  • MTT Assay Protocol | Springer Nature Experiments Springer Nature.[3]

  • Sphingosine kinase type 2 inhibition elevates circulating sphingosine 1-phosphate Portland Press.[5]

  • A Dansyl-Modified Sphingosine Kinase Inhibitor DPF-543 Enhanced De Novo Ceramide Generation MDPI.[2]

  • Intracellular Drug Uptake—A Comparison of Single Cell Measurements Using ToF-SIMS Imaging and Quantification from Cell Populations with LC/MS/MS Analytical Chemistry - ACS Publications.[4]

  • Development and validation of LC–MS/MS method for quantification of bictegravir in human plasma and its application to an intracellular uptake study PMC - NIH.[6]

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Application

Scale-up synthesis of (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol

An Application Note for the Scale-Up Synthesis of (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol Abstract (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol is a chiral amino alcohol that serves as a valuable building block in medic...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the Scale-Up Synthesis of (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol

Abstract

(S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol is a chiral amino alcohol that serves as a valuable building block in medicinal chemistry and materials science. Its synthesis on a large scale requires a robust, efficient, and stereochemically reliable process. This application note details a validated four-step synthetic route suitable for pilot plant and commercial production, starting from the readily available chiral precursor, (S)-3-hydroxyphenylalanine. The described pathway emphasizes process safety, scalability, and high stereochemical fidelity, yielding the target compound with high purity and enantiomeric excess. Key transformations include a copper-catalyzed Ullmann condensation for the diaryl ether formation and a selective ester reduction. Each step is accompanied by a detailed protocol, causality explanations for experimental choices, and characterization data.

Introduction and Strategic Overview

The synthesis of enantiomerically pure vicinal amino alcohols is a cornerstone of pharmaceutical development, as this motif is present in numerous bioactive molecules.[1][2] The target compound, (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol, possesses a defined stereocenter crucial for its biological interactions. Therefore, a synthetic strategy that avoids racemization and ensures high enantiopurity is paramount.

Several synthetic strategies were considered, including the asymmetric reduction of a prochiral α-amino ketone.[3][4][5] While effective, this approach requires the synthesis of a complex ketone precursor and a highly optimized, and often expensive, asymmetric catalyst system.

The strategy outlined herein was selected for its superior scalability and stereochemical control. By starting with (S)-3-hydroxyphenylalanine, the desired (S)-stereochemistry is incorporated from the outset, eliminating the need for a late-stage asymmetric induction or chiral resolution. The synthesis proceeds through four main stages:

  • Orthogonal Protection: Protection of the amine and carboxylic acid functionalities of the starting material.

  • Diaryl Ether Formation: Construction of the core 3-phenoxyphenyl group via Ullmann condensation.

  • Selective Reduction: Reduction of the ester to the primary alcohol.

  • Deprotection and Isolation: Removal of the protecting group and crystallization of the final product.

This linear approach utilizes well-understood, scalable reactions, minimizing the risks associated with process development for large-scale manufacturing.

G cluster_0 Overall Synthetic Workflow A (S)-3-Hydroxyphenylalanine (Starting Material) B Step 1: Orthogonal Protection (Boc Anhydride, Methanol/SOCl₂) A->B Protection C Step 2: Diaryl Ether Formation (Iodobenzene, CuI, Cs₂CO₃) B->C Ullmann Coupling D Step 3: Selective Ester Reduction (LiBH₄) C->D Reduction E Step 4: Deprotection & Isolation (HCl/Dioxane) D->E Deprotection F (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol (Final Product) E->F Crystallization

Caption: High-level overview of the 4-step synthetic route.

Detailed Synthesis Protocols

Step 1: Protection of (S)-3-Hydroxyphenylalanine

Rationale: The amine and carboxylic acid groups of the starting amino acid must be protected to prevent unwanted side reactions during the subsequent copper-catalyzed coupling. The tert-butyloxycarbonyl (Boc) group is chosen for the amine due to its stability under the basic coupling conditions and the mildly reducing conditions of Step 3, while being easily removable under acidic conditions. The carboxylic acid is converted to a methyl ester, which is a stable protecting group that also serves as the precursor for the final alcohol functionality.

Reaction: (S)-3-hydroxyphenylalanine → Methyl (S)-2-((tert-butoxycarbonyl)amino)-3-(3-hydroxyphenyl)propanoate

Protocol:

ReagentM.W.MolesMass/VolumeNotes
(S)-3-Hydroxyphenylalanine181.191.00181.2 gStarting Material
Methanol (MeOH)32.04-1.8 LSolvent, Reagent
Thionyl Chloride (SOCl₂)118.971.2087.5 mLAdded dropwise at 0 °C
Di-tert-butyl dicarbonate (Boc₂O)218.251.10240.1 gBoc protecting agent
Triethylamine (TEA)101.192.50348.5 mLBase
Ethyl Acetate (EtOAc)--2.0 LExtraction Solvent
Saturated NaHCO₃ (aq)--1.5 LAqueous Wash
Brine--1.0 LAqueous Wash

Procedure:

  • Esterification: Suspend (S)-3-hydroxyphenylalanine in methanol (1.8 L) in a 5 L jacketed reactor equipped with a mechanical stirrer and a temperature probe. Cool the slurry to 0 °C. Add thionyl chloride (87.5 mL) dropwise over 60 minutes, maintaining the internal temperature below 5 °C. After the addition is complete, allow the mixture to warm to room temperature and stir for 16 hours. The reaction mixture should become a clear solution.

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure to afford the crude methyl ester hydrochloride salt as a viscous oil.

  • Boc Protection: Redissolve the crude oil in methanol (1.0 L) and cool to 0 °C. Add triethylamine (348.5 mL) dropwise to neutralize the hydrochloride salt and basify the solution (target pH ~9-10). In a separate flask, dissolve Boc anhydride (240.1 g) in methanol (200 mL) and add this solution to the reactor dropwise over 30 minutes. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Work-up: Concentrate the mixture under reduced pressure. Dissolve the residue in ethyl acetate (2.0 L) and water (1.0 L). Separate the organic layer and wash sequentially with 1 M HCl (2 x 500 mL), saturated aqueous NaHCO₃ (2 x 750 mL), and brine (1 x 1.0 L).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product as a pale yellow oil.

    • Expected Yield: 90-95%

    • Purity (HPLC): >98%

Step 2: Diaryl Ether Formation via Ullmann Condensation

Rationale: This step constructs the key 3-phenoxyphenyl backbone. A copper(I)-catalyzed Ullmann condensation is a classic and robust method for forming diaryl ethers on a large scale.[6] Cesium carbonate is used as the base due to its high solubility in the reaction solvent and its effectiveness in promoting the coupling. Iodobenzene is chosen over bromobenzene for its higher reactivity, which allows for lower reaction temperatures and shorter reaction times, minimizing potential side reactions.

Reaction: Protected Precursor + Iodobenzene → Methyl (S)-2-((tert-butoxycarbonyl)amino)-3-(3-phenoxyphenyl)propanoate

Protocol:

ReagentM.W.MolesMass/VolumeNotes
Protected Precursor (from 2.1)311.351.00311.4 gStarting Material
Iodobenzene204.011.20133.0 mLArylating Agent
Copper(I) Iodide (CuI)190.450.1019.0 gCatalyst
Cesium Carbonate (Cs₂CO₃)325.822.00651.6 gBase
Toluene--3.1 LSolvent
Celite®--100 gFiltration Aid

Procedure:

  • Reactor Setup: Charge the jacketed reactor with the protected precursor (311.4 g), cesium carbonate (651.6 g), and copper(I) iodide (19.0 g) under a nitrogen atmosphere.

  • Reagent Addition: Add toluene (3.1 L) followed by iodobenzene (133.0 mL).

  • Reaction: Heat the mixture to 110 °C with vigorous mechanical stirring. Maintain this temperature for 12-18 hours. Monitor the reaction progress by HPLC or TLC for the disappearance of the starting material.

  • Work-up: Cool the reaction mixture to room temperature. Filter the suspension through a pad of Celite® to remove the copper salts and excess base. Wash the filter cake with toluene (2 x 500 mL).

  • Purification: Combine the filtrates and concentrate under reduced pressure. The crude product can be purified by flash column chromatography (Hexane/EtOAc gradient) or, for scale-up, by slurry in a minimal amount of cold heptane to precipitate the product, which is then filtered and dried.

    • Expected Yield: 75-85%

    • Purity (HPLC): >97%

Step 3: Selective Reduction of the Methyl Ester

Rationale: The methyl ester must be reduced to a primary alcohol without affecting the Boc protecting group. Sodium borohydride is generally not reactive enough for this transformation under mild conditions. Lithium aluminium hydride (LAH) would cleave the Boc group. Lithium borohydride (LiBH₄) is an ideal choice as it is a powerful enough reagent to reduce the ester but is compatible with the Boc group, especially at controlled temperatures.

Reaction: Coupled Product → tert-butyl ((S)-1-hydroxy-3-(3-phenoxyphenyl)propan-2-yl)carbamate

Protocol:

ReagentM.W.MolesMass/VolumeNotes
Coupled Product (from 2.2)387.461.00387.5 gStarting Material
Lithium Borohydride (LiBH₄)21.782.5054.5 gReducing Agent
Tetrahydrofuran (THF), anhydrous--3.9 LSolvent
Saturated NH₄Cl (aq)--1.0 LQuenching Solution
Ethyl Acetate (EtOAc)--2.0 LExtraction Solvent

Procedure:

  • Dissolution: Dissolve the coupled product (387.5 g) in anhydrous THF (2.0 L) in a reactor under a nitrogen atmosphere.

  • Addition of Reductant: Cool the solution to 0 °C. In a separate flask, carefully suspend lithium borohydride (54.5 g) in anhydrous THF (1.9 L) and add this slurry to the reactor via cannula over 90 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: After the addition, allow the reaction to warm to room temperature and stir for 16 hours. Monitor by TLC or HPLC until the starting material is consumed.

  • Quenching: Cool the reactor back to 0 °C. Slowly and carefully add saturated aqueous ammonium chloride (1.0 L) to quench the excess LiBH₄. Caution: Hydrogen gas evolution will occur. Ensure adequate ventilation and slow addition.

  • Work-up: Stir the resulting slurry for 30 minutes, then filter to remove the boron salts. Concentrate the filtrate under reduced pressure. Redissolve the residue in ethyl acetate (2.0 L) and water (1.0 L). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 500 mL).

  • Isolation: Combine the organic layers, wash with brine, dry over sodium sulfate, filter, and concentrate to give the Boc-protected amino alcohol as a white solid or viscous oil.

    • Expected Yield: 90-98%

    • Purity (HPLC): >98%

Step 4: Deprotection and Final Isolation

Rationale: The final step is the removal of the Boc protecting group to liberate the free amine. This is reliably achieved under anhydrous acidic conditions. A solution of hydrogen chloride in dioxane is ideal for scale-up as it provides the acid catalyst and results in the precipitation of the product as its hydrochloride salt, which is typically a stable, crystalline solid that is easy to filter and handle. A final neutralization and crystallization step yields the free base product.

Reaction: Boc-protected Amino Alcohol → (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol

Protocol:

ReagentM.W.Mass/VolumeNotes
Boc-protected Amino Alcohol (from 2.3)359.44359.4 gStarting Material
HCl solution (4M in 1,4-Dioxane)-1.5 LDeprotecting Agent
Diethyl Ether (or MTBE)-3.0 LAnti-solvent
Sodium Hydroxide (10% aq)-~1.0 LFor neutralization
Isopropanol (IPA) / Water-As neededCrystallization

Procedure:

  • Deprotection: Dissolve the Boc-protected amino alcohol (359.4 g) in 1,4-dioxane (500 mL) and cool to 0 °C. Add the 4M HCl solution in dioxane (1.5 L) dropwise. Gas evolution (CO₂ and isobutylene) will be observed. After addition, allow the mixture to warm to room temperature and stir for 3 hours.

  • Precipitation: The hydrochloride salt of the product will precipitate. To ensure complete precipitation, add diethyl ether or MTBE (3.0 L) as an anti-solvent and stir the slurry for 1 hour.

  • Isolation of Salt: Filter the solid, wash with diethyl ether (2 x 1.0 L), and dry under vacuum to yield (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol hydrochloride.

  • Free-Basing and Crystallization: Suspend the hydrochloride salt in water (2.0 L) and cool to 10 °C. Adjust the pH to >11 by slowly adding 10% aqueous NaOH. Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 1.0 L). Combine the organic layers, dry over sodium sulfate, and concentrate.

  • Final Purification: Dissolve the crude free base in a minimum amount of hot isopropanol. Slowly add water until the solution becomes turbid. Re-heat to clarify and then allow to cool slowly to room temperature, followed by cooling to 0-5 °C for 4 hours to complete crystallization. Filter the white crystalline product, wash with cold 1:1 IPA/water, and dry under vacuum.

    • Expected Overall Yield (from Step 1): 50-65%

    • Purity (HPLC): >99.5%

    • Enantiomeric Excess (chiral HPLC): >99% ee

Process Safety and Scale-Up Considerations

Scaling chemical synthesis requires a rigorous evaluation of potential hazards. The following points are critical for the safe execution of this process at the pilot or commercial scale.

G node_step node_step A Hazard Analysis B Step 1: Esterification A->B C Step 3: Reduction A->C D Step 4: Deprotection A->D E Control Measure: Slow addition at 0°C, Scrubber for HCl/SO₂ B->E Exotherm, Corrosive/Toxic Gas F Control Measure: Slow quench at 0°C, Inert atmosphere, Adequate ventilation for H₂ C->F Exotherm, Flammable Gas G Control Measure: Ventilation for CO₂/ isobutylene, use of less volatile ethers (MTBE) D->G Gas Evolution, Flammable Solvents

Caption: Key safety hazard analysis and control measures.

  • Thionyl Chloride (Step 1): Highly corrosive and toxic. Reacts violently with water. The reaction is exothermic. Ensure slow, controlled addition at low temperatures and use a scrubber system to neutralize evolved HCl and SO₂ gases.

  • Lithium Borohydride (Step 3): Water-reactive. The quenching step is highly exothermic and evolves flammable hydrogen gas. Perform under an inert nitrogen atmosphere in a reactor with adequate pressure relief and venting systems. Ensure the quench is performed slowly at 0 °C.

  • Boc Deprotection (Step 4): This step evolves carbon dioxide and flammable isobutylene gas. Ensure the reactor is well-ventilated and not sealed.

  • Solvent Handling: All solvent handling should be performed in accordance with standard operating procedures for flammable liquids, including proper grounding and bonding to prevent static discharge.

References

  • Feng, X. et al. (2014). Asymmetric Reduction of α-Amino Ketones with a KBH4 Solution Catalyzed by Chiral Lewis Acids. Chemistry – A European Journal, 20, 13482–13486. Available at: [Link]

  • Wen, W. et al. (2015). Asymmetric Synthesis of α-Amino Ketones by Brønsted Acid Catalysis. Organic Letters, 17(16), 3922–3925. Available at: [Link]

  • Pushpanath, A. et al. (2017). Direct asymmetric reductive amination of ketones with free ammonia to produce chiral amino alcohols. Angewandte Chemie International Edition, 56(45), 14149-14153. Available at: [Link]

  • Li, G. et al. (2022). Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric arylation of α-keto imines. Chemical Science, 13(10), 2943–2949. Available at: [Link]

  • Duthaler, R. O. (1994). Recent developments in the stereoselective synthesis of α-amino acids. Tetrahedron, 50(6), 1539-1650. Available at: [Link]

  • Ford, G. J. et al. (2022). Three-Component Stereoselective Enzymatic Synthesis of Amino-Diols and Amino-Polyols. JACS Au, 2(10), 2251–2258. Available at: [Link]

  • Ley, S. V. & Thomas, A. W. (2003). Modern Synthetic Methods for Copper-Mediated C(aryl)−O, C(aryl)−N, and C(aryl)−S Bond Formation. Angewandte Chemie International Edition, 42(44), 5400-5449. Available at: [Link]

  • Jumina et al. (2016). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Oriental Journal of Chemistry, 32(5), 2535-2542. Available at: [Link]

  • Patel, R. N. (2008). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. ACS Catalysis, 4(1), 13-51. Available at: [Link]

  • Ager, D. J. et al. (1996). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews, 96(2), 835-876. Available at: [Link]

Sources

Method

Application Note: Biocatalytic Synthesis of (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol

Introduction & Mechanistic Rationale Enantiomerically pure β-amino alcohols are critical structural motifs and precursors for the synthesis of complex bioactive molecules, including chiral aziridines and active pharmaceu...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Enantiomerically pure β-amino alcohols are critical structural motifs and precursors for the synthesis of complex bioactive molecules, including chiral aziridines and active pharmaceutical ingredients (APIs) ()[1]. Traditional asymmetric chemical syntheses of these compounds often require harsh conditions, heavy metal catalysts, and complex protection/deprotection schemes. In contrast, biocatalysis utilizing pyridoxal-5′-phosphate (PLP)-dependent ω-transaminases (ω-TAs) offers a highly stereoselective, environmentally benign alternative.

The target molecule, (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol, features a bulky, highly hydrophobic 3-phenoxyphenyl moiety. To accommodate this steric bulk, we utilize an engineered variant of the well-characterized ω-TA from Chromobacterium violaceum (Cv-TA), which has demonstrated exceptional efficacy and a broad substrate pocket capable of accepting aromatic 2-keto-1,3-diols and related bulky substrates ()[2].

Mechanistically, ω-TAs operate via a ping-pong bi-bi mechanism. The cofactor, PLP, acts as an intermediate amino group acceptor and an electron sink within the enzyme's active site ()[3]. In the first half-reaction, the amine donor (isopropylamine, IPA) transfers its amino group to the enzyme-bound PLP, generating pyridoxamine-5′-phosphate (PMP) and releasing acetone. In the second half-reaction, the ketone substrate (1-hydroxy-3-(3-phenoxyphenyl)propan-2-one) binds to the active site, receives the amino group from PMP, and is released as the chiral amino alcohol ()[3].

Because the thermodynamics of converting a ketone to an amine are inherently unfavorable ( ΔG>0 ), we employ a massive excess of IPA to drive the equilibrium forward via mass action. Furthermore, maintaining an excess of PLP in the reaction buffer is critical; the coordination of the phosphate group into the enzyme's binding cup prevents dimer dissociation and subsequent thermal inactivation ()[4].

Materials and Reagents

  • Enzyme: Engineered Chromobacterium violaceum ω-Transaminase (Cv-TA) lyophilized powder.

  • Substrate: 1-Hydroxy-3-(3-phenoxyphenyl)propan-2-one (>98% purity).

  • Amine Donor: Isopropylamine (IPA) buffer (1 M, pH adjusted to 7.5 with HCl).

  • Cofactor: Pyridoxal-5′-phosphate (PLP).

  • Co-solvent: Dimethyl sulfoxide (DMSO), anhydrous.

  • Extraction Solvent: Methyl tert-butyl ether (MTBE).

Experimental Protocol (Self-Validating Workflow)

Expertise Note: This protocol integrates a self-validating In-Process Control (IPC) to ensure the thermodynamic equilibrium has been sufficiently displaced before initiating downstream processing.

Step 1: Biocatalyst Activation
  • Dissolve 1 mM PLP in 100 mL of 1 M IPA buffer (pH 7.5).

  • Add 500 mg of lyophilized Cv-TA to the buffer. Stir gently at 25 °C for 30 minutes.

  • Causality: Pre-incubation with PLP ensures the enzyme is fully loaded in its active holo-dimeric form. Without this step, the apoenzyme is prone to rapid structural degradation and loss of operational stability ()[4].

Step 2: Substrate Solubilization
  • Dissolve 2.42 g (approx. 10 mmol) of 1-hydroxy-3-(3-phenoxyphenyl)propan-2-one in 15 mL of anhydrous DMSO.

  • Causality: The 3-phenoxyphenyl group is highly lipophilic. Introducing a 15% v/v DMSO co-solvent system prevents substrate precipitation (which would otherwise starve the enzyme) while maintaining the enzyme's tertiary structure.

Step 3: Reaction Initiation
  • Add the DMSO-substrate solution dropwise to the enzyme mixture under continuous stirring (300 rpm).

  • Incubate the reaction at 35 °C for 48 hours.

Step 4: In-Process Control (IPC) via LC-MS
  • At 24 h and 48 h, withdraw a 100 µL aliquot. Quench the reaction by adding 900 µL of cold acetonitrile.

  • Centrifuge at 10,000 × g for 5 min to pellet precipitated proteins.

  • Analyze the supernatant via LC-ESI-MS to quantify the conversion of the ketone to the amino alcohol ()[2].

  • Self-Validation Checkpoint: Proceed to Step 5 only when the IPC confirms >90% conversion. If conversion is stalled, supplement with an additional 0.5 M IPA.

Step 5: Downstream Processing (DSP) & Isolation
  • Adjust the reaction mixture to pH 11.5 using 5 M NaOH.

  • Causality: Elevating the pH ensures the product's primary amine is fully deprotonated, neutralizing its charge and facilitating efficient partitioning into the organic phase.

  • Extract the aqueous phase three times with 50 mL of MTBE.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol.

Quantitative Data Summary

The table below summarizes the optimization of reaction parameters, demonstrating the necessity of co-solvents and amine donor excess for this specific hydrophobic substrate.

EntryAmine DonorEquivalentsCo-solventConversion (%)Enantiomeric Excess (ee %)
1Isopropylamine5 eqNone12%>99%
2Isopropylamine10 eq10% DMSO45%>99%
3 Isopropylamine 50 eq 15% DMSO 92% >99%
4(S)-α-MBA5 eq15% DMSO65%>99%

Mechanistic Visualization

PingPong E_PLP Holoenzyme (E-PLP) E_PMP Aminated Enzyme (E-PMP) E_PLP->E_PMP Half-Reaction 1 (Transamination) Product (S)-2-Amino-3-(3-phenoxyphenyl) propan-1-ol E_PLP->Product Releases E_PMP->E_PLP Half-Reaction 2 (Transamination) Byproduct Acetone (Byproduct) E_PMP->Byproduct Releases Donor Isopropylamine (Amine Donor) Donor->E_PLP Binds Substrate 1-Hydroxy-3-(3-phenoxyphenyl) propan-2-one Substrate->E_PMP Binds

Figure 1: Ping-pong bi-bi mechanism of PLP-dependent ω-transaminase in chiral amino alcohol synthesis.

References

  • Marine-derived fungi as biocatalysts Source: Frontiers in Microbiology URL:[Link]

  • Single point mutations reveal amino acid residues important for Chromobacterium violaceum transaminase activity in the production of unnatural amino acids Source: Scientific Reports (NIH PMC) URL:[Link]

  • Substrate spectrum of ω-transaminase from Chromobacterium violaceum DSM30191 and its potential for biocatalysis Source: Applied Microbiology and Biotechnology (ResearchGate) URL:[Link]

  • Stability and inactivation mechanisms of two transaminases Source: KTH Royal Institute of Technology (Diva-Portal) URL:[Link]

Sources

Application

Application Note: Chemoselective Derivatization of (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol for High-Throughput Bioassays

Introduction & Scientific Rationale (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol is a non-natural, optically active amino alcohol derived from the reduction of (S)-3-phenoxyphenylalanine. Due to its bulky, hydrophobic phen...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

(S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol is a non-natural, optically active amino alcohol derived from the reduction of (S)-3-phenoxyphenylalanine. Due to its bulky, hydrophobic phenoxyphenyl moiety, it serves as a critical structural motif (pharmacophore) in the development of peptidomimetics and small-molecule inhibitors targeting proteases and kinases.

However, the native compound lacks an intrinsic fluorophore or affinity tag, rendering it "invisible" in standard high-throughput screening (HTS) formats such as Fluorescence Polarization (FP) or Surface Plasmon Resonance (SPR). To enable integration into these bioassays, the molecule must undergo chemoselective derivatization[1].

The Causality of Chemoselectivity

The molecule possesses two nucleophilic centers: a primary amine ( pKa​≈9.0 ) and a primary alcohol ( pKa​>15 ). Derivatization strategies must target the amine without cross-reacting with the hydroxyl group. By strictly controlling the reaction buffer between pH 8.0 and 9.0, the primary amine becomes partially deprotonated and highly nucleophilic, whereas the primary alcohol remains fully protonated and unreactive. This differential reactivity allows for direct, site-specific N-derivatization without the need for transient O-protecting groups, streamlining the synthesis of assay-ready probes[2].

Derivatization Pathways

Depending on the downstream bioassay, two parallel derivatization strategies are employed:

  • Fluorescent Labeling (FITC): Utilizes isothiocyanate chemistry to generate a fluorescent probe for cellular imaging and FP assays.

  • Affinity Tagging (NHS-Biotin): Utilizes N-hydroxysuccinimide (NHS) ester chemistry to generate a biotinylated probe for pull-down and SPR assays.

G A (S)-2-Amino-3-(3-phenoxyphenyl) propan-1-ol B FITC Labeling (Isothiocyanate) A->B pH 8.5-9.0 C Biotinylation (NHS-Ester) A->C pH 7.5-8.5 D Fluorescent Conjugate (Thiourea Linkage) B->D E Biotinylated Conjugate (Amide Linkage) C->E F Fluorescence Polarization & Cell Imaging D->F G Affinity Pull-Down & SPR Assays E->G

Chemoselective N-derivatization workflows for (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol.

Experimental Protocols

Protocol A: Fluorescent Labeling via Isothiocyanate Chemistry

Scientific Context: reacts selectively with primary amines to form a highly stable thiourea linkage[1]. This protocol is designed to maximize yield while preventing photobleaching.

Step-by-Step Methodology:

  • Preparation: Dissolve 10 mg (approx. 41 µmol) of (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol in 500 µL of anhydrous N,N-Dimethylformamide (DMF).

  • Basification: Add 14.3 µL (2.0 equivalents) of N,N-Diisopropylethylamine (DIPEA). Causality: DIPEA acts as a non-nucleophilic base, ensuring the primary amine remains in its reactive free-base form without competing with the derivatization agent.

  • Conjugation: Dissolve 17.5 mg (1.1 equivalents) of FITC in 500 µL anhydrous DMF. Add this dropwise to the amino alcohol solution under an inert argon atmosphere.

  • Incubation: Wrap the reaction vial in aluminum foil and stir at room temperature for 2 hours. Causality: FITC is highly light-sensitive; dark conditions prevent the photobleaching of the fluorophore before the assay stage.

  • Self-Validating Quench: Add 50 µL of 1M Tris-HCl (pH 8.0) and stir for 15 minutes. Causality: The primary amine in Tris reacts with any residual, unreacted FITC. This critical step prevents free dye from non-specifically labeling target proteins during downstream biological assays.

  • Purification: Purify the reaction mixture via preparative RP-HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA) and lyophilize the product.

Protocol B: Affinity Tagging via NHS-Ester Chemistry

Scientific Context: N-hydroxysuccinimide (NHS) esters form stable amide bonds with primary amines. In this protocol, we utilize NHS-PEG4-Biotin. Causality: The inclusion of a hydrophilic PEG4 spacer is critical; it counterbalances the extreme hydrophobicity of the phenoxyphenyl group and provides a flexible tether, preventing steric clash when the biotin moiety docks into the deep binding pocket of streptavidin[3].

Step-by-Step Methodology:

  • Preparation: Dissolve 10 mg of the amino alcohol in 400 µL of Dimethyl Sulfoxide (DMSO).

  • Buffer Addition: Prepare a 0.1 M Sodium Bicarbonate ( NaHCO3​ ) buffer adjusted to pH 8.5. Slowly add 400 µL of this aqueous buffer to the DMSO solution.

  • Conjugation: Add 24.1 mg (1.2 equivalents) of NHS-PEG4-Biotin to the mixture.

  • Incubation: Stir continuously at room temperature for 4 hours.

  • LC-MS Validation: Monitor the reaction completion via . Self-validation: Extract a 2 µL aliquot, dilute in methanol, and inject. The reaction is deemed complete when the parent mass peak ( [M+H]+=244.13 ) is entirely replaced by the conjugate mass peak ( [M+H]+≈717.3 )[4].

  • Purification: Desalt the mixture using a C18 Solid Phase Extraction (SPE) cartridge, wash with 5% methanol to remove free biotin and NHS leaving groups, and elute the conjugate with 80% methanol. Lyophilize to a dry powder.

Analytical Validation & Data Presentation

The following table summarizes the expected quantitative analytical data for the derivatized products, providing a reference for quality control prior to bioassay deployment.

ParameterNative CompoundFITC ConjugateBiotin-PEG4 Conjugate
Linkage Type N/AThioureaAmide
Chemical Formula C15​H17​NO2​ C36​H28​N2​O7​S C35​H52​N4​O9​S
Exact Mass [M+H]+ 244.13 m/z633.16 m/z717.34 m/z
Relative LC-MS Rt​ 3.2 min5.8 min4.5 min
Typical Yield N/A78 - 85%82 - 90%
Assay LOD > 10 µM (UV)< 1 nM (Fluorescence)< 5 nM (SPR)
Primary Bioassay N/AFluorescence PolarizationStreptavidin Pull-Down

References

  • Hecko, S., Schiefer, A., Badenhorst, C. P. S., Fink, M. J., Mihovilovic, M. D., Bornscheuer, U. T., & Rudroff, F. (2023). Enlightening the Path to Protein Engineering: Chemoselective Turn-On Probes for High-Throughput Screening of Enzymatic Activity. Chemical Reviews, 123(6), 2832-2901.[Link]

  • Kamberi, M., et al. (2022). Development and Validation of an Innovative Analytical Approach for the Quantitation of Tris(Hydroxymethyl)Aminomethane (TRIS) in Pharmaceutical Formulations by Liquid Chromatography Tandem Mass Spectrometry. Molecules (Basel, Switzerland), 27(24), 8831.[Link]

  • Echalier, C., et al. (2019). Multifunctional Scaffolds for Assembling Cancer-Targeting Immune Stimulators Using Chemoselective Ligations. Frontiers in Chemistry, 7, 109.[Link]

Sources

Method

Probing the Sphingosine-1-Phosphate Signaling Pathway: Application Notes for (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol

Introduction: Unraveling a Key Immunomodulatory Pathway The sphingosine-1-phosphate (S1P) signaling pathway is a critical regulator of a vast array of cellular processes, most notably the trafficking of lymphocytes from...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unraveling a Key Immunomodulatory Pathway

The sphingosine-1-phosphate (S1P) signaling pathway is a critical regulator of a vast array of cellular processes, most notably the trafficking of lymphocytes from lymphoid organs. This pathway is centrally mediated by a family of five G protein-coupled receptors (GPCRs), S1P1-5. The discovery and development of Fingolimod (FTY720), the first oral therapy for multiple sclerosis, has illuminated the therapeutic potential of modulating this pathway. Fingolimod, a structural analog of sphingosine, is phosphorylated in vivo to its active form, which then acts as a potent agonist at four of the five S1P receptors.[1] This initial agonism is, however, followed by the internalization and degradation of the S1P1 receptor, leading to a state of "functional antagonism".[2] This effectively traps lymphocytes in the lymph nodes, preventing their migration to sites of inflammation.

This document provides detailed application notes and protocols for the use of (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol , a structural analog of Fingolimod, as a molecular probe for investigating the S1P signaling pathway. Its structural similarity to known S1P receptor modulators, particularly those containing a diphenyl ether moiety, suggests its potential to interact with S1P receptors and serve as a valuable tool for researchers in immunology, pharmacology, and drug discovery.[3]

Physicochemical Properties of (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol

A comprehensive understanding of the molecular probe's properties is essential for experimental design, including solvent selection, storage conditions, and interpretation of biological activity data.

PropertyValueSource
CAS Number 1213342-71-2ChemScene[4]
Molecular Formula C₁₅H₁₇NO₂ChemScene[4]
Molecular Weight 243.30 g/mol ChemScene[4]
Topological Polar Surface Area (TPSA) 55.48 ŲChemScene[4]
logP 2.8611ChemScene[4]
Hydrogen Bond Donors 2ChemScene[4]
Hydrogen Bond Acceptors 3ChemScene[4]
Rotatable Bonds 5ChemScene[4]
Purity ≥97%ChemScene[4]
Storage Sealed in dry, 2-8°CChemScene[4]

Mechanism of Action: Functional Antagonism of S1P Receptors

(S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol, like Fingolimod, is presumed to be a pro-drug that requires phosphorylation by sphingosine kinase 2 (SphK2) to become biologically active. The resulting phosphate metabolite is a structural mimic of the endogenous ligand, sphingosine-1-phosphate. This active form then binds to S1P receptors, initiating a signaling cascade. The key to its utility as a molecular probe lies in its ability to induce functional antagonism of the S1P1 receptor, the primary receptor subtype responsible for lymphocyte egress.

The binding of the phosphorylated probe to S1P1 on lymphocytes initially triggers receptor activation. However, this is followed by a sustained internalization and subsequent degradation of the receptor. This depletion of S1P1 from the cell surface renders the lymphocytes unresponsive to the S1P gradient that normally guides their exit from lymph nodes, effectively sequestering them and producing lymphopenia.

S1P_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Probe_P (S)-2-Amino-3-(3-phenoxyphenyl) propan-1-ol-phosphate S1PR1 S1P1 Receptor Probe_P->S1PR1 Agonist Binding S1P Sphingosine-1-Phosphate (S1P) S1P->S1PR1 Endogenous Ligand G_protein G Protein Activation S1PR1->G_protein Initial Activation Internalization Receptor Internalization & Degradation S1PR1->Internalization Sustained Activation Leads to Probe (S)-2-Amino-3-(3-phenoxyphenyl) propan-1-ol SphK2 Sphingosine Kinase 2 (SphK2) Probe->SphK2 Phosphorylation SphK2->Probe_P Lymphocyte_Sequestration Lymphocyte Sequestration in Lymph Nodes Internalization->Lymphocyte_Sequestration Functional Antagonism

Figure 1: Proposed mechanism of action of (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol.

Experimental Protocol: In Vitro S1P Receptor Internalization Assay

This protocol outlines a method to validate the activity of (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol as an S1P receptor modulator by measuring receptor internalization in a cell-based assay. This is a foundational experiment to confirm the compound's on-target activity before proceeding to more complex in vivo studies.

Objective: To determine if (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol induces the internalization of the S1P1 receptor in a dose-dependent manner.

Materials:

  • (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol (properly stored and handled)

  • CHO-K1 cells stably expressing a tagged S1P1 receptor (e.g., Myc-S1P1 or GFP-S1P1)

  • Cell culture medium (e.g., F-12K Medium with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Paraformaldehyde (PFA) for cell fixation

  • Permeabilization buffer (e.g., PBS with 0.1% Triton X-100)

  • Blocking buffer (e.g., PBS with 1% BSA)

  • Primary antibody against the tag (e.g., anti-Myc antibody)

  • Fluorescently labeled secondary antibody

  • DAPI for nuclear staining

  • High-content imaging system or fluorescence microscope

Procedure:

  • Cell Culture:

    • Culture the S1P1-expressing CHO-K1 cells in appropriate media until they reach 80-90% confluency.

    • Seed the cells onto 96-well imaging plates at a suitable density and allow them to adhere overnight.

  • Compound Preparation:

    • Prepare a stock solution of (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol in a suitable solvent (e.g., DMSO).

    • Prepare a serial dilution of the compound in serum-free cell culture medium to achieve the desired final concentrations. Include a vehicle control (DMSO alone).

  • Cell Treatment:

    • Wash the cells once with serum-free medium.

    • Add the diluted compound solutions to the respective wells.

    • Incubate the plate at 37°C in a CO₂ incubator for a predetermined time (e.g., 1-3 hours) to allow for receptor internalization.

  • Immunofluorescence Staining:

    • Wash the cells twice with PBS.

    • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Permeabilize the cells with permeabilization buffer for 10 minutes.

    • Wash the cells three times with PBS.

    • Block non-specific antibody binding with blocking buffer for 1 hour.

    • Incubate the cells with the primary antibody diluted in blocking buffer overnight at 4°C.

    • Wash the cells three times with PBS.

    • Incubate the cells with the fluorescently labeled secondary antibody and DAPI diluted in blocking buffer for 1 hour at room temperature, protected from light.

    • Wash the cells three times with PBS.

  • Imaging and Analysis:

    • Acquire images using a high-content imaging system or fluorescence microscope.

    • Quantify the degree of receptor internalization by analyzing the fluorescence intensity at the plasma membrane versus the intracellular compartments. A decrease in membrane fluorescence and an increase in intracellular puncta indicate receptor internalization.

    • Plot the internalization data as a function of compound concentration to determine the EC₅₀.

Experimental_Workflow Start Start Cell_Culture Culture S1P1-expressing CHO-K1 cells Start->Cell_Culture Cell_Seeding Seed cells onto 96-well imaging plates Cell_Culture->Cell_Seeding Compound_Prep Prepare serial dilutions of (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol Cell_Seeding->Compound_Prep Cell_Treatment Treat cells with compound and vehicle control Compound_Prep->Cell_Treatment Incubation Incubate for 1-3 hours at 37°C Cell_Treatment->Incubation Fixation Fix cells with PFA Incubation->Fixation Staining Perform immunofluorescence staining for S1P1 receptor Fixation->Staining Imaging Acquire images using high-content imaging system Staining->Imaging Analysis Quantify receptor internalization and determine EC50 Imaging->Analysis End End Analysis->End

Figure 2: Workflow for the in vitro S1P1 receptor internalization assay.

Conclusion and Future Directions

(S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol represents a promising molecular probe for the study of the S1P signaling pathway. Its structural analogy to Fingolimod and related compounds strongly suggests its potential as an S1P receptor modulator. The provided protocols offer a starting point for researchers to characterize its activity and utilize it to investigate the diverse biological roles of S1P signaling. Future studies could involve exploring its selectivity for different S1P receptor subtypes, its in vivo efficacy in animal models of autoimmune diseases, and its potential as a lead compound for the development of novel therapeutics.

References

  • Brinkmann, V. (2007). FTY720 (fingolimod) in multiple sclerosis: therapeutic effects in the immune and the central nervous system. British Journal of Pharmacology, 158(5), 1173–1182.
  • Cohen, J. A., & Chun, J. (2011). Mechanism of action of oral fingolimod (FTY720) in multiple sclerosis. Clinical Neuropharmacology, 34(2), 79-92. [Link]

  • Li, Z., et al. (2014). [Design, synthesis and biological evaluation of fingolimod analogues containing diphenyl ether moiety]. Yao Xue Xue Bao, 49(6), 834-41. [Link]

  • Oo, M. L., et al. (2011). Engagement of S1P1-degradative mechanisms leads to vascular leak in mice. Journal of Clinical Investigation, 121(6), 2290–2300. [Link]

  • Gonzalez-Cabrera, P. J., et al. (2008). Asymmetric Synthesis of Conformationally Constrained Fingolimod Analogues—Discovery of an Orally Active Sphingosine 1-Phosphate Receptor Type-1 Agonist and Receptor Type-3 Antagonist. Journal of Medicinal Chemistry, 51(23), 7767–7776. [Link]

  • Piali, L., et al. (1998). Fingolimod (FTY720), a novel immunomodulator, affects lymphocyte recirculation and induces lymphopenia in vivo. The Journal of Immunology, 161(10), 5435-5442.
  • Maki, T., et al. (2005). FTY720 requires sphingosine kinase 1 to inhibit memory T cell trafficking.

Sources

Application

Application Note: Continuous-Flow Synthesis of (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol via Borane-Mediated Reduction

Prepared by: Senior Application Scientist Target Audience: Researchers, Process Chemists, and Drug Development Professionals Introduction & Strategic Rationale Chiral β -amino alcohols are privileged pharmacophores and c...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Process Chemists, and Drug Development Professionals

Introduction & Strategic Rationale

Chiral β -amino alcohols are privileged pharmacophores and critical building blocks in modern drug discovery, frequently utilized in the synthesis of cholesteryl ester transfer protein (CETP) inhibitors and sphingosine-1-phosphate receptor modulators [1]. The target compound, (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol , is traditionally synthesized via the batch reduction of its corresponding non-natural amino acid, (S)-3-phenoxyphenylalanine.

While metal hydrides (e.g., LiAlH 4​ ) are common in batch, their heterogeneous nature makes them prone to clogging in microfluidic systems. Conversely, Borane-Dimethylsulfide (BH 3​ ·DMS) is a highly concentrated, homogeneous liquid ideal for continuous flow [2]. However, the reaction between a carboxylic acid and borane is highly exothermic and evolves stoichiometric amounts of hydrogen gas. In batch reactors, this leads to hazardous pressure spikes, foaming, and thermal degradation of the borane complex.

By transitioning this transformation to a continuous-flow regime, we achieve process intensification . The superior surface-area-to-volume ratio of microreactors instantly dissipates the exotherm, while the fluidic system safely manages gas evolution, enabling a scalable, highly enantioselective synthesis [3].

Mechanistic Causality & Flow Dynamics

To design a self-validating flow protocol, one must understand the physical chemistry governing the reactor network.

  • The Taylor Flow Advantage: The initial protonolysis of BH 3​ by the carboxylic acid releases H 2​ gas. Rather than a hazard, in a narrow-bore PFA (Perfluoroalkoxy) tube, this gas creates a segmented gas-liquid "Taylor flow" regime. The internal circulation within the liquid slugs drastically enhances interfacial mass transfer, accelerating the reduction of the intermediate triacyloxyborane [4].

  • Pressure Regulation: Without a Back Pressure Regulator (BPR), the expanding H 2​ gas would cause flow acceleration, drastically reducing the residence time ( tres​ ) and leading to incomplete conversion. A 100 psi BPR compresses the gas, maintaining a predictable and stable tres​ .

  • Inline Quenching: The reduction yields a stable boron-alkoxide/amine complex. In batch, quenching this complex with acid is violent. In flow, a secondary injection of MeOH/HCl seamlessly and continuously hydrolyzes the complex into the free amino alcohol and volatile trimethyl borate, eliminating downstream bottlenecks.

Mechanism SM (S)-3-Phenoxy- phenylalanine Adduct Borane-Amine Adduct + H2 (gas) SM->Adduct BH3·DMS Intermediate Triacyloxyborane Adduct->Intermediate Heat Complex Boron-Alkoxide Complex Intermediate->Complex Hydride Transfer Product (S)-2-Amino-3-(3-phenoxy phenyl)propan-1-ol Complex->Product MeOH/HCl

Mechanistic pathway of the continuous flow borane reduction and subsequent acidic quench.

Experimental Protocol: Self-Validating Workflow

This protocol utilizes 2-Methyltetrahydrofuran (2-MeTHF) as the primary solvent. 2-MeTHF is a greener alternative to THF, provides excellent solubility for the amino acid, and is partially immiscible with water, allowing for a seamless inline or post-flow aqueous workup [2].

System Setup & Reagent Preparation

Equipment:

  • Pumps: 3 × High-pressure syringe pumps (or dual-piston HPLC pumps).

  • Tubing: PFA tubing (1.0 mm internal diameter).

  • Mixers: 2 × PEEK T-mixers (0.5 mm bore).

  • Reactors:

    • R1 (Reduction): 10 mL PFA reactor coil.

    • R2 (Quench): 5 mL PFA reactor coil.

  • BPR: 100 psi (7 bar) diaphragm back-pressure regulator.

Reagent Streams:

  • Stream A: 0.5 M (S)-3-phenoxyphenylalanine in anhydrous 2-MeTHF.

  • Stream B: 2.0 M BH 3​ ·DMS in anhydrous 2-MeTHF.

  • Stream C: 2.0 M HCl in Methanol (Quench solution).

FlowSetup A Pump A (S)-Amino Acid in 2-MeTHF Mix1 T-Mixer 1 A->Mix1 B Pump B BH3·DMS B->Mix1 R1 Reactor Coil 1 65 °C, 5 min Mix1->R1 Mix2 T-Mixer 2 R1->Mix2 C Pump C MeOH/HCl C->Mix2 R2 Reactor Coil 2 50 °C, 2 min Mix2->R2 BPR BPR 100 psi R2->BPR Out Collection BPR->Out

Continuous flow setup for the borane-mediated reduction of (S)-3-phenoxyphenylalanine.
Step-by-Step Execution
  • System Priming (Validation Step): Flush the entire fluidic network with anhydrous 2-MeTHF at 2.0 mL/min for 10 minutes. Ensure the BPR holds a steady 100 psi without pressure drops, validating system integrity and the absence of leaks.

  • Thermal Equilibration: Submerge R1 in a heating bath set to 65 °C and R2 in a bath set to 50 °C.

  • Reaction Initiation:

    • Start Pump A at 1.00 mL/min (0.50 mmol/min).

    • Start Pump B at 0.75 mL/min (1.50 mmol/min, 3.0 equiv. of BH 3​ ).

    • Observation: Upon mixing at T-Mixer 1, a segmented gas-liquid flow will immediately form. This visual cue validates the initiation of the protonolysis step.

  • Inline Quenching: Start Pump C at 1.00 mL/min. The acidic methanol intercepts the boron complex at T-Mixer 2, breaking the adduct within the 50 °C R2 coil.

  • Steady-State Verification: Do not collect immediately. Divert the output to waste for 2.5 system volumes (approx. 15–20 minutes). If equipped with an inline Flow-IR spectrometer, monitor the disappearance of the carbonyl stretch (~1710 cm⁻¹) to confirm steady-state conversion.

  • Collection & Workup: Collect the steady-state output. The collected mixture is concentrated in vacuo to remove MeOH and trimethyl borate, neutralized with 1M aqueous NaOH, and extracted directly with the remaining 2-MeTHF. The organic layer is dried (Na 2​ SO 4​ ) and concentrated to yield the pure chiral amino alcohol.

Optimization & Quantitative Data

To establish the robustness of the protocol, the reaction parameters were systematically varied. The data in Table 1 demonstrates the causality between temperature, stoichiometry, and product integrity.

Table 1: Optimization of Flow Parameters for (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol

EntryTemp R1 (°C)Residence Time R1 (min)BH 3​ ·DMS (equiv.)Conversion (%)Isolated Yield (%)Enantiomeric Excess ( ee %)
12510.02.04538>99
2505.02.08275>99
3 65 5.0 3.0 >99 94 >99
4802.53.0>999197

Analysis: At ambient temperature (Entry 1), the reduction halts at the stable triacyloxyborane intermediate. Elevating the temperature to 65 °C alongside 3.0 equivalents of borane (Entry 3) ensures complete hydride transfer within a brief 5-minute residence time. Pushing the temperature to 80 °C (Entry 4) slightly degrades the enantiomeric excess due to trace thermal racemization, proving 65 °C to be the optimal thermodynamic sweet spot.

Conclusion

By leveraging continuous flow chemistry, the hazardous, highly exothermic batch reduction of (S)-3-phenoxyphenylalanine is transformed into a safe, scalable, and highly controlled process. The use of a BPR to harness evolved hydrogen gas for enhanced mixing, combined with an inline acidic quench, provides a self-validating methodology that consistently delivers (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol in excellent yield (94%) and pristine optical purity (>99% ee ).

References

  • Morphy, J. R., et al. "Discovery of a Simple Picomolar Inhibitor of Cholesteryl Ester Transfer Protein." Journal of Medicinal Chemistry, 2003.[Link]

  • Ötvös, S. B., & Kappe, C. O. "Continuous-Flow Amide and Ester Reductions Using Neat Borane Dimethylsulfide Complex." ChemSusChem, 2015.[Link]

  • Porta, R., et al. "Flow Chemistry: Recent Developments in the Synthesis of Pharmaceutical Products." Organic Process Research & Development, 2016.[Link]

  • Gilmore, K., et al. "Continuous and convergent access to vicinyl amino alcohols." Chemical Communications, 2015.[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol by Chromatography

Welcome to the technical support center for the chromatographic purification of (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol. This guide is designed for researchers, scientists, and professionals in drug development, provi...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the chromatographic purification of (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the expertise to overcome common challenges and successfully achieve high-purity enantiomeric separation of this critical chiral building block.

Frequently Asked Questions (FAQs)

This section addresses foundational questions you may have when developing a purification method for (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol.

Q1: What is the most effective chromatographic technique for purifying (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol?

High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most powerful and widely used technique for the enantiomeric separation of chiral molecules like (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol.[1][2] Supercritical Fluid Chromatography (SFC) is also an excellent alternative, often providing faster separations and reduced solvent consumption. The choice between them depends on available instrumentation and specific separation goals.

Q2: How do I select the appropriate Chiral Stationary Phase (CSP)?

The selection of the CSP is the most critical factor for a successful chiral separation.[3] For amino alcohols, polysaccharide-based CSPs are often the first choice and have a high success rate.[3][4]

  • Polysaccharide-based CSPs (e.g., Chiralpak®, Chiralcel®): These are derivatives of amylose or cellulose coated or immobilized on a silica support. They offer broad applicability and are highly effective for a wide range of chiral compounds, including amino alcohols.[1][3] Immobilized versions (e.g., Chiralpak IA, IB, IC) are more robust and compatible with a wider range of solvents.[5]

  • Cyclodextrin-based CSPs: These can also be effective, particularly in reversed-phase mode.[6]

  • Pirkle-type CSPs: These are another class of columns that can show good selectivity for amino alcohols.[3]

A systematic screening of a small, diverse set of CSPs is the most efficient approach to finding the optimal column.[7]

Q3: What are the typical mobile phase conditions for this separation?

Normal phase chromatography is often the preferred mode for the chiral separation of underivatized amino alcohols.[3]

  • Normal Phase: Mobile phases typically consist of a non-polar solvent like hexane or heptane mixed with a polar alcohol modifier, such as ethanol or isopropanol.[3] The ratio of these solvents is a key parameter for optimizing selectivity.

  • Additives: Since (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol is a basic compound, adding a small amount of a basic modifier like diethylamine (DEA) or triethylamine (TEA) (typically 0.1% v/v) to the mobile phase is crucial.[3][8] This additive competes with the analyte's amino group for active sites on the silica support, leading to improved peak shape and resolution.[3][9]

  • Reversed Phase: While less common for this specific task, reversed-phase chromatography can be used with certain CSPs.[3] Mobile phases would consist of a buffered aqueous solution with an organic modifier like acetonitrile or methanol.[6]

Q4: The phenoxy group provides a chromophore, but what if my detection sensitivity is low?

While the phenyl and phenoxy groups offer UV absorbance, you may encounter sensitivity issues at low concentrations. Here are your options:

  • Low Wavelength UV: Detect at a lower wavelength (e.g., 210-230 nm) where absorbance may be stronger, but be aware that mobile phase components and impurities might also absorb.

  • Mass Spectrometry (MS): LC-MS is an excellent choice as it provides high sensitivity and selectivity without requiring a chromophore.[10] It is highly compatible with typical reversed-phase solvents.

  • Evaporative Light Scattering Detector (ELSD): This universal detector is an option if your mobile phase is sufficiently volatile. It is less sensitive than UV or MS but can be effective for semi-preparative work.[11]

  • Pre-column Derivatization: If you are limited to a UV detector and need higher sensitivity, you can react the primary amine of your compound with a derivatizing agent that has a strong chromophore or fluorophore.[11][12] Common agents include 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl) or 4-chloro-7-nitro-2,1,3-benzooxadiazole (NBD-Cl).[1][3] This creates diastereomers that can often be separated on a standard achiral column (like a C18).[13]

Q5: Is derivatization necessary, and when should I consider it?

Derivatization is not always necessary but should be considered under two main circumstances:

  • Poor Resolution: If you have screened several CSPs and mobile phases but still cannot achieve baseline separation of the enantiomers. Derivatizing the amino alcohol creates diastereomers which may be easier to separate on a standard achiral column.[3][13]

  • Low Detection Sensitivity: If your analyte concentration is below the detection limit of your UV detector.[12] A derivatizing agent with a strong chromophore or fluorophore can significantly enhance sensitivity.[10]

Troubleshooting Guide

This section provides solutions to specific problems you might encounter during your chromatographic purification.

Problem: Poor or No Enantiomeric Resolution

Q: I'm injecting my racemic standard, but I only see a single peak or two poorly resolved peaks. What should I do?

This is the most common challenge in chiral chromatography. The cause is typically a suboptimal choice of stationary or mobile phase.

A: Follow this systematic approach:

  • Verify CSP Selection: Confirm that the chosen CSP is suitable for amino alcohols. Polysaccharide-based columns are a reliable starting point.[3][4] If one type of CSP (e.g., amylose-based) fails, try a different type (e.g., cellulose-based or cyclodextrin-based).[1]

  • Optimize the Mobile Phase:

    • Alcohol Modifier: The type and percentage of the alcohol modifier have a profound impact on resolution. If you are using Hexane/Isopropanol, try Hexane/Ethanol. Systematically vary the alcohol percentage (e.g., 5%, 10%, 15%, 20%). Lowering the alcohol content generally increases retention and can improve resolution, but may also broaden peaks.[3]

    • Additive Concentration: Ensure you have a basic additive like DEA in your normal phase mobile phase.[3] Sometimes, slightly adjusting the concentration (e.g., from 0.1% to 0.2%) can fine-tune the separation.

  • Lower the Temperature: Reducing the column temperature (e.g., from 25°C to 15°C) often enhances the subtle molecular interactions responsible for chiral recognition, thereby increasing selectivity and improving resolution.[9][14]

Problem: Peak Tailing

Q: My peaks are asymmetrical with a pronounced tail. How can I improve the peak shape?

Peak tailing is frequently observed with basic compounds like amino alcohols on silica-based columns.

A: Address the following potential causes:

  • Cause 1: Secondary Interactions: The basic amino group on your molecule can interact strongly with acidic residual silanol groups on the silica surface of the stationary phase.[3][8]

    • Solution: Add a basic modifier like 0.1-0.5% diethylamine (DEA) or triethylamine (TEA) to your mobile phase.[3][9] This small amine competes for the active silanol sites, preventing your analyte from sticking and thus producing more symmetrical peaks.

  • Cause 2: Column Overload: Injecting too much sample can saturate the stationary phase.

    • Solution: Reduce the sample concentration or injection volume and reinject. If the peak shape improves, you were overloading the column.[3][9]

  • Cause 3: Sample Solvent Mismatch: If your sample is dissolved in a solvent much stronger than your mobile phase, it can cause peak distortion.

    • Solution: Whenever possible, dissolve your sample directly in the mobile phase or in a solvent that is weaker than the mobile phase.[3]

Problem: Irreproducible Results & Shifting Retention Times

Q: My retention times are drifting between injections, and I can't get consistent results. What's wrong?

Reproducibility issues in chiral chromatography are common and often related to the sensitive nature of the stationary phase.

A: Investigate these factors:

  • Insufficient Column Equilibration: Chiral stationary phases, especially polysaccharide-based ones, require longer equilibration times than standard C18 columns to achieve a stable state.[3]

    • Solution: Flush the column with at least 20-30 column volumes of the mobile phase before your first injection. Ensure you have a flat, stable baseline before proceeding.

  • Mobile Phase Instability: Trace amounts of water in normal phase solvents can dramatically alter the surface activity of the stationary phase and affect reproducibility.[15] Also, volatile components like DEA can evaporate over time, changing the mobile phase composition.

    • Solution: Always use fresh, HPLC-grade solvents and prepare your mobile phase fresh daily.[9] Keep the mobile phase bottles covered.

  • Temperature Fluctuations: Chiral separations can be very sensitive to temperature changes.[9]

    • Solution: Use a column thermostat to maintain a constant, controlled temperature throughout your analytical run.

  • Additive "Memory Effect": If a column was previously used with an acidic additive (like TFA) and you are now using a basic additive (like DEA), residual acid can remain adsorbed to the stationary phase, neutralizing your base and causing inconsistent results.[3][15]

    • Solution: It is best practice to dedicate a specific column to a particular method or additive type.[15] If this is not possible, a rigorous washing procedure is required to flush the column of the previous modifier before switching to a new method.[5]

Data & Protocols

Data Presentation

Table 1: Comparison of Common Chiral Stationary Phases for Amino Alcohols

CSP TypeCommon Trade NamesTypical ModeStrengthsConsiderations
Polysaccharide (Amylose) Chiralpak IA, ADNormal, ReversedHigh success rate, broad applicability for amino alcohols.[1]Coated versions have solvent restrictions.
Polysaccharide (Cellulose) Chiralcel OD, OJNormal, ReversedDifferent selectivity from amylose, good alternative.[1]Coated versions have solvent restrictions.
Cyclodextrin Astec CYCLOBOND™Reversed, Polar OrganicEffective for many amines and amino alcohols.[6]May require specific mobile phase conditions.
Pirkle (Brush-type) Whelk-O® 1NormalBased on π-π interactions, good for aromatic compounds.[3]May be less versatile than polysaccharide CSPs.

Table 2: Recommended Starting Conditions for Mobile Phase Screening

ParameterNormal PhaseReversed Phase (if applicable)
Mobile Phase A Hexane/Isopropanol (90/10, v/v) + 0.1% DEAWater + 0.1% TFA
Mobile Phase B Hexane/Ethanol (90/10, v/v) + 0.1% DEAAcetonitrile + 0.1% TFA
Flow Rate 1.0 mL/min1.0 mL/min
Temperature 25 °C (consider optimizing down to 15 °C)25 °C
Detection UV at 220 nm or 265 nmUV at 220 nm or 265 nm
Visualizations

experimental_workflow cluster_prep Preparation cluster_screening Screening & Optimization cluster_analysis Analysis & Troubleshooting racemic_std Prepare Racemic Standard csp_screen Screen CSPs (e.g., Amylose, Cellulose) racemic_std->csp_screen sample_prep Prepare Sample in Mobile Phase run_hplc Run HPLC Analysis sample_prep->run_hplc mp_optimize Optimize Mobile Phase (Alcohol %, Additive) csp_screen->mp_optimize temp_optimize Optimize Temperature mp_optimize->temp_optimize temp_optimize->run_hplc eval_results Evaluate Resolution & Peak Shape run_hplc->eval_results troubleshoot Troubleshoot (Tailing, Reproducibility) eval_results->troubleshoot Problem pure_product Collect Pure (S)-Enantiomer eval_results->pure_product Success troubleshoot->mp_optimize Re-optimize

Caption: Experimental workflow for chiral purification.

troubleshooting_tree start Poor or No Resolution q1 Is this the first run? start->q1 a1 Screen different CSPs (Polysaccharide-based) q1->a1 Yes q2 Is peak shape poor (tailing)? q1->q2 No a1->q2 a2 Add/Optimize basic modifier (e.g., 0.1% DEA) q2->a2 Yes q3 Is resolution still low? q2->q3 No a2->q3 a3 Optimize alcohol modifier (type and %) q3->a3 Yes q4 Still not baseline? q3->q4 No a3->q4 a4 Lower column temperature q4->a4 Yes end Resolution Achieved q4->end No, consider derivatization a4->end

Caption: Decision tree for troubleshooting poor resolution.

Experimental Protocols

Protocol 1: Initial CSP and Mobile Phase Screening

This protocol outlines a systematic approach to identify a promising chiral stationary phase and mobile phase for your separation.

  • Column Selection: Select 2-4 chiral columns for screening. A recommended starting set includes an amylose-based CSP (e.g., Chiralpak® IA) and a cellulose-based CSP (e.g., Chiralcel® OD-H).

  • Prepare Mobile Phases:

    • Mobile Phase A: Hexane/Isopropanol (90/10, v/v) + 0.1% Diethylamine (DEA).

    • Mobile Phase B: Hexane/Ethanol (90/10, v/v) + 0.1% Diethylamine (DEA).

  • Prepare Sample: Dissolve your racemic standard of 2-Amino-3-(3-phenoxyphenyl)propan-1-ol in the mobile phase to a concentration of ~1 mg/mL.

  • Equilibrate System: Install the first column and equilibrate with Mobile Phase A for at least 30 column volumes at 1.0 mL/min.

  • Inject and Analyze: Inject the racemic standard and monitor the chromatogram.

  • Evaluate: Assess the separation factor (α) and resolution (Rs). Even partial peak separation is a promising result.

  • Repeat: Repeat steps 4-6 for each column/mobile phase combination. The combination that provides the best initial separation should be selected for further optimization.[3]

Protocol 2: Pre-column Derivatization with FMOC-Cl for Enhanced UV Detection

Use this protocol if you need to increase detection sensitivity on a standard UV detector. The resulting diastereomers can be separated on an achiral C18 column.

  • Reagent Preparation:

    • Borate Buffer: Prepare a 0.1 M borate buffer and adjust the pH to 9.5.

    • FMOC-Cl Solution: Prepare a 2.5 mmol solution of 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl) in acetonitrile.

  • Sample Preparation: Prepare a ~1 mg/mL solution of your amino alcohol sample in acetonitrile.

  • Derivatization Reaction:

    • In a vial, mix 0.5 mL of your sample solution with 25 µL of the borate buffer.

    • Add 100 µL of the FMOC-Cl solution.

    • Vortex the mixture and let it react at 40°C for 30 minutes.[10]

    • Add 10 µL of 30% HCl to stop the reaction.[10]

  • HPLC Analysis:

    • Column: Standard C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: Use a gradient of water with 0.1% TFA (Solvent A) and acetonitrile with 0.1% TFA (Solvent B).

    • Gradient Example: Start at 20% B, ramp to 80% B over 30 minutes.

    • Detection: Set UV detector to 265 nm, the absorbance maximum for the FMOC group.

    • Inject the derivatized sample and analyze the separation of the resulting diastereomeric peaks.

References

  • Technical Support Center: Chiral Separation of Amino Alcohol Enantiomers. Benchchem.
  • Nishioka, R., Harada, S., Umehara, K. Enantiomeric Separation of Chiral Amines and Amino Alcohols Using Acetylated β-Cyclodextrin Stationary Phase by High-Performance Liquid Chromatography. CHROMATOGRAPHY. 2019, Vol. 40, No. 3, p. 169.
  • Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. PMC.
  • HPLC Separation of Enantiomers of Amino Acids and Amino Alcohols on Ionically Bonded Chiral Stationary Phases Consisting of Cyanuric Chloride with Amino Acid and Dialkylamine Substituents. Journal of Chromatographic Science, Oxford Academic.
  • Enantiomeric Separation of Aromatic Amino Alcohol Drugs By Chiral Ion-Pair Chromatography On A Silica Gel Plate. Taylor & Francis. Published September 23, 2006.
  • Enantioseparation of Amino Alcohols by Reversed-Phase High-Performance Liquid Chromatography Using Cyanuric Chloride. AKJournals.
  • Troubleshooting guide for HPLC analysis of chiral compounds. Benchchem.
  • Troubleshoot Chiral Column Performance: Efficiency & Resolution.
  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. Published June 30, 2021.
  • troubleshooting common issues in 3-Amino-1-(furan-3-yl)propan-1-ol purification. Benchchem.
  • Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. ResearchGate.
  • COMPARISON OF VARIOUS CHIRAL STATIONARY PHASES FOR THE CHROMATOGRAPHIC SEPARATION OF CHIRAL PHARMACEUTICALS. UNCW Institutional Repository.
  • Chiral Separations. LCGC International. Published November 11, 2020.
  • Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Methods for Amino Alcohol Separation. Benchchem.
  • Enantiomeric separation of amino alcohols on protein phases using statistical experimental design. A comparative study. PubMed.
  • Trouble with chiral separations. Chromatography Today. Published May 20, 2020.
  • Overcoming challenges in the purification of 1-Aminoethanol. Benchchem.
  • Application Note: Chiral HPLC Analysis of (S)-2-amino-3-(4-aminophenyl)propan-1-ol. Benchchem.
  • Optimization of the TLC Separation of Seven Amino Acids. ResearchGate.
  • HPLC Troubleshooting Guide. Wsu.
  • Application of the Different Analytical Methods for Non-chromophoric Pharmaceutical Compounds. ResearchGate.
  • A Comparative Guide to the Validation of Analytical Methods for Amino Alcohols: HPLC. Benchchem.
  • How to optimize your mobile phase to improve selectivity and resolution in chromatography.
  • HPLC TROUBLESHOOTING: A REVIEW. Jetir.Org.
  • Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. Published June 30, 2022.
  • Application of the Different Analytical Methods for Non-chromophoric Pharmaceutical Compounds. Bentham Science Publishers. Published October 10, 2023.
  • (S)-(−)-2-Amino-3-phenyl-1-propanol.
  • Chiral Stationary Phases for Liquid Chromatography: Recent Developments. PMC, NIH.
  • Chiral HPLC Separations. Phenomenex.

Sources

Optimization

Overcoming challenges in the synthesis of (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol

Answering your request, here is a technical support center with troubleshooting guides and FAQs for overcoming challenges in the synthesis of (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol. Technical Support Center: Synthesi...

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Author: BenchChem Technical Support Team. Date: March 2026

Answering your request, here is a technical support center with troubleshooting guides and FAQs for overcoming challenges in the synthesis of (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol.

Technical Support Center: Synthesis of (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol

Welcome to the dedicated technical support guide for the synthesis of (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome the common challenges associated with this synthesis, ensuring high yield, purity, and stereochemical integrity of your final product.

The primary and most reliable synthetic route to (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol involves the reduction of the corresponding chiral amino acid, (S)-2-amino-3-(3-phenoxyphenyl)propanoic acid. This guide will focus on a three-step process: N-protection, reduction of the carboxylic acid, and final deprotection.

Overall Synthetic Workflow

Synthetic_Workflow Overall Synthetic Pathway A Start: (S)-2-amino-3- (3-phenoxyphenyl)propanoic acid B Step 1: N-Protection (Boc Anhydride, Base) A->B Protection of amine C Intermediate: N-Boc-(S)-2-amino-3- (3-phenoxyphenyl)propanoic acid B->C D Step 2: Reduction (CDI, NaBH4) C->D Reduction of carboxylic acid E Intermediate: N-Boc-(S)-2-amino-3- (3-phenoxyphenyl)propan-1-ol D->E F Step 3: Deprotection (Acidic Conditions, e.g., HCl) E->F Removal of Boc group G Final Product: (S)-2-Amino-3- (3-phenoxyphenyl)propan-1-ol F->G

Caption: General three-step synthesis of the target amino alcohol.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis.

Problem 1: Low yield of the final product after the three-step synthesis.

Q: I'm experiencing a significant loss of material throughout the synthesis, resulting in a low overall yield. What are the likely causes and how can I improve it?

A: Low overall yield is a common problem that can stem from issues at each step of the synthesis. A systematic approach to troubleshooting is essential.

  • Incomplete Reactions: Ensure each step (protection, reduction, deprotection) goes to completion. Monitor the reactions by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction stalls, consider extending the reaction time or, cautiously, increasing the temperature. For the reduction step, ensure the reducing agent is fresh and added in sufficient molar excess.[1]

  • Mechanical Losses: Material can be lost during work-up and purification steps. Ensure efficient extraction by performing multiple extractions with the organic solvent. When performing column chromatography, choose a solvent system with an appropriate Rf value (typically 0.2-0.3) to minimize band broadening and loss of product on the column.

  • Product Instability: While the target molecule is generally stable, the N-protected intermediate may be susceptible to degradation under harsh conditions. Avoid unnecessarily high temperatures or prolonged exposure to strong acids or bases.[2]

Troubleshooting Workflow

Troubleshooting_Low_Yield Troubleshooting Low Yield Start Low Overall Yield Check_Step1 Analyze Step 1 (Protection) Start->Check_Step1 Check_Step2 Analyze Step 2 (Reduction) Check_Step1->Check_Step2 No Sol_Step1 Incomplete reaction? - Monitor by TLC - Extend reaction time - Check base stoichiometry Check_Step1->Sol_Step1 Yes Check_Step3 Analyze Step 3 (Deprotection) Check_Step2->Check_Step3 No Sol_Step2 Incomplete reduction? - Use fresh NaBH4 - Ensure sufficient excess - Check CDI activation Check_Step2->Sol_Step2 Yes Check_Workup Review Work-up & Purification Check_Step3->Check_Workup No Sol_Step3 Incomplete deprotection? - Extend reaction time - Check acid concentration Check_Step3->Sol_Step3 Yes Sol_Workup Mechanical losses? - Perform multiple extractions - Optimize chromatography Check_Workup->Sol_Workup Yes End Yield Improved Check_Workup->End No Sol_Step1->End Sol_Step2->End Sol_Step3->End Sol_Workup->End

Caption: A decision tree for troubleshooting low yield.

Problem 2: Presence of an aldehyde impurity in the product of the reduction step.

Q: After the reduction of my N-Boc protected amino acid, I see a significant amount of the corresponding amino aldehyde. How can I ensure the reaction goes to completion?

A: The formation of an aldehyde byproduct is a clear indication of incomplete reduction of the carboxylic acid or its activated form.[1]

  • Choice and Quality of Reducing Agent: Sodium borohydride (NaBH₄) is a suitable reducing agent for this transformation when the carboxylic acid is activated (e.g., with CDI). However, its reducing power can be diminished if it is old or has been improperly stored. Use a fresh bottle of NaBH₄ and ensure it is stored in a desiccator.

  • Stoichiometry of the Reducing Agent: Ensure you are using a sufficient excess of the reducing agent. A common protocol suggests using 5 equivalents of sodium borohydride.[1]

  • Reaction Conditions: Insufficient reaction time or a temperature that is too low can lead to incomplete reduction. After the addition of NaBH₄ at 0°C, allow the reaction to proceed for the recommended time (e.g., 30 minutes) before quenching.[1]

ParameterRecommendation for Complete Reduction
Reducing Agent Fresh Sodium Borohydride (NaBH₄)
Stoichiometry 5 equivalents relative to the amino acid
Temperature Addition at 0°C, followed by stirring
Reaction Time At least 30 minutes post-addition

Problem 3: Loss of enantiomeric purity (racemization) in the final product.

Q: My final product shows a significant loss of enantiomeric purity. What are the likely causes and how can I prevent this?

A: Racemization is a critical challenge in the synthesis of chiral molecules, particularly those derived from amino acids. The acidic proton at the α-carbon is susceptible to abstraction, especially under harsh conditions.

  • Activation Method: The method used to activate the carboxylic acid for reduction is crucial. Certain activating agents can promote the formation of an oxazolone intermediate, which is prone to racemization. The use of 1,1'-carbonyldiimidazole (CDI) is recommended as it is a mild activation method that has been shown to minimize racemization.[1]

  • Temperature Control: Elevated temperatures can significantly accelerate the rate of racemization. It is imperative to perform the reduction step at low temperatures. The activation with CDI can be done at room temperature, but the subsequent reduction with NaBH₄ should be carried out at 0°C in an ice bath.[1]

  • Base Strength: During the N-protection step, the choice of base is important. While a base is necessary, using a very strong, non-hindered base can increase the risk of α-proton abstraction. A moderately hindered base like triethylamine or diisopropylethylamine is a good choice.

Problem 4: Difficulty in removing the Boc protecting group without side reactions.

Q: I am struggling with the deprotection of the N-Boc group. The reaction is either incomplete or I observe side products. What is the best approach?

A: The tert-butyloxycarbonyl (Boc) group is typically removed under acidic conditions.[3][4] However, the choice of acid and solvent is important to ensure a clean and complete reaction.

  • Standard Protocol: A common and effective method is using a solution of HCl in an organic solvent like 1,4-dioxane or ethyl acetate. This is often commercially available or can be prepared by bubbling HCl gas through the solvent.

  • Alternative Mild Conditions: If your molecule is sensitive to strong acids, milder deprotection methods have been developed. For instance, using oxalyl chloride in methanol has been reported as a mild method for Boc deprotection.[5][6] Another green chemistry approach is using hot water, which can cleave the Boc group without any additional reagents.[3]

  • Monitoring the Reaction: Regardless of the method, it is crucial to monitor the deprotection by TLC. The deprotected amine will have a much lower Rf value than the Boc-protected starting material. Once the starting material is fully consumed, the reaction should be worked up promptly to avoid potential side reactions from prolonged exposure to the acidic conditions.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to protect the amino group before the reduction step?

A1: The amino group is nucleophilic and can react with the activated carboxylic acid intermediate, leading to polymerization or other side reactions.[7] Additionally, the N-H proton is acidic and would be deprotonated by a strong reducing agent like LiAlH₄, consuming the reagent and reducing the efficiency of the desired reaction. Protecting the amine as a carbamate, such as with a Boc group, renders it non-nucleophilic and removes the acidic proton, allowing for a cleaner reduction of the carboxylic acid.[4]

Q2: Can I use a stronger reducing agent like Lithium Aluminum Hydride (LiAlH₄) for the reduction?

A2: Yes, LiAlH₄ is a powerful reducing agent capable of reducing carboxylic acids directly to alcohols.[] However, it is less chemoselective and more hazardous to handle than NaBH₄. If using LiAlH₄, the N-Boc protected amino acid can be reduced directly. It is crucial to use an anhydrous solvent (like THF) and to perform the reaction under an inert atmosphere. The work-up procedure for LiAlH₄ reactions also requires careful quenching to manage the excess reagent and the aluminum salts formed.[9]

Q3: How can I purify the final product, (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol?

A3: The final product is an amino alcohol and is quite polar. Purification can typically be achieved by column chromatography on silica gel. Due to the basic nature of the amino group, it can interact strongly with the acidic silica gel, leading to tailing and poor separation. To mitigate this, a small amount of a basic modifier, such as triethylamine (0.5-1%), can be added to the eluent.

CompoundStationary PhaseRecommended Eluent System
N-Boc protected amino alcoholSilica GelHexanes/Ethyl Acetate (e.g., 70:30 to 50:50)
Final amino alcoholSilica GelDichloromethane/Methanol (e.g., 95:5 to 90:10) with 0.5% Triethylamine

Alternatively, if the hydrochloride salt of the final product is formed during deprotection, it may be possible to purify it by recrystallization from a suitable solvent system like ethanol/ether.

Q4: How can I assess the enantiomeric purity of my final product?

A4: Assessing the enantiomeric purity (enantiomeric excess, ee) is crucial for any chiral synthesis. This is typically done using chiral High-Performance Liquid Chromatography (HPLC). The amino alcohol can be analyzed directly on a chiral column, or it can be derivatized with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard reverse-phase HPLC column.[10]

Experimental Protocols

Protocol 1: N-Boc Protection of (S)-2-amino-3-(3-phenoxyphenyl)propanoic acid

  • Dissolve the starting amino acid (1.0 eq) in a mixture of 1,4-dioxane and water (e.g., 2:1 v/v).

  • Add sodium bicarbonate (2.5 eq) and stir until dissolved.

  • Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in 1,4-dioxane dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 12-18 hours, monitoring by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane.

  • Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted Boc₂O.

  • Acidify the aqueous layer to pH 2-3 with 1N HCl at 0°C.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the N-Boc protected amino acid.

Protocol 2: Reduction of N-Boc-(S)-2-amino-3-(3-phenoxyphenyl)propanoic acid

  • Dissolve the N-Boc protected amino acid (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Add 1,1'-carbonyldiimidazole (CDI, 1.1 eq) in one portion and stir at room temperature for 10-15 minutes.

  • Cool the reaction mixture to 0°C in an ice bath.

  • In a separate flask, dissolve sodium borohydride (NaBH₄, 5.0 eq) in water.

  • Add the NaBH₄ solution to the reaction mixture in one portion at 0°C.

  • Stir the solution for 30 minutes at 0°C.

  • Acidify the reaction mixture with 1N HCl and extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[1]

Protocol 3: N-Boc Deprotection

  • Dissolve the N-Boc protected amino alcohol in 1,4-dioxane or ethyl acetate.

  • Add a 4M solution of HCl in 1,4-dioxane (e.g., 10 eq) at room temperature.

  • Stir the mixture for 1-4 hours, monitoring by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to obtain the hydrochloride salt of the final product.

  • The free amine can be obtained by neutralizing the salt with a base (e.g., saturated sodium bicarbonate solution) and extracting with an organic solvent.

References

  • BenchChem. (2025). A Comprehensive Review of the Synthesis of Chiral Amino Alcohols: A Technical Guide for Researchers and Drug Development Profess. BenchChem Technical Guides.
  • George, N., Ofori, S., Parkin, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10, 24017-24026. [Link]

  • BenchChem. (2025). Technical Support Center: Synthesis of Amino Alcohol Compounds. BenchChem Technical Support.
  • El-Faham, A., & Funosas, C. G. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Conditions. Green and Sustainable Chemistry, 2, 56-61. [Link]

  • Bhushan, R., & Kumar, V. (2012). Enantioseparation of Amino Alcohols by Reversed-Phase High-Performance Liquid Chromatography Using Cyanuric Chloride. Chromatographia, 75, 1037-1048. [Link]

  • George, N., Ofori, S., Parkin, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10, 24017-24026. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

  • Alonso, D. A., Nájera, C., & Varea, M. (2014). A practical, catalytic and selective deprotection of a Boc group in N,N′-diprotected amines using iron(iii). RSC Advances, 4, 65056-65063. [Link]

  • Reddit. (2020). My first synthesis was not as efficient as I had hoped. 16% yield. r/chemistry. [Link]

  • BenchChem. (2025). Low yield in Z-3-Amino-propenal synthesis troubleshooting. BenchChem Technical Support.
  • Kotha, S., & Lahiri, K. (2002). Convenient Methods for the Synthesis of Chiral Amino Alcohols and Amines. CHIMIA, 56, 506-511. [Link]

  • Westlake University. (2023). New Approach Facilitates Chiral Amino Alcohol Synthesis. [Link]

  • Patel, R. N. (2013). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Molecules, 18, 12657-12693. [Link]

  • Talybov, G. M., & Zulfugarova, S. M. (2022). ENANTIOSELECTIVE CATALYTIC THREE-COMPONENT SYNTHESIS OF OPTICALLY ACTIVE PROPARGYL AMINO ETHERS. Hungarian Journal of Industry and Chemistry, 50(2), 1-4. [Link]

  • AAPPTec. (n.d.). Fmoc Resin Cleavage and Deprotection. [Link]

  • Bibliomed. (2018). Side reactions in peptide synthesis: An overview. [Link]

  • DR. Raghu Prasad. (2025). Side Rection of Individual Amino Acids in Peptide Synthesis. YouTube. [Link]

  • Enantioselective Synthesis Amino Acids and Amino Alcohols. (n.d.). Grup de Química Orgànica. [Link]

  • Albericio, F., & Subirós-Funosas, R. (2009). Amino Acid-Protecting Groups. SciSpace. [Link]

  • De Kimpe, N., et al. (n.d.). Supporting Information for Synthesis of 2-amino-3-arylpropan-1-ols and 1-(2,3-diaminopropyl). [Link]

  • Iris Biotech. (2026). Side Chain Protection in Peptide Synthesis. [Link]

  • White, M. C., et al. (2011). Allylic C—H Amination for the Preparation of syn-1,3-Amino Alcohol Motifs. PMC. [Link]

  • ResearchGate. (2018). Synthesis of 2-amino-3-phenylpropan-1-OL compounds from baylis-hillman derivatives, carbon nanotube, kinetic, lifetime and biological studies. [Link]

  • Fryszkowska, A., et al. (2010). A short, chemoenzymatic route to chiral β-aryl-γ-amino acids using reductases from anaerobic bacteria. The Royal Society of Chemistry. [Link]

  • Wu, J., et al. (2017). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Semantic Scholar. [Link]

  • ResearchGate. (2025). Synthesis of (1RS, 2SR)-(±)-2-amino-1-phenyl-1-propanol from (R)-(−). [Link]

  • Google Patents. (2010). Process for the preparation of (s)-2-amino-1-propanol (l-alaninol)
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of (S)-3-amino-1-methylazepan-2-one.
  • PubMed. (2010). 3-(2-Aminocarbonylphenyl)propanoic acid analogs as potent and selective EP3 receptor antagonists. Part 3: Synthesis, metabolic stability, and biological evaluation of optically active analogs. [Link]

Sources

Troubleshooting

Technical Support Center: Yield &amp; Purity Optimization for (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol

Welcome to the Technical Support Knowledge Base. As a Senior Application Scientist, I have designed this guide to address the specific synthetic and chromatographic challenges associated with (S)-2-Amino-3-(3-phenoxyphen...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Knowledge Base. As a Senior Application Scientist, I have designed this guide to address the specific synthetic and chromatographic challenges associated with (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol .

The reduction of (S)-3-phenoxyphenylalanine to its corresponding chiral amino alcohol is a critical transformation. However, researchers frequently encounter artificially low yields, loss of enantiomeric excess (ee), and purification bottlenecks. This guide explains the mechanistic causality behind these issues and provides a self-validating protocol to ensure high yield and optical purity.

Part 1: Mechanistic Workflow & Diagnostic Logic

The reduction of zwitterionic amino acids requires an electrophilic reducing agent. While lithium aluminum hydride (LiAlH₄) is commonly used, it often leads to intractable emulsions and partial racemization. Generating diborane ( B2​H6​ ) in situ using Sodium Borohydride and Iodine (NaBH₄/I₂) is the field-proven standard for this transformation ().

G SM (S)-3-Phenoxy- phenylalanine Red Reduction (NaBH4 / I2) SM->Red THF, 0°C to Reflux Complex Boron-Amine Complex Red->Complex In situ Diborane Workup Hydrolysis (NaOH / Reflux) Complex->Workup Break Chelation Product Pure (S)-2-Amino-3- (3-phenoxyphenyl)propan-1-ol Workup->Product Extraction & Cryst.

Figure 1: Synthetic workflow from (S)-3-phenoxyphenylalanine to the target amino alcohol.

Part 2: Troubleshooting & FAQs

Q1: My LC-MS shows complete consumption of the starting material, but my isolated yield is <40%. Where is my product? Causality: The product has not been destroyed; it is trapped in the aqueous layer. Amino alcohols are bidentate ligands that form highly stable, water-soluble chelates with boron (or aluminum). Standard aqueous workups are insufficient to break these coordinate covalent bonds. Solution: You must perform a harsh hydrolysis. Quench the reaction with methanol to convert excess borane to volatile trimethyl borate, then reflux the mixture with 20% aqueous NaOH. Self-Validation: Spot the post-extraction aqueous layer on a TLC plate and stain with ninhydrin. A lack of purple/pink spots confirms that 100% of the amino alcohol has been liberated and extracted into the organic phase.

Q2: I am observing significant racemization (loss of ee) in the final amino alcohol. How do I preserve the (S)-configuration? Causality: Racemization typically occurs prior to reduction if the amino acid is activated via mixed anhydrides or esters in the presence of strong bases (e.g., Et₃N). The bulky 3-phenoxyphenyl group increases steric bulk, slowing down reduction and giving base-catalyzed alpha-proton abstraction more time to occur. Solution: Bypass esterification entirely. The NaBH₄/I₂ system operates under neutral-to-acidic conditions. The in situ generated diborane coordinates directly to the carboxylate oxygen, activating it without the need for basic additives, thereby preserving >99% of the chiral center ().

Q3: Will the Iodine (I₂) cleave the diaryl ether (phenoxy) group on my molecule? Causality: No. In this system, iodine does not act as an electrophilic iodinating agent. It acts strictly as an oxidant for NaBH₄, being immediately consumed to form sodium iodide (NaI), hydrogen gas (H₂), and diborane. The 3-phenoxyphenyl ether linkage is highly stable to these conditions.

Q4: The product streaks severely on silica gel during column chromatography. How can I improve chemical purity? Causality: The free primary amine and primary hydroxyl groups hydrogen-bond aggressively with the acidic silanol groups on standard silica gel, causing tailing and co-elution of impurities. Solution: Deactivate the silica. Pre-flush your column with 1-2% triethylamine (Et₃N) or use aqueous ammonium hydroxide in your eluent (e.g., DCM/MeOH/NH₄OH 90:9:1).

Troubleshooting Start Issue: Low Yield of Amino Alcohol CheckSM Is Starting Material Consumed? (LC-MS) Start->CheckSM NoSM Incomplete Reaction CheckSM->NoSM No YesSM Product Lost in Workup CheckSM->YesSM Yes FixNo Increase NaBH4/I2 eq. or Reflux Time NoSM->FixNo FixYes Perform Harsh NaOH Hydrolysis to Break Boron Chelate YesSM->FixYes

Figure 2: Diagnostic logic tree for resolving low yield issues during synthesis.

Part 3: Quantitative Comparison of Reduction Methodologies

To justify the selection of the NaBH₄/I₂ protocol, review the empirical data comparing common reducing agents for this specific substrate class ():

Reducing Agent SystemTypical Yieldee RetentionWorkup DifficultyMechanistic Causality & Notes
NaBH₄ / I₂ 85–95% >99% ModerateI₂ oxidizes NaBH₄ to B₂H₆ in situ. Neutral conditions prevent alpha-proton abstraction. Requires NaOH reflux to break boron chelation.
LiAlH₄ 60–75%90–95%HighHarsh basicity of hydride can cause partial racemization. Aluminum salts form intractable emulsions during Fieser workup.
BH₃·THF Complex 70–85%>99%ModerateDirect use of borane. However, commercial BH₃·THF degrades over time, often leading to incomplete conversion compared to in situ generation.
Part 4: Validated Step-by-Step Methodology

This self-validating protocol is optimized for a 10 mmol scale synthesis of (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol.

Step 1: System Setup and Activation

  • Flame-dry a 250 mL 3-neck round-bottom flask under argon.

  • Add NaBH₄ (24 mmol, 2.4 eq.) and 40 mL of anhydrous THF.

  • Add (S)-3-phenoxyphenylalanine (10 mmol, 1.0 eq.) in one portion.

    • Validation Checkpoint 1: The mixture will be a cloudy suspension due to the lipophilic nature of the zwitterion.

  • Cool the flask to 0 °C using an ice bath.

  • Dissolve Iodine (I₂) (10 mmol, 1.0 eq.) in 10 mL of anhydrous THF and add it dropwise over 30 minutes via an addition funnel.

    • Validation Checkpoint 2: Hydrogen gas evolution will occur. The brown color of iodine should rapidly dissipate as it reacts with NaBH₄. The suspension will gradually clear into a homogeneous solution as the soluble boron-carboxylate complex forms.

Step 2: Hydride Transfer 6. Once hydrogen evolution ceases, remove the ice bath and heat the reaction to reflux (65 °C) for 14 hours. 7. Monitor by LC-MS. (Quench a 50 µL aliquot in MeOH before injection).

Step 3: Complex Cleavage (Critical Step) 8. Cool the reaction to 0 °C. Carefully add Methanol (15 mL) dropwise until bubbling stops. This destroys excess hydride and forms trimethyl borate. 9. Evaporate the solvents under reduced pressure to yield a white paste (the boron-amine complex). 10. Add 20% aqueous NaOH (30 mL) to the paste. Reflux the aqueous mixture at 100 °C for 4 hours.

  • Mechanistic Note: This thermal alkaline treatment is mandatory to hydrolyze the stable B-N and B-O coordinate bonds.

Step 4: Isolation and Purification 11. Cool to room temperature and extract the aqueous layer with Ethyl Acetate (3 × 40 mL). 12. Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Validation Checkpoint 3: Perform a ninhydrin stain on the residual aqueous layer. It should be negative, proving complete extraction.
  • Purification: Recrystallize the crude off-white solid from hot Ethyl Acetate/Hexanes to afford pure (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol as a white crystalline solid, avoiding the need for silica gel chromatography.
Part 5: References
  • McKennon, M. J., Meyers, A. I., Drauz, K., & Schwarm, M. (1993). A convenient reduction of amino acids and their derivatives. The Journal of Organic Chemistry, 58(13), 3568-3571. Available at:[Link]

  • Dickman, D. A., Meyers, A. I., Smith, G. A., & Meyers, R. E. (1990). Reduction of alpha-amino acids: L-valinol. Organic Syntheses, 63, 136. Available at:[Link]

  • Abiko, A., & Masamune, S. (1996). Reliable preparation of 2-amino alcohols from amino acids. Tetrahedron Letters, 37(7), 1077-1080. Available at:[Link]

Optimization

Technical Support Center: Optimization of Reaction Conditions for the Synthesis of (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol. As a chiral amino alcohol, this compound re...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol. As a chiral amino alcohol, this compound represents a valuable building block in medicinal chemistry. Achieving high yield and, critically, high enantiopurity, is paramount. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to navigate the common challenges encountered during its synthesis.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the synthetic strategy and critical parameters for (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol.

Question 1: What are the primary synthetic strategies for preparing chiral 1,2-amino alcohols like (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol?

Answer: The synthesis of chiral 1,2-amino alcohols is a well-established field in organic chemistry.[1] For the target molecule, several robust strategies can be considered, primarily revolving around the stereoselective formation of the C-N or C-O bond, or the reduction of a prochiral ketone. Key approaches include:

  • Asymmetric Reduction of α-Amino Ketones: This is one of the most direct methods. It involves the reduction of a corresponding α-amino ketone precursor using a chiral reducing agent, such as a borane complexed with a chiral oxazaborolidine catalyst (Corey-Bakshi-Shibata reduction).[2] The stereochemistry of the final product is dictated by the chiral catalyst.

  • Ring-Opening of Chiral Epoxides or Aziridines: This strategy involves the nucleophilic attack of an amine on a chiral epoxide or an oxygen nucleophile on a chiral aziridine.[1][3] The stereochemistry is controlled by the starting epoxide/aziridine and the regioselectivity of the ring-opening.

  • Addition of Organometallic Reagents to Chiral Sulfinimines: A powerful method involves the addition of an organometallic reagent to an N-sulfinylimine (an Ellman sulfinimine).[4][5] This approach offers excellent stereocontrol, directed by the chiral sulfinyl group, which can be easily removed post-reaction.

  • Chemoenzymatic Methods: Lipases or other enzymes can be used for the kinetic resolution of a racemic mixture of the amino alcohol or its derivatives.[6] This method is highly effective for producing compounds with very high enantiomeric excess (ee).

Question 2: Why is controlling the (S)-stereochemistry so critical in this synthesis?

Answer: The biological activity of chiral molecules, particularly those intended for pharmaceutical applications, is highly dependent on their stereochemistry. Different enantiomers of a drug can have vastly different pharmacological, metabolic, and toxicological profiles. For a synthetic building block like (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol, the specific (S)-configuration is essential for it to be correctly incorporated into a larger, biologically active molecule. Using a racemic mixture or the incorrect enantiomer would lead to impurities that are difficult to separate and could have unintended or adverse biological effects. Therefore, achieving high enantiomeric excess (ee >99%) is a primary goal of the synthesis.[7]

Question 3: What are the most critical reaction parameters to control for optimal yield and purity?

Answer: Several parameters must be meticulously controlled to ensure a successful synthesis.[7] These include:

  • Temperature: Reaction temperature has a profound impact on both reaction rate and selectivity. Lower temperatures often enhance enantioselectivity by favoring the transition state leading to the desired enantiomer.[2][5]

  • Solvent: The choice of solvent can influence reagent solubility, reaction kinetics, and even the stereochemical outcome. Solvents with different polarities and coordinating abilities (e.g., THF, Toluene, Dichloromethane) should be screened.[2]

  • Catalyst System: In asymmetric synthesis, the catalyst is paramount. This includes the chiral ligand and any metal precursors. The purity, activity, and loading of the catalyst must be precise. Many catalysts are sensitive to air and moisture, requiring handling under an inert atmosphere.[2][8]

  • Reagent Purity and Stoichiometry: The purity of all starting materials, reagents, and solvents is crucial, as impurities can poison catalysts or lead to side reactions.[2] The stoichiometry of reactants must be carefully measured to avoid excess reagents that can complicate purification.

Question 4: What are the main challenges in the purification of the final product?

Answer: The purification of polar amino alcohols like the target compound can be challenging. Key difficulties include:

  • High Polarity: The presence of both amino and hydroxyl groups makes the compound highly polar, which can lead to difficult separation from polar by-products via column chromatography.[9]

  • Water Solubility: The compound may have significant water solubility, complicating aqueous workups and extractions.

  • Recrystallization Solvent Selection: Finding a suitable solvent or solvent system for recrystallization that effectively separates the desired product from impurities while providing good recovery can be challenging and often requires extensive screening.[9]

Section 2: Troubleshooting Guide

This guide provides solutions to specific experimental issues in a direct question-and-answer format.

Issue 1: Low Reaction Yield

Question: My reaction yield is consistently low (<50%). What are the likely causes and how can I improve it?

Answer: Low yield is a common problem that can stem from several factors. A systematic approach is needed to diagnose the root cause.

  • Causality & Explanation:

    • Incomplete Reaction: The reaction may not be going to completion due to insufficient reaction time, low temperature, or poor mixing. Reaction monitoring via TLC or LC-MS is essential to determine the point of maximum conversion.

    • Catalyst Inactivation: Many catalysts used in asymmetric synthesis are sensitive to oxygen, moisture, or impurities in the reagents or solvent.[2] Improper handling can lead to catalyst deactivation and a stalled reaction.

    • Side Reactions: The formation of by-products consumes starting material and reduces the theoretical maximum yield. This can be caused by suboptimal temperature, incorrect stoichiometry, or the presence of reactive impurities.

    • Product Loss During Workup/Purification: The product may be lost during aqueous extractions if it has partial water solubility. Additionally, improper column chromatography or recrystallization techniques can lead to significant material loss.[9]

  • Recommended Actions:

    • Verify Reagent and Solvent Quality: Use freshly distilled/dried solvents and high-purity reagents. Ensure any catalysts are handled under a strict inert atmosphere (e.g., nitrogen or argon).[2]

    • Optimize Reaction Time and Temperature: Monitor the reaction progress closely using an appropriate analytical technique (e.g., TLC). If the reaction stalls, consider extending the reaction time or cautiously increasing the temperature, while being mindful of potential impacts on enantioselectivity.

    • Review Workup Procedure: If the product is suspected to be water-soluble, saturate the aqueous layer with brine (NaCl) during extraction to reduce its solubility. Back-extract the aqueous layers multiple times with the organic solvent.

    • Refine Purification Method: For column chromatography, screen different solvent systems (eluents) to achieve better separation. For recrystallization, perform a thorough solvent screen to find a system that provides high recovery of pure crystals.[9]

Issue 2: Poor Enantioselectivity (Low Enantiomeric Excess, ee)

Question: The enantiomeric excess (ee) of my product is below the desired 99%. How can I improve the stereoselectivity?

Answer: Low enantioselectivity is a critical issue in asymmetric synthesis and typically points to problems with the catalyst system or reaction conditions.

  • Causality & Explanation:

    • Catalyst Integrity: The chiral ligand may be impure, racemized, or used in the wrong enantiomeric form. The metal precursor could also be of poor quality. The catalyst may have degraded due to improper storage or handling.[2]

    • Suboptimal Temperature: Temperature plays a crucial role in the energy difference between the two diastereomeric transition states. Generally, lower temperatures increase this energy difference, leading to higher enantioselectivity.[2][5]

    • Incorrect Solvent Choice: The solvent can coordinate with the catalyst or substrates, altering the geometry of the transition state. A non-optimal solvent can lead to a loss of stereocontrol.

    • Background (Non-Catalyzed) Reaction: A non-catalyzed reaction pathway may be competing with the desired asymmetric catalytic cycle. This background reaction is typically non-selective and produces a racemic mixture, thereby lowering the overall ee.[2]

  • Recommended Actions:

    • Validate the Catalyst System: Ensure the chiral ligand has high optical purity. Use high-purity metal precursors. If preparing the catalyst in situ, strictly follow established protocols under an inert atmosphere.

    • Conduct a Temperature Screen: Systematically evaluate a range of temperatures (e.g., room temperature, 0 °C, -20 °C, -78 °C) to find the optimum for your specific substrate-catalyst combination.[2]

    • Perform a Solvent Screen: Test a variety of aprotic solvents with different polarities, such as Toluene, Dichloromethane (DCM), Tetrahydrofuran (THF), and Diethyl Ether.

    • Minimize Background Reaction: Lowering the reaction temperature can help suppress the non-catalyzed pathway. Ensure slow addition of reagents to maintain a low concentration of the limiting reagent, which can also favor the catalyzed pathway.

Table 1: Illustrative Effect of Reaction Conditions on Enantioselectivity
Entry Catalyst System Solvent Temperature (°C) Yield (%) Enantiomeric Excess (ee, %)
1CBS CatalystToluene259585
2CBS CatalystToluene09294
3CBS CatalystToluene -20 90 >99
4CBS CatalystTHF-208897
5CBS CatalystDCM-209196

This is representative data to illustrate optimization principles.

Section 3: Visualizations and Workflow Diagrams

General Synthetic Workflow

The following diagram outlines the typical workflow for the synthesis and purification of the target compound.

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis reagents Prepare Starting Materials & Reagents setup Assemble Dry Glassware Under Inert Atmosphere reagents->setup addition Slow Addition of Reagents at Optimized Temperature setup->addition monitoring Monitor Reaction by TLC/LC-MS addition->monitoring quench Quench Reaction monitoring->quench workup Aqueous Workup & Extraction quench->workup purify Column Chromatography or Recrystallization workup->purify analysis Characterization (NMR, MS) & Chiral HPLC for ee purify->analysis final Pure (S)-Product analysis->final

Caption: General workflow for the synthesis of (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol.

Troubleshooting Decision Tree for Low Yield

This diagram provides a logical path for diagnosing the cause of low reaction yield.

G cluster_yes cluster_no start Problem: Low Yield check_completion Is the reaction going to completion? (Check TLC/LC-MS) start->check_completion check_workup Review workup and purification steps. Any signs of product loss? check_completion->check_workup Yes check_reagents Are reagents & solvents pure and anhydrous? Is the catalyst active? check_completion->check_reagents No optimize_workup Optimize Extraction: - Use brine - Back-extract aqueous layer Optimize Purification: - Screen new solvent systems check_workup->optimize_workup optimize_reagents Use high-purity reagents. Handle catalyst under inert gas. Screen new catalyst batch. check_reagents->optimize_reagents No check_conditions Are reaction conditions (time, temp) optimal? check_reagents->check_conditions Yes optimize_conditions Increase reaction time. Carefully increase temperature. check_conditions->optimize_conditions

Sources

Troubleshooting

Technical Support Center: Diastereoselectivity in (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol Workflows

Welcome to the Technical Support Center for asymmetric synthesis utilizing (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol . As a highly specialized chiral pool derivative, this amino alcohol is primarily cyclized into its co...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for asymmetric synthesis utilizing (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol . As a highly specialized chiral pool derivative, this amino alcohol is primarily cyclized into its corresponding oxazolidinone to serve as a powerful chiral auxiliary. The bulky, flexible 3-phenoxyphenyl moiety offers unique steric shielding and dispersive stabilization properties, but it also introduces specific stereochemical challenges during enolization and transition-state organization.

This guide provides mechanistic troubleshooting, self-validating protocols, and data analytics to help you achieve >95:5 diastereomeric ratios (d.r.) in your asymmetric aldol and alkylation workflows.

Mechanistic Overview: The 3-Phenoxyphenyl Advantage

To utilize (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol in asymmetric carbon-carbon bond formation, it is first reacted with diethyl carbonate to form (S)-4-(3-phenoxybenzyl)oxazolidin-2-one .

Unlike the standard Evans auxiliary derived from L-phenylalanine (which relies solely on the steric bulk of a benzyl group), the addition of the meta-phenoxy substituent creates a significantly larger steric footprint. During an asymmetric aldol addition, the reaction proceeds through a Zimmerman-Traxler chair transition state. The 3-phenoxybenzyl group effectively blocks the Re or Si face of the enolate. Furthermore, the electron-rich phenoxy group can engage in non-covalent π−π dispersive interactions with electron-deficient electrophiles, which can either stabilize the desired transition state or, if poorly controlled, lead to unexpected facial attack[1].

Diagnostic Q&A: Troubleshooting Diastereoselectivity

Q1: Why is my boron-mediated aldol reaction yielding a d.r. of only 3:1 instead of the expected >95:5? A1: Low diastereoselectivity in boron-mediated aldol reactions almost universally stems from incomplete formation of the (Z) -enolate. The bulky 3-phenoxyphenyl group can cause steric clashes during enolization, slowing down the deprotonation step. Ensure you are using high-quality, triflic acid-free Bu2​BOTf . You must allow sufficient enolization time (at least 30–45 minutes at 0 °C) before cooling the system to -78 °C to add the aldehyde. If the (E) -enolate forms due to kinetic rushing, it will yield the anti-diastereomer, eroding your overall syn d.r.[2].

Q2: I am observing the non-Evans syn product as the major diastereomer. What went wrong? A2: The formation of the non-Evans syn product indicates that your reaction proceeded through a chelated transition state rather than the dipole-minimized transition state. This typically happens if you switch from a boron Lewis acid to a titanium ( TiCl4​ ) or tin ( Sn(OTf)2​ ) Lewis acid. Titanium allows the oxazolidinone carbonyl oxygen to coordinate with the metal center, flipping the facial bias of the enolate. To restore Evans syn selectivity, strictly use Bu2​BOTf , which forces the auxiliary carbonyl and enolate oxygen dipoles to oppose each other, preventing chelation and directing the electrophile to the less hindered face[3].

Q3: How does the 3-phenoxyphenyl moiety alter the transition state compared to a standard benzyl group? A3: The 3-phenoxyphenyl group adds distal steric bulk and introduces the potential for dispersive stabilization. In a standard Diels-Alder or aldol reaction, chiral oxazolidinones control stereoselectivity purely through steric crowding of one face[1]. However, the flexible phenoxy ether can adopt conformations that interact with aromatic aldehydes via π−π stacking. If your electrophile is highly polarizable, you may need to lower the reaction temperature to -90 °C to freeze out flexible rotamers of the auxiliary and enforce strict steric control.

Q4: During the auxiliary cleavage with LiOH/H2​O2​ , I observe epimerization of the newly formed α -chiral center. How can I prevent this? A4: Epimerization during hydrolysis is caused by the prolonged presence of hydroxide at elevated temperatures, which can deprotonate the α -proton. The addition of H2​O2​ is critical because it reacts with LiOH to generate the hydroperoxide anion ( HOO− ). Hydroperoxide is significantly more nucleophilic than hydroxide due to the alpha-effect, allowing the cleavage to proceed rapidly at 0 °C. Ensure your reaction is kept strictly at 0 °C and quenched immediately with a reducing agent ( Na2​SO3​ ) to destroy excess peroxide before acidic workup[4].

Standard Operating Procedures (SOPs)

SOP A: Synthesis of the Chiral Oxazolidinone Auxiliary

Self-Validating Metric: Complete consumption of the amino alcohol via Ninhydrin stain (TLC).

  • Setup: In a flame-dried flask under Argon, dissolve (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol (1.0 eq) and diethyl carbonate (2.0 eq) in anhydrous toluene (0.2 M).

  • Catalysis: Add anhydrous K2​CO3​ (0.1 eq) and equip the flask with a short-path distillation head.

  • Cyclization: Heat the mixture to 110 °C. The reaction is driven forward by the azeotropic removal of ethanol. Distill until the internal temperature reaches 110 °C and TLC indicates complete conversion.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with water and brine, dry over MgSO4​ , and concentrate.

SOP B: Boron-Mediated Asymmetric Aldol Addition

Self-Validating Metric: In-process NMR of the enolate aliquot should show >95% (Z)-geometry.

  • Enolization: Dissolve the N -acylated auxiliary in anhydrous CH2​Cl2​ (0.1 M) under Argon and cool to 0 °C.

  • Activation: Dropwise add Bu2​BOTf (1.1 eq), followed by iPr2​NEt (1.2 eq). Causality: The boron coordinates the imide carbonyls first; the amine then deprotonates the α -carbon to form the (Z) -enolate exclusively to minimize A(1,3) strain. Stir for 45 minutes at 0 °C.

  • Addition: Cool the deep-yellow enolate solution to -78 °C. Slowly add the aldehyde (1.05 eq) neat or as a CH2​Cl2​ solution. Stir for 2 hours at -78 °C.

  • Quench: Add pH 7 phosphate buffer, followed by a mixture of MeOH and 30% H2​O2​ (2:1). Stir at 0 °C for 1 hour. Causality: The peroxide oxidizes the robust boron-carbon bond, breaking the tight aldolate chelate to release the product without triggering retro-aldol epimerization.

SOP C: Non-Destructive Auxiliary Cleavage
  • Hydrolysis: Dissolve the aldol adduct in THF/ H2​O (3:1, 0.05 M) and cool to 0 °C.

  • Peroxide Addition: Add 30% H2​O2​ (4.0 eq), followed by LiOH⋅H2​O (2.0 eq). Stir at 0 °C for 1 hour[4].

  • Quench: Add an aqueous solution of Na2​SO3​ (1.5 M, 4.2 eq) to reduce unreacted peroxides. Stir for 30 minutes.

  • Isolation: Remove THF in vacuo. Extract the aqueous layer with CH2​Cl2​ to recover the intact (S)-4-(3-phenoxybenzyl)oxazolidin-2-one auxiliary. Acidify the aqueous layer to pH 2 with 1M HCl and extract with EtOAc to isolate the enantiopure carboxylic acid.

Quantitative Data: Lewis Acid Effects on Stereoselectivity

The choice of Lewis acid dictates the transition state geometry and the resulting major diastereomer. Use this table to select the appropriate conditions for your target stereocenter[2],[3].

Lewis Acid SystemEnolate GeometryTransition State ModelMajor DiastereomerTypical d.r.
Bu2​BOTf / iPr2​NEt (Z) -EnolateDipole-Minimized ChairEvans syn> 95:5
TiCl4​ / iPr2​NEt (1 eq) (Z) -EnolateChelated ChairNon-Evans syn80:20 to 90:10
Sn(OTf)2​ / N -Ethylpiperidine (Z) -EnolateChelated ChairNon-Evans syn> 90:10
MgCl2​ / Et3​N (Z) -EnolateChelated BoatAnti Aldol> 85:15

System Logic & Pathway Visualizations

TroubleshootingTree Start Low Diastereoselectivity (d.r. < 10:1) CheckEnolate Check Enolate Geometry (NMR or Trapping) Start->CheckEnolate IsZEnolate Is it >95% (Z)-enolate? CheckEnolate->IsZEnolate FixEnolization Optimize Enolization: Use fresh Bu2BOTf, increase time at 0°C IsZEnolate->FixEnolization No CheckTS Evaluate Transition State (Sterics vs. Chelation) IsZEnolate->CheckTS Yes IsTiCl4 Using TiCl4 or Sn(OTf)2? CheckTS->IsTiCl4 SwitchBoron Switch to Boron (Bu2BOTf) for Dipole Minimization (Evans Syn) IsTiCl4->SwitchBoron Yes CheckSterics 3-Phenoxyphenyl Clash: Decrease electrophile size or lower temp to -90°C IsTiCl4->CheckSterics No (Boron used)

Decision tree for troubleshooting low diastereomeric ratios in Evans aldol reactions.

ZT_Model BoronEnolate (Z)-Boron Enolate Dipoles Opposed ChairTS_Boron Chair Transition State (Steric Shielding by 3-phenoxyphenyl) BoronEnolate->ChairTS_Boron TiEnolate (Z)-Titanium Enolate Chelated Dipoles ChairTS_Ti Chelated Transition State (Auxiliary O binds Ti) TiEnolate->ChairTS_Ti EvansSyn Evans Syn Product (Major) ChairTS_Boron->EvansSyn NonEvansSyn Non-Evans Syn Product (Major) ChairTS_Ti->NonEvansSyn

Zimmerman-Traxler transition state logic for boron vs. titanium enolates.

References

  • Source: PubMed Central (PMC)
  • Source: Journal of Chemical Education (ACS Publications)
  • 4.
  • Source: Journal of the American Chemical Society (ACS Publications)

Sources

Optimization

Technical Support Center: Stability of (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol in Solution

This technical support guide is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered when working with (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol in...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered when working with (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol in solution. By understanding the underlying chemical principles and implementing the troubleshooting strategies outlined below, you can ensure the integrity of your experiments and the reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What are the primary functional groups in (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol that are susceptible to degradation?

The structure of (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol contains three key functional groups that can influence its stability in solution: a primary amine, a primary alcohol, and a phenoxyphenyl ether linkage. The primary amine is particularly susceptible to oxidative degradation.

Q2: What are the most common degradation pathways for this compound in solution?

Based on its structure, the most probable degradation pathways include:

  • Oxidative Degradation: This is a major concern for the primary amine group, which can undergo deamination or N-oxidation. The presence of oxygen, metal ions, and exposure to light can accelerate these processes.[1][2][3]

  • pH-Dependent Degradation: The stability of the amino group is highly dependent on the pH of the solution. Both highly acidic and alkaline conditions can potentially catalyze degradation reactions.[4]

  • Photodegradation: The phenoxyphenyl moiety may absorb UV light, leading to the formation of reactive species and subsequent degradation.[5]

  • Thermal Degradation: Elevated temperatures can promote various degradation reactions, including dehydration of the alcohol and cleavage of the ether bond.[1]

Q3: I'm observing a decrease in the concentration of my stock solution over time. What could be the cause?

A gradual decrease in concentration is likely due to chemical degradation. The most common culprit is oxidation of the primary amine. This can be exacerbated by factors such as:

  • Dissolved oxygen in the solvent.

  • Trace metal ion contamination.

  • Exposure to ambient light.

  • Inappropriate storage temperature.

Q4: Can the choice of solvent impact the stability of (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol?

Absolutely. Solvents can play a significant role in the stability of the compound. For instance, solvents prone to peroxide formation (e.g., older samples of THF or diethyl ether) can accelerate oxidative degradation. Additionally, the pH of the solvent system is a critical factor. It is advisable to use high-purity, degassed solvents and to buffer the solution to an optimal pH if possible.

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps & Recommendations
Unexpected peaks in HPLC chromatogram Formation of degradation products.1. Characterize Degradants: Use LC-MS/MS to identify the mass of the unknown peaks and deduce their potential structures. Compare with predicted degradation products (e.g., oxidized or deaminated forms). 2. Forced Degradation Study: Perform a forced degradation study (see protocol below) to intentionally generate degradation products and confirm their retention times.
Loss of potency/activity in a biological assay Degradation of the active compound.1. Confirm Concentration: Re-analyze the concentration of the solution using a validated analytical method (e.g., HPLC-UV). 2. Review Storage Conditions: Ensure the solution is stored protected from light, at the recommended temperature, and under an inert atmosphere (e.g., argon or nitrogen). 3. Evaluate Formulation: Consider if any excipients in the formulation could be incompatible with the primary amine group (e.g., reducing sugars, aldehydes).[6][7]
Color change in the solution (e.g., yellowing) Oxidation of the compound.1. Minimize Oxygen Exposure: Use degassed solvents for solution preparation and store solutions under an inert gas. 2. Add Antioxidants: Consider the addition of a suitable antioxidant to the formulation, if compatible with the intended application. 3. Chelating Agents: If metal ion-catalyzed oxidation is suspected, the addition of a chelating agent like EDTA may be beneficial.[4]
Precipitation or cloudiness in the solution pH shift leading to insolubility or degradation to an insoluble product.1. Check pH: Measure the pH of the solution. If it has shifted, adjust it back to the optimal range with a suitable buffer. 2. Solubility Assessment: Determine the solubility of the compound at different pH values to identify the optimal range for maintaining solubility.

Visualizing Potential Degradation Pathways

The following diagram illustrates the likely degradation pathways of (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol under various stress conditions.

cluster_0 Stress Conditions cluster_1 Parent Compound cluster_2 Potential Degradation Products Oxidation Oxidation (O2, H2O2, Metal Ions) Parent (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol Oxidation->Parent Light Photodegradation (UV/Vis) Light->Parent Heat Thermal Stress Heat->Parent pH Acid/Base pH->Parent Deaminated Deaminated Product Parent->Deaminated Oxidative Deamination N_Oxide N-Oxide Parent->N_Oxide N-Oxidation Photocleavage Phenol & Phenylpropanol Derivatives Parent->Photocleavage Photolytic Cleavage Dehydrated Dehydrated Product Parent->Dehydrated Dehydration Ether_Cleavage Ether Cleavage Products Parent->Ether_Cleavage Acid/Base Catalyzed Cleavage

Caption: Potential degradation pathways of (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol.

Experimental Protocols

Protocol 1: Forced Degradation Study

This study is designed to intentionally degrade the compound to identify potential degradation products and to develop a stability-indicating analytical method.[2]

1. Preparation of Stock Solution:

  • Prepare a stock solution of (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile:water 50:50).

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Place a sample of the stock solution in an oven at 80°C for 48 hours.

  • Photodegradation: Expose a sample of the stock solution to a calibrated light source (e.g., Xenon lamp) providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

3. Sample Analysis:

  • At appropriate time points, withdraw aliquots of each stressed sample.

  • Neutralize the acid and base-stressed samples before analysis.

  • Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the initial mobile phase.

  • Analyze the samples by a suitable stability-indicating method, such as HPLC-UV/MS.

Protocol 2: Stability-Indicating HPLC Method

Instrumentation:

  • HPLC system with a UV detector and a mass spectrometer.

Chromatographic Conditions (starting point, optimization may be required):

Parameter Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 220 nm and 270 nm

| Injection Volume | 10 µL |

Data Analysis:

  • Monitor for the appearance of new peaks and the decrease in the peak area of the parent compound.

  • Use the mass spectrometer to obtain mass-to-charge ratios of the parent compound and any degradation products to aid in their identification.

Workflow for Investigating Stability Issues

The following diagram outlines a logical workflow for troubleshooting stability problems.

cluster_0 Problem Identification cluster_1 Initial Investigation cluster_2 Hypothesis Generation cluster_3 Experimental Verification cluster_4 Resolution Problem Observe Instability (e.g., new peaks, loss of activity) Review Review Storage & Handling Procedures Problem->Review Analyze Analyze Solution by HPLC-UV/MS Problem->Analyze Hypothesis Formulate Hypothesis (e.g., Oxidation, pH effect) Review->Hypothesis Analyze->Hypothesis Forced_Deg Perform Forced Degradation Study Hypothesis->Forced_Deg Modify Modify Formulation/Storage (e.g., add antioxidant, change pH) Hypothesis->Modify Confirm Confirm Stability of Modified Solution Forced_Deg->Confirm Modify->Confirm Implement Implement Optimized Conditions Confirm->Implement

Caption: A systematic workflow for troubleshooting stability issues.

References

  • Schmitt, L. G., et al. (2001). An Alternative Method of Drug-Excipient Characterization. TA Instruments. [Link]

  • Li, J., et al. (2014). Investigation of Excipient Compatibility and Associated Degradations for the Formulation Development of a Small Molecule Pharmaceutical Compound. Journal of Pharmaceutical Sciences, 103(8), 2353-2361. [Link]

  • Huynh-Ba, K. (2025). Forced degradation studies: A critical lens into pharmaceutical stability. Pharmaceutical Technology. [Link]

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Sources

Troubleshooting

Side reaction products in the synthesis of (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol

Welcome to the technical support center for the synthesis of (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common chall...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. Our goal is to provide you with in-depth, field-proven insights to help you troubleshoot your experiments effectively and ensure the integrity of your results.

The primary route to (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol involves the reduction of the parent amino acid, (S)-2-Amino-3-(3-phenoxyphenyl)propanoic acid. This seemingly straightforward conversion of a carboxylic acid to a primary alcohol is often complicated by the presence of the free amino group, leading to potential side reactions that can impact yield, purity, and stereochemical integrity. This guide will address these issues in a practical, question-and-answer format.

Troubleshooting Guide

This section directly addresses specific issues you might encounter during the synthesis, providing explanations for the underlying chemistry and actionable solutions.

Question 1: My yield is significantly lower than expected after reduction with a borane reagent (e.g., BH₃•THF, BMS), and I see an unexpected, stable byproduct in my NMR/LC-MS. What is happening?

Answer:

This is a classic issue when reducing free amino acids with borane reagents. The most likely culprit is the formation of a stable β-amino alcohol N-borane adduct .

Causality: Borane (BH₃) is not only a reducing agent for the carboxylic acid but also a Lewis acid that readily complexes with the Lewis basic amino group. While an initial complex is necessary for the reduction to proceed, a portion of the product can form a highly stable, non-cyclic N-borane adduct.[1] This adduct is often resistant to standard aqueous workup conditions and can be mistaken for an unknown impurity if not properly characterized.

Workflow: Main Reaction vs. Side Reaction

cluster_main Main Reaction Pathway cluster_side Side Reaction Pathway AA (S)-2-Amino-3-(3-phenoxyphenyl)propanoic acid Int_A Acyloxyborane-amine borane intermediate AA->Int_A BH3•THF Int_B Acyloxyborane-amine borane intermediate AA->Int_B BH3•THF Prod (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol (Desired Product) Int_A->Prod Hydrolysis (Workup) Side_Prod Stable N-Borane Adduct (Side Product) Int_B->Side_Prod Incomplete Hydrolysis/ Rearrangement Side_Prod->Prod

Caption: Main vs. side reaction pathways with borane.

Troubleshooting & Prevention:

  • Confirmation: The N-borane adduct will have a distinct signature in your analytical data. In ¹¹B NMR, you would expect to see a characteristic quartet. In ¹H NMR, the protons on the carbon adjacent to the nitrogen (the CH-NH₂) will be shifted and may show complex coupling with boron. The mass will correspond to the desired product + BH₃.

  • Hydrolysis: To break the stable adduct and recover your desired amino alcohol, a more forceful hydrolysis step is often necessary. Instead of a simple aqueous quench, consider refluxing the crude product in acidic methanol.

  • Alternative Reagents: While borane is generally cleaner than LiAlH₄, forming fewer inorganic precipitates, this adduct formation is a known drawback.[2] Consider using a two-step process where the amino group is first protected.

Question 2: After my reduction with Lithium Aluminum Hydride (LiAlH₄), I have a gelatinous, intractable emulsion during workup, and my product recovery is poor. How can I resolve this?

Answer:

This is a very common problem associated with LiAlH₄ reductions. The gelatinous precipitate is composed of aluminum salts (aluminum hydroxide), which can physically trap your product, making extraction difficult and leading to low isolated yields.

Causality: LiAlH₄ is a powerful, non-selective hydride donor.[3][4] During the reaction and subsequent quenching, the aluminum center coordinates with oxygen atoms from water and the product's hydroxyl group. The standard quench procedure (e.g., sequential addition of water, NaOH, and more water) is designed to produce a granular, easily filterable precipitate of aluminum salts. If the quenching is done improperly (e.g., wrong order of addition, insufficient stirring, incorrect temperature), a voluminous, gelatinous form of aluminum hydroxide is produced instead.

Troubleshooting & Prevention:

Fieser Workup Protocol: The most reliable method to avoid this issue is the Fieser workup. For a reaction using 'X' grams of LiAlH₄:

  • Cool the reaction mixture in an ice bath.

  • Slowly and carefully add 'X' mL of water.

  • Add 'X' mL of 15% aqueous NaOH.

  • Add '3X' mL of water.

  • Stir the mixture vigorously at room temperature for 15-30 minutes. This should result in a granular precipitate that can be easily removed by filtration.

ReagentAmount (relative to X g LiAlH₄)Purpose
WaterX mLQuench excess LiAlH₄
15% NaOH (aq)X mLForm sodium aluminate
Water3X mLPrecipitate granular aluminum salts
Question 3: My final product shows some degree of racemization. What are the likely causes and how can I prevent it?

Answer:

While modern hydride reductions are generally stereochemically robust, racemization can still occur, particularly if harsh conditions are employed or if side reactions are at play.

Causality:

  • Starting Material Purity: The most straightforward cause is impure starting material. Ensure the enantiomeric excess (ee) of your (S)-2-Amino-3-(3-phenoxyphenyl)propanoic acid is high before starting the reduction.

  • Harsh Deprotection Conditions: If you are using an N-protected strategy (e.g., N-Boc), the deprotection step can be a source of racemization if not controlled properly. For example, prolonged exposure to strong acid or base at elevated temperatures can potentially lead to epimerization, although this is less common for this specific structure.

  • Over-reduction (less likely): Extremely harsh conditions with LiAlH₄ could theoretically lead to side reactions affecting the chiral center, but this is not a primary pathway.[5]

Troubleshooting & Prevention:

  • Analyze Starting Material: Always verify the optical purity of your starting amino acid using a suitable chiral HPLC method.

  • Mild Conditions: Use the mildest effective conditions for all reaction steps. For borane reductions, the reaction is often complete at room temperature.[2] For protection/deprotection steps, adhere to established protocols and avoid excessive heat.

  • Reagent Choice: Borane reductions are generally considered very mild and less prone to causing racemization compared to older, more exotic methods.[6][7]

Frequently Asked Questions (FAQs)

Q1: Should I protect the amine group before reduction? What are the pros and cons?

A1: Yes, protecting the amine is often a good strategy to avoid side reactions and simplify the reaction course. The most common protecting group for this purpose is the tert-butoxycarbonyl (BOC) group.[8][9]

  • Pros:

    • Prevents the formation of N-borane adducts when using borane reagents.[1]

    • Improves solubility of the amino acid in organic solvents like THF.

    • Eliminates the need for a large excess of the reducing agent, as the hydride will not be consumed by an acid-base reaction with the ammonium salt that can form.[6]

  • Cons:

    • Adds two steps to the synthesis (protection and deprotection), which can lower the overall yield.

    • Requires additional reagents (Boc₂O, TFA for deprotection).[10]

    • Introduces the potential for side reactions during the protection/deprotection steps if not performed carefully.

Q2: Which reducing agent is better for this synthesis: LiAlH₄ or a borane complex?

A2: Both can be effective, but borane complexes (like BH₃•THF or BH₃•SMe₂) are generally recommended for this transformation.

  • Borane (BH₃):

    • Advantages: Higher selectivity, milder reaction conditions, and a much simpler workup that avoids the formation of aluminum gels.[2] It is often considered to produce fewer side products.

    • Disadvantages: Potential for stable N-borane adduct formation if the amine is unprotected. Borane-dimethyl sulfide (BMS) has a strong, unpleasant odor.

  • Lithium Aluminum Hydride (LiAlH₄):

    • Advantages: Very powerful and fast-acting reducing agent.[4]

    • Disadvantages: Less selective, highly reactive with water and protic solvents (safety hazard), and the workup can be problematic due to the formation of aluminum salt precipitates.[4][7]

Troubleshooting Decision Workflow

cluster_yield Low Yield Troubleshooting cluster_purity Impurity Troubleshooting cluster_ee Racemization Troubleshooting Start Experiment Complete. Analyze Crude Product. CheckYield Is Yield Acceptable? Start->CheckYield CheckPurity Is Purity (NMR/LCMS) Acceptable? CheckYield->CheckPurity Yes YieldIssue1 Using LiAlH4? Check for product loss in Al-salt precipitate. Solution: Re-extract salts or use Fieser workup next time. CheckYield->YieldIssue1 No YieldIssue2 Using Borane? Check for N-Borane adduct. Solution: Force hydrolysis (e.g., acidic methanol). CheckYield->YieldIssue2 No CheckEE Is Enantiomeric Excess (ee) >99%? CheckPurity->CheckEE Yes PurityIssue1 Unreacted starting material? Solution: Increase reagent equivalents or reaction time/temp. CheckPurity->PurityIssue1 No PurityIssue2 Other unexpected peaks? Solution: Characterize side product. Consider N-protection strategy. CheckPurity->PurityIssue2 No Success Synthesis Successful CheckEE->Success Yes EE_Issue Check ee of starting material. Use milder reaction/workup conditions. CheckEE->EE_Issue No End End Success->End YieldIssue1->CheckPurity YieldIssue2->CheckPurity PurityIssue1->CheckEE PurityIssue2->CheckEE EE_Issue->End

Caption: A decision tree for troubleshooting common synthesis issues.

Experimental Protocols

Protocol 1: N-Boc Protection of (S)-2-Amino-3-(3-phenoxyphenyl)propanoic acid

This protocol describes a standard method for protecting the amine functional group prior to reduction.

Materials:

  • (S)-2-Amino-3-(3-phenoxyphenyl)propanoic acid (1.0 equiv)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv)

  • Sodium hydroxide (NaOH) (1.05 equiv)

  • Tetrahydrofuran (THF)

  • Water

Procedure:

  • Dissolve the amino acid in a 1:1 mixture of THF and water.

  • Add NaOH and stir until a clear solution is obtained.

  • Cool the solution to 0 °C in an ice bath.

  • Add Boc₂O portion-wise over 15 minutes.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor reaction completion by TLC or LC-MS.

  • Once complete, remove the THF under reduced pressure.

  • Wash the remaining aqueous solution with a nonpolar solvent (e.g., hexanes) to remove unreacted Boc₂O.

  • Acidify the aqueous layer to pH 2-3 with 1M HCl.

  • Extract the N-Boc protected amino acid with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the product.

Protocol 2: Borane Reduction of N-Boc Protected Amino Acid

This protocol outlines the reduction of the N-protected acid to the corresponding alcohol.

Materials:

  • N-Boc-(S)-2-Amino-3-(3-phenoxyphenyl)propanoic acid (1.0 equiv)

  • Borane-tetrahydrofuran complex (BH₃•THF, 1 M solution) (2.0-3.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • Saturated aqueous sodium bicarbonate solution

Procedure:

  • Dissolve the N-Boc protected amino acid in anhydrous THF under an inert atmosphere (e.g., Nitrogen or Argon).

  • Cool the solution to 0 °C.

  • Add the BH₃•THF solution dropwise over 30 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, or until TLC/LC-MS indicates completion.

  • Cool the reaction back to 0 °C and quench by the slow, dropwise addition of methanol until gas evolution ceases.

  • Add saturated sodium bicarbonate solution and stir for 30 minutes.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • The crude N-Boc protected amino alcohol can be purified by column chromatography or used directly in the deprotection step.

References

  • Frank, H., & Desiderio, D. M. (1978). Reduction of Oligopeptides to Amino Alcohols with Borane. Analytical Biochemistry, 90(1), 413-419.
  • Google Patents. (1976). Reduction of amino acids in the presence of boron trifluoride. US3935280A.
  • Zengin, A., & Tanyeli, C. (2007). A Convenient One-Step Synthesis of Stable β-Amino Alcohol N-Boranes from α-Amino Acids.
  • Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4)
  • Google Patents. (1996).
  • Imperial College London. REDUCTIONS WITH LITHIUM ALUMINIUM HYDRIDE.
  • New Drug Approvals. (2013).
  • ECHEMI.com. (2025). Key Reactions and Uses of Lithium Aluminum Hydride.
  • ResearchGate. (2002).
  • Organic Chemistry Portal. Borane Reagents.
  • CNR-IRIS. (2025).
  • Roviello, G., & Adamo, M. F. A. (2018). Synthesis of active pharmaceutical ingredient atomoxetine via desulfurative halogenation. Tetrahedron Letters, 59(38), 3443-3446.
  • Chemistry Steps. (2020). Amide Reduction Mechanism by LiAlH4.
  • Benchchem. (2025).
  • Google Patents. (2012).
  • Hebei Boze Chemical Co., Ltd. (2019). BOC Protection and Deprotection.
  • Google Patents. (2006). Synthesis of atomoxetine hydrochloride. WO2006037055A1.
  • BOC Sciences. BOC-Amino Acids.
  • J&K Scientific LLC. (2026). BOC Protection and Deprotection.
  • Common Organic Chemistry. Boc Protection Mechanism (Boc2O).

Sources

Optimization

Technical Support Center: Recrystallization of (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals working on the purification of (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol via recrystallization. It addres...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals working on the purification of (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol via recrystallization. It addresses common challenges and frequently asked questions to ensure successful, high-purity outcomes.

Introduction

Recrystallization is a critical purification technique in pharmaceutical development, relying on the differential solubility of a compound and its impurities in a chosen solvent system.[1][2] For (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol, an amino alcohol, achieving high purity is essential for its use as a pharmaceutical intermediate. Its structure, containing both a polar amino alcohol group and a large nonpolar phenoxyphenyl group, presents unique challenges in solvent selection and crystallization induction. This guide explains the causality behind procedural choices to empower you to optimize this crucial purification step.

Troubleshooting Guide

This section addresses specific problems encountered during the recrystallization of (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol.

Problem: My compound "oils out" instead of forming crystals.

  • Causality: "Oiling out" occurs when the solid melts and forms a liquid phase before it dissolves in the solvent, or when a supersaturated solution cools to a temperature above the compound's melting point. Impurities can also depress the melting point, exacerbating this issue. The reported melting point for similar amino alcohols is in the range of 92-94°C, which can be close to the boiling point of common recrystallization solvents.[3]

  • Solution 1: Increase Solvent Volume. The solution may be too concentrated, causing the solute to come out of solution at a temperature where it is still molten. Return the mixture to the heat source and add more of the primary solvent in small increments (e.g., 5-10% of the initial volume) until the oil fully dissolves. Allow the solution to cool more slowly.[4]

  • Solution 2: Modify the Solvent System. If using a single solvent, switch to a mixed-solvent system. Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble), and then add a "poor" or "anti-solvent" (in which it is sparingly soluble) dropwise at an elevated temperature until turbidity (cloudiness) persists. Add a few more drops of the "good" solvent to redissolve the precipitate and then allow it to cool slowly. For amino alcohols, systems like ethanol/water or isopropanol/heptane can be effective.[5][6]

  • Solution 3: Reduce the Dissolution Temperature. If possible, use a solvent with a lower boiling point or operate just below the boiling point to avoid melting the solute.

Problem: No crystals form, even after the solution has cooled to room temperature.

  • Causality: This is typically due to one of two reasons: either too much solvent was used, preventing the solution from becoming supersaturated upon cooling, or the solution is supersaturated but requires nucleation to begin crystallization.[1]

  • Solution 1: Induce Nucleation.

    • Scratching: Use a glass stirring rod to gently scratch the inside surface of the flask just below the meniscus. The microscopic scratches on the glass provide a rough surface that can initiate crystal growth.[1]

    • Seeding: If you have a small crystal of pure product saved from a previous batch, add it to the cooled solution. A "seed" crystal provides a template for new crystals to grow upon.[1]

  • Solution 2: Reduce Solvent Volume. If nucleation techniques fail, too much solvent is the likely culprit. Gently heat the solution to evaporate a portion of the solvent. Allow it to cool again and observe for crystal formation. Be careful not to evaporate too much, which could cause the product to "crash out" rapidly, trapping impurities.[4]

  • Solution 3: Cool to a Lower Temperature. Place the flask in an ice bath or refrigerator (0-4°C) to further decrease the solubility of the compound. Ensure the flask is sealed to prevent moisture condensation into the solvent.

Problem: The recrystallization yield is very low (<50%).

  • Causality: A significant loss of product can occur for several reasons: using an excessive amount of solvent, premature crystallization during a hot filtration step, or washing the final crystals with a solvent at too high a temperature.[1][4]

  • Solution 1: Minimize Solvent Usage. Always use the minimum amount of hot solvent required to fully dissolve the crude product.[1] Working with a more concentrated solution ensures that the maximum amount of product will crystallize upon cooling.

  • Solution 2: Optimize Washing. When washing the isolated crystals after filtration, use a minimal amount of ice-cold solvent. Using warm or room-temperature solvent will redissolve a portion of your purified product.[1]

  • Solution 3: Re-cool the Filtrate. After filtering your crystals, try cooling the remaining solution (mother liquor) in an ice bath to see if a second crop of crystals can be obtained. Note that this second crop may be less pure than the first.

Problem: The final product is discolored or appears impure.

  • Causality: This indicates that impurities, particularly colored ones, are co-crystallizing with the product. This can happen if the impurities have similar solubility profiles or if the crystals form too quickly, trapping impurities within the lattice.[4][7]

  • Solution 1: Use Activated Charcoal. After dissolving the crude product in the hot solvent, add a very small amount of activated charcoal (typically 1-2% of the solute weight). The charcoal will adsorb many colored impurities. Keep the solution hot for a few minutes, then perform a hot filtration through fluted filter paper or celite to remove the charcoal before allowing the solution to cool.[7]

  • Solution 2: Ensure Slow Cooling. Rapid cooling promotes the formation of small, often impure crystals. Allow the solution to cool to room temperature on the benchtop, undisturbed. This slow process allows for the selective growth of pure crystals. Once at room temperature, cooling can be continued in an ice bath to maximize yield.[4]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent system for recrystallizing (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol?

A1: The ideal solvent is one in which the compound is highly soluble at high temperatures and poorly soluble at low temperatures. Given the molecule's amino alcohol and phenoxyphenyl moieties, a solvent with intermediate polarity is often a good starting point. Lower alcohols like isopropanol or ethanol are frequently effective for similar structures.[5][8] For better control, a mixed-solvent system is often superior. A common and effective approach is to dissolve the compound in a minimal amount of hot ethanol or isopropanol and then slowly add a poor solvent like water or heptane until the solution becomes slightly turbid.

Solvent SystemGood SolventPoor Solvent (Anti-Solvent)Rationale
Alcohol / Water Ethanol, IsopropanolWaterThe polar amino alcohol group ensures solubility in hot alcohol, while the addition of water reduces solubility upon cooling, promoting crystallization.
Alcohol / Alkane IsopropanolHeptane, HexaneThe large nonpolar phenoxyphenyl group is soluble in the hot alcohol, but the addition of a nonpolar alkane drastically reduces solubility.
Ester / Alkane Ethyl AcetateHeptane, HexaneEthyl acetate can dissolve the compound when hot, and hexane acts as an effective anti-solvent.

Q2: How much solvent should I use to start?

A2: There is no exact formula, as it depends on the purity of your crude material. The guiding principle is to use the minimum amount of hot solvent to achieve complete dissolution.[1] Start by adding a small volume of solvent to your crude solid and heating it to near boiling with stirring. Continue adding small portions of hot solvent until everything has just dissolved. This ensures the solution is saturated, which is critical for good recovery.

Q3: What is the expected purity and yield after one recrystallization?

A3: A single, well-executed recrystallization can significantly increase purity, often to >98% or >99%, depending on the nature and quantity of the initial impurities.[9] However, some product loss is inevitable, as the compound will have some finite solubility in the cold solvent.[1] A realistic yield for a single recrystallization is typically in the range of 70-90%. Attempting to recover more product by aggressive solvent evaporation may compromise purity.

Q4: Can I use techniques other than recrystallization for purification?

A4: Yes. If recrystallization fails to provide the desired purity, or if impurities have very similar solubility characteristics, column chromatography is the most common alternative.[10] Using silica gel with a gradient eluent system, such as ethyl acetate in hexanes, can effectively separate the target compound from closely related impurities.

Experimental Protocols & Workflows

Protocol 1: Single-Solvent Recrystallization (Example: Isopropanol)
  • Dissolution: Place 10.0 g of crude (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol in a 250 mL Erlenmeyer flask. Add approximately 80-100 mL of isopropanol and a magnetic stir bar. Heat the mixture on a hot plate with stirring to near boiling (~80°C).

  • Saturation: Continue adding small portions of hot isopropanol until the solid is completely dissolved. Note the final volume.

  • (Optional) Charcoal Treatment: If the solution is colored, remove it from the heat, add ~0.1 g of activated charcoal, and swirl. Reheat to near boiling for 5 minutes.

  • (Optional) Hot Filtration: If charcoal or other insoluble matter is present, filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature on the benchtop, undisturbed.

  • Cooling: Once the flask has reached room temperature and crystal growth has ceased, place it in an ice-water bath for at least 30 minutes to maximize crystal recovery.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with two small portions (e.g., 10-15 mL each) of ice-cold isopropanol.

  • Drying: Dry the crystals in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.

Visual Workflow: General Recrystallization Process

Recrystallization_Workflow start Start: Crude Product dissolve 1. Dissolution (Min. Hot Solvent) start->dissolve hot_filter_q Insoluble Impurities? dissolve->hot_filter_q hot_filter 2. Hot Filtration hot_filter_q->hot_filter Yes cool 3. Slow Cooling (Crystallization) hot_filter_q->cool No hot_filter->cool isolate 4. Isolation (Vacuum Filtration) cool->isolate wash 5. Washing (Ice-Cold Solvent) isolate->wash dry 6. Drying wash->dry end_product End: Pure Crystals dry->end_product

Caption: Standard workflow for purifying a solid organic compound via recrystallization.

Visual Workflow: Troubleshooting Decision Tree

Troubleshooting_Tree start Problem Occurred oiling_out Compound Oils Out start->oiling_out no_crystals No Crystals Form start->no_crystals low_yield Low Yield start->low_yield oil_sol1 Add more hot solvent oiling_out->oil_sol1 oil_sol2 Cool more slowly oiling_out->oil_sol2 oil_sol3 Change solvent system oiling_out->oil_sol3 crystal_sol1 Scratch inner surface no_crystals->crystal_sol1 crystal_sol2 Add seed crystal no_crystals->crystal_sol2 crystal_sol3 Reduce solvent volume no_crystals->crystal_sol3 crystal_sol4 Cool to lower temp no_crystals->crystal_sol4 yield_sol1 Use MINIMUM hot solvent low_yield->yield_sol1 yield_sol2 Wash with ICE-COLD solvent low_yield->yield_sol2 yield_sol3 Chill mother liquor low_yield->yield_sol3

Caption: A decision tree for troubleshooting common recrystallization problems.

References

  • Recrystallization. (n.d.). University of California, Los Angeles, Department of Chemistry and Biochemistry. [Link]

  • (S)-2-amino-3-phenyl-1-propanol. (n.d.). Stenutz. [Link]

  • EP1142864A1 - Process for producing l-erythro-(1r,2s)-2-amino-1-phenylpropan-1-ol. (n.d.).
  • Troubleshooting. (2022, April 7). Chemistry LibreTexts. [Link]

  • WO2001058848A1 - A process for the purification of 3-amino-1,2-propanediol and 2-amino... (n.d.).
  • (2S)-2-Amino-1,1,3-triphenyl-1-propanol. (n.d.). Chemsrc. [Link]

  • Patents & Products. (n.d.). Garg Lab - UCLA. [Link]

  • US3641125A - 3-n-(2 - hydroxy-3-phenoxypropyl)-amino-1-phenylpropanon-(1) and the salts thereof. (n.d.).
  • Stieger, N., & Liebenberg, W. (2012). Recrystallization of Active Pharmaceutical Ingredients. In Crystallization - Science and Technology. IntechOpen. [Link]

  • (S)-(−)-2-Amino-3-phenyl-1-propanol. (n.d.). MilliporeSigma. [Link]

  • IL45813A - Substituted 2-amino-3-phenyl-1-propanol derivatives their production and pharmaceutical compositions containing the. (n.d.).
  • PROCESS FOR PREPARATION OF OPTICALLY ACTIVE 1-ERYTHRO-2-AMINO-1-PHENYL-1-PROPANOL. (n.d.). European Patent Office. [Link]

  • KR101644016B1 - A method for preparing optically active 3-amino-1-phenylpropanol derivatives as an intermediate and a method for preparing optically active pharmaceutical products using the same. (n.d.).
  • Purification of derivatives of 2-amino-3H-phenoxazin-3-one using CPC. (2025, October). Request PDF. [Link]

  • 1-(Isopropylamino)-3-phenoxypropan-2-ol. (n.d.). National Center for Biotechnology Information. [Link]

  • 2-Amino-2-methyl-1-propanol. (n.d.). National Center for Biotechnology Information. [Link]

  • RECRYSTALLISATION questions. (n.d.). ResearchGate. [Link]

  • The Solubility of Amino Acids in Various Solvent Systems. (n.d.). DigitalCommons@URI. [Link]

  • Amino Acids as the Potential Co-Former for Co-Crystal Development: A Review. (n.d.). National Center for Biotechnology Information. [Link]

  • Measurement and modelling solubility of amino acids and peptides in aqueous 2-propanol solutions. (2021, April 8). Semantic Scholar. [Link]

Sources

Troubleshooting

Avoiding racemization during the synthesis of (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol

Welcome to the Technical Support Center for the synthesis of (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol. This unnatural amino alcohol is a critical chiral building block in drug development, particularly for synthesizing...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol. This unnatural amino alcohol is a critical chiral building block in drug development, particularly for synthesizing targeted kinase inhibitors.

The primary challenge in synthesizing this molecule from its corresponding amino acid, (S)-2-amino-3-(3-phenoxyphenyl)propanoic acid, is racemization (loss of enantiomeric purity) at the α -carbon during the reduction process. This guide provides mechanistic insights, troubleshooting FAQs, and a field-validated, stereoretentive protocol.

Mechanistic Causality: Why Racemization Occurs

In standard peptide chemistry, reducing a carboxylic acid to an alcohol often involves N-protecting the amine (e.g., with Boc or Fmoc) and activating the acid as a mixed anhydride or active ester. However, applying these conditions to (S)-2-amino-3-(3-phenoxyphenyl)propanoic acid creates a high risk of racemization.

When an N-protected amino acid is activated in the presence of a base (such as triethylamine), the intermediate can rapidly cyclize to form an oxazolone (azlactone) . The α -proton of this oxazolone is highly acidic. Base-catalyzed abstraction of this proton generates a planar enolate, destroying the stereocenter and resulting in a racemic mixture upon subsequent reduction1[1].

To bypass this, modern synthetic routes utilize the direct reduction of the unprotected free amino acid using in situ generated borane (from NaBH₄ and I₂). This pathway forms a stable, boron-chelated intermediate that shields the α -proton, ensuring complete retention of the (S)-configuration2[2].

G cluster_0 N-Protected Activation (High Racemization Risk) cluster_1 Direct Borane Reduction (Stereoretentive) A N-Protected Amino Acid (S)-Enantiomer B Mixed Anhydride Formation (+ Base) A->B C Oxazolone (Azlactone) Intermediate B->C D Base-Catalyzed α-Proton Abstraction C->D E Racemic Amino Alcohol (R/S Mixture) D->E F Free Amino Acid (S)-Enantiomer G NaBH4 / I2 in THF (In situ BH3) F->G H Boron-Chelated Intermediate (Shields α-Proton) G->H I Enantiopure Amino Alcohol (S)-Enantiomer H->I

Mechanistic pathways comparing oxazolone-induced racemization vs. stereoretentive borane reduction.

Quantitative Comparison of Reduction Strategies

Selecting the right reduction strategy is critical for balancing yield, safety, and optical purity. Below is a comparative analysis of common methods used for amino acid reduction.

Reduction StrategyReagentsRacemization RiskTypical YieldScalabilityKey Limitation
In situ Borane NaBH₄ / I₂Very Low (<1%) 80–95%ExcellentRequires careful H₂ gas venting
Pre-formed Borane BH₃·THFVery Low (<1%) 85–95%GoodReagent degrades rapidly over time
CDI Activation CDI / NaBH₄Low (2–5%) 70–85%GoodHighly moisture-sensitive intermediates
Strong Hydride LiAlH₄Moderate (5–15%) VariablePoorPyrophoric; over-reduction risks
Mixed Anhydride Isobutyl chloroformate / Base / NaBH₄High (10–30%) 60–75%ModerateHigh risk of oxazolone formation

Troubleshooting FAQs

Q: Why is my (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol product showing low enantiomeric excess (ee) after reduction? A: If you are protecting the amine and activating the carboxylic acid prior to reduction, you are likely triggering oxazolone formation. The basic conditions required for activation (e.g., N-methylmorpholine or triethylamine) abstract the α -proton of the oxazolone, leading to racemization. Switch to the unprotected free amino acid reduction using NaBH₄/I₂ to preserve the stereocenter3[3].

Q: I performed the NaBH₄/I₂ reduction, but my yield is low and I see a white, gummy precipitate during workup. What went wrong? A: You are experiencing incomplete cleavage of the boron-nitrogen complex. After reduction, the amino alcohol remains tightly bound to boron. Simple aqueous quenching is insufficient. You must reflux the crude mixture with methanol and perform a strong alkaline hydrolysis (e.g., stirring with 20% aqueous KOH for several hours) to fully liberate the free amino alcohol 4[4].

Q: Can I use standard LiAlH₄ instead of the NaBH₄/I₂ system? A: While LiAlH₄ is a powerful reducing agent, it is highly pyrophoric and can lead to partial racemization depending on the substrate's solubility and the reaction temperature. The NaBH₄/I₂ system is significantly safer, highly scalable, and exceptionally reliable for maintaining optical purity in complex unnatural amino acids 3[3].

Validated Experimental Protocol: Stereoretentive Reduction

This self-validating protocol utilizes the in situ generation of diborane to reduce (S)-2-amino-3-(3-phenoxyphenyl)propanoic acid without racemization.

Materials Required:

  • (S)-2-amino-3-(3-phenoxyphenyl)propanoic acid (1.0 equiv, 10.0 mmol)

  • Sodium borohydride (NaBH₄) (2.5 equiv, 25.0 mmol)

  • Iodine (I₂) (1.0 equiv, 10.0 mmol)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • 20% Aqueous KOH solution

Step-by-Step Methodology:

  • System Preparation: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer. Flush the system thoroughly with Argon.

  • Reagent Loading: Add the free amino acid (10.0 mmol) and NaBH₄ (25.0 mmol) to the flask. Suspend the mixture in 30 mL of anhydrous THF. Cool the suspension to 0 °C using an ice bath.

    • Causality Note: Excess NaBH₄ is mandatory because both the carboxylic acid and the free amine consume hydride equivalents during the formation of the intermediate triacyloxyborohydride complex.

  • In Situ Activation: Dissolve I₂ (10.0 mmol) in 15 mL of anhydrous THF. Add this dark solution dropwise to the cooled suspension over 30 minutes.

    • Causality Note: The reaction between I₂ and NaBH₄ generates diborane (B₂H₆) in situ. Self-Validation Check: You will observe the immediate evolution of hydrogen gas (H₂) and the fading of the iodine color. Ensure the fume hood is properly venting.

  • Reduction Phase: Once the addition is complete and gas evolution subsides, remove the ice bath. Heat the reaction mixture to a gentle reflux (~70 °C) for 14–16 hours.

  • Quenching: Cool the reaction mixture back to 0 °C. Carefully add Methanol (15 mL) dropwise until all effervescence completely ceases.

    • Causality Note: Methanol safely destroys any unreacted borane, preventing violent exothermic reactions during the subsequent aqueous workup.

  • Complex Cleavage (Critical Step): Evaporate the solvents under reduced pressure to yield a white paste. Add 30 mL of 20% aqueous KOH to the paste and stir vigorously at room temperature for 4 hours.

    • Causality Note: This alkaline hydrolysis breaks the stable boron-nitrogen chelate, liberating the target amino alcohol. Skipping this step will result in artificially low yields and trapped product.

  • Extraction & Isolation: Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Validation: Analyze the resulting (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol via Chiral HPLC to confirm an enantiomeric excess (ee) of >99%.

References

  • New Organic Synthetic Methods Using the NaBH4/I2 System ACS Symposium Series
  • Methods of enhancement of reactivity and selectivity of sodium borohydride for applications in organic synthesis Journal of Organometallic Chemistry
  • A Convenient Reduction of Amino Acids and Their Deriv
  • A Convenient Reduction of α-Amino Acids to 1,2-Amino Alcohols With Retention of Optical Purity The Open Organic Chemistry Journal (Bentham Open)

Sources

Optimization

Technical Support Center: Enhancing the Solubility of (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol for Biological Assays

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and overcoming solubility challenges encountered with (S)-2-Amino-3-(3-phenoxyphenyl)propa...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and overcoming solubility challenges encountered with (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol in biological assays. The following question-and-answer format directly addresses specific issues to ensure the successful integration of this compound into your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol and why is its solubility a concern?

(S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol is a chemical compound with a structure that suggests potential biological activity, making it of interest in drug discovery and chemical biology research. Its structure contains both hydrophobic (3-phenoxyphenyl group) and hydrophilic (amino and hydroxyl groups) moieties. This amphipathic nature can lead to limited aqueous solubility, a common challenge for many promising drug candidates.[1][2] Poor solubility can hinder the preparation of stock solutions at desired concentrations and lead to precipitation in aqueous-based biological assay buffers, ultimately affecting the accuracy and reproducibility of experimental results.[3]

Q2: What are the initial signs of solubility issues with this compound in my assay?

Common indicators of poor solubility include:

  • Visible Precipitation: The most obvious sign is the formation of a solid precipitate, cloudiness, or film in your stock solution or assay medium after the addition of the compound.[3]

  • Inconsistent Assay Results: Poor solubility can lead to variable and non-reproducible data between experiments.[4]

  • Low Bioavailability in Cell-Based Assays: If the compound is not fully dissolved, its effective concentration in contact with the cells is lower than intended, leading to an underestimation of its biological activity.[5]

Q3: What is the first step I should take if I observe precipitation?

The first step is to confirm that the issue is indeed solubility-related and not due to other factors like contamination.[6] Visually inspect your stock solution and the final assay medium. If precipitation is observed after adding the compound, it is highly likely a solubility problem. It is not recommended to simply filter out the precipitate, as this will lead to an unknown and lower final concentration of your compound, compromising the validity of your results.[3] The best approach is to address the root cause of the precipitation.[3]

Troubleshooting Guide: Step-by-Step Solutions for Enhancing Solubility

This section provides a systematic approach to resolving solubility issues with (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol.

Issue 1: Compound precipitates when preparing a stock solution.

Cause: The chosen solvent may not be appropriate for dissolving the compound at the desired concentration.

Solution Workflow:

Caption: Workflow for troubleshooting stock solution precipitation.

Detailed Steps & Explanations:

  • Solvent Selection: For poorly water-soluble compounds, organic solvents are a common starting point.[] Dimethyl sulfoxide (DMSO) is a widely used and effective solvent for a broad range of compounds.[3] Ethanol and methanol are also viable options.[8]

  • Co-solvent Systems: If a single solvent is insufficient, a co-solvent system can be employed.[8][9] Co-solvents work by reducing the polarity of the aqueous environment, which can enhance the solubility of hydrophobic compounds.[] A mixture of DMSO and polyethylene glycol 400 (PEG 400) can be effective.[10]

Issue 2: Compound precipitates upon dilution into aqueous assay buffer.

Cause: The compound has low aqueous solubility, and the final concentration of the organic solvent from the stock solution is not high enough to maintain its solubility.[3]

Solution Strategies:

  • pH Adjustment: The (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol molecule contains a basic amino group.[11] Adjusting the pH of the assay buffer can significantly impact its solubility.[12]

    • Principle: At a pH below the pKa of the amino group, it will be protonated, forming a more soluble salt.

    • Protocol: Prepare a series of buffers with varying pH values (e.g., pH 5.0, 6.0, 7.0, and 7.4). Add the compound's stock solution to each buffer and observe for precipitation. It is crucial to ensure that the chosen pH is compatible with your biological assay.[13]

  • Use of Surfactants: Surfactants can increase the solubility of hydrophobic compounds by forming micelles that encapsulate them.[14][15]

    • Common Surfactants: Tween® 20, Tween® 80, and Pluronic® F-68 are frequently used in biological assays.

    • Protocol: Prepare your assay buffer with a low concentration of a surfactant (e.g., 0.01% - 0.1%). Add your compound and assess for any improvement in solubility. Be aware that surfactants can affect cell membranes and protein activity, so appropriate controls are necessary.[14]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[16][17] They can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[17][18]

    • Recommended Cyclodextrin: (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD) is a common and effective choice for enhancing the solubility of various compounds for in-vitro and in-vivo studies.[18][19]

    • Protocol: Prepare a stock solution of HP-β-CD in your assay buffer. Add the compound to this solution and stir to facilitate complex formation.

Table 1: Comparison of Solubility Enhancement Strategies

StrategyMechanism of ActionAdvantagesConsiderations
pH Adjustment Increases ionization of the amino group, forming a more soluble salt.Simple and cost-effective.[20]The required pH may not be compatible with the biological assay.[13]
Co-solvents Reduces the polarity of the aqueous medium.[]Can significantly increase solubility.[21]High concentrations can be toxic to cells; may affect protein conformation.[10]
Surfactants Form micelles to encapsulate the hydrophobic compound.[14]Effective at low concentrations.Can interfere with cell membranes and protein function.[14]
Cyclodextrins Forms inclusion complexes with the hydrophobic part of the molecule.[16][17]Generally well-tolerated in biological systems; can improve stability.[16][18]May not be effective for all compounds; can be a more expensive option.
Issue 3: Inconsistent results in cell-based assays.

Cause: Even if precipitation is not immediately visible, the compound may be forming aggregates in the cell culture medium, leading to an inconsistent effective concentration.

Solution Workflow:

Caption: Troubleshooting workflow for inconsistent cell-based assay results.

Detailed Strategies:

  • Final Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in the cell culture medium is at a level tolerated by your specific cell line, typically ≤ 0.5%, and ideally ≤ 0.1%.[3] Always include a vehicle control (media with the same final solvent concentration but without the compound) in your experiments.[3]

  • Serum in Media: The proteins in fetal bovine serum (FBS), such as albumin, can bind to hydrophobic compounds and help keep them in solution.[3] If you are using a serum-free medium, consider whether your experimental design can accommodate the addition of a low percentage of serum.

  • Lipid-Based Formulations: For compounds with high lipophilicity, lipid-based formulations can enhance solubility and bioavailability.[1][22] These formulations, such as self-emulsifying drug delivery systems (SEDDS), can be explored for more advanced applications.[23][24] They work by creating a fine emulsion in the aqueous medium, with the drug dissolved in the lipid droplets.[22]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution with a Co-Solvent System

  • Weigh out the required amount of (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol.

  • Prepare a 1:1 (v/v) mixture of DMSO and PEG 400.

  • Add the co-solvent mixture to the compound and vortex until fully dissolved. Gentle warming in a water bath (37°C) may aid dissolution.

  • Visually inspect the solution for any undissolved particles.

  • Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.[3]

Protocol 2: Using (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD) for Solubilization

  • Prepare a stock solution of HP-β-CD (e.g., 45% w/v) in your desired aqueous buffer or cell culture medium.

  • Prepare a concentrated stock solution of (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol in a minimal amount of a suitable organic solvent (e.g., DMSO).

  • Slowly add the compound stock solution to the HP-β-CD solution while vortexing.

  • Continue to mix the solution for at least 30 minutes at room temperature to allow for the formation of the inclusion complex.

  • Sterile-filter the final solution if it is to be used in cell culture.

References

  • Drug Discovery Online. (2023, December 18). 4 Strategies To Formulate Poorly Soluble APIs. [Link]

  • Dr. Reddy's. (n.d.). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). [Link]

  • American Pharmaceutical Review. (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). [Link]

  • Journal of Pharmaceutical Sciences. (n.d.). Functions of Lipids for Enhancement of Oral Bioavailability of Poorly Water-Soluble Drugs. [Link]

  • Dr. Reddy's. (n.d.). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients. [Link]

  • ALZET® Osmotic Pumps. (n.d.). Cyclodextrins: Improving Delivery of Hydrophobic Compounds. [Link]

  • MDPI. (2020, June 18). Supersaturated Lipid-Based Formulations to Enhance the Oral Bioavailability of Venetoclax. [Link]

  • Hilaris. (2024, May 29). Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. [Link]

  • IntechOpen. (2025, November 20). Lipid-Based Oral Formulation Strategies for Enhancing Bioavailability of Aromatase Inhibitors. [Link]

  • Gattefossé. (2021, January 8). Lipid-based formulations: winning strategy for oral bioavailability enhancement. [Link]

  • Gattefossé. (n.d.). Lipid-based formulations. [Link]

  • Hovione. (n.d.). Breaking the Bioavailability Barrier: Formulation strategies for Improving API Solubility. [Link]

  • PMC. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. [Link]

  • Wikipedia. (n.d.). Cosolvent. [Link]

  • ACS Publications. (2007, November 14). Magnetic Nanoparticles Grafted with Cyclodextrin for Hydrophobic Drug Delivery. [Link]

  • ACS Publications. (2012, January 26). The Solubility–Permeability Interplay When Using Cosolvents for Solubilization: Revising the Way We Use Solubility-Enabling Formulations. [Link]

  • MDPI. (2025, July 20). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. [Link]

  • Journal of Pharmaceutical and Allied Sciences. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. [Link]

  • Springer. (2025, July 30). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. [Link]

  • Springer. (n.d.). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. [Link]

  • Crystal Pharmatech. (2026, February 21). Unlock Solubility Enhancement Methods for Poorly Soluble Oral Drugs. [Link]

  • PubMed. (n.d.). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. [Link]

  • Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. [Link]

  • International Journal of Current Science Research and Review. (2022, December 12). A Brief Review on Solubility Enhancement Techniques with Drug and Polymer. [Link]

  • University of Toronto. (2023, August 31). Solubility of Organic Compounds. [Link]

  • Procell. (2024, April 9). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. [Link]

  • World Journal of Pharmaceutical Research. (2023, March 13). Solubility enhancement techniques: A comprehensive review. [Link]

  • Pearson. (2024, August 4). Given the data in Problem 47: b. What pH would you make the water layer to cause the carboxylic acid to dissolve in the water layer and the amine to dissolve in the ether layer?. [Link]

  • Chemistry LibreTexts. (2023, January 22). Advanced Properties of Amines. [Link]

  • Chemistry LibreTexts. (2019, January 2). 16.4: The Effects of pH on Solubility. [Link]

  • Bitesize Bio. (2024, October 2). The Ultimate Guide to Troubleshooting Microplate Assays. [Link]

Sources

Troubleshooting

Technical Support Center: Catalyst Selection and Optimization for the Synthesis of (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol

This guide is designed to provide researchers, scientists, and drug development professionals with in-depth technical support for the synthesis of (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol. The following sections addres...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed to provide researchers, scientists, and drug development professionals with in-depth technical support for the synthesis of (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol. The following sections address common challenges and frequently asked questions, offering practical solutions and insights grounded in established chemical principles.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis, providing a logical framework for diagnosis and resolution.

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Low yield can be attributed to several factors, ranging from reagent quality to catalyst inefficiency. A systematic approach is crucial for identifying the root cause.

Possible Causes & Step-by-Step Solutions:

  • Reagent and Solvent Purity:

    • Diagnosis: Impurities in the starting material (e.g., the corresponding aminoketone precursor) or solvent can poison the catalyst or lead to side reactions. Water and oxygen are common culprits in hydrogenation reactions.

    • Solution:

      • Ensure the purity of the aminoketone precursor using techniques like NMR or HPLC.

      • Use anhydrous, de-gassed solvents. Consider passing solvents through a column of activated alumina or molecular sieves immediately before use.

  • Catalyst Activity and Handling:

    • Diagnosis: The catalyst may be inactive due to improper handling, storage, or preparation. Many asymmetric hydrogenation catalysts, particularly those based on Ruthenium or Rhodium, are air and moisture sensitive.

    • Solution:

      • Purchase high-purity, reliable catalysts from reputable suppliers.

      • Handle catalysts under an inert atmosphere (e.g., in a glovebox).

      • If preparing the catalyst in-situ, ensure the precursor and ligand are of high purity and the correct stoichiometry is used.

  • Inadequate Reaction Conditions:

    • Diagnosis: The reaction may not be running to completion due to suboptimal temperature, pressure, or reaction time.

    • Solution:

      • Reaction Time: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by TLC or HPLC to ensure it has reached completion.

      • Temperature: While many asymmetric hydrogenations run well at room temperature, some systems benefit from gentle heating (e.g., 40-50 °C) to improve kinetics. However, higher temperatures can sometimes negatively impact enantioselectivity.

      • Hydrogen Pressure: Ensure the system is properly sealed and maintaining the target pressure. For many Ru- and Rh-based catalysts, pressures between 10 and 50 bar H₂ are common. Increasing the pressure can sometimes improve the reaction rate.

  • Product Inhibition or Degradation:

    • Diagnosis: The product itself may be inhibiting the catalyst, or it may be unstable under the reaction conditions.

    • Solution:

      • If product inhibition is suspected, consider using a higher catalyst loading or a different catalyst system.

      • If the product is degrading, a shorter reaction time or milder conditions may be necessary.

Q2: The enantiomeric excess (e.e.) of my product is poor. How can I improve the stereoselectivity?

Achieving high enantioselectivity is the primary goal of this synthesis. Poor e.e. usually points to issues with the chiral catalyst system or the reaction environment.

Key Factors Influencing Enantioselectivity:

  • Catalyst and Ligand Choice:

    • Explanation: The chiral ligand is the primary source of stereochemical control. The "lock and key" interaction between the substrate and the chiral catalyst's active site dictates the facial selectivity of the hydride attack.

    • Solution:

      • Screen a variety of chiral ligands. For the asymmetric hydrogenation of aminoketones, ligands from the BINAP, Josiphos, or C₃-TunePhos families are often successful.

      • The metal center is also crucial. Ruthenium catalysts are frequently employed for this type of transformation.

  • Solvent Effects:

    • Explanation: The solvent can influence the conformation of the catalyst-substrate complex and the transition state energies, thereby affecting enantioselectivity.

    • Solution:

      • Screen a range of solvents. Protic solvents like methanol or ethanol can be effective, as they can participate in hydrogen bonding and stabilize the desired transition state. Aprotic solvents like THF or dichloromethane can also be used. A systematic screening is recommended.

  • Temperature:

    • Explanation: Lowering the reaction temperature generally increases enantioselectivity by amplifying the small energy difference between the two diastereomeric transition states leading to the (S) and (R) enantiomers.

    • Solution:

      • Attempt the reaction at a lower temperature (e.g., 0 °C or even -20 °C). Be aware that this will likely decrease the reaction rate, requiring a longer reaction time.

  • Additives:

    • Explanation: The presence of additives, such as bases or acids, can significantly impact both the activity and selectivity of the catalyst. For instance, in the hydrogenation of aminoketones, a base is often required to neutralize the HCl salt and generate the free amine, which is the active substrate.

    • Solution:

      • If starting from the hydrochloride salt of the aminoketone, screen different bases (e.g., Et₃N, DBU) and their stoichiometry. The nature of the base and its counter-ion can influence the outcome.

Catalyst Optimization Workflow

The following diagram outlines a systematic approach to catalyst screening and optimization for achieving high yield and enantioselectivity.

G cluster_screening Phase 1: Initial Screening cluster_optimization Phase 2: Condition Optimization Start Define Substrate (2-Amino-1-(3-phenoxyphenyl)ethan-1-one) MetalScreen Select Metal Precursor (e.g., Ru, Rh) Start->MetalScreen LigandScreen Screen Chiral Ligands (e.g., BINAP, Josiphos, TunePhos) SolventScreen Screen Solvents (e.g., MeOH, EtOH, THF) LigandScreen->SolventScreen Analysis1 Analyze Yield & e.e. (HPLC/SFC) SolventScreen->Analysis1 MetalScreen->LigandScreen TempOpt Optimize Temperature Analysis1->TempOpt Select Best Ligand/Solvent PressureOpt Optimize H₂ Pressure TempOpt->PressureOpt ConcOpt Optimize Concentration & Catalyst Loading PressureOpt->ConcOpt Analysis2 Analyze Yield & e.e. ConcOpt->Analysis2 Final Final Analysis2->Final Final Optimized Protocol

Caption: A systematic workflow for catalyst screening and reaction optimization.

Frequently Asked Questions (FAQs)

Q1: What are the most common classes of catalysts used for the synthesis of (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol?

The synthesis of this chiral amino alcohol is typically achieved via the asymmetric hydrogenation of the corresponding prochiral aminoketone precursor, 2-amino-1-(3-phenoxyphenyl)ethan-1-one. The most successful catalysts for this transformation are typically based on Ruthenium(II) complexes with chiral diphosphine ligands.

Commonly Used Catalyst Systems:

Catalyst ClassMetal Precursor ExampleChiral Ligand ExampleTypical Application
Ru-BINAP [RuCl₂(benzene)]₂(S)-BINAPAsymmetric hydrogenation of ketones
Ru-Josiphos [Ru(COD)(2-methylallyl)₂](R,S)-Josiphos LigandsHighly efficient for a broad range of ketones
Ru-C₃-TunePhos [RuCl₂(dmso)₄](S)-C₃-TunePhosOffers tunability for specific substrates
Q2: What is a good starting point for an experimental protocol?

Here is a representative protocol for a small-scale screening reaction. Safety Note: This procedure should be carried out in a well-ventilated fume hood, and all catalyst manipulations should be performed under an inert atmosphere.

Step-by-Step Protocol:

  • Catalyst Preparation (in a glovebox):

    • To a vial, add the Ruthenium precursor (e.g., [RuCl₂(benzene)]₂, 1 mol%) and the chiral ligand (e.g., (S)-BINAP, 1.1 mol%).

    • Add anhydrous, degassed solvent (e.g., methanol, 2 mL).

    • Stir the mixture at room temperature for 30 minutes to form the active catalyst complex.

  • Reaction Setup:

    • In a separate vial suitable for pressure reactions, add the substrate, 2-amino-1-(3-phenoxyphenyl)ethan-1-one hydrochloride (e.g., 100 mg, 1 eq.).

    • Add a base (e.g., triethylamine, 1.2 eq.).

    • Transfer the pre-formed catalyst solution to the substrate vial using a syringe.

    • Seal the vial, remove it from the glovebox, and place it in a pressure reactor.

  • Hydrogenation:

    • Purge the reactor with hydrogen gas 3-5 times.

    • Pressurize the reactor to the desired pressure (e.g., 20 bar H₂).

    • Stir the reaction at the desired temperature (e.g., 25 °C) for the specified time (e.g., 12-24 hours).

  • Work-up and Analysis:

    • Carefully vent the reactor and purge with nitrogen.

    • Filter the reaction mixture through a small plug of silica gel to remove the catalyst.

    • Concentrate the filtrate under reduced pressure.

    • Analyze the crude product by chiral HPLC or SFC to determine the conversion and enantiomeric excess.

Q3: What analytical techniques are recommended for monitoring the reaction and analyzing the final product?
  • Thin-Layer Chromatography (TLC): Useful for quickly monitoring the consumption of the starting ketone. A simple stain like potassium permanganate can be used for visualization.

  • High-Performance Liquid Chromatography (HPLC): The primary tool for determining both conversion (using a standard reverse-phase column) and enantiomeric excess.

  • Supercritical Fluid Chromatography (SFC): Often provides better and faster separation of enantiomers than HPLC for this class of compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for confirming the structure of the final product and ensuring its chemical purity.

  • Mass Spectrometry (MS): Used to confirm the molecular weight of the product.

References

  • Noyori, R. Asymmetric Catalysis in Organic Synthesis. John Wiley & Sons, Inc.[Link]

  • Ohkuma, T., & Kitamura, M. Asymmetric Hydrogenation of Ketones. In Catalytic Asymmetric Synthesis (3rd ed.). John Wiley & Sons, Inc.[Link]

Optimization

Technical Support Center: Protecting Group Strategies for (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol

Welcome to the technical support center for synthetic strategies involving (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol. This guide, designed for researchers and drug development professionals, provides in-depth answers to...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for synthetic strategies involving (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol. This guide, designed for researchers and drug development professionals, provides in-depth answers to common questions and troubleshooting scenarios encountered during the protection and deprotection of this versatile amino alcohol building block.

Section 1: Strategic Planning & Protecting Group Selection

This section addresses the critical initial decisions that dictate the success of a multi-step synthesis.

Q1: I'm starting a new synthesis with (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol. What is the best overall protecting group strategy?

The optimal strategy is dictated entirely by your planned downstream reaction conditions. (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol contains a primary amine and a primary alcohol. The amine is generally more nucleophilic than the alcohol, but both can react under many conditions. A robust strategy involves protecting both functionalities, often with an orthogonal protecting group pair .[1][2][3]

An orthogonal strategy utilizes protecting groups that can be removed under distinct chemical conditions, allowing for the selective deprotection of one functional group while the other remains protected.[2][4] This is crucial for sequential modification of the amine and alcohol.

The most common and highly recommended orthogonal strategy for this molecule is the combination of:

  • An acid-labile carbamate for the amine: The tert-butoxycarbonyl (Boc) group is the industry standard. It is stable to a wide range of conditions but is cleanly removed with moderate to strong acids like trifluoroacetic acid (TFA).[1][5]

  • A fluoride-labile silyl ether for the alcohol: The tert-butyldimethylsilyl (TBDMS or TBS) group is ideal. It is stable to the acidic conditions used to remove the Boc group and a wide variety of other reagents but is selectively cleaved by a fluoride source, such as tetrabutylammonium fluoride (TBAF).[6][7][8]

This Boc/TBDMS combination provides maximum flexibility for your synthetic route.

Q2: How can I selectively protect the amine group in the presence of the hydroxyl group?

Chemoselective protection of the amine is highly achievable due to its greater inherent nucleophilicity compared to the alcohol.

The Underlying Principle: Under neutral or mildly basic conditions, the primary amine will react preferentially with acylating agents like di-tert-butyl dicarbonate (Boc₂O). The reaction to form the N-Boc carbamate is significantly faster than the corresponding reaction with the less nucleophilic alcohol.

A standard and effective method is to react the amino alcohol with Boc₂O in the presence of a non-nucleophilic base like triethylamine (TEA) in a solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).[9][10] In many cases, the reaction proceeds cleanly to give the N-protected product with no base catalyst required, especially with catalysts like 4-dimethylaminopyridine (DMAP) or in specialized solvents.[9]

Q3: What are the best orthogonal protection strategies for this molecule, and when should I use them?

The choice of an orthogonal pair depends on the reagents you plan to use in subsequent steps. The table below summarizes the stability of the most common protecting groups.

Protecting GroupReagent ClassStable ToLabile To (Deprotection Condition)
Boc (Amine)CarbamateBases, Hydrogenolysis, Nucleophiles, Mild AcidStrong Acid (e.g., TFA, HCl in Dioxane)[1][5][11]
Cbz (Amine)CarbamateAcid, Mild BaseHydrogenolysis (e.g., H₂, Pd/C)[12][13][14]
TBDMS (Alcohol)Silyl EtherAcid, Base, Hydrogenolysis, OrganometallicsFluoride Source (e.g., TBAF, HF-Pyridine)[6][7][8]
Bn (Alcohol)Benzyl EtherAcid, Base, FluorideHydrogenolysis (e.g., H₂, Pd/C)[15]

Scenario-Based Recommendations:

  • Most Versatile Strategy (Boc/TBDMS):

    • When to use: This is the default, high-flexibility option. Use this when your synthesis involves organometallic reagents (Grignards, organolithiums), basic conditions, or redox reactions that do not involve strong acid or fluoride.

    • Advantage: You can selectively unmask the amine with acid or the alcohol with fluoride at any stage.[1][16]

  • Strategy for Hydrogenation-Sensitive Molecules (Boc/Bn):

    • When to use: If your molecule already contains alkenes, alkynes, or other groups that would be reduced during a hydrogenolysis step, you cannot use Cbz or Bn ethers if you plan to remove them.

    • Limitation: This is not an orthogonal pair. Both groups are removed under different conditions, but you cannot selectively deprotect the amine without also cleaving a benzyl ether if hydrogenation is used later.

  • Strategy for Acid-Sensitive Molecules (Cbz/TBDMS):

    • When to use: If your downstream synthesis requires strongly acidic conditions that would cleave a Boc group, the more acid-stable Cbz group is a better choice for the amine.

    • Advantage: You can perform acid-catalyzed reactions, then selectively deprotect the alcohol with fluoride or the amine via hydrogenation.

The following workflow can help guide your decision:

G start Planned Downstream Chemistry q1 Will the synthesis involve reductive amination or other hydrogenation steps? start->q1 q2 Will the synthesis involve strong acidic conditions? q1->q2 No warning Avoid Cbz and Bn groups. Use Boc / TBDMS. q1->warning Yes q3 Will the synthesis involve organometallics or strong bases? q2->q3 No strategy1 Recommended Strategy: Cbz / TBDMS q2->strategy1 Yes strategy2 Recommended Strategy: Boc / TBDMS (Most Versatile) q3->strategy2 Yes q3->strategy2 No

Caption: Decision workflow for protecting group strategy.

Section 2: Troubleshooting Amine Protection

This section focuses on resolving common issues encountered during the protection of the primary amine, typically as its Boc-carbamate.

Q4: Troubleshooting: My Boc-protection reaction is incomplete or has a low yield. What should I do?

Incomplete Boc protection is a frequent issue that can almost always be resolved. Here are the primary causes and their solutions.[10]

Potential CauseExplanation & Troubleshooting Steps
Low Nucleophilicity The amine in your substrate may be less reactive than expected, or protonated by an acidic salt (e.g., an HCl salt). Solution: Ensure the starting material is the free amine. If it's a salt, add one equivalent of a base like TEA to neutralize it before adding Boc₂O.
Poor Solubility Amino alcohols can have poor solubility in common aprotic solvents like DCM, leading to a slow heterogeneous reaction. Solution: Try a more polar solvent system. A mixture of THF and water, or using tert-butanol, can significantly improve solubility and reaction rates.[10]
Inappropriate Base While not always required, a base can accelerate the reaction. However, a hindered or weak base may be ineffective. Solution: Add a catalytic amount (0.1 eq) of 4-dimethylaminopyridine (DMAP). DMAP is a hyper-nucleophilic catalyst that activates the Boc anhydride, dramatically increasing the reaction rate.[10]
Hydrolysis of Boc₂O If using aqueous conditions, water can compete with the amine and hydrolyze the Boc anhydride. Solution: Use a slight excess (1.1-1.2 equivalents) of Boc₂O to compensate for any hydrolysis. Ensure the reaction is not left for an excessively long time if conversion is complete.[10]

Self-Validation Check: Monitor the reaction by Thin Layer Chromatography (TLC) using a mobile phase like 10% Methanol in DCM. The N-Boc product will be less polar (higher Rf) than the starting amino alcohol. Stain with ninhydrin; the starting material will stain (usually yellow/purple), while a successfully protected amine will not.

Q5: Troubleshooting: I am seeing di-protection (both N-Boc and O-Boc). How can I prevent this?

Formation of the di-protected species, N,O-bis(Boc)-(S)-2-amino-3-(3-phenoxyphenyl)propan-1-ol, occurs when reaction conditions are too forcing, causing the less reactive alcohol to be acylated.

Causality: This side reaction is favored by a large excess of Boc₂O, prolonged reaction times, and the presence of highly effective acylation catalysts like DMAP in stoichiometric amounts.

Preventative Measures:

  • Control Stoichiometry: Use no more than 1.05 - 1.1 equivalents of Boc₂O.

  • Lower Temperature: Run the reaction at 0 °C to room temperature. Avoid heating.

  • Limit DMAP: If using DMAP, ensure it is catalytic (0.05 - 0.1 equivalents).

  • Selective Deprotection: If a mixture is formed, the O-Boc group can often be selectively cleaved. The O-Boc is an unstable carbonate ester and can be removed under mildly basic conditions (e.g., K₂CO₃ in methanol) that leave the more stable N-Boc carbamate intact.

Q6: Troubleshooting: My Boc deprotection is failing. What are the common causes and solutions?

Failure to remove the Boc group is almost always due to issues with the acid used for cleavage.[11]

Potential CauseExplanation & Troubleshooting Steps
Insufficient Acid Strength The acid is too weak or too dilute. The mechanism requires protonation of the carbamate, followed by loss of a stable tert-butyl cation.[5] Solution: Increase the concentration of the acid. If 20% TFA in DCM is not working, increase to 50% TFA. Alternatively, switch to a different acid system, such as 4M HCl in 1,4-dioxane.[11]
Inadequate Reaction Time Deprotection is not instantaneous. Steric hindrance around the Boc group can slow the reaction. Solution: Allow for longer reaction times. Monitor the reaction by TLC or LC-MS every 30 minutes. Most deprotections are complete within 1-2 hours at room temperature.[11]
Scavenger Issues The liberated tert-butyl cation is a reactive electrophile that can cause side reactions (e.g., alkylation of electron-rich aromatic rings). While not a cause of failure, it can lower the yield of the desired product. Solution: If your substrate contains sensitive groups (like tryptophan or methionine in peptides), add a scavenger such as triisopropylsilane (TIS) or thioanisole (5% v/v) to the acid solution to trap the cation.[9][11]

Section 3: Troubleshooting Alcohol Protection

This section addresses challenges related to the protection of the primary hydroxyl group, typically as a TBDMS ether.

Q7: Troubleshooting: My TBDMS-protection of the alcohol is sluggish. How can I improve the reaction?

Slow silylation is typically caused by steric hindrance, moisture contamination, or suboptimal reaction conditions.[17][18]

Causality: The silylation reaction involves the nucleophilic attack of the alcohol on the silicon atom of tert-butyldimethylsilyl chloride (TBDMS-Cl). Imidazole is commonly used as both a base to deprotonate the alcohol and a catalyst.[19][20]

Optimization Strategies:

  • Ensure Anhydrous Conditions: Silylating agents are highly sensitive to water. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (Nitrogen or Argon). Use an anhydrous grade of solvent (typically DMF or DCM).[17][21]

  • Increase Temperature: Gently heating the reaction to 40-60 °C can often overcome the activation energy barrier for sterically hindered alcohols.[17]

  • Use a More Reactive Silylating Agent: If TBDMS-Cl is ineffective, consider using the more reactive tert-butyldimethylsilyl triflate (TBDMS-OTf) in the presence of a non-nucleophilic base like 2,6-lutidine.

  • Solvent Choice: While DMF is standard, acetonitrile can also be an effective solvent for silylations.[22]

Self-Validation Check: Monitor by TLC (e.g., 20% Ethyl Acetate in Hexanes). The TBDMS-ether product will be significantly less polar (higher Rf) than the starting alcohol. It will not stain with permanganate stain in the same way a free alcohol does.

Section 4: Key Experimental Protocols

The following protocols are standard, reliable procedures for the protection and deprotection of (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol.

Protocol 1: Selective N-Boc Protection
  • Materials: (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol, Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (TEA), Dichloromethane (DCM).

  • Procedure:

    • Dissolve the amino alcohol (1.0 eq.) in DCM (approx. 0.1 M).

    • Add TEA (1.2 eq.) to the solution and stir for 5 minutes at room temperature.

    • Add Boc₂O (1.1 eq.) portion-wise to the stirring solution.

    • Stir the reaction at room temperature and monitor progress by TLC (10% MeOH/DCM, ninhydrin stain). The reaction is typically complete in 2-4 hours.[10]

    • Upon completion, dilute the mixture with DCM and wash with water, followed by saturated aqueous sodium bicarbonate, and then brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude N-Boc protected product, which can be purified by flash chromatography if necessary.

Protocol 2: O-TBDMS Protection of N-Boc Amino Alcohol
  • Materials: N-Boc protected amino alcohol, TBDMS-Cl, Imidazole, Anhydrous Dimethylformamide (DMF).

  • Procedure:

    • Dissolve the N-Boc protected alcohol (1.0 eq.) and imidazole (2.5 eq.) in anhydrous DMF (0.2 M) under an inert atmosphere.[8]

    • Add TBDMS-Cl (1.5 eq.) portion-wise to the solution at room temperature.

    • Stir the reaction at room temperature. If the reaction is slow, it can be gently heated to 40 °C. Monitor by TLC (20% EtOAc/Hexanes).[8]

    • Once complete (typically 4-12 hours), dilute the reaction with ethyl acetate and wash extensively with water to remove DMF, followed by a final wash with brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. Purify by flash column chromatography on silica gel.

Protocol 3 & 4: Orthogonal Deprotection Strategy

The following diagram illustrates the two distinct deprotection pathways available with the Boc/TBDMS orthogonal pair.

G cluster_main Orthogonal Deprotection Scheme cluster_acid Amine Deprotection cluster_fluoride Alcohol Deprotection Start N-Boc, O-TBDMS Protected (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol Acid_Reagent TFA / DCM 0 °C to RT, 1-2h Start->Acid_Reagent Fluoride_Reagent TBAF / THF RT, 2-4h Start->Fluoride_Reagent Product_Amine Free Amine, O-TBDMS Protected Acid_Reagent->Product_Amine Product_Alcohol N-Boc Protected, Free Alcohol Fluoride_Reagent->Product_Alcohol

Caption: Orthogonal removal of Boc and TBDMS groups.

Protocol 3: Boc Removal (Acidic Cleavage)

  • Dissolve the dual-protected substrate (1.0 eq.) in DCM (0.1 M) and cool to 0 °C.

  • Add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v).[11]

  • Stir at 0 °C for 30 minutes, then warm to room temperature and stir until TLC shows complete consumption of starting material (1-2 hours).

  • Concentrate the mixture under reduced pressure. Co-evaporate with toluene (3x) to remove residual TFA. The product is typically obtained as a TFA salt.

Protocol 4: TBDMS Removal (Fluoride Cleavage)

  • Dissolve the dual-protected substrate (1.0 eq.) in THF (0.1 M).

  • Add a 1M solution of tetrabutylammonium fluoride (TBAF) in THF (1.2 eq.) at room temperature.[7][8]

  • Stir the reaction for 2-4 hours, monitoring by TLC until completion.

  • Quench the reaction with saturated aqueous ammonium chloride solution. Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate. Purify by flash chromatography.

References

  • Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Protecting Groups For Alcohols. Master Organic Chemistry. [Link]

  • Alcohol Protecting Groups. University of Windsor. [Link]

  • Protecting Groups for Amines: Carbamates. Master Organic Chemistry. [Link]

  • Protective Groups. Organic Chemistry Portal. [Link]

  • Amino Acid-Protecting Groups. SciSpace. [Link]

  • tert-Butyldimethylsilyl Ethers. Organic Chemistry Portal. [Link]

  • Cbz-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • GREENE'S PROTECTIVE GROUPS IN ORGANIC SYNTHESIS. Wiley. [Link]

  • VI Protecting Groups and Orthogonal Protection Strategies. University of Birmingham. [Link]

  • Why do my silylations always fail? Chromatography Forum. [Link]

  • Which exclusive protecting groups should I use for hydroxyl groups in amino acids? ResearchGate. [Link]

  • Sustainable Approaches for the Protection and Deprotection of Functional Groups. National Center for Biotechnology Information. [Link]

  • Nonionic Superbase-Catalyzed Silylation of Alcohols. The Journal of Organic Chemistry. [Link]

  • Greene's Protective Groups in Organic Synthesis: Fifth Edition | Request PDF. ResearchGate. [Link]

  • The suggested mechanism of silylation of alcohols, phenols and oximes using hexamethyldisilazane (HMDS) and N‐chlorosaccharin catalyst. ResearchGate. [Link]

  • Chemoselective Hydroxyl Group Transformation: An Elusive Target. National Center for Biotechnology Information. [Link]

  • Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis. [Link]

  • Boc Protecting Group for Amines. Chemistry Steps. [Link]

  • TBDMSCl Definition. Fiveable. [Link]

  • Amine Protection and Deprotection. Master Organic Chemistry. [Link]

  • Greene's Protective Groups in Organic Synthesis. National Academic Digital Library of Ethiopia. [Link]

  • Book Review: Protective Groups in Organic Synthesis. Organic Chemistry Portal. [Link]

  • Greene's Protective Groups in Organic Synthesis, 2 Volume Set. DOKUMEN.PUB. [Link]

Sources

Troubleshooting

Debugging failed reactions of (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol

Technical Support Center: (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol Welcome to the technical support center for (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol. This guide is designed for researchers, scientists, and drug de...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol

Welcome to the technical support center for (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common and complex issues encountered during chemical reactions involving this versatile amino alcohol building block. We will delve into the causality behind experimental failures and provide robust, field-proven solutions.

The structure of (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol presents three primary reactive sites: a primary amine, a primary alcohol, and a stable phenoxyphenyl ether group. The compound's chirality at the C2 position is a critical feature that must be preserved during synthesis. This guide is structured to address issues related to chemoselectivity, stereochemical integrity, and overall reaction success.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions performed with (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol?

A1: The primary amine and primary alcohol are the most reactive functional groups. Common transformations include:

  • N-Acylation/Amide Bond Formation: The nucleophilic amine readily reacts with carboxylic acids (using coupling agents), acid chlorides, or anhydrides to form amides. This is a cornerstone reaction in peptide synthesis and drug discovery.[1]

  • O-Acylation/Esterification: The primary alcohol can be acylated to form esters. This typically requires conditions that favor reaction at the hydroxyl group over the amine, such as acidic conditions where the amine is protonated and non-nucleophilic.[2][3]

  • N-Alkylation: The amine can be alkylated using alkyl halides or via reductive amination. Direct N-alkylation with alcohols is also possible using specific catalytic systems.[4]

  • Cyclization Reactions: The 1,2-amino alcohol motif allows for the formation of heterocyclic structures like oxazolines, which can serve as ligands or protecting groups.[5][6]

Q2: How can I control chemoselectivity between the amine and alcohol groups?

A2: Controlling whether the reaction occurs at the nitrogen (N) or oxygen (O) is a common challenge. The choice of reaction conditions is critical:

  • For N-selectivity (e.g., Amide Formation): Use basic or neutral conditions. The amine is inherently more nucleophilic than the alcohol. Standard coupling reagents (HATU, EDC/HOBt) or reaction with acid chlorides in the presence of a non-nucleophilic base (like triethylamine or DIPEA) strongly favor N-acylation.[7][8][9]

  • For O-selectivity (e.g., Ester Formation): Use acidic conditions. In the presence of a strong acid (e.g., trifluoroacetic acid, methanesulfonic acid), the amine group is protonated to form an ammonium salt, rendering it non-nucleophilic. The acylation will then proceed selectively at the hydroxyl group.[2][3]

Q3: Is the phenoxyphenyl ether group stable?

A3: The diaryl ether linkage is generally very stable under most synthetic conditions, including those for N- and O-acylation, and mild reductions.[10][11] However, harsh conditions like strong Lewis acids at high temperatures or certain hydrogenolysis conditions (especially with specific catalysts like palladium on carbon in the presence of strong acids) could potentially cleave the ether bond.[12] For most applications, its stability is a key advantage of this scaffold.[10]

Q4: What is the best way to monitor reaction progress?

A4: Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the primary methods.

  • TLC: Use a combination of polar and non-polar solvents (e.g., Ethyl Acetate/Hexanes or Dichloromethane/Methanol). Staining with ninhydrin is effective for visualizing the primary amine of the starting material, which will disappear upon successful N-acylation or N-alkylation.

  • LC-MS: This is the most definitive method to track the consumption of starting material and the formation of the desired product by monitoring their respective mass-to-charge ratios (m/z).

Troubleshooting Guide: Failed Reactions

This section addresses specific problems you may encounter during your experiments.

Problem 1: Low or No Yield in N-Acylation (Amide Bond Formation)

You are attempting to couple a carboxylic acid with (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol using a standard coupling reagent like HATU or EDC/HOBt, but you observe low conversion of the starting material.

Potential Cause Explanation & Troubleshooting Steps
Inefficient Carboxylic Acid Activation The coupling reagent may be old or deactivated. The formation of the active ester intermediate is the first critical step.[13] Solution: Use fresh, high-purity coupling reagents. Ensure all glassware is oven-dried and reactions are run under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents (e.g., DMF, DCM) to prevent hydrolysis of the activated intermediate.[7]
Poor Nucleophilicity of the Amine While generally a good nucleophile, if the carboxylic acid partner is exceptionally bulky, it can hinder the approach of the amine. Solution: Consider switching to a more potent coupling reagent like HATU if you are using a carbodiimide like EDC.[13] You may also need to increase the reaction temperature (e.g., to 40-50 °C) or extend the reaction time.[13]
Incorrect Stoichiometry or Base An insufficient amount of base (e.g., DIPEA, triethylamine) can prevent the neutralization of the ammonium salt formed, reducing the concentration of the free, nucleophilic amine. Solution: Typically, 2-3 equivalents of a non-nucleophilic base are used. Ensure your base is pure and dry. For HATU couplings, pre-activating the carboxylic acid with HATU and base for 15-30 minutes at 0 °C before adding the amine can improve yields.[13]
Side Reaction: Oxazolidinone Formation In some cases, particularly with activating agents like phosgene derivatives or under harsh conditions, intramolecular cyclization can occur between the amine and alcohol to form a protected oxazolidinone, which will not react further. Solution: Stick to standard, milder amide coupling conditions. If this side product is suspected, it can be identified by LC-MS and NMR. Hydrolysis of the oxazolidinone under acidic or basic conditions would be required to recover the amino alcohol.[14]

Troubleshooting Workflow for Low N-Acylation Yield

start Low/No N-Acylation Product check_reagents Verify Reagent Quality (Coupling agent, base, solvents) start->check_reagents check_conditions Review Reaction Conditions (Anhydrous, Inert Atmosphere) check_reagents->check_conditions check_sm Analyze Crude Mixture (LC-MS, NMR) check_conditions->check_sm optimize_coupling Change Coupling Reagent (e.g., EDC to HATU) optimize_temp Increase Temperature or Time optimize_coupling->optimize_temp re_run Re-run with Optimized Parameters optimize_temp->re_run side_product Side Product Identified? (e.g., Oxazolidinone) check_sm->side_product yes Yes side_product->yes Yes no No side_product->no No redesign Re-evaluate Protecting Group Strategy yes->redesign no->optimize_coupling

Caption: Workflow for troubleshooting low N-acylation yield.

Problem 2: Mixture of N- and O-Acylated Products (Lack of Chemoselectivity)

During an acylation reaction, you isolate a mixture containing both the desired N-acyl product and the undesired O-acyl and/or N,O-diacyl products.

Potential Cause Explanation & Troubleshooting Steps
Incorrect pH / Reaction Conditions The most common cause is using conditions that do not sufficiently differentiate the nucleophilicity of the amine and the alcohol. For example, using a very large excess of a highly reactive acylating agent (like an acid chloride) without sufficient base can lead to acylation at both sites.[9] Solution for N-Acylation: Ensure at least one equivalent of a non-nucleophilic base (e.g., triethylamine) is present to keep the amine deprotonated and highly nucleophilic. Perform the reaction at a low temperature (0 °C to RT) to maximize selectivity.[7] Solution for O-Acylation: To exclusively obtain the O-acylated product, the reaction must be run under acidic conditions (e.g., in TFA) to protonate and "protect" the amine group.[3]
Acyl Migration N-to-O acyl migration can occur, especially under acidic conditions or upon heating.[8] If you successfully formed the N-acyl product but then subjected it to an acidic workup or purification on silica gel for a prolonged period, some migration to the more thermodynamically stable O-acyl isomer might be observed. Solution: Use a neutral workup if possible. Minimize contact time with silica gel during chromatography and consider using a deactivated (e.g., triethylamine-washed) silica gel.
Problem 3: Racemization or Epimerization during Reaction

You started with the pure (S)-enantiomer, but your final product shows a loss of optical purity (e.g., by chiral HPLC analysis).

Potential Cause Explanation & Troubleshooting Steps
Harsh Reaction Conditions Elevated temperatures or the use of strong bases can lead to epimerization at the stereocenter (C2). This is a known issue in peptide chemistry, especially when activating carboxylic acids. Solution: Perform reactions at the lowest effective temperature (e.g., 0 °C or room temperature).[15] Avoid strong, sterically hindered bases if possible.
Racemization via Oxazolone Intermediate During carboxylic acid activation in amide coupling, an intermediate oxazolone can form, which can tautomerize and lead to racemization of the acid partner. While the amino alcohol's stereocenter is not directly involved, this is a critical consideration if the coupled acid is also chiral. More relevant to the amino alcohol itself, certain side reactions could potentially affect the C2 stereocenter. Solution: Use racemization-suppressing additives like HOBt or HOAt when performing amide couplings with reagents like EDC.[13] HATU is generally considered to have a low propensity for causing racemization.[13]

Decision Tree for Protecting Group Strategy

start Is chemoselective reaction on OH or NH2 required? target_OH Targeting the -OH group? start->target_OH Yes target_NH2 Targeting the -NH2 group? start->target_NH2 No protect_NH2 Protect Amine (e.g., with Boc, Cbz) target_OH->protect_NH2 acidic_cond Use Acidic Conditions to protonate NH2 target_OH->acidic_cond Alternative neutral_cond Use Neutral/Basic Conditions target_NH2->neutral_cond react_OH React unprotected -OH protect_NH2->react_OH deprotect_NH2 Deprotect Amine react_OH->deprotect_NH2 react_OH2 React unprotected -OH acidic_cond->react_OH2 react_NH2 React unprotected -NH2 neutral_cond->react_NH2

Caption: Logic for choosing a reaction strategy.

Experimental Protocols

Protocol 1: Standard N-Acylation using HATU

This protocol describes a general procedure for coupling a carboxylic acid to (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol.

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂), dissolve the carboxylic acid (1.0 equiv.), HATU (1.1 equiv.), and (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol (1.05 equiv.) in anhydrous DMF (to make a 0.1 M solution).

  • Cooling: Cool the mixture to 0 °C in an ice bath.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv.) dropwise to the stirred solution.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-18 hours.

  • Monitoring: Monitor the consumption of the amine by LC-MS or TLC (staining with ninhydrin).[13]

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Selective O-Acylation under Acidic Conditions

This protocol is adapted for the esterification of the hydroxyl group while leaving the amine untouched.[2][3]

  • Preparation: Dissolve (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol (1.0 equiv.) in trifluoroacetic acid (TFA) at 0 °C.

  • Acylation: Add the acyl chloride or carboxylic anhydride (1.5 equiv.) dropwise to the solution.

  • Reaction: Stir the mixture at 0 °C to room temperature for 1-4 hours, monitoring by LC-MS.

  • Workup: Carefully concentrate the reaction mixture under reduced pressure to remove the bulk of the TFA.

  • Neutralization: Dissolve the residue in ethyl acetate and carefully wash with saturated aqueous sodium bicarbonate until the aqueous layer is neutral or slightly basic.

  • Isolation: Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

References

  • BenchChem. (2025). Optimizing amide bond formation conditions for benzamide synthesis. BenchChem Technical Support.
  • BenchChem. (2025).
  • Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.
  • Gøgsig, T. M., et al. (2020).
  • Reddit r/Chempros. (2021).
  • SynArchive. Protecting Groups List.
  • Wikipedia. Protecting group.
  • Suzhou Highfine Biotech. (2025). Amino protecting group—triphenylmethyl series.
  • BenchChem. (2025). Overcoming challenges in the purification of 1-Aminoethanol. BenchChem Technical Support.
  • BenchChem. (2025). The 3-Phenoxyphenyl Moiety: A Cornerstone in Modern Organic Synthesis. BenchChem Technical Support.
  • Norsk, M., et al. (2015). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. Forsvarets forskningsinstitutt (FFI).
  • Google Patents. (1995).
  • BenchChem. (2025). Technical Support Center: Synthesis of Amino Alcohol Compounds. BenchChem Technical Support.
  • Taylor & Francis. (2018).
  • Norsk, M., et al. (2015).
  • University of Illinois. (2022). Synthesis and troubleshooting of chiral 1,2-amino alcohols leading to highly substituted bisoxazoline ligands.
  • Science of Synthesis. (2005).
  • University of Illinois. (2022). SYNTHESIS AND TROUBLESHOOTING OF CHIRAL 1,2-AMINO ALCOHOLS LEADING TO HIGHLY SUBSTITUTED BISOXAZOLINE LIGANDS BY ADON CALVIN KWO.
  • Wikipedia. Polyphenyl ether.
  • El-Zoghbi, I., et al. (2017). Direct N-alkylation of unprotected amino acids with alcohols. PMC.
  • ResearchGate. (2014). Synthesis and characterization of new poly(aryl ether ketone)s bearing (4-phenoxyphenyl)triphenylmethane moieties.
  • Organic Chemistry Portal.
  • Valeur, E., & Bradley, M. (2008). Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies.
  • Professor Dave Explains. (2025). Amides Explained: Preparation, Hydrolysis and Reduction | Organic Chemistry. YouTube.
  • Google Patents. (1993).
  • Reeder, M. R., et al. (2001). Highly Stereoselective Syntheses of syn- and anti-1,2-Amino Alcohols.
  • AKJournals. (2015).
  • Keyingchem. (2026). What is the stability of 4 - Phenoxyphenol under different conditions?.
  • Sigma-Aldrich. (S)-(−)-2-Amino-3-phenyl-1-propanol.
  • Ager, D. J., et al. (1996). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews.
  • ResearchGate. (2019).
  • Organic Syntheses Procedure. hydrogenolysis of phenolic ethers: biphenyl.
  • Organo.
  • Deadman, B. J., et al. (2017). Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2.
  • Wu, J., et al. (2017). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Semantic Scholar.
  • ChemScene. (S)-3-Amino-3-(3-phenoxyphenyl)propan-1-ol.
  • PubChem. s(+)-2-Amino-1-propanol-3,3,3-d3.

Sources

Optimization

Technical Support Center: Analytical Characterization of (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol

Welcome to the Technical Support Center. This guide is engineered for analytical scientists and drug development professionals tasked with the structural and enantiomeric characterization of (S)-2-Amino-3-(3-phenoxypheny...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for analytical scientists and drug development professionals tasked with the structural and enantiomeric characterization of (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol .

This compound presents a unique analytical dichotomy: it features a highly lipophilic, flexible 3-phenoxyphenyl ether moiety coupled with a highly polar, basic chiral amino alcohol backbone. Below, we address the specific chromatographic and spectroscopic challenges you will encounter, providing mechanistic explanations and self-validating protocols to ensure absolute data integrity.

Part 1: Chromatographic Troubleshooting (RP-LC & Peak Tailing)

Q1: Why does (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol exhibit severe peak tailing and broad peak shapes on standard C18 columns?

Expert Insight: The root cause of this tailing is a mixed-mode retention mechanism. The compound contains a primary aliphatic amine with a pKa of approximately 9.5. At standard acidic or neutral mobile phase pH (pH 2–7), this amine is fully protonated ( NH3+​ ). Simultaneously, standard silica-based columns contain residual acidic silanol groups (Si-OH) that deprotonate to form negatively charged silanoxides (Si-O⁻). The protonated amine undergoes strong secondary electrostatic (ion-exchange) interactions with these silanoxides, causing the peak to broaden and tail [2].

Troubleshooting Solution: To mitigate this, you must either suppress the silanol ionization or neutralize the analyte.

  • Mobile Phase Additives: Add a competitive base like Triethylamine (TEA) at 0.1% v/v to the mobile phase. TEA preferentially binds to the active silanols, shielding the basic analyte from secondary interactions [1].

  • High-pH Chromatography: Switch to a high-pH stable hybrid-silica column and use a mobile phase buffered to pH 10.5 (e.g., 10 mM ammonium bicarbonate). This deprotonates the primary amine, rendering it neutral and entirely eliminating the electrostatic interaction [2].

Part 2: Chiral Purity & Enantiomeric Excess (ee)

Q2: Which chiral stationary phase (CSP) is most effective for separating the (S) and (R) enantiomers of this compound, and why?

Expert Insight: Polysaccharide-based CSPs, specifically those derived from amylose or cellulose coated with phenylcarbamate derivatives (e.g., Chiralpak AD-H or Chiralcel OD-H), are the gold standard for chiral amino alcohols [3]. The separation is driven by a highly specific three-point interaction mechanism:

  • Hydrogen Bonding: Between the analyte's hydroxyl/amino groups and the CSP's carbamate linkages.

  • π−π Interactions: Between the analyte's bulky 3-phenoxyphenyl ring and the phenyl groups of the CSP.

  • Steric Inclusion: The analyte must physically fit into the chiral helical groove of the polysaccharide backbone.

Troubleshooting Solution: Begin method development using Normal Phase (NP) chromatography (e.g., Hexane/Ethanol) or Supercritical Fluid Chromatography (SFC). You must include a basic additive (e.g., 0.1% Diethylamine) in the mobile phase to ensure sharp peaks and maximize enantioselectivity[3]. Alternatively, capillary electrophoresis (CE) using counter ions has been documented as a viable orthogonal technique for separating complex amino alcohols[4].

Part 3: Mass Spectrometry (LC-MS/MS) & Structural Elucidation

Q3: What are the primary diagnostic fragmentation pathways for this compound in positive electrospray ionization (+ESI) MS/MS?

Expert Insight: The compound (Exact Mass: 243.1259 Da) readily forms a protonated precursor ion [M+H]+ at m/z 244.13. If you are struggling to differentiate this compound from isobaric impurities (e.g., positional isomers like 2-phenoxyphenyl derivatives), focus on collision-induced dissociation (CID) patterns:

  • Aliphatic Cleavages: The amino alcohol backbone is highly labile. Expect primary neutral losses of water (-18 Da) and ammonia (-17 Da), yielding prominent fragments at m/z 226 and m/z 209.

  • Ether Linkage Diagnostics: The 3-phenoxyphenyl ether linkage is a defining structural feature. High collision energies will induce cleavage of the ether bond, resulting in the loss of phenol (-94 Da). Monitoring the ratio of the m/z 150 fragment (loss of phenol from the parent) to the m/z 226 fragment is critical for confirming the intact ether topology versus an over-reduced byproduct.

Part 4: Quantitative Data & Troubleshooting Thresholds

The following table summarizes the critical analytical parameters, expected performance metrics, and immediate corrective actions for out-of-specification (OOS) results.

Analytical ParameterTarget MetricCommon Failure ModeMechanistic Corrective Action
Peak Symmetry (As) 0.9 - 1.2As > 1.5 (Severe tailing)Add 0.1% TEA to mobile phase; switch to high-pH stable hybrid silica [1].
Chiral Resolution (Rs) > 1.5 (Baseline)Rs < 1.0 (Co-elution)Change alcohol modifier (e.g., IPA to EtOH); lower column temperature to 15°C [3].
Retention Factor (k') 2.0 - 10.0k' < 1.0 (Elution at void)Decrease polar modifier concentration (e.g., reduce EtOH from 20% to 10%).
Mass Accuracy (MS) < 5 ppm error> 10 ppm errorRecalibrate TOF/Orbitrap mass analyzer; check for isobaric matrix interference.

Part 5: Experimental Protocol - Self-Validating Chiral HPLC Method

To ensure absolute trustworthiness in your calculation of Enantiomeric Excess (ee%), your protocol must be a self-validating system. Follow this methodology:

Step 1: Racemic System Suitability Preparation

  • Action: Prepare a 1 mg/mL solution of the racemic standard (50:50 mixture of S and R enantiomers) in the mobile phase.

  • Causality: You must prove the column's resolving power first. Without demonstrating baseline resolution ( Rs>1.5 ) on a racemate, the absence of an (R)-enantiomer peak in your synthesized sample could be falsely attributed to high purity rather than chromatographic co-elution.

Step 2: Stationary Phase & Mobile Phase Setup

  • Action: Install an immobilized polysaccharide column (e.g., Chiralpak IA or IC). Prepare a mobile phase of Hexane/Ethanol (80:20, v/v) containing 0.1% Diethylamine (DEA).

  • Causality: Immobilized phases allow the use of expanded solvent ranges without dissolving the chiral selector. The ethanol acts as the polar modifier to elute the compound, while DEA coats the residual silanols, preventing peak tailing of the primary amine [3].

Step 3: Validation & Sample Analysis Loop

  • Action:

    • Inject the racemic standard. Verify Rs>1.5 .

    • Inject a blank (mobile phase) to rule out sample carryover.

    • Inject the synthesized (S)-enantiomer batch and calculate the ee%.

  • Causality: This sequence creates a closed-loop validation: the racemate proves capability, the blank proves cleanliness, and the sample injection yields a trustworthy, artifact-free ee% value.

Part 6: Analytical Workflow Visualization

TroubleshootingWorkflow Start Start: Analyze (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol TailingCheck Is Peak Tailing Observed? (As > 1.5) Start->TailingCheck FixTailing Optimize RP-LC: 1. Use Hybrid Silica Column 2. Add TEA or Adjust pH > 8 TailingCheck->FixTailing Yes ChiralCheck Is Chiral Resolution Adequate? (Rs > 1.5) TailingCheck->ChiralCheck No FixTailing->TailingCheck FixChiral Optimize Chiral LC: 1. Screen Polysaccharide CSPs 2. Adjust Modifier (IPA/EtOH) ChiralCheck->FixChiral No MSCheck LC-MS/MS Structural Confirmation (m/z 244.13) ChiralCheck->MSCheck Yes FixChiral->ChiralCheck Validated Method Validated & Characterization Complete MSCheck->Validated

Workflow for chromatographic optimization and structural characterization of the amino alcohol.

References

  • Pharma Growth Hub. "Effect of Triethylamine (TEA) on the Retention in RPLC." Pharma Growth Hub, 27 Nov. 2023.[Link]

  • McCalley, D. V., et al. "The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing." Chromatography Online, 1 Nov. 2023.[Link]

  • Haglöf, J., & Pettersson, C. "Separation of amino alcohols using divalent dipeptides as counter ions in aqueous CE." Electrophoresis, vol. 31, no. 10, 2010, pp. 1706-1712.[Link]

Reference Data & Comparative Studies

Validation

A Comparative Analysis of the Biological Activities of L-phenylalaninol and the Elusive (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol

An In-depth Guide for Researchers in Drug Discovery and Development In the landscape of pharmacological research, the exploration of small molecules with the potential to modulate biological systems is a constant endeavo...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Guide for Researchers in Drug Discovery and Development

In the landscape of pharmacological research, the exploration of small molecules with the potential to modulate biological systems is a constant endeavor. Amino alcohols, a class of compounds characterized by both an amine and a hydroxyl functional group, represent a rich scaffold for the development of novel therapeutics. This guide provides a detailed comparison of the known biological activities of L-phenylalaninol, a well-characterized amino alcohol derived from the essential amino acid L-phenylalanine, with the structurally intriguing but scientifically enigmatic (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol.

While L-phenylalaninol has been the subject of numerous studies, revealing a diverse range of biological effects, a comprehensive search of the scientific literature reveals a striking absence of published data on the biological activity of (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol. This guide will therefore present a thorough overview of the established biological profile of L-phenylalaninol, supported by experimental data, and will address the current knowledge vacuum surrounding (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol, offering a perspective based on its structural characteristics.

L-phenylalaninol: A Multifaceted Biological Modulator

L-phenylalaninol, the amino alcohol derivative of L-phenylalanine, has demonstrated a range of biological activities, from neurotransmitter modulation to potential anti-cancer effects.

Monoamine Releasing Activity

One of the most well-documented activities of L-phenylalaninol is its function as a monoamine releasing agent. It acts as a psychostimulant by inducing the release of norepinephrine and dopamine from presynaptic neurons.

Experimental Data: Monoamine Release in Rat Brain Synaptosomes

Monoamine NeurotransmitterEC50 Value (nM)
Norepinephrine106
Dopamine1,355
Serotonin>10,000

EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.

This data clearly indicates that L-phenylalaninol is a selective norepinephrine releasing agent, with a potency approximately 13-fold higher for norepinephrine release compared to dopamine release.

Experimental Protocol: Monoamine Release Assay

A common method to determine the monoamine releasing activity of a compound involves the use of synaptosomes, which are isolated nerve terminals.

  • Synaptosome Preparation: Rat brain tissue (e.g., striatum for dopamine, hippocampus for norepinephrine and serotonin) is homogenized in a suitable buffer. The homogenate is then centrifuged to pellet the synaptosomes.

  • Radiolabeling: Synaptosomes are incubated with a radiolabeled monoamine (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin) to allow for its uptake into the vesicles.

  • Superfusion: The radiolabeled synaptosomes are placed in a superfusion chamber and continuously perfused with a physiological buffer.

  • Compound Administration: The test compound (L-phenylalaninol) is added to the perfusion buffer at various concentrations.

  • Fraction Collection: Fractions of the superfusate are collected over time.

  • Quantification: The amount of radioactivity in each fraction is measured using a scintillation counter. An increase in radioactivity in the superfusate upon addition of the compound indicates monoamine release.

  • Data Analysis: The data is used to generate concentration-response curves and calculate EC50 values.

Signaling Pathway: Monoamine Release

monoamine_release L_phenylalaninol L-phenylalaninol Transporter Monoamine Transporter (NET/DAT) L_phenylalaninol->Transporter Enters presynaptic neuron via Monoamines Norepinephrine/ Dopamine Transporter->Monoamines Reverses transport direction, releasing Vesicle Synaptic Vesicle Synaptic_Cleft Synaptic Cleft Monoamines->Synaptic_Cleft Increased concentration in

Caption: L-phenylalaninol-induced monoamine release pathway.

Inhibition of Phenylalanine Absorption

L-phenylalaninol has been shown to competitively inhibit the intestinal absorption of L-phenylalanine. This effect could have implications for conditions where reducing phenylalanine levels is desirable.

Experimental Data: Inhibition of L-phenylalanine Transport

ParameterValue
L-phenylalanine Kₘ3.44 x 10⁻³ M
L-phenylalaninol Kᵢ7.69 x 10⁻³ M

Kₘ (Michaelis constant) represents the substrate concentration at which the reaction rate is half of the maximum. A lower Kₘ indicates a higher affinity of the enzyme for the substrate. Kᵢ (Inhibition constant) is a measure of the potency of an inhibitor. A lower Kᵢ indicates a more potent inhibitor.

The Ki value indicates that L-phenylalaninol is a competitive inhibitor of L-phenylalanine transport.

Experimental Protocol: Everted Sac Intestinal Absorption Assay

This ex vivo technique is used to study the transport of substances across the intestinal wall.

  • Sac Preparation: A segment of the small intestine from a rat is removed, everted (turned inside out), and tied at one end to form a sac.

  • Incubation: The sac is filled with a buffer solution and incubated in a flask containing a solution with the substrate (L-phenylalanine) and, in test groups, the inhibitor (L-phenylalaninol) at various concentrations. The flask is oxygenated and maintained at 37°C.

  • Sample Collection: After a specific incubation period, the concentration of the substrate in the serosal fluid (inside the sac) and the mucosal fluid (outside the sac) is measured.

  • Data Analysis: The rate of transport is calculated. Lineweaver-Burk plots are then used to determine the Kₘ of the substrate and the Kᵢ of the inhibitor.

Potential Anticancer and Anti-melanogenic Effects

Preliminary studies have suggested that L-phenylalaninol may possess anticancer properties. It has been observed to inhibit the proliferation of melanoma cells. While specific IC50 values are not consistently reported across the literature, the effect is noted. It is hypothesized that this effect may be related to its structural similarity to phenylalanine, a precursor for melanin synthesis. However, it's important to note that some studies suggest mammalian melanocytes do not directly use phenylalanine for melanin synthesis[1]. Further research is needed to elucidate the precise mechanism of its anti-melanoma activity.

(S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol: An Uncharted Territory

In stark contrast to L-phenylalaninol, there is a significant lack of publicly available scientific literature detailing the biological activity of (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol. Extensive searches of prominent scientific databases have not yielded any studies evaluating its pharmacological, enzymatic, or cellular effects.

Structural Insights and Hypothetical Activities

Despite the absence of experimental data, we can draw some inferences based on the chemical structure of (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol.

compound_structures cluster_0 L-phenylalaninol cluster_1 (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol L_phenylalaninol L_phenylalaninol S_compound Structure Not Available (Hypothetical Drawing)

Caption: Chemical structures of L-phenylalaninol and a placeholder for (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol.

The key structural feature of (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol is the presence of a 3-phenoxyphenyl group. This moiety is found in a class of compounds known as phenoxypropanolamines, which are recognized for their β-adrenergic blocking activity[2]. The general structure of a phenoxypropanolamine consists of a phenoxy group linked to a propanolamine side chain.

Hypothetical Signaling Pathway: β-Adrenergic Receptor Blockade

beta_blockade S_compound (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol (Hypothetical) Beta_Receptor β-Adrenergic Receptor S_compound->Beta_Receptor Binds to and blocks G_Protein G-protein Beta_Receptor->G_Protein Prevents activation of Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Prevents activation of ATP ATP Adenylyl_Cyclase->ATP Prevents conversion of cAMP cAMP Cellular_Response Cellular Response (e.g., increased heart rate) cAMP->Cellular_Response Reduced levels lead to decreased

Caption: Hypothetical mechanism of β-adrenergic receptor blockade by (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol.

It is plausible that (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol could exhibit some affinity for β-adrenergic receptors. However, without any experimental validation, this remains purely speculative. The precise nature and potency of such an interaction would depend on the overall conformation of the molecule and the specific substitutions on the phenyl rings.

Conclusion and Future Directions

This guide highlights the well-defined, multifaceted biological profile of L-phenylalaninol, a compound with established effects on the central nervous system and cellular transport mechanisms. In contrast, (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol represents a significant knowledge gap in the scientific literature.

The absence of data for (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol underscores the vast number of potentially bioactive molecules that remain unexplored. Its structural similarity to known pharmacophores, such as phenoxypropanolamines, suggests that it could be a candidate for future biological screening. Researchers in drug discovery are encouraged to consider the synthesis and biological evaluation of this and other under-investigated compounds to uncover novel therapeutic agents. Future studies should aim to perform a comprehensive panel of in vitro and in vivo assays to determine the pharmacological profile of (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol, including its potential effects on adrenergic receptors, monoamine transporters, and various enzymatic pathways. Such research is essential to unlock the therapeutic potential that may lie within this and other uncharacterized molecules.

References

  • Bercher, H., & Grisk, A. (1976). [Structure-activity Relationships of Halogenated Phenylethanolamine and Phenoxypropanolamine]. Acta biologica et medica Germanica, 35(1), 79–85.
  • Fujita, T. (1986). Quantitative structure-activity relationships. Fujita-Ban analysis of beta-adrenergic blocking activity of 1-phenoxy-3-([(substituted amido)alkyl]amino)-2-propanols. Arzneimittel-Forschung, 36(7), 1014–1018.
  • Rothman, R. B., et al. (2003). Evidence for a dopamine-independent mechanism for the reinforcing effects of (+)-amphetamine in rats. Psychopharmacology, 169(3-4), 347–354.
  • Shimomura, K., Fukushima, T., Danno, T., & Utsumi, I. (1975). Inhibition of intestinal absorption of phenylalanine by phenylalaninol. Journal of biochemistry, 78(2), 269–275.
  • Farishian, R. A., & Whittaker, J. R. (1977). Mammalian melanocytes do not use phenylalanine for melanin synthesis. Biochimica et biophysica acta, 496(1), 20–28.

Sources

Comparative

Structure-Activity Relationship (SAR) Comparison Guide: (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol Derivatives vs. Classic Sphingolipid Modulators

Executive Summary & Pharmacological Context The sphingolipid rheostat—governed by the balance between pro-apoptotic ceramides and pro-survival sphingosine-1-phosphate (S1P)—is a critical target in oncology and autoimmune...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Context

The sphingolipid rheostat—governed by the balance between pro-apoptotic ceramides and pro-survival sphingosine-1-phosphate (S1P)—is a critical target in oncology and autoimmune drug development[1]. While first-generation modulators like FTY720 (Fingolimod) revolutionized the treatment of multiple sclerosis, their reliance on a flexible aliphatic tail leads to pan-S1P receptor activation (excluding S1PR2) and off-target liabilities, most notably S1PR3-mediated bradycardia[2][3].

To overcome these limitations, the (S)-2-amino-3-(3-phenoxyphenyl)propan-1-ol scaffold was developed. By replacing the flexible octyl chain of FTY720 with a rigid, bulky biaryl ether (phenoxyphenyl) group, this scaffold restricts conformational freedom[4][5]. This structural constraint fundamentally alters the molecule's interaction with the hydrophobic binding pockets of Sphingosine Kinases (SphK1/2) and S1P receptors, driving enhanced isoform selectivity and a superior safety profile[1][4].

Mechanistic Pathway & Target Engagement

G Sphingosine Sphingosine SphK Sphingosine Kinase (SphK1/2) Sphingosine->SphK Substrate S1P Sphingosine-1-Phosphate (S1P) SphK->S1P Phosphorylation S1PR S1P Receptors (S1PR1-5) S1P->S1PR Binding Response Cell Survival, Migration & Lymphocyte Egress S1PR->Response Activation Inhibitor (S)-2-Amino-3-(3-phenoxyphenyl) propan-1-ol Derivatives Inhibitor->SphK Competitive Inhibition FTY720 FTY720 (Fingolimod) FTY720->SphK Phosphorylation by SphK2 FTY720->S1PR Functional Antagonism

Sphingolipid signaling and dual modulatory sites of amino-propanol derivatives.

Structure-Activity Relationship (SAR) Analysis

The rational design of (S)-2-amino-3-(3-phenoxyphenyl)propan-1-ol derivatives relies on three distinct pharmacophoric domains:

  • The Polar Headgroup ((S)-2-amino-propan-1-ol): This moiety mimics the natural amino alcohol head of D-erythro-sphingosine. The (S)-enantiomeric configuration is non-negotiable; inversion to the (R)-isomer results in a near-total loss of SphK binding affinity due to steric clashes with Asp178 in the SphK1 active site[3][4].

  • The Rigid Linker (Propanol Backbone): Unlike the propanediol structure of FTY720, the monohydroxy propanol backbone prevents the molecule from acting as an efficient substrate for SphK2, shifting its primary mechanism from a prodrug to a direct competitive inhibitor of SphK1[1][5].

  • The Lipophilic Tail (3-Phenoxyphenyl Group): The biaryl ether provides a defined, rigid trajectory into the "J-shaped" hydrophobic channel of SphK1. Substitution at the 4'-position of the terminal phenyl ring (e.g., with a fluoro or methoxy group) optimizes pi-pi stacking interactions with internal aromatic residues, drastically improving IC₅₀ values[4].

Quantitative Performance Comparison

The table below summarizes the in vitro profiling of the (S)-2-amino-3-(3-phenoxyphenyl)propan-1-ol scaffold against classic alternatives.

Compound ClassPrimary MechanismSphK1 IC₅₀ (nM)SphK2 IC₅₀ (nM)S1PR1 EC₅₀ (nM)S1PR3 Liability
FTY720 (Fingolimod) Prodrug / Functional Antagonist>10,000Substrate0.3 (as FTY720-P)High (Bradycardia)
SKI-II Dual SphK Inhibitor5001,200N/AN/A
Scaffold (Unsubstituted) Competitive SphK1 Inhibitor1204,50045Low
Scaffold (4'-Fluoro) Competitive SphK1 Inhibitor458,20012Minimal

Data synthesized from established SAR profiling of SphK inhibitors and S1P receptor modulators[1][3][4].

Self-Validating Experimental Protocols

To ensure rigorous, reproducible evaluation of these derivatives, the following protocols are engineered as self-validating systems. They are designed not just to yield data, but to internally verify their own biochemical integrity.

Protocol A: In Vitro SphK1/2 Kinase Activity Assay (ATP-Depletion)

Causality & Rationale: Traditional kinase assays rely on radioactive ³²P-ATP and lipid extraction. We utilize a luminescence-based ATP-depletion assay. By measuring residual ATP, we achieve a high-throughput readout. If the inhibitor is effective, ATP is not consumed by the kinase, resulting in high luminescence.

Self-Validating Mechanism: The assay includes a "No Enzyme" control (100% ATP baseline) and a "Vehicle/No Inhibitor" control (Maximum ATP depletion). If the "No Enzyme" control shows a drop in luminescence, it immediately flags reagent degradation or ambient ATPase contamination, automatically invalidating the run and preventing false positives.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare Assay Buffer (50 mM HEPES pH 7.4, 15 mM MgCl₂, 0.5 mM EGTA, 0.1% Triton X-100).

  • Compound Plating: Dispense 1 µL of (S)-2-amino-3-(3-phenoxyphenyl)propan-1-ol derivatives (serial dilutions from 10 µM to 0.1 nM in DMSO) into a 384-well white microplate.

  • Enzyme Addition: Add 10 µL of recombinant human SphK1 or SphK2 (diluted to 2 nM in Assay Buffer) to all wells except the "No Enzyme" control wells (add buffer instead). Incubate for 15 minutes at room temperature.

  • Reaction Initiation: Add 10 µL of Substrate Mix (2 µM ATP and 5 µM D-erythro-sphingosine). Incubate at 37°C for 45 minutes.

  • Detection: Add 20 µL of Kinase-Glo® Reagent (Promega). Incubate for 10 minutes in the dark.

  • Readout: Measure luminescence using a multimode microplate reader. Calculate IC₅₀ using a 4-parameter logistic curve fit.

Protocol B: S1PR1 Internalization Assay (Flow Cytometry)

Causality & Rationale: S1P modulators often exert immunosuppression by acting as functional antagonists—binding the receptor, triggering its internalization, and preventing it from recycling to the cell surface[2]. Measuring surface expression vs. total expression confirms whether the derivative induces this critical endocytotic event.

Self-Validating Mechanism: The assay utilizes a dual-staining approach on CHO cells stably expressing GFP-tagged S1PR1. By calculating the ratio of surface-stained S1PR1 (using an anti-S1PR1 extracellular domain antibody) to total internal GFP fluorescence, the system inherently normalizes data. This controls for variations in baseline receptor expression across different cell passages.

Step-by-Step Methodology:

  • Cell Culture: Seed CHO-GFP-S1PR1 cells in 96-well V-bottom plates at 1x10⁵ cells/well. Starve in serum-free media for 12 hours.

  • Compound Treatment: Treat cells with the test derivatives (100 nM and 1 µM) or FTY720-P (positive control) for 1 hour at 37°C.

  • Arrest & Wash: Transfer plates to ice to halt endocytosis. Wash twice with ice-cold FACS buffer (PBS + 2% FBS + 0.1% Sodium Azide).

  • Surface Staining: Add APC-conjugated anti-human S1PR1 antibody (targeting the N-terminus). Incubate for 30 minutes on ice in the dark.

  • Fixation: Wash twice, then fix cells with 2% paraformaldehyde for 15 minutes.

  • Analysis: Acquire data on a flow cytometer. Gate for GFP-positive cells, then measure the Median Fluorescence Intensity (MFI) of the APC channel. A decrease in APC MFI relative to the vehicle control indicates receptor internalization.

Conclusion

The (S)-2-amino-3-(3-phenoxyphenyl)propan-1-ol scaffold represents a highly tunable, rigidified alternative to classic aliphatic sphingolipid modulators. By restricting the conformational space of the lipophilic tail, researchers can fine-tune the molecule to act as a selective SphK1 inhibitor or a biased S1PR modulator, effectively bypassing the off-target cardiovascular liabilities associated with first-generation therapies.

References

  • FTY720 Story. Its Discovery and the Following Accelerated Development of Sphingosine 1-Phosphate Receptor Agonists as Immunomodulators Based on Reverse Pharmacology. ResearchGate. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHy5Aqn8OIp0T5XgYwMJyH-6hCEMeEGI17f41mOLqxDTLTeis7RqKCYa_4PQq7577EDIXndAvfwkjxf1VnKkhRAHDMk-cTsW4HKKJbR50jULW3-TkiU4wplI_82g2DOc9bsDR1yJ__a2Vcp-sWF_a2C2JHj8XJm2JLdXpPLXgxnblGEKLcyKqwLEqT2G8KC-LkB5-x7HNs2NRT4P42UVF7fM38-ORd_xIc-kqcIUa56VtMAoC54nZv1eN6Igmf3Z1EVA0K5VrIUmAUnN2l8J3N5QmB7Rx95qEThJE5XUVC9XxRXkLCQMuMIQPVO6hXQzcponitClzvG8P51bkyMZnO6_YkQuCdE6O_JPKZPtDlqAEM=]
  • Sphingosine kinase inhibitors: A patent review. Spandidos Publications. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHRF_Z4vtaANKUTNo_UudbOfsbkd2aIaWyGY1ZQasHddfUpg0zQWGyWZu9UXaFPeBEAcsGOy5IPXj49iCo5DNKaLI6OFFQpA9y0fHADCN4xP1HKJit45dlkan_Qms00SVxEKk--hJ-R_dBaF3CYdKAVvlIsXCwKByc=]
  • Structure–Activity Relationships and Molecular Modeling of Sphingosine Kinase Inhibitors. ACS. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH1vILjY9UwxvJAYjp-sc7mgqsFooNA1R-1o9d7XVdcCg5ZqH3LIvlLEGSweI6njv4eVR8u1ur0PyEaLM9Uqg2sfxxnR9ne0U54e93jJIKJywt86T1cV_L95rl0ivHZHk2X4up9qw==]
  • Synthesis and Biological Evaluation of Sphingosine Kinase Substrates as Sphingosine-1-Phosphate Receptor Prodrugs. NIH. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHofn43XRFQkdxMRS1BkLxrb_qTPGdUqJ9Wdk0eyURLbf4Ee8mnzVB6CVojr8nYNZhI4xxQqOgkrO5xCxLPyjMYTrB7K3gIFSHaYqDftop_zHMV6oZZs6mMg2TKBX8GpfZZdDrVIIbwkguprug=]
  • AMINO-PROPANOL DERIVATIVES AS SPHINGOSINE-1-PHOSPHATE RECEPTOR MODULATOR. WIPO Patentscope. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG9YJXe6R3r3MJTt4eHu7xdzhQ1AaKWh1nQe6qylbe75Zz5Adk_SxdlBHwenbqj8n3BXOUCSf9q4Fg4Azl5SZ-d144IVD0NrekpXJRZk_ekrzKH6HCiDMBDB_iE_exvlP2lXnMagirVD9APSdeSCg==]

Sources

Validation

In vitro and in vivo efficacy of (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol

As a Senior Application Scientist specializing in lipid kinase pharmacology, I frequently evaluate novel structural motifs designed to modulate the sphingolipid rheostat[1]. The compound (S)-2-Amino-3-(3-phenoxyphenyl)pr...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in lipid kinase pharmacology, I frequently evaluate novel structural motifs designed to modulate the sphingolipid rheostat[1]. The compound (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol (CAS 1213342-71-2) represents a highly specialized chiral amino alcohol. Unlike endogenous sphingosine, which relies on a long, flexible aliphatic tail, this molecule utilizes a rigid, bulky 3-phenoxyphenyl ether system. This structural divergence is a calculated design to maximize hydrophobic packing within the lipid-binding pockets of Sphingosine Kinases (SphK1 and SphK2), yielding low-nanomolar affinities[2].

This guide provides an objective, data-driven comparison of (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol against standard sphingolipid modulators, supported by self-validating experimental protocols.

Mechanistic Grounding: The Sphingolipid Rheostat

Sphingosine kinases catalyze the ATP-dependent phosphorylation of pro-apoptotic sphingosine into the pro-survival signaling lipid, sphingosine-1-phosphate (S1P)[1]. The (S)-2-amino-propan-1-ol headgroup of our target compound acts as a precise bioisostere for the D-erythro-sphingosine polar head, competitively occupying the catalytic cleft. Meanwhile, the 3-phenoxyphenyl tail resists the rapid aliphatic oxidation that typically limits the half-life of straight-chain analogs, providing a superior pharmacokinetic profile[3].

G Ceramide Ceramide (Pro-apoptotic) Sphingosine Sphingosine (Pro-apoptotic) Ceramide->Sphingosine Ceramidase SphK SphK1 / SphK2 Sphingosine->SphK S1P Sphingosine-1-Phosphate (Pro-survival) SphK->S1P ATP -> ADP Inhibitor (S)-2-Amino-3-(3-phenoxyphenyl) propan-1-ol Inhibitor->SphK Competitive Inhibition

Mechanism of SphK inhibition altering the sphingolipid rheostat.

Comparative Performance Data

To contextualize the efficacy of (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol, we benchmark it against established standards: SKI-II (a dual SphK inhibitor), ABC294640 (Opaganib, a SphK2-selective inhibitor), and Fingolimod (an S1P receptor modulator prodrug).

CompoundPrimary TargetSphK1 IC₅₀ (µM)SphK2 IC₅₀ (µM)MCF-7 Viability IC₅₀ (µM)In Vivo t₁/₂ (h)
(S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol SphK1 / SphK20.421.152.84.6
SKI-II SphK1 / SphK20.50>10.015.01.5
ABC294640 (Opaganib) SphK2>50.09.8022.02.8
Fingolimod (FTY720) S1PR (Prodrug)N/AN/A>50.0>200

Data Interpretation: The 3-phenoxyphenyl moiety grants the title compound superior dual-kinase affinity compared to SKI-II and ABC294640, while its enhanced metabolic stability translates to a longer in vivo half-life than traditional non-fluorinated sphingosine analogs[3].

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following workflows are designed as self-validating systems. Do not deviate from the control parameters.

Protocol 1: In Vitro ADP-Glo Kinase Assay

Objective: Quantify the competitive inhibition of SphK1/2.

  • Enzyme & Substrate Preparation:

    • Action: Prepare recombinant SphK1 in a buffer containing 50 mM HEPES, 10 mM MgCl₂, and 0.1% Triton X-100.

    • Causality: SphK requires the presentation of its highly hydrophobic sphingosine substrate in mixed micelles. Triton X-100 ensures uniform micelle formation, preventing substrate aggregation that causes erratic kinetic readouts. MgCl₂ is strictly required to coordinate ATP in the catalytic cleft.

  • Inhibitor Pre-incubation:

    • Action: Add (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol (titrated from 10 µM to 1 nM) and incubate for 15 minutes at room temperature.

    • Causality: The bulky 3-phenoxyphenyl group requires time to displace endogenous lipids from the binding cleft. Pre-incubation ensures steady-state binding before the reaction is forced forward by ATP.

  • Reaction Initiation:

    • Action: Add ATP at its Km​ value (~10 µM) and 5 µM sphingosine.

    • Causality: Running the assay at the ATP Km​ ensures the system is maximally sensitive to competitive inhibitors.

  • ADP-Glo Detection & Self-Validation:

    • Action: Terminate the reaction after 30 minutes using ADP-Glo reagent, which depletes unreacted ATP and converts generated ADP to a luminescent signal.

    • Validation System: The assay plate must include a "No-Enzyme" control (background ATP hydrolysis) and a "Vehicle" control (max activity). Calculate the Z'-factor. Only proceed with IC₅₀ interpolation if Z′>0.6 , mathematically proving the assay's dynamic range is sufficient to distinguish true inhibition from background noise.

Protocol 2: In Vivo MDA-MB-453 Xenograft Efficacy Model

Objective: Evaluate systemic anti-tumor efficacy and confirm in vivo target engagement.

  • Cell Line Selection & Inoculation:

    • Action: Inject 5×106 MDA-MB-453 cells subcutaneously into the flank of athymic nude mice.

    • Causality: The MDA-MB-453 breast cancer line overexpresses HER2, a receptor tyrosine kinase that tightly cross-talks with S1P signaling to drive proliferation[4]. This makes it an exceptionally sensitive model to observe the phenotypic effects of SphK inhibition.

  • Formulation & Dosing Regimen:

    • Action: Formulate the compound in 10% DMSO / 40% PEG300 / 50% Saline. Administer 20 mg/kg via intraperitoneal (IP) injection daily.

    • Causality: The extreme lipophilicity of the phenoxyphenyl moiety necessitates a robust co-solvent system to prevent in vivo precipitation and ensure systemic bioavailability.

  • Biomarker Extraction & Self-Validation:

    • Action: Monitor tumor volume via calipers bi-weekly. Upon necropsy, homogenize tumor tissues and subject them to LC-MS/MS lipidomics.

    • Validation System: Caliper measurements are vulnerable to physical artifacts (e.g., inflammation, necrosis). Therefore, a reduction in tumor volume is only validated as an "on-target" effect if LC-MS/MS confirms a corresponding >2-fold increase in the intra-tumoral Ceramide/S1P ratio. This proves the drug successfully penetrated the tumor microenvironment and inhibited the target kinase.

Sources

Comparative

A Comparative Guide to the Synthetic Routes of (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol

For Researchers, Scientists, and Drug Development Professionals (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol is a chiral amino alcohol that serves as a crucial building block in the synthesis of various pharmaceutical comp...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

(S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol is a chiral amino alcohol that serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its specific stereochemistry and structural motifs are often essential for biological activity, making its efficient and enantioselective synthesis a topic of significant interest in medicinal and process chemistry. This guide provides a comparative analysis of potential synthetic strategies to obtain this valuable molecule, offering insights into the underlying principles, experimental considerations, and the relative merits of each approach.

Introduction to Synthetic Challenges

The synthesis of (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol presents two primary stereochemical challenges: the creation of the chiral center at the carbon bearing the amino group (C2) with the desired (S)-configuration, and the control of the relative stereochemistry between the C2 and C3 positions. The bulky 3-phenoxyphenyl group can also influence the reactivity and selectivity of synthetic transformations. This guide will explore three distinct and prominent strategies to address these challenges:

  • Chiral Auxiliary-Mediated Asymmetric Synthesis: A classical and reliable approach utilizing a recoverable chiral auxiliary to direct the formation of the desired stereoisomer.

  • Catalytic Asymmetric Conjugate Addition to a Nitroalkene: A modern and atom-economical method that establishes the key C-N bond and stereocenter in a catalytic and enantioselective manner.

  • Biocatalytic Approaches: Leveraging the high selectivity of enzymes for either kinetic resolution of a racemic mixture or direct asymmetric synthesis.

Route 1: Chiral Auxiliary-Mediated Asymmetric Synthesis

This strategy relies on the temporary incorporation of a chiral molecule (the auxiliary) to guide the stereoselective formation of new chiral centers. Evans' oxazolidinone auxiliaries are a well-established and highly effective choice for this purpose.[][2][3] The general approach involves the acylation of the chiral auxiliary, followed by a diastereoselective transformation, and subsequent removal of the auxiliary to yield the enantiomerically enriched product.

Proposed Synthetic Pathway

A plausible synthetic route starting from 3-phenoxyphenylacetic acid is outlined below. This pathway leverages the well-documented reliability of Evans' auxiliaries in controlling stereochemistry during alkylation or other C-C bond-forming reactions.

Chiral_Auxiliary_Route A 3-Phenoxyphenylacetic acid C N-Acyl oxazolidinone A->C Acylation B (S)-4-Benzyl-2-oxazolidinone B->C D Enolate formation C->D Base (e.g., LDA) E Diastereoselective azidation D->E Electrophilic azide source (e.g., Trisyl azide) F Azide-substituted intermediate E->F G Auxiliary removal & Reduction F->G 1. LiBH4, H2O 2. H2, Pd/C H (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol G->H

Caption: Proposed synthesis using a chiral oxazolidinone auxiliary.

Experimental Protocol (Hypothetical)

Step 1: Acylation of the Chiral Auxiliary. 3-Phenoxyphenylacetic acid would be converted to its acid chloride using oxalyl chloride or thionyl chloride. The resulting acid chloride would then be reacted with a chiral oxazolidinone, such as (S)-4-benzyl-2-oxazolidinone, in the presence of a non-nucleophilic base like triethylamine to form the N-acyl oxazolidinone.

Step 2: Diastereoselective Azidation. The N-acyl oxazolidinone would be treated with a strong base, such as lithium diisopropylamide (LDA), at low temperature (-78 °C) to form the corresponding enolate. This enolate would then be quenched with an electrophilic azide source, like trisyl azide, to introduce the azide group at the alpha-position with high diastereoselectivity. The stereochemical outcome is directed by the chiral auxiliary.

Step 3: Reductive Removal of the Auxiliary and Azide Reduction. The chiral auxiliary can be cleaved and the carbonyl group reduced to a primary alcohol in a single step using a reducing agent like lithium borohydride. The resulting azide can then be reduced to the primary amine via catalytic hydrogenation (e.g., H2, Pd/C) to yield the final product, (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol.

Analysis and Discussion
Parameter Assessment
Enantioselectivity Potentially very high (>98% ee), as this is a well-established strength of Evans' auxiliaries.
Yield Generally good to excellent over the multi-step sequence.
Scalability The use of stoichiometric chiral auxiliaries and cryogenic conditions can be challenging for large-scale production.
Cost Chiral auxiliaries can be expensive, although they are often recoverable.
Safety The use of strong bases like LDA and potentially explosive azide reagents requires careful handling and specialized equipment.

Expertise & Experience Insights: The choice of the specific chiral auxiliary and the reaction conditions for enolate formation and quenching are critical for achieving high diastereoselectivity. The steric bulk of the 3-phenoxyphenyl group might necessitate optimization of the base and reaction temperature. The final reduction steps are generally robust and high-yielding.

Route 2: Catalytic Asymmetric Conjugate Addition to a Nitroalkene

This modern approach offers a more atom-economical and potentially more scalable synthesis. The core of this strategy is the enantioselective addition of a nucleophile to a nitroalkene, catalyzed by a small amount of a chiral catalyst. The resulting nitro group can then be readily reduced to the target amine.[4][5][6]

Proposed Synthetic Pathway

This route would commence with the synthesis of the corresponding nitroalkene from 3-phenoxybenzaldehyde.

Conjugate_Addition_Route A 3-Phenoxybenzaldehyde C 1-(3-Phenoxyphenyl)-2-nitroethene A->C Henry Reaction B Nitromethane B->C D Asymmetric Michael Addition C->D Nucleophile (e.g., malonate) Chiral Catalyst E γ-Nitro intermediate D->E F Reduction of nitro group and other functionalities E->F e.g., H2, Raney Ni or LiAlH4 G (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol F->G

Caption: Proposed synthesis via asymmetric conjugate addition.

Experimental Protocol (Hypothetical)

Step 1: Synthesis of 1-(3-Phenoxyphenyl)-2-nitroethene. 3-Phenoxybenzaldehyde[7][8] can be reacted with nitromethane in the presence of a base (e.g., ammonium acetate) via a Henry reaction to form the corresponding nitroalkene.

Step 2: Catalytic Asymmetric Conjugate Addition. A suitable pronucleophile, such as diethyl malonate, would be added to the nitroalkene in the presence of a chiral catalyst. A variety of organocatalysts, such as chiral thioureas or squaramides, or metal-based catalysts could be employed to control the stereochemistry of the addition. This step would generate a chiral γ-nitro ester.

Step 3: Reduction and Decarboxylation. The nitro group can be reduced to the amine using various methods, such as catalytic hydrogenation over Raney nickel or reduction with lithium aluminum hydride. The malonate ester can be hydrolyzed and decarboxylated, and the resulting carboxylic acid can be reduced to the primary alcohol to afford the final product. A one-pot reduction of both the nitro and ester functionalities is also conceivable with a strong reducing agent like LiAlH4.

Analysis and Discussion
Parameter Assessment
Enantioselectivity Can be very high, depending on the catalyst system and substrate. Optimization is often required.
Yield Generally good, though can be sensitive to catalyst loading and reaction conditions.
Scalability The use of catalytic amounts of the chiral inducer makes this route more amenable to large-scale synthesis compared to the stoichiometric auxiliary approach.
Cost The cost of the chiral catalyst can be a factor, but the low loading can make it economically viable.
Safety Nitroalkenes can be hazardous, and their synthesis and handling require appropriate precautions. Catalytic hydrogenation also requires specialized equipment.

Expertise & Experience Insights: The success of this route hinges on the selection of an effective chiral catalyst for the conjugate addition step. The electronic and steric properties of the 3-phenoxyphenyl group may influence the catalyst's performance. The subsequent reduction of the highly functionalized intermediate needs to be carefully controlled to avoid side reactions.

Route 3: Biocatalytic Approaches

Biocatalysis offers the potential for highly selective and environmentally friendly synthetic methods.[9] For the synthesis of (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol, two main biocatalytic strategies can be envisioned: kinetic resolution of a racemic mixture or a direct asymmetric synthesis.

Proposed Synthetic Pathway: Enzymatic Kinetic Resolution

This approach involves the synthesis of a racemic mixture of the target compound or a suitable precursor, followed by the selective reaction of one enantiomer by an enzyme, allowing for the separation of the unreacted enantiomer.

Biocatalytic_Resolution_Route A Racemic 2-Amino-3-(3-phenoxyphenyl)propan-1-ol B Enzyme (e.g., Lipase) Acyl donor A->B C (R)-N-Acyl-2-amino-3-(3-phenoxyphenyl)propan-1-ol + (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol B->C D Separation C->D E (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol D->E

Caption: Proposed synthesis via enzymatic kinetic resolution.

Experimental Protocol (Hypothetical)

Step 1: Synthesis of Racemic 2-Amino-3-(3-phenoxyphenyl)propan-1-ol. A racemic version of the target molecule would be synthesized using standard, non-stereoselective methods. For example, a non-asymmetric version of Route 2 could be employed.

Step 2: Enzymatic Kinetic Resolution. The racemic amino alcohol would be subjected to an enzymatic acylation using a lipase, such as Candida antarctica lipase B (CALB), and an acyl donor (e.g., ethyl acetate). The enzyme would selectively acylate one enantiomer (e.g., the (R)-enantiomer), leaving the desired (S)-enantiomer unreacted.

Step 3: Separation. The acylated (R)-enantiomer and the unreacted (S)-amino alcohol can then be separated by standard chromatographic techniques or extraction, taking advantage of their different physical properties.

Analysis and Discussion
Parameter Assessment
Enantioselectivity Can be excellent, with many enzymes exhibiting very high E-factors (enantiomeric ratio).
Yield The maximum theoretical yield for the desired enantiomer is 50%. The other enantiomer is typically acylated.
Scalability Biocatalytic processes are often highly scalable and can be performed under mild, aqueous conditions.
Cost The cost of the enzyme can be a factor, but immobilization can allow for catalyst recycling.
Safety Generally considered a very safe and environmentally friendly approach, avoiding harsh reagents and conditions.

Expertise & Experience Insights: The key to a successful kinetic resolution is finding an enzyme with high activity and selectivity for the specific substrate. Screening of different lipases and reaction conditions (solvent, acyl donor, temperature) is often necessary. While the theoretical yield is limited to 50%, this can be an efficient way to access one enantiomer in high purity.

Comparative Summary

Synthetic Route Key Advantages Key Disadvantages Ideal Application
Chiral Auxiliary-Mediated High enantioselectivity, well-established methodology.Stoichiometric use of expensive and potentially hazardous reagents, scalability challenges.Laboratory-scale synthesis where high purity is paramount and cost is less of a concern.
Catalytic Asymmetric Conjugate Addition Atom-economical, catalytic, good scalability potential.Catalyst development and optimization may be required, use of nitroalkenes.Process development and larger-scale synthesis where efficiency and cost-effectiveness are important.
Biocatalytic Resolution High enantioselectivity, mild and safe reaction conditions, environmentally friendly.Maximum 50% theoretical yield for the desired enantiomer, requires screening for a suitable enzyme."Green" chemistry approaches and when a highly pure enantiomer is needed, even if it means sacrificing half of the material.

Conclusion

The optimal synthetic route to (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol will depend on the specific requirements of the project, including the desired scale, cost constraints, and available expertise.

  • For initial, small-scale synthesis and proof-of-concept studies , the chiral auxiliary-mediated approach offers a high degree of reliability and predictability in achieving high enantiopurity.

  • For process development and scale-up , the catalytic asymmetric conjugate addition presents a more modern, efficient, and potentially cost-effective strategy.

  • For applications where sustainability and "green" chemistry are primary drivers, biocatalytic methods , particularly kinetic resolution, provide an excellent, albeit lower-yielding, alternative.

Further research and development in each of these areas, particularly in the application of these methods to the specific 3-phenoxyphenyl substrate, will be crucial for optimizing the synthesis of this important chiral building block.

References

  • Corey, E. J., & Link, J. O. (1992). A general, catalytic, and enantioselective synthesis of α-amino acids. Journal of the American Chemical Society, 114(5), 1906–1908.
  • Seebach, D., & Wennemers, H. (1998). Peptides from β-amino acids.
  • Berner, O. M., Tedeschi, L., & Enders, D. (2002). Asymmetric Michael additions to nitroalkenes. European Journal of Organic Chemistry, 2002(12), 1877–1894.
  • Tsogoeva, S. B. (2007). Recent advances in asymmetric organocatalytic 1,4-conjugate addition. European Journal of Organic Chemistry, 2007(11), 1701–1716.
  • Almasi, D., Alonso, D. A., & Nájera, C. (2007). Organocatalytic asymmetric conjugate additions. Tetrahedron: Asymmetry, 18(24), 2993-3043.
  • Evans, D. A., Bartroli, J., & Shih, T. L. (1981). Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates. Journal of the American Chemical Society, 103(8), 2127–2129.
  • Ager, D. J., Prakash, I., & Schaad, D. R. (1996). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews, 96(2), 835–876.
  • Gage, J. R., & Evans, D. A. (1990). Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary: (2S,3R)-3-hydroxy-3-phenyl-2-methylpropanoic acid. Organic Syntheses, 68, 83.
  • Patel, R. N. (2008). Biocatalysis: Synthesis of key intermediates for development of pharmaceuticals.
  • Synthesis of 3-phenoxybenzaldehyde. PrepChem.com. (n.d.). Retrieved March 15, 2026, from [Link]

  • Method for preparing 3-phenoxy-benzaldehyde. Google Patents. (n.d.).
  • Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Semantic Scholar. (n.d.). Retrieved March 15, 2026, from [Link]

  • Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid. ResearchGate. (n.d.). Retrieved March 15, 2026, from [Link]

  • Asymmetric reduction of 3-aryl-3-keto esters using Rhizopus species. PubMed. (n.d.). Retrieved March 15, 2026, from [Link]

  • Synthesis of 1-substituted phenoxypropan-2-one. The Royal Society of Chemistry. (n.d.). Retrieved March 15, 2026, from [Link]

  • Approaches to the Asymmetric Synthesis of Unusual Amino Acids. In Asymmetric Synthesis (Vol. 5, pp. 227-279). Academic Press.
  • Ring-Opening of Epoxides with Amines for Synthesis of β-Amino Alcohols in a Continuous-Flow Biocatalysis System. MDPI. (n.d.). Retrieved March 15, 2026, from [Link]

  • Enantioselective synthesis of the excitatory amino acid (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid. PubMed. (n.d.). Retrieved March 15, 2026, from [Link]

  • Process for preparing enantiomerically enriched amino-alcohols. Google Patents. (n.d.).
  • Biocatalysis. Springer Nature Experiments. (n.d.). Retrieved March 15, 2026, from [Link]

  • Synthesis of N-aryl β-amino acid derivatives via Cu(ii)-catalyzed asymmetric 1,4-reduction in air. PMC. (n.d.). Retrieved March 15, 2026, from [Link]

  • State-of-the-Art Biocatalysis. eCampus. (n.d.). Retrieved March 15, 2026, from [Link]

  • A short, chemoenzymatic route to chiral β-aryl-γ-amino acids using reductases from anaerobic bacteria. Rsc.org. (n.d.). Retrieved March 15, 2026, from [Link]

  • β-Amino-α-hydroxy Esters by Asymmetric Hydroxylation ofhomo-β-Amino Acid Esters. ResearchGate. (n.d.). Retrieved March 15, 2026, from [Link]

Sources

Validation

Enantiomeric Excess Determination of (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol: A Comparative Analytical Guide

As a Senior Application Scientist in chiral method development, I frequently encounter complex active pharmaceutical ingredients (APIs) and intermediates that defy standard analytical protocols. The target molecule, (S)-...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in chiral method development, I frequently encounter complex active pharmaceutical ingredients (APIs) and intermediates that defy standard analytical protocols. The target molecule, (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol , is a prime example. This chiral amino alcohol features a highly lipophilic 3-phenoxyphenyl moiety coupled with a polar, hydrogen-bonding 1,2-amino alcohol motif.

Accurately quantifying the enantiomeric excess (ee) of this compound is critical, as enantiomeric impurities can drastically alter pharmacological efficacy and toxicological profiles. However, its dual nature—combining a basic primary amine with a bulky aromatic tail—causes severe peak tailing in standard chromatography and complexation steric hindrance in standard NMR.

This guide objectively compares the three most robust methodologies for determining the ee of this specific intermediate, detailing the mechanistic causality behind each experimental choice to ensure self-validating, reproducible workflows.

Chiral High-Performance Liquid Chromatography (HPLC): The Gold Standard

Chiral HPLC remains the most versatile and precise technique for the enantiomeric separation of complex amino alcohols 1.

Mechanistic Causality

For (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol, immobilized amylose or cellulose-based Chiral Stationary Phases (CSPs) are ideal. The bulky 3-phenoxyphenyl group provides robust π−π stacking interactions with the phenylcarbamate-derivatized polysaccharide backbone of the CSP. Simultaneously, the amino and hydroxyl groups engage in stereoselective hydrogen bonding 2.

Self-Validating Protocol
  • Sample Preparation: Dissolve 1.0 mg of the analyte in 1.0 mL of HPLC-grade Hexane/Isopropanol (80:20 v/v).

  • Column Selection: Use an immobilized phase like Chiralpak IA or IG (250 × 4.6 mm, 5 µm). The immobilization prevents the stationary phase from dissolving in aggressive modifiers.

  • Mobile Phase Optimization: Hexane / Isopropanol / Diethylamine (DEA) at 80:20:0.1 (v/v/v).

    • Causality Check: The addition of 0.1% DEA is strictly required. Without it, the primary amine will interact with residual silanols on the silica support, causing severe peak tailing and overlapping enantiomeric peaks 3. DEA acts as a sacrificial base to mask these sites.

  • System Validation: Inject a racemic standard (5 µL) first. You must achieve a baseline resolution ( Rs​>1.5 ) before injecting the enantiopure (S)-batch.

  • Detection: UV absorbance at 230 nm, optimized for the phenoxy chromophore.

1 H-NMR with Mosher's Acid Derivatization: Absolute Configuration

When reference standards for the (R)-enantiomer are unavailable, or when orthogonal validation is required by regulatory agencies, Nuclear Magnetic Resonance (NMR) spectroscopy using Chiral Derivatizing Agents (CDAs) is the preferred alternative 4.

Mechanistic Causality

We utilize (R)- and (S)- α -methoxy- α -trifluoromethylphenylacetic acid (MTPA) chlorides. The primary amine of the propanol backbone reacts to form a covalent MTPA amide. The rigid conformation forced by the bulky 3-phenoxyphenyl group enhances the anisotropic shielding effect of the MTPA's phenyl ring. This differentially shields the diastereotopic protons at the C1 and C2 positions, resulting in distinct chemical shift non-equivalence ( Δδ ) for the two diastereomers.

Self-Validating Protocol
  • In-Situ Derivatization: To a dry NMR tube, add 10 mg of the amino alcohol dissolved in 0.5 mL of anhydrous CDCl 3​ . Add 2.0 equivalents of deuterated pyridine (acid scavenger) and 1.2 equivalents of (R)-MTPA-Cl.

  • Reaction: Cap and agitate at room temperature for 2 hours.

  • Acquisition Parameters: Acquire a high-resolution 1 H-NMR spectrum (≥ 400 MHz).

    • Causality Check: You must set the relaxation delay ( D1​ ) to at least 5 times the longest longitudinal relaxation time ( T1​ ) of the target protons (typically D1​≥5 seconds). Failing to do so will result in incomplete relaxation and skewed quantitative integration.

  • Data Analysis: Integrate the well-resolved methoxy signals of the MTPA moiety (~3.4 ppm) or the distinct doublet of the C2 methine proton to calculate the enantiomeric ratio.

Stereodynamic Optical Sensing: High-Throughput Screening

For early-stage drug discovery or asymmetric catalysis optimization, analyzing hundreds of samples via HPLC or NMR is a severe bottleneck. Optical sensing via Circular Dichroism (CD) offers a rapid, parallel-processing alternative 5.

Mechanistic Causality

This method relies on Dynamic Covalent Chemistry (DCC). The primary amine of the analyte condenses with an achiral, stereodynamic triaryl probe (e.g., 1,8-bis(3′-formyl-4′-hydroxyphenyl)naphthalene). The chiral induction from the (S)-enantiomer forces the bulky probe into a single, preferred atropisomeric helical twist. This twist generates an intense, quantifiable CD signal that is directly proportional to the ee of the sample.

Self-Validating Protocol
  • Assembly: In a UV-transparent 96-well plate, mix 50 µM of the amino alcohol with 50 µM of the stereodynamic probe in methanol.

  • Equilibration: Incubate at room temperature for 30 minutes to ensure the dynamic imine condensation reaches thermodynamic equilibrium.

  • Measurement: Read the CD intensity at the probe's absorption maximum (typically 340 nm).

  • Validation: Calculate the ee by mapping the CD intensity against a pre-established sigmoidal calibration curve generated from samples of known enantiomeric purity.

Quantitative Performance Comparison

The following table summarizes the operational and analytical metrics of the three methodologies to guide your experimental design:

ParameterChiral HPLC (Polysaccharide CSP) 1 H-NMR (Mosher's Derivatization)Optical Sensing (CD Spectroscopy)
Primary Mechanism Transient diastereomeric complexationCovalent diastereomer formationDynamic covalent assembly
Accuracy / LOD Excellent (< 0.1% ee)Moderate (~1-2% ee)Good (~2-5% ee)
Throughput Low-Medium (15-30 mins/run)Low (Reaction + NMR time)High (>1000 samples/day)
Sample Recovery High (Non-destructive)Zero (Destructive derivatization)Zero (Destructive assembly)
Primary Use Case Final API release, precise quantificationAbsolute configuration assignmentHigh-throughput reaction screening

Method Selection Workflow

To ensure the highest scientific integrity and efficiency, consult the following decision matrix before initiating your ee determination workflow.

Workflow A Target: (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol Enantiomeric Excess (ee) Determination B What is the primary analytical objective? A->B C High-Throughput Screening (>100 samples/day) B->C D High Precision & Recovery (Regulatory/Final API) B->D E Absolute Configuration (No Standards Available) B->E F Stereodynamic Optical Sensing (CD Spectroscopy) C->F G Chiral HPLC (Amylose/Cellulose CSP) D->G H 1H-NMR Spectroscopy (Mosher's Derivatization) E->H

Decision tree for selecting the optimal ee determination method based on analytical requirements.

References

  • RSC Advances. Ring-locking strategy facilitating determination of absolute optical purity of amino alcohols by reverse-phase high-performance liquid chromatography. Available at:[Link]

  • ResearchGate. NMR determination of enantiomeric excess. Available at:[Link]

  • Journal of the American Chemical Society (ACS). Optical Analysis of Reaction Yield and Enantiomeric Excess: A New Paradigm Ready for Prime Time. Available at:[Link]

  • National Institutes of Health (PMC). Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol. Available at:[Link]

Sources

Comparative

A Researcher's Guide to Profiling the Selectivity of (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol

In the landscape of modern drug discovery, the aphorism "one drug, one target" is increasingly recognized as an oversimplification. The intricate web of biological interactions necessitates a comprehensive understanding...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, the aphorism "one drug, one target" is increasingly recognized as an oversimplification. The intricate web of biological interactions necessitates a comprehensive understanding of a compound's selectivity profile to anticipate its therapeutic efficacy and potential for adverse effects. This guide provides a robust framework for characterizing the cross-reactivity of a novel amino alcohol derivative, (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol. We will delve into the rationale behind experimental choices, present detailed protocols for key assays, and offer a template for data interpretation and comparison.

The core structure of (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol, featuring a chiral amino alcohol backbone, is a privileged scaffold in medicinal chemistry, appearing in a variety of biologically active molecules.[1][2][3] Its specific stereochemistry, the (S)-configuration, is often crucial for its intended biological activity.[1][4] However, this structural motif also presents a potential for interactions with unintended biological targets. Therefore, a systematic evaluation of its off-target activities is not merely a regulatory hurdle but a fundamental aspect of its preclinical characterization.[5]

This guide will focus on three critical areas of cross-reactivity assessment: broad-panel kinase screening, G-protein coupled receptor (GPCR) profiling, and general cytotoxicity evaluation. These target classes are frequently implicated in off-target effects that can lead to unforeseen toxicities or even opportunities for drug repositioning.

I. The Imperative of Kinase Profiling

The human kinome consists of over 500 protein kinases, which are pivotal regulators of cellular signaling. Due to conserved ATP-binding sites across the kinome, small molecule inhibitors often exhibit activity against multiple kinases. Unintended kinase inhibition is a common source of drug-induced toxicity. Therefore, early-stage kinase profiling is essential.

Experimental Workflow: Kinase Panel Screening

The following workflow outlines a typical approach for assessing the inhibitory activity of (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol against a broad panel of kinases.

Kinase_Screening_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound (S)-2-Amino-3- (3-phenoxyphenyl)propan-1-ol Stock Solution Dilution Serial Dilution (e.g., 10-point, 3-fold) Compound->Dilution Prepare concentrations Assay_Plate Kinase Panel Assay Plate (e.g., 384-well) Dilution->Assay_Plate Dispense compound Incubation Incubation with Kinase, Substrate, and ATP Assay_Plate->Incubation Add reagents Detection Detection of Kinase Activity (e.g., Luminescence, Fluorescence) Incubation->Detection Measure signal Raw_Data Raw Data Acquisition Detection->Raw_Data Normalization Normalization to Controls (% Inhibition) Raw_Data->Normalization IC50_Curve IC50 Curve Fitting (for significant hits) Normalization->IC50_Curve

Caption: Workflow for kinase panel screening.

Detailed Protocol: In Vitro Kinase Inhibition Assay (Luminescent)

This protocol is a generalized example and may require optimization for specific kinase panels.

  • Compound Preparation: Prepare a 10 mM stock solution of (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol in 100% DMSO.

  • Serial Dilution: Perform a 10-point, 3-fold serial dilution in a 384-well plate to generate a concentration range from, for example, 100 µM down to 5 nM.

  • Assay Plate Preparation: Add 5 µL of the diluted compound to the appropriate wells of a 384-well white assay plate. Include positive (e.g., a known broad-spectrum kinase inhibitor like staurosporine) and negative (DMSO vehicle) controls.

  • Kinase Reaction:

    • Add 10 µL of a 2.5X kinase/substrate solution to each well.

    • Initiate the reaction by adding 10 µL of a 2.5X ATP solution. The final reaction volume is 25 µL.

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • Detection: Add 25 µL of a commercially available luminescent kinase activity detection reagent (e.g., ADP-Glo™).

  • Signal Measurement: Incubate for the manufacturer-recommended time and then measure luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition relative to the controls. For kinases showing significant inhibition (e.g., >50% at 10 µM), perform follow-up IC50 determination by fitting the concentration-response data to a four-parameter logistic equation.

Comparative Data Presentation (Hypothetical)

The following table illustrates how to present the screening results for (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol in comparison to a known multi-kinase inhibitor (Compound X) and a more selective, structurally related analog (Analog Y).

Kinase Target(S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol (% Inhibition @ 10 µM)Compound X (% Inhibition @ 10 µM)Analog Y (% Inhibition @ 10 µM)
EGFR5.298.73.1
VEGFR28.195.46.5
SRC12.592.110.3
ABL17.888.95.4
ROCK145.375.615.2
PKA6.730.14.9
... (additional kinases).........

Data are hypothetical and for illustrative purposes only.

From this hypothetical data, one might conclude that (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol has a relatively clean profile against the tested kinases, with some moderate activity against ROCK1 that may warrant further investigation.

II. Navigating the GPCR Superfamily

G-protein coupled receptors are the largest family of cell surface receptors and are the targets of a significant portion of currently marketed drugs.[6][7] Off-target interactions with GPCRs can lead to a wide range of physiological effects, both beneficial and adverse. Screening against a panel of GPCRs is therefore a critical step in preclinical safety assessment.

Experimental Workflow: GPCR Profiling

A common approach for high-throughput GPCR screening involves measuring the modulation of second messenger levels, such as cyclic AMP (cAMP) or intracellular calcium.[6][8][9]

GPCR_Screening_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound (S)-2-Amino-3- (3-phenoxyphenyl)propan-1-ol Stock Solution Compound_Addition Add Compound (Agonist or Antagonist Mode) Compound->Compound_Addition Cell_Culture Culture Cells Expressing Target GPCR Cell_Plating Plate Cells in Assay Plate Cell_Culture->Cell_Plating Cell_Plating->Compound_Addition Stimulation Add Agonist (Antagonist Mode) Compound_Addition->Stimulation Lysis_Detection Cell Lysis and Second Messenger Detection (e.g., HTRF, FLIPR) Stimulation->Lysis_Detection Raw_Data Raw Data Acquisition Lysis_Detection->Raw_Data Normalization Normalization to Controls (% Activity or % Inhibition) Raw_Data->Normalization EC50_IC50_Curve EC50/IC50 Curve Fitting (for significant hits) Normalization->EC50_IC50_Curve

Caption: Workflow for cell-based GPCR screening.

Detailed Protocol: cAMP Accumulation Assay (HTRF)

This protocol describes a method to assess the effect of the test compound on Gs- or Gi-coupled receptors.

  • Cell Culture: Culture a cell line stably expressing the GPCR of interest (e.g., CHO-K1 or HEK293) in the appropriate medium.

  • Cell Plating: Seed the cells into a 384-well low-volume white plate and incubate overnight.

  • Compound Addition (Antagonist Mode):

    • Add 5 µL of serially diluted (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol to the cells.

    • Incubate for 15-30 minutes at room temperature.

  • Agonist Stimulation: Add 5 µL of a known agonist for the target GPCR at its EC80 concentration. For agonist mode testing, add vehicle instead.

  • Incubation: Incubate for 30 minutes at room temperature.

  • Detection:

    • Add 5 µL of HTRF lysis buffer containing the cAMP-d2 acceptor.

    • Add 5 µL of HTRF lysis buffer containing the anti-cAMP-cryptate donor.

  • Signal Measurement: Incubate for 1 hour at room temperature and read the HTRF signal on a compatible plate reader.

  • Data Analysis: Calculate the percent inhibition (antagonist mode) or percent activity (agonist mode) relative to controls. Determine IC50 or EC50 values for active compounds.

Comparative Data Presentation (Hypothetical)
GPCR Target(S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol (% Inhibition @ 10 µM)Compound X (% Inhibition @ 10 µM)Analog Y (% Inhibition @ 10 µM)
Adrenergic α1A2.53.11.8
Adrenergic β28.915.47.2
Dopamine D215.378.910.5
Serotonin 5-HT2A55.185.212.3
Muscarinic M14.79.83.5
Histamine H16.265.75.1
... (additional GPCRs).........

Data are hypothetical and for illustrative purposes only.

In this hypothetical scenario, (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol shows some off-target activity at the serotonin 5-HT2A receptor, which would necessitate further investigation to determine the functional consequences of this interaction.

III. Assessing General Cytotoxicity

Early assessment of cytotoxicity is crucial to flag compounds that may have a narrow therapeutic window or act through non-specific mechanisms. A simple and robust method is to measure cell viability in a common cell line.

Detailed Protocol: Cell Viability Assay (Resazurin-based)
  • Cell Plating: Seed a common cell line (e.g., HeLa or HepG2) in a 96-well clear-bottom black plate and incubate overnight.

  • Compound Treatment: Add serially diluted (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol to the cells. Include a positive control for cytotoxicity (e.g., doxorubicin) and a vehicle control.

  • Incubation: Incubate the cells for 48-72 hours.

  • Resazurin Addition: Add resazurin solution to each well and incubate for 2-4 hours, or until a color change is observed.

  • Fluorescence Measurement: Measure fluorescence with an excitation of ~560 nm and an emission of ~590 nm.

  • Data Analysis: Calculate the percent cell viability relative to the vehicle control and determine the CC50 (50% cytotoxic concentration).

Comparative Data Presentation (Hypothetical)
CompoundCC50 in HeLa cells (µM)CC50 in HepG2 cells (µM)
(S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol> 100> 100
Compound X5.88.2
Analog Y> 10085.4

Data are hypothetical and for illustrative purposes only.

This hypothetical data suggests that (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol has low general cytotoxicity, which is a favorable characteristic for a potential therapeutic agent.

IV. Synthesis of Findings and Future Directions

The cross-reactivity profiling of (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol, as outlined in this guide, provides a foundational understanding of its selectivity. The hypothetical data presented herein illustrates a compound with a generally favorable profile: low kinase off-target activity, with one moderate hit to follow up on; a specific off-target interaction with a GPCR that requires further characterization; and low general cytotoxicity.

The path forward for a compound with such a profile would involve:

  • IC50/EC50 Determination: For any significant "hits" from the initial screens (e.g., ROCK1 and 5-HT2A in our hypothetical example), full concentration-response curves should be generated to determine their potency.

  • Functional Assays: The functional consequences of the off-target interactions should be investigated. For example, does the interaction with the 5-HT2A receptor lead to agonism, antagonism, or biased signaling?

  • Structure-Activity Relationship (SAR) Studies: If an off-target activity is deemed undesirable, medicinal chemistry efforts can be directed towards modifying the structure to mitigate this interaction while retaining the desired on-target activity.

By systematically applying the principles and protocols detailed in this guide, researchers can build a comprehensive selectivity profile for (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol, enabling a more informed and data-driven progression of this compound through the drug discovery pipeline.

References

  • An emerging role for kinase screening in GPCR drug discovery. PubMed.
  • Structure-based Systems Biology for Analyzing Off-target Binding. PMC.
  • Insights & FAQs | High-Throughput Screening of GPCRs for Drug Discovery. Bio-Techne.
  • GPCR screening and drug discovery: Challenges and l
  • 2-Propanol, 1-amino-3-(3-methylphenoxy)-, (2S)- | 189244-67-5. Benchchem.
  • Practical Guidance for Small Molecule Screening. Yale Center for Molecular Discovery.
  • Small-molecule Target and Pathway Identific
  • Deciphering complexity of GPCR signaling and modulation: implications and perspectives for drug discovery. Portland Press.
  • INSIGHTS INTO GPCR DRUG DISCOVERY & DEVELOPMENT. DiscoverX.
  • BLOG: Selecting the Right Gene Editing Off-Target Assay. seqWell.
  • Design, synthesis, and structure-activity relationship studies of l-amino alcohol derivatives as broad-spectrum antifungal agents. PubMed.
  • Amino Alcohols: Synthesis Approaches, Chemical Reactivity, And Contemporary Applications.
  • New Approach Facilitates Chiral Amino Alcohol Synthesis. Westlake University.

Sources

Validation

A Comparative Benchmarking Guide: (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol Against Known Aminoacyl-tRNA Synthetase Inhibitors

This guide provides a comprehensive framework for benchmarking the novel molecule, (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol, against established inhibitors of aminoacyl-tRNA synthetases (aaRSs). Given the structural ch...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for benchmarking the novel molecule, (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol, against established inhibitors of aminoacyl-tRNA synthetases (aaRSs). Given the structural characteristics of (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol, which features an amino alcohol moiety reminiscent of amino acids, we hypothesize its potential as an inhibitor of this enzyme class. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of novel antimicrobial and anticancer agents.

Introduction: The Critical Role of Aminoacyl-tRNA Synthetases in Cellular Function

Aminoacyl-tRNA synthetases are ubiquitously expressed enzymes essential for protein biosynthesis in all living organisms.[1] Their primary function is to catalyze the esterification of a specific amino acid to its cognate tRNA molecule. This two-step reaction ensures the fidelity of the genetic code during translation.[1] The significant structural differences between prokaryotic and eukaryotic aaRSs make them attractive targets for the development of selective antimicrobial agents.[2] Furthermore, the overexpression of certain aaRSs in various cancers has highlighted their potential as targets for anticancer therapies.[3]

The inhibition of aaRSs leads to a depletion of charged tRNAs, which in turn halts protein synthesis, ultimately resulting in cell death.[2] This mechanism is exploited by several clinically approved drugs and numerous compounds currently under investigation.

This guide will focus on a comparative analysis of the investigational compound (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol against a well-characterized inhibitor of Leucyl-tRNA synthetase (LeuRS), a clinically validated target.

Compound Profiles

(S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol (Investigational Compound)
  • Structure:

    • Molecular Formula: C₁₅H₁₇NO₂

    • The structure comprises a propan-1-ol backbone with an amino group at the second carbon and a 3-phenoxyphenyl group at the third carbon. The stereochemistry at the second carbon is specified as (S).

  • Hypothesized Mechanism of Action: Based on its structural similarity to amino acids, it is hypothesized that (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol may act as a competitive inhibitor of an aminoacyl-tRNA synthetase, potentially Leucyl-tRNA synthetase, by binding to the amino acid binding pocket.

Tavaborole (AN2690) (Benchmark Inhibitor)
  • Structure:

    • Molecular Formula: C₇H₆BFO₂

  • Mechanism of Action: Tavaborole is a potent inhibitor of yeast cytoplasmic Leucyl-tRNA synthetase. It employs a novel mechanism of action by trapping the tRNA in the editing site of the enzyme, thereby preventing the catalytic cycle from proceeding.[2] This oxaborole tRNA-trapping (OBORT) mechanism leads to the inhibition of protein synthesis.[4] It is an FDA-approved antifungal agent for the topical treatment of onychomycosis.[2]

Experimental Protocols

To objectively compare the inhibitory potential of (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol against Tavaborole, a series of in vitro and cell-based assays are proposed.

In Vitro Leucyl-tRNA Synthetase (LeuRS) Inhibition Assay (Aminoacylation Assay)

This biochemical assay directly measures the enzymatic activity of LeuRS by quantifying the amount of radiolabeled leucine attached to its cognate tRNA.[5]

Materials:

  • Purified human cytoplasmic Leucyl-tRNA synthetase (hsLARS)

  • Total human tRNA or in vitro transcribed human tRNALeu

  • ¹⁴C- or ³H-labeled L-leucine

  • ATP (adenosine triphosphate)

  • Reaction buffer (e.g., 50 mM HEPES-KOH pH 7.8, 45 mM KCl, 5 mM MgCl₂, 1 mM DTT, 0.02% BSA)[3]

  • Test compounds ((S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol and Tavaborole) dissolved in DMSO

  • Trichloroacetic acid (TCA)

  • Glass fiber filters

  • Scintillation fluid and counter

Step-by-Step Protocol:

  • Reaction Mixture Preparation: Prepare a master mix of the reaction buffer containing purified hsLARS enzyme and total human tRNA.

  • Compound Pre-incubation: Add varying concentrations of the test compounds (or DMSO as a vehicle control) to the reaction mixture. Pre-incubate for 15-20 minutes at 37°C to allow for inhibitor binding to the enzyme.[3][5]

  • Initiation of Aminoacylation: Initiate the reaction by adding a solution containing ATP and radiolabeled L-leucine.

  • Reaction Incubation: Allow the reaction to proceed for a defined period (e.g., 20-30 minutes) at 37°C.[3][5]

  • Reaction Termination and Precipitation: Stop the reaction by adding cold 10% TCA. This will precipitate the tRNA along with any attached radiolabeled leucine.[5]

  • Filtration: Filter the reaction mixture through glass fiber filters. The filters will capture the precipitated tRNA.[5]

  • Washing: Wash the filters with cold 5% TCA followed by ethanol to remove any unincorporated radiolabeled leucine.

  • Scintillation Counting: Place the dried filters in scintillation vials with scintillation fluid and quantify the amount of radioactivity using a scintillation counter. The radioactivity is directly proportional to the amount of leucyl-tRNALeu formed.[5]

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and determine the IC₅₀ value.

LeuRS_Inhibition_Assay cluster_0 Reaction Preparation cluster_1 Inhibitor Incubation cluster_2 Aminoacylation Reaction cluster_3 Detection & Analysis Enzyme Purified hsLARS Test_Compound Test Compound ((S)-2-Amino-3-... or Tavaborole) Enzyme->Test_Compound Pre-incubation tRNA Total human tRNA tRNA->Test_Compound Buffer Reaction Buffer Buffer->Test_Compound ATP ATP Test_Compound->ATP Reaction Initiation DMSO DMSO (Control) DMSO->ATP TCA_Precipitation TCA Precipitation ATP->TCA_Precipitation Reaction & Termination Radiolabeled_Leu Radiolabeled L-Leucine Radiolabeled_Leu->ATP Filtration Filtration TCA_Precipitation->Filtration Scintillation_Counting Scintillation Counting Filtration->Scintillation_Counting IC50_Determination IC50 Determination Scintillation_Counting->IC50_Determination

Caption: Workflow for the in vitro LeuRS aminoacylation inhibition assay.

Whole-Cell Protein Synthesis Inhibition Assay

This cell-based assay assesses the ability of the compounds to inhibit overall protein synthesis in a cellular context.

Materials:

  • Human cancer cell line (e.g., U2OS or SKOV3)[3]

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)[6]

  • 96-well plates

  • Test compounds ((S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol and Tavaborole) dissolved in DMSO

  • ³H-labeled L-leucine

  • Cell harvester and filter mats

  • Scintillation counter

Step-by-Step Protocol:

  • Cell Seeding: Seed the human cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.[7]

  • Compound Treatment: Treat the cells with a range of concentrations of the test compounds or DMSO for a specified duration (e.g., 24-72 hours).[7]

  • Radiolabeling: Add ³H-labeled L-leucine to each well and incubate for a short period (e.g., 4-6 hours) to allow for its incorporation into newly synthesized proteins.[7]

  • Cell Lysis and Precipitation: Lyse the cells and precipitate the proteins using TCA.

  • Harvesting: Harvest the precipitated proteins onto filter mats using a cell harvester.

  • Scintillation Counting: Measure the radioactivity on the filter mats using a scintillation counter.

  • Data Analysis: Determine the concentration of each compound that inhibits protein synthesis by 50% (IC₅₀) by comparing the radioactivity in treated wells to that in control wells.

Protein_Synthesis_Inhibition_Assay Cell_Seeding Seed Human Cancer Cells in 96-well plate Compound_Treatment Treat with Test Compounds or DMSO Cell_Seeding->Compound_Treatment 24h Incubation Radiolabeling Pulse with ³H-Leucine Compound_Treatment->Radiolabeling 24-72h Treatment Lysis_Precipitation Cell Lysis & Protein Precipitation Radiolabeling->Lysis_Precipitation 4-6h Pulse Harvesting Harvest Proteins onto Filter Mats Lysis_Precipitation->Harvesting Scintillation_Counting Scintillation Counting Harvesting->Scintillation_Counting IC50_Calculation Calculate IC50 Scintillation_Counting->IC50_Calculation

Caption: Workflow for the whole-cell protein synthesis inhibition assay.

Data Presentation and Interpretation

The quantitative data generated from the described assays should be summarized in a clear and concise tabular format to facilitate direct comparison between (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol and the benchmark inhibitor, Tavaborole.

Table 1: Comparative Inhibitory Activity

CompoundTargetAssay TypeIC₅₀ (µM)
(S)-2-Amino-3-(3-phenoxyphenyl)propan-1-olhsLARSIn Vitro AminoacylationExperimental Value
TavaborolehsLARSIn Vitro AminoacylationExperimental Value
(S)-2-Amino-3-(3-phenoxyphenyl)propan-1-olU2OS/SKOV3 CellsWhole-Cell Protein SynthesisExperimental Value
TavaboroleU2OS/SKOV3 CellsWhole-Cell Protein SynthesisExperimental Value

A lower IC₅₀ value indicates a more potent inhibitor. A significant discrepancy between the in vitro and whole-cell IC₅₀ values may suggest issues with cell permeability or off-target effects.

Visualizing the Mechanism of Action

The following diagram illustrates the two-step catalytic reaction of aminoacyl-tRNA synthetases and the points of inhibition.

aaRS_Mechanism cluster_0 Step 1: Amino Acid Activation cluster_1 Step 2: Aminoacyl Transfer E aaRS (E) E_AA_AMP E•[AA-AMP] E->E_AA_AMP AA Amino Acid (AA) AA->E_AA_AMP ATP ATP ATP->E_AA_AMP PPi PPi E_AA_AMP->PPi AA_tRNA AA-tRNA E_AA_AMP->AA_tRNA tRNA tRNA tRNA->AA_tRNA AMP AMP AA_tRNA->AMP Inhibitor_1 (S)-2-Amino-3-... (Hypothesized) Inhibitor_1->E Competes with AA Inhibitor_2 Tavaborole (OBORT) Inhibitor_2->E_AA_AMP Traps tRNA in editing site

Caption: The two-step reaction of aaRS and points of inhibition.

Conclusion

This guide outlines a systematic approach to benchmark the novel compound (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol against the known LeuRS inhibitor, Tavaborole. The proposed experimental workflows will provide quantitative data to assess its potency and cellular activity. By following these protocols, researchers can generate robust and comparable data to evaluate the potential of (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol as a novel inhibitor of protein synthesis.

References

  • A new set of assays for the discovery of Aminoacyl-tRNA synthetase inhibitors. (2017). Methods, 113, 34-45. [Link]

  • Techniques for Screening Translation Inhibitors. (2016). International Journal of Molecular Sciences, 17(7), 1033. [Link]

  • A new set of assays for the discovery of aminoacyl-tRNA synthetase inhibitors. (2017). Methods, 113, 34-45. [Link]

  • A continuous assay for monitoring the synthetic and proofreading activities of multiple aminoacyl-tRNA synthetases for high-throughput drug discovery. (2014). PLoS ONE, 9(1), e84425. [Link]

  • Ultra-high throughput in vitro translation assay for identification of Trypanosoma cruzi-specific protein synthesis inhibitors. (2025). bioRxiv. [Link]

  • Aminoacyl-tRNA Synthetases as Valuable Targets for Antimicrobial Drug Discovery. (2021). International Journal of Molecular Sciences, 22(4), 1735. [Link]

  • Inhibition of translation and bacterial growth by peptide nucleic acid targeted to ribosomal RNA. (1997). Proceedings of the National Academy of Sciences, 94(25), 13609-13613. [Link]

  • Targeting Aminoacyl tRNA Synthetases for Antimalarial Drug Development. (2023). Annual Review of Microbiology, 77, 111-129. [Link]

  • Protein synthesis inhibition assay on HBL6, Raji, L540, CEM and L428 cell lines... (n.d.). ResearchGate. [Link]

  • A human leucyl-tRNA synthetase as an anticancer target. (2017). OncoTargets and Therapy, 10, 5457–5464. [Link]

  • In Vitro Transcription/Translation (IVTT) Services. (n.d.). Evotec. [Link]

  • Global quantification of newly synthesized proteins reveals cell type- and inhibitor-specific effects on protein synthesis inhibition. (2023). Nucleic Acids Research, 51(13), 6666-6680. [Link]

  • Insights into the Effects of Ligand Binding on Leucyl-tRNA Synthetase Inhibitors for Tuberculosis: In Silico Analysis and Isothermal Titration Calorimetry Validation. (2024). International Journal of Molecular Sciences, 25(12), 6653. [Link]

  • Inhibition of Protein Synthesis by Didemnins: Cell Potency and SAR. (2000). Journal of Medicinal Chemistry, 43(21), 4065-4071. [Link]

  • Recent development of leucyl-tRNA synthetase inhibitors as antimicrobial agents. (2019). MedChemComm, 10(5), 676-688. [Link]

  • Identification of novel mycobacterium tuberculosis leucyl-tRNA synthetase inhibitor using a knowledge-based computational screening approach. (2021). Journal of Biomolecular Structure and Dynamics, 40(19), 8823-8836. [Link]

  • (S)-(-)-2-AMINO-1,1,3-TRIPHENYL-1-PROPANOL. (n.d.). LookChem. [Link]

  • 3-Amino-2-phenylpropan-1-ol. (n.d.). PubChem. [Link]

  • Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. (2017). Hans Publishers. [Link]

Sources

Comparative

Spectroscopic comparison of (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol and its enantiomer

Executive Summary The enantiomeric purity of chiral building blocks is a critical quality attribute in pharmaceutical development. 2-Amino-3-(3-phenoxyphenyl)propan-1-ol (a derivative of 3-phenoxyphenylalaninol) is a ver...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The enantiomeric purity of chiral building blocks is a critical quality attribute in pharmaceutical development. 2-Amino-3-(3-phenoxyphenyl)propan-1-ol (a derivative of 3-phenoxyphenylalaninol) is a versatile vic-amino alcohol. Because biological systems exhibit strict chiral recognition, distinguishing between its (S)- and (R)-enantiomers is paramount.

This guide provides an objective, highly technical comparison of the spectroscopic signatures of both enantiomers. By leveraging the complementarity of Electronic Circular Dichroism (ECD), Vibrational Circular Dichroism (VCD)[1], and Nuclear Magnetic Resonance (NMR) via Mosher’s method[2], researchers can establish a self-validating analytical framework for absolute configuration and enantiomeric excess (ee) determination.

Physicochemical & Chiroptical Causality

To move beyond empirical observation, it is crucial to understand the causality behind the spectroscopic differentiation of these enantiomers.

Chiroptical Spectroscopy (ECD & VCD)

Electronic Circular Dichroism (ECD): ECD relies on the interaction between a UV-active chromophore and its chiral environment. In this molecule, the bulky 3-phenoxyphenyl ether group serves as the primary chromophore. The spatial orientation of this aromatic system relative to the C2 stereocenter dictates the sign of the Cotton effect. However, ECD is highly localized; it only provides structural information about the chromophore's immediate vicinity[1].

Vibrational Circular Dichroism (VCD): Unlike ECD, VCD probes the 3D spatial arrangement of the entire molecular skeleton by measuring the differential absorption of left and right circularly polarized infrared light during vibrational transitions[1]. For flexible, open-chain vic-amino alcohols, VCD is exceptionally sensitive to overall conformation[3]. The C-H, N-H, and O-H bending regions (1200–1600 cm⁻¹) yield distinct, mirror-image spectral signatures for the (S) and (R) forms, completely free from aromatic electronic interference[3].

NMR Discrimination via Mosher's Method

Because enantiomers are NMR-indistinguishable in an achiral environment, they must be converted into diastereomers. Reacting the amino alcohol with a chiral derivatizing agent (CDA) such as (R)- α -methoxy- α -(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl) forms a bis-MTPA derivative (amide and ester)[2].

The Causality of the Shift: The phenyl group of the MTPA moiety adopts a specific conformation that exerts a magnetic anisotropic shielding effect on the spatially proximate protons of the propanol backbone[4]. The resulting difference in chemical shifts ( Δδ=δS​−δR​ ) allows for the unambiguous assignment of the absolute configuration, while the 19 F NMR signal of the CF 3​ group provides a distinct, quantifiable peak for ee determination[4].

Quantitative Data Comparison

The following table summarizes the expected spectroscopic parameters for the pure enantiomers.

Analytical Parameter(S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol(R)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol
Specific Rotation [α]D20​ Negative (-)Positive (+)
ECD Extrema (MeOH) Positive CE at ~215 nm; Negative CE at ~265 nmNegative CE at ~215 nm; Positive CE at ~265 nm
VCD Marker Bands (CDCl 3​ ) (-) 1450 cm⁻¹, (+) 1380 cm⁻¹(+) 1450 cm⁻¹, (-) 1380 cm⁻¹
19 F NMR (with (R)-MTPA-Cl) Singlet at ~ δ -69.5 ppmSinglet at ~ δ -69.2 ppm
1H NMR ΔδSR Trend Protons on C1 shielded relative to (R)Protons on C3 shielded relative to (S)

Self-Validating Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems.

Protocol A: VCD Acquisition & Zero-Sum Validation
  • Sample Preparation: Dissolve 10 mg of the enantiomer in 150 μ L of anhydrous CDCl 3​ . (Using a deuterated solvent minimizes mid-IR solvent masking).

  • Cell Assembly: Inject the solution into a BaF 2​ liquid cell with a 100 μ m path length.

  • Data Acquisition: Collect simultaneous IR and VCD spectra using a FT-VCD spectrometer at 4 cm⁻¹ resolution. Accumulate scans for 4 hours to achieve an optimal signal-to-noise ratio.

  • Self-Validation (Zero-Sum): Subtract the solvent baseline. To validate the optical purity and instrument calibration, overlay the spectra of the (S) and (R) samples. The mathematical sum of the two spectra must equal zero (a flat line). Any deviation indicates enantiomeric impurity or baseline artifact.

Protocol B: In Situ Mosher's Derivatization & NMR Analysis
  • Reaction Setup: Dissolve 5 mg of the amino alcohol in 0.5 mL of dry pyridine- d5​ directly inside an NMR tube.

  • Derivatization: Add 3.5 equivalents of (R)-MTPA-Cl to ensure complete bis-derivatization (both the primary amine and primary alcohol).

  • Incubation: Seal the tube and monitor the reaction in situ at room temperature for 2 hours.

  • Acquisition: Acquire high-resolution 1 H and 19 F NMR spectra.

  • Self-Validation (Integration): Examine the 19 F NMR spectrum. A single sharp singlet confirms a stereochemically pure starting material and complete reaction. The appearance of a secondary peak directly quantifies the enantiomeric impurity, validating the ee without requiring a chiral HPLC column.

Mechanistic Workflows & Visualizations

Workflow A Enantiomer Sample B ECD / VCD Analysis A->B Non-destructive C Mosher's Derivatization A->C Covalent E Absolute Configuration B->E D 1H / 19F NMR C->D D->E

Caption: Multi-modal spectroscopic workflow for absolute configuration validation.

Mosher N1 (S)-Amino Alcohol + (R)-MTPA-Cl N3 (S,R)-Diastereomer MTPA Phenyl shields H_a N1->N3 Pyridine, RT N2 (R)-Amino Alcohol + (R)-MTPA-Cl N4 (R,R)-Diastereomer MTPA Phenyl shields H_b N2->N4 Pyridine, RT N5 Δδ (S,R - R,R) Calculated N3->N5 N4->N5

Caption: Mechanistic causality of Mosher's method via anisotropic shielding.

References

  • Title: Complementarity of Electronic and Vibrational Circular Dichroism Spectroscopy in Structure Determination of Vic-Amino Alcohols Source: Hilaris Publisher URL
  • Title: Application of a modified Mosher's method for the determination of enantiomeric ratio and absolute configuration at C-3 of chiral 1,3-dihydroxy ketones Source: ResearchGate URL
  • Title: An Experimental Comparison of Vibrational Circular Dichroism and Raman Optical Activity with 1-Amino-2-propanol and 2-Amino-1-propanol as Model Compounds Source: ACS Publications URL
  • Title: A Supramolecular Extension of Mosher's Method: Absolute Configuration Assignment of N-Amino Acid Derivatives via Bis-Thiourea Chiral Solvating Agent Source: MDPI URL

Sources

Validation

Assessing the Stereochemical Purity of (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol: A Comparative Guide

As an Application Scientist specializing in chiral separations, I frequently encounter the unique analytical challenges posed by chiral amino alcohols. (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol is a critical chiral buil...

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Author: BenchChem Technical Support Team. Date: March 2026

As an Application Scientist specializing in chiral separations, I frequently encounter the unique analytical challenges posed by chiral amino alcohols. (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol is a critical chiral building block, structurally related to phenylalanine derivatives, featuring a primary amine, a primary alcohol, and a bulky phenoxyphenyl moiety.

Determining the enantiomeric excess (ee) of this compound is paramount in pharmaceutical development. However, the basicity of the primary amine often leads to severe peak tailing in traditional chromatography, while the bulky ether linkage requires specific steric environments for successful chiral recognition. This guide objectively compares the performance of Chiral Supercritical Fluid Chromatography (SFC) —our recommended high-throughput product technology—against traditional Normal-Phase Chiral HPLC and 19F-NMR via Mosher’s Acid Derivatization .

The Analyte: Structural Challenges & Causality

To design a robust analytical method, we must first understand the molecule's physical chemistry:

  • The Phenoxyphenyl Group: This bulky, flexible aromatic system provides excellent π-π stacking opportunities but requires a CSP with deep chiral grooves (such as immobilized amylose) to restrict its rotation and enable stereodiscrimination.

Methodological Comparison: SFC vs. HPLC vs. NMR

The selection of an analytical technique depends on the project's phase (e.g., high-throughput screening vs. absolute structural confirmation).

Workflow Start Enantiomeric Purity Assessment (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol Q1 High Throughput & Greener Solvent Profile Required? Start->Q1 SFC Chiral SFC (Recommended) Immobilized Polysaccharide CSP CO2 / MeOH + 0.1% DEA Q1->SFC Yes Q2 Absolute Configuration Confirmation Needed? Q1->Q2 No NMR 19F-NMR Spectroscopy via Mosher's Acid Derivatization Q2->NMR Yes HPLC Normal-Phase Chiral HPLC Hexane / IPA + 0.1% DEA Q2->HPLC No

Decision tree for selecting the optimal chiral analysis method.

Chiral SFC (The Recommended Product)

Chiral SFC utilizes supercritical carbon dioxide (CO2) combined with an organic modifier. Because supercritical CO2 has high diffusivity and low viscosity, it operates at flow rates 3–5 times faster than HPLC without generating excessive backpressure . By adding a basic modifier (0.1% Diethylamine) to the methanol co-solvent, we dynamically mask the acidic silanols on the CSP, yielding sharp, symmetrical peaks for the amino alcohol .

Normal-Phase Chiral HPLC (The Traditional Alternative)
19F-NMR via Mosher’s Derivatization (The Structural Alternative)

When absolute configuration must be proven without a chiral reference standard, NMR is the gold standard. By reacting the amino alcohol with (R)-Mosher's acid chloride ((R)-MTPA-Cl), we convert the enantiomers into diastereomeric amides. The bulky trifluoromethyl (-CF3) group projects differently in the magnetic field depending on the stereocenter of the analyte, yielding distinct 19F chemical shifts (Δδ) .

Mosher Analyte Analyte Mixture (R/S)-Amino Alcohol Reaction Acylation Reaction (in CDCl3 + Base) Analyte->Reaction Reagent Derivatizing Agent (R)-MTPA-Cl Reagent->Reaction Diastereomers Diastereomeric Amides (R,R) and (S,R) Reaction->Diastereomers NMR 19F / 1H NMR Analysis Integration of distinct peaks Diastereomers->NMR

Mechanistic pathway of Mosher's acid derivatization for NMR analysis.

Quantitative Data & Performance Metrics

The following tables summarize the empirical performance of these techniques based on established validations for structurally analogous amino alcohols.

Table 1: Performance Metrics Comparison

MetricChiral SFC (Recommended)Normal-Phase HPLC19F-NMR (Mosher's)
Analysis Time < 5 mins15 - 30 mins> 2 hours (inc. prep)
Resolution (Rs) > 2.5 (Baseline)1.5 - 2.0 (Prone to tailing)N/A (Spectroscopic)
Solvent Waste Very Low (Mostly vented CO2)High (Hexane/IPA)Low (CDCl3)
Limit of Quantitation 0.05% ee0.1% ee~1.0 - 2.0% ee
Primary Use Case High-throughput ee% screeningLegacy method transferAbsolute configuration

Table 2: Optimized Chromatographic Parameters

ParameterChiral SFCNormal-Phase HPLC
Column Immobilized Amylose (e.g., Chiralpak IG), 5 µmCoated Amylose (e.g., Chiralpak AD-H), 5 µm
Mobile Phase CO2 / Methanol (80:20 v/v)Hexane / Isopropanol (80:20 v/v)
Basic Additive 0.1% Diethylamine (DEA)0.1% Diethylamine (DEA)
Flow Rate 3.0 mL/min1.0 mL/min
System Pressure 120 bar (Backpressure regulator)Ambient
Temperature 35 °C25 °C

Experimental Protocols (Self-Validating Systems)

To ensure trustworthiness, every protocol below is designed as a self-validating system. You must prove system suitability before acquiring sample data.

Protocol A: High-Throughput Chiral SFC Analysis

Causality Focus: The basic additive (DEA) is critical. Without it, the analyte will irreversibly bind to the column.

  • System Suitability (Validation Step): Inject 5 µL of a 1 mg/mL racemic standard of 2-Amino-3-(3-phenoxyphenyl)propan-1-ol.

    • Acceptance Criteria: Verify that the resolution (Rs) between the (S) and (R) enantiomers is ≥ 2.0, and the Tailing Factor (Tf) is ≤ 1.2. This confirms the DEA is effectively masking the silanol sites .

  • Sample Preparation: Dissolve the (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol batch in HPLC-grade Methanol to a nominal concentration of 1 mg/mL. Filter through a 0.22 µm PTFE syringe filter to protect the column frit.

  • Execution: Inject 5 µL onto the SFC system using the parameters outlined in Table 2.

  • Data Processing: Integrate the area under the curve (AUC) for both peaks. Calculate the enantiomeric excess using the formula: ee% =[(Area S - Area R) / (Area S + Area R)] x 100.

Protocol B: 19F-NMR via Mosher’s Derivatization

Causality Focus: The primary amine reacts rapidly with the acid chloride. Using the (R)-MTPA-Cl reagent allows us to deduce the stereocenter of the amine based on the upfield/downfield shift of the CF3 group.

  • System Suitability (Validation Step): Run a blank 1H and 19F NMR spectrum of your anhydrous CDCl3 to ensure no residual water or fluorine contamination, which could quench the acid chloride or obscure the signal .

  • Derivatization: In a flame-dried NMR tube flushed with inert gas, dissolve 10 mg of the amino alcohol in 0.5 mL anhydrous CDCl3. Add 2.0 equivalents of deuterated pyridine (as an acid scavenger) followed by 1.5 equivalents of (R)-MTPA-Cl.

  • Reaction Incubation: Cap the tube, shake vigorously, and allow it to sit at room temperature for 15 minutes. The reaction is quantitative and instantaneous.

  • Execution: Acquire a 19F-NMR spectrum (minimum 64 scans for adequate signal-to-noise ratio).

  • Data Processing: Locate the distinct -CF3 singlets (typically between -68 to -72 ppm). Integrate the peaks corresponding to the (S,R) and (R,R) diastereomers to calculate the diastereomeric excess (de%), which directly mirrors the ee% of the starting material .

References

  • ResearchGate. "a) Chiral SFC-UV-CD analysis of imine-derived amine alcohols using the..." Available at: [Link]

  • University of Bath Research Portal. "Simple Boronic Acid Based NMR Protocols for Determining the Enantiomeric Excess of Chiral Amines, Hydroxylamines and..." Available at: [Link]

Comparative

A Senior Application Scientist's Guide to the Reproducible Synthesis and Application of (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol

For researchers, scientists, and drug development professionals, the consistent and predictable synthesis of chiral molecules is paramount. This guide provides an in-depth technical overview of (S)-2-Amino-3-(3-phenoxyph...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the consistent and predictable synthesis of chiral molecules is paramount. This guide provides an in-depth technical overview of (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol, a valuable chiral building block, with a focus on ensuring the reproducibility of experiments. We will delve into a robust synthetic protocol, rigorous characterization methods, and a comparative analysis with relevant alternatives, all grounded in established scientific principles and supported by experimental data.

The importance of stereoisomerism in pharmacology cannot be overstated. The three-dimensional arrangement of atoms in a molecule can dramatically influence its biological activity, with one enantiomer often exhibiting the desired therapeutic effect while the other may be inactive or even detrimental.[1][2][3][4][5] Therefore, the ability to reliably produce a single, desired enantiomer is a cornerstone of modern drug development. This guide aims to equip you with the knowledge and methodologies to confidently work with (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol, a key intermediate in the synthesis of pharmacologically active compounds such as Fesoterodine, an antimuscarinic agent used to treat overactive bladder.[4][6][7]

I. Enantioselective Synthesis: A Reproducible Pathway to (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol

The synthesis of enantiomerically pure amino alcohols is a well-established field, with asymmetric reduction of the corresponding α-amino ketone being a common and effective strategy.[8][9] The following protocol outlines a reproducible method for the synthesis of (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol, leveraging a chiral auxiliary to control the stereochemical outcome. Chiral auxiliaries are stereogenic groups temporarily incorporated into a molecule to direct the stereochemistry of subsequent reactions.[3][5]

Synthetic Workflow

cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Asymmetric Reduction cluster_2 Step 3: Deprotection & Purification 3-Phenoxybenzaldehyde 3-Phenoxybenzaldehyde Precursor 2-Amino-3-(3-phenoxyphenyl)propanone (Prochiral Ketone) 3-Phenoxybenzaldehyde->Precursor Multi-step synthesis Amino_acid Amino Acid Derivative (Chiral Auxiliary Source) Amino_acid->Precursor Reduction Asymmetric Reduction Precursor->Reduction Catalyst Chiral Catalyst (e.g., CBS Catalyst) Catalyst->Reduction Reducing_Agent Reducing Agent (e.g., Borane) Reducing_Agent->Reduction Deprotection Auxiliary Cleavage Reduction->Deprotection Purification Purification (Crystallization/Chromatography) Deprotection->Purification Product (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol Purification->Product

Caption: Synthetic workflow for (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol.

Detailed Experimental Protocol: Asymmetric Reduction

This protocol focuses on the key asymmetric reduction step, which is critical for establishing the desired stereochemistry.

  • Catalyst Preparation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the chiral catalyst, such as (R)-2-Methyl-CBS-oxazaborolidine (10 mol%), in anhydrous tetrahydrofuran (THF).

  • Reagent Addition: Cool the catalyst solution to 0°C in an ice bath. To this, slowly add a solution of borane-dimethyl sulfide complex (BH3·SMe2, 1.5 equivalents) while maintaining the temperature. Stir the mixture for 15-20 minutes to allow for the formation of the active catalyst complex.

  • Substrate Addition: Prepare a solution of the precursor, 2-amino-3-(3-phenoxyphenyl)propanone (1.0 equivalent), in anhydrous THF. Add this solution dropwise to the catalyst mixture over a period of 30-60 minutes, ensuring the temperature remains at 0°C. The slow addition is crucial to control the exothermicity of the reaction and maximize enantioselectivity.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Quenching and Work-up: Once the reaction is complete, quench it by the slow addition of methanol at 0°C. Allow the mixture to warm to room temperature and then add 1 M HCl. Stir for 30 minutes.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate. Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel or by recrystallization to afford the pure (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol.

II. Rigorous Characterization: Ensuring Purity and Stereochemical Integrity

Thorough characterization is essential to confirm the identity, purity, and enantiomeric excess of the synthesized compound.

Analytical Techniques
TechniquePurposeExpected Observations
¹H and ¹³C NMR Structural elucidation and confirmation of the desired product.Characteristic peaks corresponding to the aromatic and aliphatic protons and carbons of the molecule.
Infrared (IR) Spectroscopy Identification of functional groups.Broad absorption for the -OH and -NH2 groups, and characteristic peaks for the aromatic C-H and C-O-C bonds.
Mass Spectrometry (MS) Determination of the molecular weight.A molecular ion peak corresponding to the mass of the compound.
Chiral High-Performance Liquid Chromatography (HPLC) Determination of enantiomeric excess (e.e.).Separation of the (S) and (R) enantiomers, allowing for quantification of the enantiomeric purity.
Protocol for Chiral HPLC Analysis

A reliable HPLC method is critical for confirming the success of the asymmetric synthesis.[10][11][12][13][14]

  • Column Selection: A polysaccharide-based chiral stationary phase (CSP), such as a Chiralpak® column, is often effective for separating amino alcohol enantiomers.

  • Mobile Phase Preparation: A typical mobile phase consists of a mixture of a non-polar solvent like n-hexane and a polar modifier such as isopropanol or ethanol. The exact ratio may need to be optimized to achieve baseline separation.

  • Sample Preparation: Dissolve a small amount of the purified product in the mobile phase.

  • Analysis: Inject the sample onto the HPLC system and monitor the elution profile using a UV detector. The enantiomeric excess can be calculated from the integrated peak areas of the two enantiomers.

III. A Comparative Look: Alternatives to (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol

The choice of a chiral building block is often dictated by its synthetic accessibility, cost, and suitability for a specific application. While (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol is a valuable intermediate, other chiral amino alcohols can also serve similar roles.[15][16][17][18][19][][21]

Chiral Building BlockKey Features & ApplicationsAdvantagesDisadvantages
(S)-2-Amino-3-phenyl-1-propanol (L-Phenylalaninol) [22][23]Readily available from the natural amino acid L-phenylalanine. Widely used as a chiral auxiliary and in the synthesis of various pharmaceuticals.Commercially available and relatively inexpensive. Well-established synthetic routes.The simple phenyl group may offer less structural diversity compared to the phenoxyphenyl group.
(1S,2S)-2-Amino-1-phenyl-1,3-propanediol Contains an additional hydroxyl group, offering more points for functionalization. Used in the synthesis of complex natural products and as a chiral ligand.Increased functionality for further synthetic modifications.May require additional protection/deprotection steps, adding complexity to the synthesis.
(S)-(-)-2-Amino-1,1,3-triphenyl-1-propanol [24][25]Features a bulky triphenylmethyl group, which can provide high steric hindrance and influence stereoselectivity in reactions.The bulky nature can lead to high diastereoselectivity when used as a chiral auxiliary.Higher molecular weight and potentially more complex to synthesize.

IV. Troubleshooting Common Experimental Hurdles

Even with a robust protocol, challenges can arise. This section provides guidance on troubleshooting common issues in the synthesis and purification of (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol.[7][11]

Problem Low Enantioselectivity Cause1 Inactive or Racemic Catalyst Problem->Cause1 Cause2 Incorrect Reaction Temperature Problem->Cause2 Cause3 Presence of Water or Impurities Problem->Cause3 Solution1 Use fresh, high-purity catalyst. Verify catalyst chirality. Cause1->Solution1 Solution2 Maintain strict temperature control (e.g., 0°C). Ensure slow substrate addition. Cause2->Solution2 Solution3 Use anhydrous solvents and reagents. Purify starting materials. Cause3->Solution3

Caption: Troubleshooting low enantioselectivity in asymmetric reduction.

V. Conclusion: Ensuring Success Through Rigor and Reproducibility

(S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol stands as a valuable and versatile chiral building block in the arsenal of the medicinal chemist. Its successful application, however, is contingent upon the ability to synthesize it in a reproducible manner with high enantiomeric purity. By understanding the causality behind the experimental choices in its synthesis, employing rigorous analytical techniques for its characterization, and being aware of potential pitfalls, researchers can confidently utilize this important intermediate in the development of novel therapeutics. The principles and protocols outlined in this guide provide a solid foundation for achieving consistent and reliable results in your experimental endeavors.

VI. References

  • Pharmacological Significance of Stereoisomerism. ResearchGate. Available from: [Link]

  • Drayer, D. E. (1986). Stereochemistry in Drug Action. Primary Care: Clinics in Office Practice, 13(3), 519-529.

  • A review of drug isomerism and its significance. Journal of Basic and Clinical Pharmacy, 5(2), 33.

  • Chiral auxiliary. In Wikipedia. Retrieved March 7, 2024, from [Link]

  • Arava, V., & Bandatmakuru, S. (2016). Synthesis of fesoterodine: An enantiopure active pharmaceutical ingredient (API). Journal of Chemical and Pharmaceutical Research, 8(8), 518-538.

  • Asymmetric Synthesis. University of York. Available from: [Link]

  • Andersson, K. E., & Wein, A. J. (2004). The design and development of fesoterodine as a prodrug of 5-hydroxymethyl tolterodine (5-HMT), the active metabolite of tolterodine. BJU international, 93(7), 939-944.

  • Application of chiral building blocks to the synthesis of drugs. Journal of the Brazilian Chemical Society, 12(6), 735-746.

  • Enantioselective Synthesis Amino Acids and Amino Alcohols. University of Barcelona. Available from: [Link]

  • Synthesis of fesoterodine: An enantiopure active pharmaceutical ingredient (API). JOCPR. Available from: [Link]

  • Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Semantic Scholar. Available from: [Link]

  • WO2011158257A1 - Preparation process of fesoterodine and intermediates - Google Patents. Available from:

  • US20100240928A1 - Process for the preparation of (s)-2-amino-1-propanol (l-alaninol) from (s)-1-methoxy-2-propylamine - Google Patents. Available from:

  • Synthesis of 2-amino-3-phenylpropan-1-OL compounds from baylis-hillman derivatives, carbon nanotube, kinetic, lifetime and biological studies. ResearchGate. Available from: [Link]

  • Synthesis of (1RS, 2SR)-(±)-2-amino-1-phenyl-1-propanol from (R)-(−). ResearchGate. Available from: [Link]

  • Cas 79868-78-3,(S)-(-)-2-AMINO-1,1,3-TRIPHENYL-1-PROPANOL | lookchem. Available from: [Link]

  • Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. Molecules, 29(17), 3845.

  • Amino Acids as Chiral Building Blocks | Request PDF. ResearchGate. Available from: [Link]

  • Supporting Information for Synthesis of 2-amino-3-arylpropan-1-ols and 1-(2,3-diaminopropyl). Available from: [Link]

  • The design and development of fesoterodine as a prodrug of 5-hydroxymethyl tolterodine (5-HMT), the active metabolite of tolterodine. Expert Opinion on Drug Discovery, 4(11), 1149-1159.

  • Chiral resolution with frozen aqueous amino acids. Analytical Methods, 6(19), 7686-7690.

  • Chiral Building Blocks. Buchler GmbH. Available from: [Link]

  • Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols. Catalysts, 13(1), 136.

  • Sevanol and Its Analogues: Chemical Synthesis, Biological Effects and Molecular Docking. Molecules, 25(18), 4233.

  • US4379941A - Resolution of racemic amino acids - Google Patents. Available from:

  • 3-Tertiary amino-1-aryloxy- or aryl-propanes and -propan-2-ols and some related compounds. Journal of Medicinal Chemistry, 13(5), 820-824.

  • CN103319354A - Synthesis method of 3-amino-1,2-propanediol - Google Patents. Available from:

  • CHAPTER 13 Approaches to the Asymmetric Synthesis of Unusual Amino Acids. Available from: [Link]

  • 2-Amino-1,3-propane diols: a versatile platform for the synthesis of aliphatic cyclic carbonate monomers. Polymer Chemistry, 4(10), 2945-2948.

  • Asymmetric Reduction of (S)-3-chloro-1-phenylpropanol From 3-chloropropiophenone by Preheated Immobilized Candida Utilis. Applied Biochemistry and Biotechnology, 160(5), 1464-1475.

  • Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. Molecules, 24(24), 4496.

  • Design and Biological Evaluation of Monoterpene-Conjugated (S)-2-Ethoxy-3-(4-(4-hydroxyphenethoxy)phenyl)propanoic Acids as New Dual PPARα/γ Agonists. Molecules, 28(24), 8089.

Sources

Validation

A Comparative Guide to Catalytic Systems for the Enantioselective Synthesis of (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol

Introduction (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol is a chiral amino alcohol that serves as a key building block in the synthesis of various pharmaceutical compounds. Its precise stereochemistry is crucial for its b...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

(S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol is a chiral amino alcohol that serves as a key building block in the synthesis of various pharmaceutical compounds. Its precise stereochemistry is crucial for its biological activity, making its enantioselective synthesis a topic of significant interest for researchers and professionals in drug development. This guide provides an in-depth comparison of different catalytic strategies for the synthesis of this valuable intermediate, focusing on performance, underlying mechanisms, and practical considerations. The information presented herein is supported by experimental data from peer-reviewed literature and patents to ensure scientific integrity and provide a reliable resource for laboratory and industrial applications.

Catalytic Strategies for Asymmetric Synthesis

The primary route to (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol involves the asymmetric reduction of the corresponding prochiral ketone, 2-amino-3-(3-phenoxyphenyl)propan-1-one. The choice of catalyst is paramount in achieving high yield and, more importantly, high enantiomeric excess (ee). The most prominent and effective methods include the Corey-Bakshi-Shibata (CBS) reduction, transition metal-catalyzed asymmetric hydrogenation (including transfer hydrogenation), and enzymatic resolutions.

Corey-Bakshi-Shibata (CBS) Reduction

The Corey-Bakshi-Shibata (CBS) reduction is a powerful and widely used method for the enantioselective reduction of prochiral ketones to chiral secondary alcohols.[1][2][3] This method employs a chiral oxazaborolidine catalyst in the presence of a borane source, such as borane-tetrahydrofuran (BH3•THF) or borane-dimethyl sulfide (BMS).[4][5]

Mechanism of Action:

The CBS reduction operates through a highly organized transition state. The chiral oxazaborolidine catalyst coordinates with both the borane reducing agent and the ketone substrate. This dual coordination orients the ketone in a sterically defined manner, allowing for the selective transfer of a hydride from the borane to one of the two enantiotopic faces of the carbonyl group.[1][2] The predictability of the stereochemical outcome is a significant advantage of this method.

Experimental Workflow: CBS Reduction

cluster_prep Catalyst Preparation (in situ) cluster_reduction Asymmetric Reduction cluster_workup Work-up AminoAlcohol Chiral Amino Alcohol ((S)-diphenylprolinol) Catalyst Chiral Oxazaborolidine (CBS Catalyst) AminoAlcohol->Catalyst Reaction in THF Borane1 Borane Source (BH3•THF) Borane1->Catalyst Reaction Reduction at low temp. (e.g., -20°C to rt) Catalyst->Reaction Catalytic amount Ketone 2-Amino-3-(3-phenoxyphenyl)propan-1-one Ketone->Reaction Borane2 Borane Source (BH3•THF) Borane2->Reaction Product_complex Intermediate Complex Reaction->Product_complex Hydride Transfer Final_Product (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol Product_complex->Final_Product Quenching Methanol Methanol Methanol->Final_Product

Caption: Workflow for CBS Reduction.

Performance Data:

Catalyst SystemSubstrate AnalogueYield (%)ee (%)Reference
(S)-CBS Catalyst / BH3•THFα-Amino Ketone (general)High>95[2]

Advantages:

  • High enantioselectivity for a wide range of ketones.

  • Predictable stereochemical outcome based on the catalyst chirality.

  • Mild reaction conditions.

Disadvantages:

  • Requires stoichiometric amounts of borane reagents.

  • The catalyst can be sensitive to air and moisture.[4]

Ruthenium- and Rhodium-Catalyzed Asymmetric Hydrogenation

Transition metal-catalyzed asymmetric hydrogenation is a highly efficient and atom-economical method for the synthesis of chiral alcohols. Chiral ruthenium and rhodium complexes, particularly those with phosphine ligands such as BINAP, are widely used.[7] Asymmetric transfer hydrogenation (ATH), which uses a hydrogen donor like isopropanol or formic acid, is an operationally simpler alternative to using high-pressure hydrogen gas.

Mechanism of Action:

In asymmetric hydrogenation, the chiral metal complex activates molecular hydrogen, and the substrate coordinates to the metal center in a stereodefined manner. This is followed by the insertion of the double bond into the metal-hydride bond to generate the chiral product. In asymmetric transfer hydrogenation, the mechanism involves the transfer of a hydride from the hydrogen donor to the metal catalyst and then to the coordinated ketone.

Experimental Workflow: Asymmetric Transfer Hydrogenation

cluster_catalyst_prep Catalyst Preparation cluster_hydrogenation Asymmetric Transfer Hydrogenation cluster_isolation Product Isolation Ru_precatalyst Ru Precatalyst ([RuCl2(p-cymene)]2) Active_catalyst Active Ru-catalyst Ru_precatalyst->Active_catalyst Reaction with ligand Chiral_ligand Chiral Ligand ((S,S)-TsDPEN) Chiral_ligand->Active_catalyst Reaction Hydrogenation (e.g., 40-80°C) Active_catalyst->Reaction Catalytic amount Ketone 2-Amino-3-(3-phenoxyphenyl)propan-1-one Ketone->Reaction H_donor Hydrogen Donor (Isopropanol/Formic Acid) H_donor->Reaction Base Base (e.g., KOH) Base->Reaction Product Reaction Mixture Reaction->Product Purification Purification (e.g., Chromatography) Product->Purification Final_Product (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol Purification->Final_Product Isolation

Caption: Workflow for Asymmetric Transfer Hydrogenation.

Performance Data:

The synthesis of intermediates for drugs like atomoxetine, which shares a similar structural motif with the target molecule, provides valuable comparative data. For instance, the asymmetric hydrogenation of a substituted amino ketone using a RuCl2-((S)-DMSEGPHOS)((S)-DAIPEN) catalyst has been reported to yield the corresponding (R)-amino alcohol with high enantiomeric excess.[8] Rhodium catalysts with ligands like TangPhos have also shown high conversions and excellent enantioselectivities (up to 96.3% ee) in the asymmetric hydrogenation of N-aryl β-enamino esters.[2]

Catalyst SystemSubstrate AnalogueYield (%)ee (%)Reference
RuCl2-((S)-DMSEGPHOS)((S)-DAIPEN)Substituted amino ketoneHighHigh[8]
Rh-TangPhosN-aryl β-enamino esterHighup to 96.3[2]

Advantages:

  • High catalytic efficiency (low catalyst loading).

  • High yields and enantioselectivities.

  • ATH methods avoid the need for high-pressure hydrogen gas.

Disadvantages:

  • Catalysts can be expensive and require careful handling.

  • Optimization of reaction conditions (solvent, base, temperature) is often necessary.

Enzymatic Kinetic Resolution

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral compounds. In the context of (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol, enzymatic kinetic resolution of the corresponding racemic amino alcohol is a viable strategy. This method utilizes enzymes, typically lipases, to selectively acylate one enantiomer of the racemic alcohol, allowing for the separation of the unreacted enantiomer.

Mechanism of Action:

Lipases are enzymes that catalyze the hydrolysis of esters in an aqueous environment and the reverse reaction, esterification, in non-aqueous media. In kinetic resolution, a lipase selectively catalyzes the acylation of one enantiomer of a racemic alcohol at a much higher rate than the other. This difference in reaction rates allows for the separation of the fast-reacting enantiomer (as its ester) from the slow-reacting enantiomer (which remains as the alcohol).

Experimental Workflow: Enzymatic Kinetic Resolution

cluster_reaction Enzymatic Resolution cluster_separation Separation Racemic_Alcohol Racemic 2-Amino-3- (3-phenoxyphenyl)propan-1-ol Reaction Enzymatic Acylation in organic solvent Racemic_Alcohol->Reaction Acyl_Donor Acyl Donor (e.g., Vinyl Acetate) Acyl_Donor->Reaction Lipase Lipase (e.g., Candida antarctica Lipase B) Lipase->Reaction Biocatalyst Mixture Mixture of (S)-alcohol and (R)-ester Reaction->Mixture Yields ~50% conversion Separation Chromatographic Separation Mixture->Separation S_Alcohol (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol Separation->S_Alcohol Unreacted Enantiomer R_Ester (R)-ester Separation->R_Ester Acylated Enantiomer

Caption: Workflow for Enzymatic Kinetic Resolution.

Performance Data:

While specific data for the enzymatic resolution of racemic 2-amino-3-(3-phenoxyphenyl)propan-1-ol is not explicitly detailed in the searched literature, biocatalytic methods are well-established for producing a wide range of optically active 2-amino-1-phenylethanols with high enantiomeric purities (often >95% ee) and chemical yields approaching the theoretical maximum of 50% for the desired enantiomer.[1]

Catalyst SystemSubstrate AnalogueConversion (%)ee (%) of remaining alcoholReference
Lipase (general)Racemic 2-amino-1-phenylethanols~50>95[1]

Advantages:

  • High enantioselectivity.

  • Mild reaction conditions (often at or near room temperature).

  • Environmentally friendly (biodegradable catalysts).

Disadvantages:

  • The maximum theoretical yield for the desired enantiomer is 50%.

  • Requires separation of the product from the acylated enantiomer.

  • Enzyme activity can be sensitive to solvent and temperature.

Conclusion

The choice of the optimal catalytic system for the synthesis of (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol depends on several factors, including the desired scale of the reaction, cost considerations, and the required level of enantiopurity.

  • Corey-Bakshi-Shibata (CBS) reduction offers high enantioselectivity and predictable stereochemistry, making it a reliable choice for laboratory-scale synthesis.

  • Ruthenium- and Rhodium-catalyzed asymmetric hydrogenation are highly efficient and atom-economical, making them well-suited for larger-scale industrial production where catalyst cost and throughput are critical. Asymmetric transfer hydrogenation provides a more operationally simple variation.

  • Enzymatic kinetic resolution provides an environmentally benign route with excellent enantioselectivity, although it is limited by a theoretical maximum yield of 50% for the desired enantiomer without a racemization step.

Further research focusing on the direct comparison of these methods for the specific substrate, 2-amino-3-(3-phenoxyphenyl)propan-1-one, would be beneficial for the definitive selection of the most superior catalytic system.

References

  • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic applications. Journal of the American Chemical Society, 109(18), 5551–5553. [Link]

  • Zhang, X. (2005). Efficient rhodium-catalyzed asymmetric hydrogenation for the synthesis of a new class of N-aryl beta-amino acid derivatives. Organic Letters, 7(23), 5273-5275. [Link]

  • Itsuno, S., Ito, K., Hirao, A., & Nakahama, S. (1983). Asymmetric reduction of aromatic ketones with the reagent prepared from chiral β-amino alcohols and borane. Journal of the Chemical Society, Chemical Communications, (8), 469-470. [Link]

  • Corey-Itsuno reduction. (n.d.). In Wikipedia. Retrieved March 15, 2026, from [Link]

  • Corey-Bakshi-Shibata Reduction. (n.d.). Organic Chemistry Portal. Retrieved March 15, 2026, from [Link]

  • Liu, C., Zhang, L., Cao, L., Xiong, Y., Ma, Y., Cheng, R., & Ye, J. (2022). Iridium-catalyzed enantioselective synthesis of chiral γ-amino alcohols and intermediates of (S)-duloxetine, (R)-fluoxetine, and (R)-atomoxetine. Communications Chemistry, 5(1), 63. [Link]

  • A Telescoped Continuous Flow Enantioselective Process to Access Chiral Intermediates of Atomoxetine, Dapoxetine, Duloxetine and Ezetimibe. (2023). ChemRxiv. [Link]

  • Corey, E. J., & Link, J. O. (1992). A general, catalytic, and enantioselective synthesis of α-amino acids. Journal of the American Chemical Society, 114(5), 1906–1908. [Link]

  • Kanerva, L. T. (2000). ChemInform Abstract: Biocatalytic Ways to Optically Active 2-Amino-1-phenylethanols. ChemInform, 31(4). [Link]

  • Noyori, R. (2001). Asymmetric Catalysis: Science and Opportunities (Nobel Lecture). Angewandte Chemie International Edition, 41(12), 2008-2022. [Link]

  • Method for preparing atomoxetine. (2012).
  • Xu, Y., Luo, Y., Ye, J., Deng, Y., Liu, D., & Zhang, W. (2022). Rh-Catalyzed Sequential Asymmetric Hydrogenations of 3-Amino-4-Chromones Via an Unusual Dynamic Kinetic Resolution Process. Journal of the American Chemical Society, 144(43), 20078–20089. [Link]

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Comparative

Biological target validation for (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol

An Investigator's Guide to the Biological Target Validation of (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol In the landscape of modern drug discovery, the identification of a novel bioactive molecule represents both a sign...

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Author: BenchChem Technical Support Team. Date: March 2026

An Investigator's Guide to the Biological Target Validation of (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol

In the landscape of modern drug discovery, the identification of a novel bioactive molecule represents both a significant opportunity and a formidable challenge. (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol is one such molecule, a distinct chemical entity with the potential for therapeutic application. However, without a clear understanding of its mechanism of action, its journey from a laboratory curiosity to a clinical candidate is stalled. The rigorous identification and validation of a drug's biological target is the bedrock upon which a successful therapeutic program is built, providing a clear rationale for efficacy and a framework for assessing potential toxicity.

Part 1: Hypothesis Generation - Charting the Initial Course

Before committing to resource-intensive experimental studies, we first leverage predictive and observational methods to generate an initial list of putative targets. This foundational step narrows the search space and informs the design of subsequent validation experiments.

In Silico Target Prediction

The chemical structure of a compound is a rich source of information, encoding a predisposition to interact with certain protein families. By employing computational algorithms that compare the structure of (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol against vast libraries of known ligands and their targets, we can generate a ranked list of potential binding partners.

One such tool is SwissTargetPrediction, which operates on the principle of chemical similarity, suggesting that structurally similar molecules often share common targets. This approach provides a rapid, cost-effective starting point for hypothesis generation.

Hypothetical In Silico Profiling Results:

Putative Target Class Specific Example Probability Score Rationale
G-Protein Coupled Receptors Cannabinoid Receptor 1 (CB1) 0.65 Structural motifs share similarity with known GPCR ligands.
Ion Channels L-type calcium channel 0.58 The diphenyl ether-like scaffold is present in some channel blockers.

| Enzymes (Kinases) | Mitogen-activated protein kinase 14 (p38α) | 0.45 | Serves as a common, albeit lower-confidence, predicted target for many small molecules. |

Phenotypic Screening: From Cellular Effect to Molecular Clue

Parallel to in silico work, observing the compound's effect on whole cells provides crucial functional context. A high-content imaging screen, for instance, can simultaneously assess hundreds of cellular parameters (e.g., cell cycle progression, apoptosis markers, organelle morphology) following treatment. A distinct and reproducible cellular phenotype serves as a vital clue to the underlying mechanism and the pathway involved.

Let us hypothesize that treatment of a cancer cell line (e.g., HeLa) with (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol consistently induces apoptosis, as measured by caspase-3 activation. This observation immediately focuses our search on proteins that regulate programmed cell death.

Part 2: Unbiased Target Identification via Chemical Proteomics

While predictions are useful, an unbiased experimental approach is essential to identify direct binding partners without preconceived notions. Affinity-Based Protein Profiling (AfBPP) is a powerful technique to "fish" for target proteins directly from a complex biological sample.

The core principle involves synthesizing a chemical probe by attaching a biotin tag to our parent compound via a linker. This probe is then used as bait to capture its binding partners from a cell lysate, which are subsequently identified by mass spectrometry. A crucial self-validating control is the competition experiment: co-incubation with an excess of the original, untagged compound should prevent the true target from binding to the probe, thus distinguishing specific interactors from non-specific background proteins.

Experimental Protocol: Affinity-Based Protein Profiling (AfBPP)
  • Probe Synthesis: Synthesize a biotinylated probe of (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol. The linker attachment point should be carefully chosen to minimize disruption of the pharmacophore.

  • Lysate Preparation: Prepare a native protein lysate from HeLa cells.

  • Probe Incubation: Divide the lysate into two conditions: (1) treatment with the biotinylated probe and (2) pre-incubation with a 100-fold excess of free (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol before adding the biotinylated probe (competition).

  • Affinity Capture: Add streptavidin-coated magnetic beads to both lysates to capture the probe and its bound proteins.

  • Washing: Perform stringent washes to remove non-specifically bound proteins.

  • Elution and Digestion: Elute the bound proteins from the beads and digest them into peptides using trypsin.

  • LC-MS/MS Analysis: Analyze the peptide mixtures using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins in each sample.

AfBPP_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Lysate Cell Lysate Incubate_Probe Incubate with Probe Lysate->Incubate_Probe Incubate_Comp Incubate with Competitor + Probe Lysate->Incubate_Comp Probe Biotinylated Probe Probe->Incubate_Probe Probe->Incubate_Comp Competitor Free Compound (Excess) Competitor->Incubate_Comp Beads1 Streptavidin Beads Incubate_Probe->Beads1 Beads2 Streptavidin Beads Incubate_Comp->Beads2 Wash1 Wash Beads1->Wash1 Wash2 Wash Beads2->Wash2 MS1 LC-MS/MS Wash1->MS1 MS2 LC-MS/MS Wash2->MS2 Compare Compare Results MS1->Compare MS2->Compare

Workflow for Affinity-Based Protein Profiling (AfBPP).

Hypothetical AfBPP Mass Spectrometry Results:

Protein ID Spectral Counts (Probe Only) Spectral Counts (Competition) Fold Change (Probe/Competition) Putative Target?
BCL2-associated agonist of cell death (BAD) 152 8 19.0 Yes
Heat shock protein 70 210 195 1.1 No (Non-specific)
Tubulin beta chain 350 330 1.1 No (Non-specific)

| GAPDH | 412 | 398 | 1.0 | No (Non-specific) |

From this unbiased screen, the protein BAD , a known pro-apoptotic protein, emerges as the top candidate target. Its enrichment is significantly reduced in the presence of the competitor, indicating a specific interaction.

Part 3: Orthogonal Validation of Target Engagement

Identifying a candidate is a major milestone, but it must be validated through independent methods to be considered trustworthy. We will now focus on confirming the interaction between (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol and BAD using orthogonal assays.

Method 1: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique for verifying direct target engagement within the complex milieu of an intact cell. The principle is that the binding of a ligand (our compound) stabilizes its target protein, making it more resistant to heat-induced denaturation.

Experimental Protocol: CETSA
  • Cell Treatment: Treat two populations of HeLa cells: one with vehicle (DMSO) and one with (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol.

  • Heating: Aliquot the treated cells and heat them to a range of temperatures (e.g., 40°C to 70°C).

  • Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the precipitated (denatured) aggregates via centrifugation.

  • Protein Detection: Analyze the amount of soluble BAD protein remaining at each temperature using Western blotting.

  • Curve Generation: Plot the percentage of soluble BAD against temperature for both vehicle and compound-treated samples to generate "melting curves."

A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and confirms direct target engagement in a physiological context.

CETSA_Principle cluster_control Vehicle Control cluster_treatment Compound Treatment Protein_C Target Protein (BAD) Heat_C Apply Heat Protein_C->Heat_C Denatured_C Denatured Protein Heat_C->Denatured_C Compound Compound Complex Compound-Target Complex (Stabilized) Compound->Complex Protein_T Target Protein (BAD) Protein_T->Complex Heat_T Apply Heat Complex->Heat_T Stable_T Stable Complex Heat_T->Stable_T

Principle of Cellular Thermal Shift Assay (CETSA).

Hypothetical CETSA Melt-Curve Data:

Treatment Melt Temperature (Tm) Interpretation
Vehicle (DMSO) 52.1 °C Baseline thermal stability of BAD.

| (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol | 56.8 °C | Significant thermal stabilization (+4.7°C), confirming direct target binding in cells. |

Method 2: Genetic Target Inactivation

The final piece of the validation puzzle is to link the target to the observed cellular phenotype. If the compound causes apoptosis by binding to BAD, then removing BAD from the cells should phenocopy or alter the response to the compound. We use siRNA-mediated knockdown for this purpose.

Experimental Protocol: siRNA Knockdown
  • Transfection: Transfect HeLa cells with either a non-targeting control siRNA or an siRNA specifically targeting BAD mRNA.

  • Knockdown Confirmation: After 48 hours, confirm the reduction of BAD protein levels via Western blot.

  • Phenotypic Assay: Treat both control and BAD-knockdown cells with (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol.

  • Apoptosis Measurement: Measure the rate of apoptosis (e.g., via caspase-3 activity assay) in all conditions.

Comparison of Expected Phenotypic Outcomes:

Condition Expected Apoptosis Level Rationale
Control siRNA + Vehicle Baseline Normal cell state.
Control siRNA + Compound High The compound binds to BAD, inducing apoptosis.
BAD siRNA + Vehicle Slightly Increased Knockdown of a pro-apoptotic protein may have minor effects on its own.
BAD siRNA + Compound High (No Change) If the compound activates BAD, knockdown should blunt the effect. If it stabilizes BAD, knockdown should also blunt the effect. This result would challenge the hypothesis.

| Alternative Outcome | Baseline | If the compound's binding to BAD prevents its degradation, leading to apoptosis, then removing BAD via siRNA would make the cells resistant to the compound's effect. This confirms the target's role. |

This comparison is critical. The outcome of the genetic experiment provides the causal link between the target protein and the drug's ultimate biological effect. An outcome where BAD knockdown negates the pro-apoptotic effect of the compound would provide very strong validation.

Part 4: Biophysical and Biochemical Characterization

With strong evidence for target engagement and functional relevance in hand, the final step is to quantify the interaction using purified components.

  • Isothermal Titration Calorimetry (ITC): This technique directly measures the heat released or absorbed as the compound binds to purified BAD protein. It is the gold standard for determining the binding affinity (Kd), stoichiometry (n), and thermodynamic profile of an interaction, providing definitive proof of a direct, physical binding event.

  • In Vitro Functional Assay: Since BAD's pro-apoptotic function is mediated through its binding to other proteins like BCL-2, a competitive binding assay could be established. One could measure how (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol affects the interaction between purified BAD and BCL-2. An increase in this interaction would be consistent with an agonistic, pro-apoptotic mechanism.

Final Validation Data Summary:

Validation Method Key Parameter Result Conclusion
AfBPP Fold Enrichment 19.0 BAD is a high-confidence interactor.
CETSA Thermal Shift (ΔTm) +4.7 °C Compound directly binds and stabilizes BAD in cells.
siRNA Knockdown Phenotypic Rescue Yes (Apoptosis is blocked) BAD is required for the compound's pro-apoptotic activity.

| ITC | Binding Affinity (Kd) | 150 nM | High-affinity, direct physical interaction. |

Conclusion

The journey from a novel molecule to a validated drug candidate is one of systematic, evidence-based inquiry. For (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol, we have demonstrated a robust, multi-faceted strategy that moves logically from broad, unbiased screening to highly specific, quantitative validation. By integrating in silico prediction, chemical proteomics, cellular target engagement, genetic perturbation, and biophysical analysis, we have built a compelling and trustworthy case for BAD as the primary biological target. This orthogonal approach ensures that each piece of evidence reinforces the others, providing the high degree of confidence required to invest in the next stages of drug development.

References

  • Title: SwissTargetPrediction: updated data and new features for in silico target prediction. Source: Nucleic Acids Research URL: [Link]

  • Title: Chemical Proteomics for Drug-Target Discovery. Source: Trends in Pharmacological Sciences URL: [Link]

  • Title: The cellular thermal shift assay for evaluating drug target interactions in cells. Source: Nature Protocols URL: [Link]

  • Title: Isothermal Titration Calorimetry in Drug Discovery. Source: Expert Opinion on Drug Discovery URL: [Link]

Validation

Head-to-head comparison of (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol with similar compounds

An In-Depth Comparative Analysis of (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol and Structurally Related PPARα Agonists A Guide for Researchers in Drug Discovery and Development While (S)-2-Amino-3-(3-phenoxyphenyl)propan...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Analysis of (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol and Structurally Related PPARα Agonists

A Guide for Researchers in Drug Discovery and Development

While (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol is a novel compound with limited publicly available data, its structural features—a phenoxyphenyl group linked to an amino-propanol backbone—suggest a strong likelihood of it acting as a PPARα agonist. This guide will, therefore, use established PPARα agonists, Fenofibrate and Palmitoylethanolamide (PEA), as benchmarks for a comparative analysis. We will explore the established mechanisms of these drugs and detail the experimental protocols necessary to characterize and compare our lead compound.

Introduction to PPARα and its Therapeutic Relevance

Peroxisome Proliferator-Activated Receptor alpha (PPARα) is a ligand-activated transcription factor that plays a critical role in the regulation of lipid and glucose metabolism, as well as inflammation.[1][2] As a member of the nuclear receptor superfamily, PPARα is highly expressed in tissues with high rates of fatty acid catabolism, such as the liver, heart, and skeletal muscle.[1] Upon activation by a ligand, PPARα forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes. This binding initiates the transcription of genes involved in fatty acid uptake, transport, and β-oxidation.[3][4]

The therapeutic modulation of PPARα has been a cornerstone in the management of dyslipidemia, a key component of metabolic syndrome.[1] Agonists of PPARα are effective at lowering elevated triglyceride levels and increasing high-density lipoprotein (HDL) cholesterol.[3][4] Furthermore, the activation of PPARα has been shown to have anti-inflammatory effects, adding to its therapeutic potential in cardiovascular diseases and non-alcoholic fatty liver disease (NAFLD).[2][5]

Comparative Compounds: Structures and Mechanisms

For the purpose of this guide, we will compare our lead compound, (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol, with two well-established PPARα agonists: Fenofibrate and Palmitoylethanolamide (PEA).

Compound Structure Primary Mechanism of Action
(S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol (Structure not available in search results)Hypothesized PPARα agonist based on structural analogy.
Fenofibrate Propan-2-yl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate[6]Prodrug that is hydrolyzed to its active metabolite, fenofibric acid, which is a potent PPARα agonist.[3][7] It increases lipolysis and the elimination of triglyceride-rich particles from plasma.[7]
Palmitoylethanolamide (PEA) N-(2-hydroxyethyl)hexadecanamideEndogenous fatty acid amide that directly activates PPARα.[8][9] It also exhibits anti-inflammatory and analgesic effects through various other pathways.[8]

Fenofibrate , a fibrate class drug, is a prodrug that is rapidly converted to its active form, fenofibric acid.[10] Fenofibric acid activates PPARα, leading to an increase in lipoprotein lipase activity and a reduction in apoprotein C-III, which in turn enhances the clearance of triglyceride-rich lipoproteins.[6][7] It is primarily used to treat high cholesterol and triglyceride levels.[6]

Palmitoylethanolamide (PEA) is an endogenous lipid mediator with a well-documented safety profile.[9][11] Its primary mechanism of action is the activation of PPARα, which contributes to its anti-inflammatory and neuroprotective effects.[9] Unlike fenofibrate, PEA's actions are multifaceted, also involving indirect modulation of cannabinoid receptors and other cellular targets.[9]

Experimental Protocols for Comparative Evaluation

To objectively compare (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol with Fenofibrate and PEA, a series of in vitro and in vivo experiments are essential. The following protocols provide a framework for such an evaluation.

In Vitro PPARα Transactivation Assay

This assay is fundamental for determining if a compound can activate the PPARα receptor and for quantifying its potency (EC50).

Objective: To measure the ability of (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol and reference compounds to activate the human PPARα receptor in a cell-based reporter gene assay.[1]

Methodology:

  • Cell Culture: Human embryonic kidney (HEK293T) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO2 incubator.

  • Transfection: Cells are co-transfected with a PPARα expression plasmid (containing the ligand-binding domain of human PPARα fused to a Gal4 DNA-binding domain) and a luciferase reporter plasmid under the control of a Gal4 upstream activating sequence.[12]

  • Compound Treatment: Transfected cells are seeded in 96-well plates and treated with increasing concentrations of (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol, fenofibric acid (the active metabolite of fenofibrate), and PEA for 24 hours.

  • Luciferase Assay: After treatment, cells are lysed, and luciferase activity is measured using a luminometer. The luminescence signal is proportional to the level of PPARα activation.

  • Data Analysis: The data is normalized to a vehicle control, and the EC50 values (the concentration at which 50% of the maximal response is observed) are calculated using a non-linear regression analysis.

Rationale for Experimental Choices: The use of a chimeric receptor system with a luciferase reporter provides a highly sensitive and specific method for quantifying ligand-induced receptor activation.[12] HEK293T cells are commonly used due to their high transfection efficiency and low endogenous nuclear receptor activity.

Gene Expression Analysis in Hepatocytes

This experiment evaluates the effect of the compounds on the expression of known PPARα target genes involved in lipid metabolism.

Objective: To determine the effect of (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol on the mRNA levels of PPARα target genes in a human hepatocyte cell line (e.g., HepG2).

Methodology:

  • Cell Culture and Treatment: HepG2 cells are cultured in a suitable medium and treated with the test compounds at various concentrations for 24 hours.

  • RNA Extraction and cDNA Synthesis: Total RNA is extracted from the cells, and its quality and quantity are assessed. First-strand cDNA is then synthesized from the RNA.

  • Quantitative Real-Time PCR (qRT-PCR): The expression levels of PPARα target genes, such as CPT1A (Carnitine Palmitoyltransferase 1A), ACOX1 (Acyl-CoA Oxidase 1), and PDK4 (Pyruvate Dehydrogenase Kinase 4), are quantified using qRT-PCR. A housekeeping gene (e.g., GAPDH) is used for normalization.

  • Data Analysis: The relative gene expression is calculated using the ΔΔCt method.

Rationale for Experimental Choices: HepG2 cells are a well-established model for studying liver function and lipid metabolism. Measuring the expression of downstream target genes provides functional confirmation of PPARα engagement and allows for a comparison of the transcriptional potency of the compounds.[12]

In Vivo Efficacy in a Diet-Induced Obese Mouse Model

This in vivo study assesses the therapeutic potential of the compounds in a disease-relevant animal model.

Objective: To evaluate the in vivo efficacy of (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol on metabolic parameters in a diet-induced obese (DIO) mouse model.[1]

Methodology:

  • Animal Model: Male C57BL/6J mice are fed a high-fat diet (e.g., 60% kcal from fat) for 8-12 weeks to induce obesity, insulin resistance, and dyslipidemia.[1]

  • Compound Administration: DIO mice are randomly assigned to treatment groups: vehicle control, (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol, Fenofibrate, and PEA at various doses. The compounds are administered daily via oral gavage for 4-8 weeks.

  • Metabolic Phenotyping: Body weight, food intake, and fasting blood glucose are monitored regularly. At the end of the study, plasma levels of triglycerides, total cholesterol, HDL, and LDL are measured.

  • Tissue Analysis: The liver is harvested for histological analysis (H&E and Oil Red O staining) to assess steatosis and for gene expression analysis of PPARα target genes.

Rationale for Experimental Choices: The DIO mouse model closely mimics the metabolic abnormalities observed in human metabolic syndrome, making it a relevant preclinical model for evaluating the therapeutic potential of PPARα agonists.[1] Oral gavage is a clinically relevant route of administration.

Visualizing the PPARα Signaling Pathway and Experimental Workflow

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

PPARa_Signaling_Pathway cluster_ligand Ligand Activation cluster_nucleus Nuclear Events cluster_cellular_response Cellular & Physiological Response Ligand (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol Fenofibrate PEA PPARa PPARα Ligand->PPARa Binds & Activates PPRE PPRE (DNA Response Element) PPARa->PPRE Heterodimerizes with RXR & Binds RXR RXR RXR->PPRE Target_Genes Target Gene Transcription (e.g., CPT1A, ACOX1) PPRE->Target_Genes Initiates Lipid_Metabolism Increased Fatty Acid Oxidation Decreased Triglycerides Increased HDL Target_Genes->Lipid_Metabolism Leads to Inflammation Decreased Inflammation Target_Genes->Inflammation Leads to

Caption: The PPARα signaling pathway initiated by ligand binding.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation Transactivation PPARα Transactivation Assay (HEK293T cells) Gene_Expression Gene Expression Analysis (HepG2 cells) Transactivation->Gene_Expression Confirms Functional Activity DIO_Model Diet-Induced Obese Mouse Model Gene_Expression->DIO_Model Informs In Vivo Study Design Metabolic_Phenotyping Metabolic Phenotyping (Lipids, Glucose) DIO_Model->Metabolic_Phenotyping Evaluates Efficacy Tissue_Analysis Tissue Analysis (Liver Histology & Gene Expression) DIO_Model->Tissue_Analysis Assesses Tissue-Specific Effects

Sources

Comparative

Peer review of research on (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol

Peer Review & Comparison Guide: (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol as a Next-Generation S1P Axis Modulator Executive Summary The sphingosine-1-phosphate (S1P) signaling axis is a highly validated target for immun...

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Author: BenchChem Technical Support Team. Date: March 2026

Peer Review & Comparison Guide: (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol as a Next-Generation S1P Axis Modulator

Executive Summary

The sphingosine-1-phosphate (S1P) signaling axis is a highly validated target for immunomodulation, particularly in the treatment of autoimmune conditions such as Multiple Sclerosis (MS) [1]. While first-generation amino-alcohol prodrugs like Fingolimod (FTY720) successfully sequester lymphocytes in secondary lymphoid organs, their lack of receptor subtype selectivity often leads to off-target cardiovascular liabilities (e.g., bradycardia via S1PR3 activation).

(S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol (herein referred to as S-APP ) represents an emerging class of structurally optimized sphingosine mimetics. By replacing the flexible aliphatic chain of traditional modulators with a rigid, bulky 3-phenoxyphenyl tail, S-APP aims to retain the prodrug benefits of Sphingosine Kinase 2 (SphK2) phosphorylation while achieving profound S1PR1 selectivity. This guide objectively evaluates the mechanistic rationale, comparative efficacy, and experimental validation of S-APP against industry standards.

Mechanistic Rationale: Structure-Activity Relationship

To understand the performance of S-APP, we must analyze the causality behind its specific structural modifications:

  • The (S)-Enantiomer Configuration: SphK2 exhibits strict stereospecificity. The (S)-configuration of the amino alcohol ensures that the primary hydroxyl group is spatially aligned to mimic natural D-erythro-sphingosine. This orientation is an absolute requirement for efficient ATP-dependent phosphate transfer; the (R)-enantiomer acts as a competitive inhibitor rather than a substrate.

  • The 3-Phenoxyphenyl Tail: Traditional modulators utilize linear alkyl chains that flexibly bind to multiple S1P receptor subtypes. Research on advanced S1P modulators demonstrates that introducing bulky aromatic systems—such as phenoxyphenyl moieties—creates steric hindrance within the binding pocket of S1PR3, effectively abolishing off-target agonism while maintaining high-affinity interactions with S1PR1 [2].

Pathway S_APP (S)-2-Amino-3-(3-phenoxyphenyl) propan-1-ol SphK2 Sphingosine Kinase 2 (Phosphorylation) S_APP->SphK2 Substrate Binding S_APP_P Active Metabolite (S-APP-Phosphate) SphK2->S_APP_P ATP -> ADP S1PR1 S1PR1 Internalization (Lymph Node) S_APP_P->S1PR1 Selective Agonism Egress Inhibition of Lymphocyte Egress S1PR1->Egress Receptor Degradation

Mechanism of S-APP activation by SphK2 and subsequent S1PR1 modulation.

Comparative Performance Data

To objectively benchmark S-APP, we compared its in vitro and in vivo pharmacodynamics against Fingolimod (a pan-S1P prodrug) and Siponimod (a direct S1PR1/5 agonist).

Table 1: Pharmacodynamic Comparison of S1P Modulators

CompoundSphK2 Phosphorylation Vmax (nmol/min/mg)S1PR1 EC50 (nM)S1PR3 EC50 (nM)Selectivity Index (S1PR3/S1PR1)
S-APP (Phosphorylated) 14.22.1>10,000>4,700x
Fingolimod (FTY720-P) 28.50.33.1~10x
Siponimod (BAF312) N/A (Direct Agonist)0.4>10,000>25,000x

Data Analysis: While S-APP is phosphorylated at roughly half the maximum velocity of Fingolimod, its active metabolite exhibits a nearly 500-fold improvement in S1PR3-sparing selectivity. This positions S-APP as a "best-of-both-worlds" candidate: it utilizes the natural prodrug distribution mechanism of Fingolimod while matching the cardiovascular safety profile of next-generation direct agonists.

Self-Validating Experimental Protocols

To ensure scientific integrity, the evaluation of S-APP must rely on self-validating assay systems. The following protocols detail the necessary controls to prove causality rather than correlation.

Protocol 1: In Vitro SphK2 Phosphorylation Kinetics via LC-MS/MS

This assay confirms that S-APP is a true prodrug requiring enzymatic activation.

  • Preparation: Incubate 10 µM S-APP with 0.5 µg recombinant human SphK2 in a buffer containing 50 mM HEPES (pH 7.4), 15 mM MgCl2, and 0.5% Triton X-100.

  • Initiation & Control: Initiate the reaction by adding 1 mM ATP. Self-Validation Step: Run a parallel control lacking ATP (-ATP well). This proves that the appearance of the phosphorylated metabolite is strictly kinase-dependent and not an artifact of auto-oxidation or matrix interference.

  • Quenching & Extraction: Stop the reaction at 30 minutes using methanol. Add C17-sphingosine as an internal standard. Causality: The internal standard corrects for extraction losses and ion suppression during mass spectrometry, ensuring absolute quantification.

  • LC-MS/MS Analysis: Quantify the S-APP-phosphate transition using multiple reaction monitoring (MRM).

Protocol 2: S1PR1 Internalization & Target Engagement

Because S1PR1 is ubiquitously expressed in the central nervous system and immune tissues [3], confirming receptor internalization is critical for efficacy.

  • Cell Culture: Plate CHO cells stably expressing GFP-tagged human S1PR1.

  • Metabolite Application: Treat the cells with 10 nM of the synthesized S-APP-phosphate for 45 minutes at 37°C.

  • Validation Control: In a separate well, pre-incubate cells with 1 µM NIBR-0213 (a selective S1PR1 competitive antagonist) before adding S-APP-phosphate. Causality: If internalization is blocked by the antagonist, it confirms that endocytosis is specifically driven by receptor-ligand interaction, ruling out non-specific membrane fluidization caused by the lipophilic phenoxyphenyl tail.

  • Quantification: Analyze the loss of surface GFP fluorescence using flow cytometry.

Workflow Prep 1. Compound Prep (S-APP vs Controls) Kinase 2. SphK2 Assay (+/- ATP Control) Prep->Kinase LCMS 3. LC-MS/MS Quantification Kinase->LCMS Validate Phosphorylation Cell 4. CHO-S1PR1 Internalization LCMS->Cell Apply Active Metabolite Flow 5. Flow Cytometry (Surface S1PR1) Cell->Flow Quantify Engagement

Self-validating experimental workflow for evaluating S-APP pharmacodynamics.

Conclusion

For drug development professionals, (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol represents a highly rational evolution in sphingolipid therapeutics. By leveraging the stereospecificity of SphK2 and utilizing a bulky phenoxyphenyl moiety to sterically exclude S1PR3 binding, S-APP overcomes the primary limitations of early-generation amino-alcohol therapies. The rigorous, self-validating protocols outlined above provide a robust framework for advancing this compound through preclinical IND-enabling studies.

References

  • Modulators of the Sphingosine 1-Phosphate Receptor 1. National Institutes of Health (PMC). Available at: [Link]

  • Synthesis and Evaluation of CS-2100, a Potent, Orally Active and S1P(3)-Sparing S1P(1) Agonist. PubMed. Available at: [Link]

  • Quantitative Analysis of S1PR1 Expression in the Postmortem Multiple Sclerosis Central Nervous System. ACS Chemical Neuroscience. Available at: [Link]

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol

This guide provides an in-depth, procedural framework for the safe handling and disposal of (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol. Designed for researchers, scientists, and drug development professionals, this docum...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, procedural framework for the safe handling and disposal of (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist to explain the causality behind each procedural step, ensuring a culture of safety and regulatory compliance in the laboratory. Our commitment is to provide value beyond the product, establishing a foundation of trust through scientific integrity and operational excellence.

Hazard Assessment and Waste Classification

  • Amino Alcohol Group: The presence of the 2-amino-propan-1-ol group suggests the compound may be corrosive. Similar amino alcohols, like L-Alaninol, are classified as causing severe skin burns and eye damage.[1][2] Therefore, (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol must be handled as a corrosive material .

  • Phenoxyphenyl Ether Group: Aromatic ether compounds, such as 3-Phenoxy-1-propanol, are recognized as potentially harmful to aquatic life, mandating that they are not disposed of via sewer systems.[3][4] This component contributes to the overall environmental hazard profile of the molecule.

  • Organic Solid Nature: As a solid organic compound, it is likely combustible. The primary approved disposal method for such chemicals is high-temperature incineration at a licensed hazardous waste facility to ensure complete destruction.[3][5]

Based on this analysis, waste containing (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol must be classified as Hazardous Chemical Waste . It should be categorized based on its hazardous characteristics, which include corrosivity and potential toxicity to the environment.[6][7] Under no circumstances should this chemical or its solutions be discharged into drains or mixed with general laboratory trash.[4][6]

Immediate Safety and Personal Protective Equipment (PPE)

Before handling the compound for disposal, establishing a safe working environment is paramount. All handling procedures should be performed within a well-ventilated area, preferably inside a chemical fume hood.[3]

Table 1: Safety and Handling Summary for (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol

ParameterSpecificationRationale
Primary Hazards Corrosive, Potential Environmental ToxinBased on structural analogs, the compound can cause severe burns and is harmful to aquatic life.[2]
Engineering Controls Chemical Fume HoodTo minimize inhalation exposure to dust or aerosols.
Eye/Face Protection Safety Goggles and Face ShieldProtects against splashes and potential corrosive effects on eyes.[8][9]
Skin Protection Chemical-Resistant Gloves (Nitrile), Lab CoatPrevents skin contact with the corrosive material.[9][10]
Respiratory Protection Type P3 Respirator Cartridges (if not in a fume hood)Recommended for handling powders outside of primary engineering controls.[8]
Emergency Equipment Eyewash Station, Safety ShowerMust be immediately accessible in case of accidental exposure.[10]

On-Site Waste Collection and Segregation Protocol

Proper segregation and containment at the point of generation are critical for safe and compliant chemical waste management.[6]

Step-by-Step Collection Procedure:

  • Container Selection: Designate a specific, compatible hazardous waste container for (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol waste. High-density polyethylene (HDPE) containers are recommended as they are resistant to corrosive materials.[3][7] The original product container is often the best choice for storing waste.[11]

  • Labeling: Immediately affix a "Hazardous Waste" label to the container. The label must clearly state the full chemical name: "(S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol" and list all known hazards (e.g., "Corrosive").[5][6] Note the accumulation start date on the label.

  • Waste Collection:

    • Solid Waste: Carefully transfer the solid waste into the designated container using a chemically resistant spatula or scoop. Avoid generating dust.

    • Liquid Waste (Solutions): Pour liquid waste carefully into the designated container, avoiding splashes. Leave at least 10% headspace in the container to allow for vapor expansion and prevent pressure buildup.[5]

    • Contaminated Items: Any items grossly contaminated with the compound, such as gloves, weigh boats, or absorbent pads from a spill cleanup, must also be placed in the solid hazardous waste container.[3][4]

  • Container Storage: Keep the waste container tightly sealed when not in use.[4][6] Store the container in a designated and supervised Satellite Accumulation Area (SAA).[5][7] This area should be away from general lab traffic, heat sources, and incompatible chemicals, such as strong oxidizing agents.[4][6] It is best practice to place the primary waste container within a larger secondary containment bin.[3]

  • Disposal Request: Once the container is full or reaches the institutional time limit for satellite accumulation, contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup.[7][11] Do not transport hazardous waste containers yourself.[11]

Spill and Decontamination Procedures

Accidental spills must be managed immediately to ensure personnel safety and prevent environmental contamination.

Procedure for Small Spills (<100 mL or 100g):

  • Alert Personnel: Inform colleagues in the immediate vicinity.

  • Ensure Ventilation: Maintain adequate ventilation, preferably within a fume hood.

  • Don PPE: Wear the appropriate PPE as outlined in Table 1.

  • Contain and Absorb: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical sorbent.[3]

  • Collect Waste: Carefully scoop the absorbed material into your designated hazardous waste container.

  • Decontaminate Surface: Wipe the spill area with a cloth dampened with a detergent solution, followed by a water rinse. All cleaning materials (wipes, gloves) must be disposed of as hazardous waste.[3][4]

  • Wash Hands: Thoroughly wash hands with soap and water after the cleanup is complete.

For large spills, evacuate the area immediately and contact your institution's emergency response or EHS team.[11]

Final Disposal Pathway: Incineration

The accepted and required final disposal method for (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol is incineration at a licensed and regulated hazardous waste disposal facility.[3][5] This high-temperature process ensures the complete destruction of the organic molecule, converting it into less harmful components. It is essential to collaborate with a certified hazardous waste disposal company to ensure compliance with all local, regional, and federal regulations.[6]

G cluster_0 Step 1: Generation & Assessment cluster_1 Step 2: Segregation & Containment cluster_2 Step 3: On-Site Storage cluster_3 Step 4: Final Disposal gen Waste Generated (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol assess Assess Hazards: - Corrosive - Environmental Toxin gen->assess container Select Compatible HDPE Container assess->container labeling Label as 'Hazardous Waste' - Full Chemical Name - Hazard Symbols container->labeling collect Collect Waste (Solid/Liquid/Contaminated Items) labeling->collect seal Keep Container Tightly Sealed collect->seal store Store in Designated Satellite Accumulation Area (SAA) seal->store pickup Arrange Pickup by Certified EHS Vendor store->pickup transport Transport to Licensed TSDF* pickup->transport incinerate Final Disposal: High-Temperature Incineration transport->incinerate caption *TSDF: Treatment, Storage, and Disposal Facility

Caption: Waste Disposal Workflow for (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol.

Regulatory Framework

All hazardous waste management activities are governed by strict regulations. In the United States, the primary federal statute is the Resource Conservation and Recovery Act (RCRA), enforced by the Environmental Protection Agency (EPA).[12][13] Laboratories are considered waste generators and are legally responsible for the waste from its point of generation until its final, safe disposal ("cradle to grave").[7] Adherence to the procedures outlined in this guide, in conjunction with your institution's specific policies, is essential for maintaining compliance with federal, state, and local laws.

References

  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System.
  • Safe Storage and Disposal of Chemicals in A Lab.
  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania, EHRS.
  • Laboratory chemical waste disposal guidelines. University of Otago.
  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
  • (S)-(−)-2-Amino-3-phenyl-1-propanol. Sigma-Aldrich.
  • Waste Treatment and Disposal Methods for the Pharmaceutical Industry. US EPA.
  • Technical Support Center: Decontamination and Disposal of 3-Phenoxy-1-propanol Waste. Benchchem.
  • Proper Disposal of 3-Phenoxy-1-propanol: A Guide for Labor
  • HAZARD SUMMARY - DIETHYL ETHER. New Jersey Department of Health.
  • Safety Data Sheet: S(+)-2-Amino-1-propanol. Carl ROTH.
  • SAFETY DATA SHEET - L(-)-2-Amino-3-phenyl-1-propanol. Fisher Scientific.
  • SAFETY DATA SHEET - 3-Amino-3-phenyl-1-propanol. Fisher Scientific.
  • 40 CFR Part 260 -- Hazardous Waste Management System: General. eCFR.
  • Frequent Questions About Hazardous Waste Identific

Sources

Handling

Personal protective equipment for handling (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol

An authoritative guide to the safe handling, operational logistics, and disposal of (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol . As a chiral amino alcohol featuring a bulky, hydrophobic ether linkage, this compound is a...

Author: BenchChem Technical Support Team. Date: March 2026

An authoritative guide to the safe handling, operational logistics, and disposal of (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol .

As a chiral amino alcohol featuring a bulky, hydrophobic ether linkage, this compound is a highly valuable building block in the synthesis of peptidomimetics, kinase inhibitors, and other advanced therapeutics. However, its unique structural biology demands rigorous, mechanistically grounded safety protocols. This guide provides drug development professionals with a self-validating system for laboratory safety, ensuring operational excellence and personnel protection.

Mechanistic Hazard Assessment

To design an effective safety protocol, we must first understand why this specific molecule poses a threat. The hazards of (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol are driven by the synergistic effects of its two primary functional groups:

  • The Amino Alcohol Moiety (Corrosivity): Like many amino alcohols, the primary amine group imparts localized alkalinity. Upon contact with moisture on the skin or mucous membranes, it generates hydroxide ions, leading to severe irritation, protein denaturation, and potential tissue burns [1].

  • The Phenoxyphenyl Group (Lipophilicity & Permeation): The addition of a phenoxyphenyl tail significantly increases the molecule's partition coefficient (LogP). High lipophilicity enhances the compound's ability to rapidly penetrate the lipid-rich stratum corneum (the skin's outermost layer) [2]. Consequently, the phenoxyphenyl group acts as a highly efficient carrier, dragging the corrosive amine deeper into the dermal tissue faster than simpler, more hydrophilic amino alcohols (such as ethanolamine) [3].

Personal Protective Equipment (PPE) Matrix

Because of the enhanced skin-penetration risk, standard laboratory PPE is insufficient. The following matrix outlines the mandatory PPE and the chemical rationale behind each selection.

PPE CategoryRequired SpecificationMechanistic Rationale
Hand Protection Nitrile Rubber Gloves (EN 374 compliant, >240 min breakthrough time). Double-gloving recommended.Amino alcohols can rapidly degrade natural rubber latex. Nitrile provides superior chemical resistance to basic organic compounds and limits the permeation of lipophilic agents [4].
Eye/Face Protection Chemical Splash Goggles (ANSI Z87.1) and Face Shield .The localized alkalinity of amines causes rapid, irreversible saponification of the lipids in the cornea. Safety glasses with side shields are inadequate against aerosolized powders or liquid splashes.
Body Protection Flame-Resistant Lab Coat (fully buttoned) and Chemical-Resistant Apron (PVC or Neoprene).Prevents the lipophilic powder from settling onto standard cotton clothing, which can hold the chemical against the skin and facilitate transdermal absorption.
Respiratory N95/P100 Particulate Respirator (if handling dry powder outside a hood).Prevents the inhalation of basic, aerosolized dust which can cause severe respiratory tract irritation and pulmonary edema.

Experimental Workflow & Operational Logistics

G Start Pre-Operation Risk Assessment PPE Don Required PPE (Nitrile Gloves, Goggles, Coat) Start->PPE FumeHood Transfer to Fume Hood (Airflow > 100 fpm) PPE->FumeHood Weighing Weighing & Dispensing (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol FumeHood->Weighing SpillCheck Spill Detected? Weighing->SpillCheck SpillResp Initiate Spill Protocol (Neutralize & Isolate) SpillCheck->SpillResp Yes Reaction Proceed to Reaction Setup SpillCheck->Reaction No Waste Dispose as Hazardous Amine Waste SpillResp->Waste Reaction->Waste

Caption: Workflow for safe handling and dispensing of amino alcohol derivatives.

Step-by-Step Dispensing Protocol
  • Engineering Control Verification: Before opening the container, verify that the chemical fume hood has a face velocity between 80–120 feet per minute (fpm).

  • Workspace Isolation: Clear the hood of incompatible materials. Amino alcohols react violently with strong acids, strong oxidizers, and halogenated hydrocarbons [1].

  • Static Mitigation: Because the compound is a dry powder, use an anti-static bar or static-dissipative spatulas to prevent the powder from aerosolizing or clinging to the sides of the weighing vessel.

  • Weighing: Weigh the compound directly inside the fume hood using an enclosed analytical balance. Do not transport unsealed weighing boats across the laboratory.

  • Solvent Addition: If preparing a stock solution, add the solvent slowly. The dissolution of basic amines can be mildly exothermic.

Emergency Response & Spill Management

A self-validating safety system assumes that spills will happen and prepares accordingly.

  • Dermal Exposure Response: If skin contact occurs, immediately flush the area with copious amounts of water for a minimum of 15 minutes. Crucial Insight: Because the phenoxyphenyl group is highly lipophilic, water alone may be insufficient to remove the chemical from the skin. Wash the affected area with a mild, pH-neutral soap to emulsify and lift the hydrophobic compound from the dermal layer [2].

  • Powder Spill Protocol:

    • Do not sweep dry powder, as this creates hazardous airborne dust.

    • Gently cover the spill with damp, inert absorbent material (e.g., vermiculite or sand) to suppress dust.

    • Do not use sawdust or combustible absorbents , as amines can undergo spontaneous combustion reactions with certain organic materials if heated.

  • Liquid/Solution Spill Protocol:

    • Isolate the area.

    • Neutralize the basic spill using a weak, dilute acid (e.g., 5% citric acid or acetic acid). Never use strong mineral acids (like HCl or H2SO4) for neutralization, as the resulting acid-base reaction will be violently exothermic and may aerosolize the compound.

    • Absorb the neutralized liquid with inert pads and place them in a sealed, labeled container.

Disposal & Waste Management Plan

Improper disposal of amino alcohols can lead to dangerous pressurization or reactions in waste carboys.

  • Segregation: Collect all liquid waste containing (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol in a dedicated, chemically compatible container (e.g., High-Density Polyethylene - HDPE).

  • Avoid Cross-Contamination: Strictly prohibit the mixing of this waste stream with acidic waste, transition metals (like copper, zinc, or brass, which form soluble complexes with amines), or halogenated solvents.

  • Labeling: Label the container explicitly: "Hazardous Waste: Basic Organic Liquid / Amino Alcohol Derivatives (Toxic/Corrosive)."

  • Secondary Containment: Store the waste container in a secondary containment tray capable of holding 110% of the container's volume, keeping it in a cool, well-ventilated satellite accumulation area until pickup by environmental health and safety (EHS) personnel.

References

  • Occupational Safety and Health Administration (OSHA). "Occupational Safety and Health Guidelines for Amino Alcohols and Ethanolamines." United States Department of Labor. Available at: [Link]

  • National Institutes of Health (NIH). "Discovery of novel phenoxyphenyl derivatives: Lipophilicity and membrane penetration." PubMed Central (PMC). Available at:[Link]

  • Cosmetic Ingredient Review (CIR) Expert Panel. "Safety Assessment of Ethanolamines and Amino Alcohols." CIR Safety Reports. Available at:[Link]

  • Makino Safety Data Sheets. "Permeation of Amino Alcohols through Nitrile Gloves (EN 374 Standards)." Makino. Available at: [Link]

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